molecular formula C11H9NO B1586586 3-Phenylpyridin-2-ol CAS No. 24228-13-5

3-Phenylpyridin-2-ol

Cat. No.: B1586586
CAS No.: 24228-13-5
M. Wt: 171.19 g/mol
InChI Key: FLYJEBSUJDZJDE-UHFFFAOYSA-N
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Description

3-Phenylpyridin-2-ol is a useful research compound. Its molecular formula is C11H9NO and its molecular weight is 171.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-phenyl-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO/c13-11-10(7-4-8-12-11)9-5-2-1-3-6-9/h1-8H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLYJEBSUJDZJDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50376469
Record name 2-HYDROXY-3-PHENYLPYRIDINE
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24228-13-5
Record name 2-HYDROXY-3-PHENYLPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-Phenylpyridin-2-ol chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties and Structure of 3-Phenylpyridin-2-ol

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We will delve into its core chemical properties, structural nuances, synthesis, and applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Molecular Structure and Nomenclature

This compound is an aromatic heterocyclic compound featuring a pyridine ring substituted with a phenyl group at the 3-position and a hydroxyl group at the 2-position. Its identity is rigorously defined by several key identifiers.

Identifier Value Source
IUPAC Name This compound
CAS Number 24228-13-5
Molecular Formula C₁₁H₉NO
Molecular Weight 171.20 g/mol
SMILES C1=CC=C(C=C1)C2=CC=CNC2=O
InChIKey FLYJEBSUJDZJDE-UHFFFAOYSA-N

A pivotal characteristic of 2-hydroxypyridines is their existence in a tautomeric equilibrium with their corresponding pyridone form. In this case, this compound is in equilibrium with 3-phenyl-2(1H)-pyridone . This equilibrium is fundamental to its reactivity and biological activity, as the two forms present different hydrogen bonding capabilities and electronic profiles. The pyridone tautomer is generally the more stable and predominant form in most conditions.

Caption: Tautomeric equilibrium between the enol and pyridone forms.

Physicochemical Properties

While specific experimental data for this compound is not widely published, we can infer its properties from its deoxygenated analogue, 3-phenylpyridine, and from computational predictions. The presence of the polar hydroxyl/amide group is expected to increase the melting point and decrease volatility compared to 3-phenylpyridine.

Property Value (this compound) Value (3-Phenylpyridine Analogue) Reference
Appearance Solid (Predicted)Clear Colourless Oil/Liquid,
Boiling Point Not available269-270 °C / 749 mmHg
Density Not available1.082 g/mL at 25 °C
Solubility Not availableSoluble in chloroform, dichloromethane, ethyl acetate,
pKa (Predicted) 4.85 ± 0.104.85 ± 0.10

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and predominant tautomeric form of the compound.

  • ¹H NMR Spectroscopy : The spectrum is expected to show distinct signals for the protons on both the phenyl and pyridine rings, typically in the aromatic region (δ 7.0-9.0 ppm). A key diagnostic signal would be a broad, exchangeable singlet corresponding to the N-H proton of the pyridone tautomer or the O-H proton of the enol form. Data from the related 3-methyl-2-phenylpyridine shows aromatic signals between δ 7.20 and 8.56 ppm, providing a reference for the expected chemical shifts.[1]

  • ¹³C NMR Spectroscopy : The spectrum should display 11 distinct carbon signals. A critical signal for identifying the dominant tautomer is the carbonyl carbon (C=O) of the pyridone form, which is expected to appear significantly downfield (typically δ 160-170 ppm). The remaining aromatic carbons would appear between δ 110-150 ppm.

  • Infrared (IR) Spectroscopy : The IR spectrum provides clear evidence for the tautomeric state. The pyridone form will exhibit a strong carbonyl (C=O) stretching vibration around 1650-1690 cm⁻¹ and a moderate N-H stretching band around 3100-3400 cm⁻¹.[2] Conversely, the enol form would show a broad O-H stretching band around 3200-3600 cm⁻¹ and characteristic C=N and C=C stretching vibrations. The absence of a strong O-H band and the presence of a prominent C=O peak in a typical sample would strongly indicate that the pyridone form predominates.

  • Mass Spectrometry (MS) : Electron ionization (EI) mass spectrometry would show a molecular ion (M⁺) peak corresponding to its molecular weight (m/z 171). The fragmentation pattern would involve the loss of CO (from the pyridone ring) and cleavage of the phenyl group.[3]

Synthesis and Reactivity

The synthesis of 3-phenyl-substituted pyridines and pyridones often leverages modern cross-coupling methodologies, with the Suzuki-Miyaura coupling being a particularly robust and versatile choice.[4] This reaction's tolerance for a wide array of functional groups makes it a preferred method in medicinal chemistry.[5]

A common strategy involves the palladium-catalyzed reaction between a halogenated 2-hydroxypyridine (e.g., 3-bromo-2-hydroxypyridine) and phenylboronic acid.

synthesis_workflow cluster_reactants Reactants & Reagents cluster_process Process cluster_workup Work-up & Purification Reactants 3-Bromo-2-hydroxypyridine + Phenylboronic Acid Setup Combine reactants, base, solvent in a flame-dried flask. Reactants->Setup Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) AddCat Add Palladium catalyst. Catalyst->AddCat Base Base (e.g., K₂CO₃, CsF) Base->Setup Solvent Solvent (e.g., Dioxane/Water) Solvent->Setup Inert Purge with inert gas (Ar or N₂). Setup->Inert Inert->AddCat Heat Heat reaction mixture (e.g., 85-95°C). AddCat->Heat Monitor Monitor reaction by TLC/LC-MS. Heat->Monitor Workup Cool, dilute with water & organic solvent. Monitor->Workup Extract Extract with Ethyl Acetate. Workup->Extract Dry Dry organic layer (e.g., Na₂SO₄). Extract->Dry Purify Purify by column chromatography. Dry->Purify

Caption: Generalized workflow for Suzuki-Miyaura synthesis.

Expertise Insight: The choice of the palladium catalyst and ligand is critical. For instance, tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a common and effective choice. The base (e.g., K₂CO₃ or CsF) is not merely a proton scavenger; it is essential for activating the boronic acid to facilitate the transmetalation step in the catalytic cycle.[6] The reaction is performed under an inert atmosphere to prevent the oxidation and deactivation of the Pd(0) catalyst.

Applications in Research and Drug Development

The 2-pyridone nucleus is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework capable of binding to multiple biological targets.[7][8] Consequently, this compound and its derivatives have been explored for a wide range of therapeutic applications.

  • Anticancer Activity : Many 2-pyridone derivatives exhibit potent anticancer properties. Their mechanisms often involve the inhibition of critical cellular processes. For example, some derivatives act as antimitotic agents by disrupting microtubule assembly, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[7]

  • Antimalarial Agents : Pyridine derivatives have been synthesized and evaluated for their in vivo antimalarial activity against parasites like Plasmodium berghei, with some compounds showing high efficacy in inhibiting parasite multiplication.[9]

  • Enzyme Inhibition : The scaffold is present in molecules designed as inhibitors for various enzymes. For instance, derivatives of phenyl-substituted pyridones have been investigated as inhibitors of influenza endonuclease and Hepatitis B virus (HBV) DNA replication.[10]

  • Cardiotonic and Anti-hypertensive Agents : Certain pyridone derivatives have been tested for their cardiotonic activity, demonstrating effects on heart rate and force of contraction.

Experimental Protocol: Cell Viability (MTT) Assay

To assess the cytotoxic or anti-proliferative effects of this compound derivatives, the MTT assay is a standard, reliable colorimetric method. This protocol is self-validating through the inclusion of positive and negative controls.

Principle: The assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells cleave the tetrazolium ring of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), converting it to an insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.[7]

mtt_workflow cluster_prep 1. Cell Preparation cluster_treat 2. Compound Treatment cluster_assay 3. MTT Assay cluster_read 4. Data Acquisition Seed Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate. Incubate1 Incubate for 24h to allow cell attachment. Seed->Incubate1 Treat Treat cells with various concentrations of test compound. Incubate1->Treat Controls Include vehicle (negative) and known cytotoxic drug (positive) controls. Incubate2 Incubate for 24-48h. Treat->Incubate2 AddMTT Add MTT solution to each well. Incubate2->AddMTT Incubate3 Incubate for 2-4h to allow formazan crystal formation. AddMTT->Incubate3 Solubilize Add solubilizing agent (e.g., DMSO) to dissolve formazan. Incubate3->Solubilize Read Measure absorbance at ~570 nm using a plate reader. Solubilize->Read Analyze Calculate % viability and determine IC₅₀ value. Read->Analyze

Caption: Standard experimental workflow for an MTT cell viability assay.

Methodology:

  • Cell Seeding: Plate cells (e.g., HeLa or MCF-7) in a 96-well microtiter plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Addition: Prepare serial dilutions of the this compound derivative in the cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with medium only (blank), cells with vehicle (e.g., 0.1% DMSO) as a negative control, and cells with a standard anticancer drug (e.g., Doxorubicin) as a positive control.

  • Incubation: Incubate the plate for another 24 to 48 hours.

  • MTT Reagent: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. The appearance of purple precipitate indicates formazan formation.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance of the plates at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the negative control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion

This compound, existing predominantly as its 3-phenyl-2(1H)-pyridone tautomer, is a structurally significant heterocyclic compound. Its synthesis is readily achieved through modern cross-coupling reactions, and its scaffold is a cornerstone in the development of new therapeutic agents. The diverse biological activities exhibited by its derivatives, particularly in oncology, underscore its importance. A thorough understanding of its physicochemical properties, tautomeric nature, and spectroscopic signatures is essential for its effective application in research and drug discovery.

References

  • Synthesis and biological evaluation of novel pyridone derivatives as cardio tonic agents. (n.d.). TSI Journals. Retrieved from [Link]

  • Damtew, A., Mohamed, A. M. I., & Bekhit, A. E.-D. A. (2011). Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 26(5), 666–674. [Link]

  • Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. (2012). Journal of Organic Chemistry. Available at [Link]

  • Examples of some biologically active 2-pyridone derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • (A) Synthesis of phenyl substituted 3-hydroxypyridin-2(1H)-ones as... (n.d.). ResearchGate. Retrieved from [Link]

  • Afridi, S., et al. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances, 12(54), 35249-35271. [Link]

  • Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. (2022). Royal Society of Chemistry. Retrieved from [Link]

  • Predecki, D., et al. (2023). Aza-Diels-Alder synthesis and NMR characterization of aromatic substituted 1-Methyl-2-phenyl 2,3-dihydro-4(1H)-pyridinones. Journal of the Pennsylvania Academy of Science, 97(1). Available at [Link]

  • 3-Phenyl-1H-pyrazole 1H NMR Spectrum. (n.d.). Human Metabolome Database. Retrieved from [Link]

  • 3-phenylpyridine. (n.d.). Stenutz. Retrieved from [Link]

  • 3-Phenylpyridine. (2024). ChemBK. Retrieved from [Link]

  • Chimatadar, S. A., et al. (2008). Synthesis of 3-hydroxypyrid-2-ones from furfural for treatment against iron overload and iron deficiency. European Journal of Medicinal Chemistry, 43(9), 1978-1982. [Link]

  • (E)-3-Phenyl-1-(pyridin-2-yl)prop-2-en-1-one Spectral Information. (n.d.). PubChem. Retrieved from [Link]

  • Nizamov, I. S., et al. (2023). 3-Hydroxypyridine and 3-(Hydroxymethyl)pyridine in the Synthesis of Salts of Aryldithiophosphonic Acids. Eskişehir Technical University Journal of Science and Technology A - Applied Sciences and Engineering. [Link]

  • De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization. (2023). MDPI. Retrieved from [Link]

  • N-Phenyl-2-pyridone. (n.d.). PubChem. Retrieved from [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2023). YouTube. Retrieved from [Link]

  • 3-Phenyl-1,5-di-2-pyridylpentane-1,5-dione. (2006). ResearchGate. Retrieved from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • (E)-3-Phenyl-1-(pyridin-2-yl)prop-2-en-1-one. (n.d.). PubChem. Retrieved from [Link]

  • Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivatives. (2023). ACS Omega. [Link]

  • Effect of various catalysts in Suzuki coupling of 3 with phenyl boronic acid. (n.d.). ResearchGate. Retrieved from [Link]

  • Siddiqui, H. L., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction. Molecules, 22(2), 193. [Link]

  • 3-Phenylpyridine. (n.d.). PubChem. Retrieved from [Link]

  • 2(1H)-Pyridinone. (n.d.). NIST WebBook. Retrieved from [Link]

Sources

Spectroscopic Profile of 3-Phenyl-2(1H)-pyridone: An In-depth Technical Guide to its NMR, IR, and Mass Spectrometry Data

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist

This guide provides a detailed spectroscopic analysis of 3-Phenylpyridin-2-ol, a molecule of significant interest in medicinal chemistry and materials science. A crucial aspect of this compound's chemistry is its existence in a tautomeric equilibrium with its lactam form, 3-Phenyl-2(1H)-pyridone. Experimental and theoretical studies have consistently shown that for 2-hydroxypyridines, the pyridone tautomer is predominantly favored in the solid state and in polar solvents.[1][2][3] This preference is attributed to the aromaticity of the pyridone ring in a key resonance contributor and its ability to form stable hydrogen-bonded dimers.[4][5] Consequently, the spectroscopic data presented and analyzed herein primarily correspond to the 3-Phenyl-2(1H)-pyridone tautomer.

This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data essential for the unambiguous identification and characterization of this compound.

The Hydroxypyridine-Pyridone Tautomerism

The defining structural characteristic of this compound is its tautomeric relationship with 3-Phenyl-2(1H)-pyridone. This equilibrium is not static and can be influenced by the surrounding environment, such as the solvent polarity.[1] Non-polar solvents may slightly favor the 2-hydroxypyridine form, whereas polar and protic solvents strongly shift the equilibrium towards the 2-pyridone form.[1][2] This phenomenon is critical for spectroscopic analysis, as the choice of solvent (e.g., CDCl₃ vs. DMSO-d₆ in NMR) can subtly influence the observed data, though the pyridone form is expected to dominate in most practical scenarios.

Caption: Tautomeric equilibrium between the lactim and lactam forms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of 3-Phenyl-2(1H)-pyridone. The predicted spectra are based on data from analogous structures, including 2-pyridone and 3-phenylpyridine.[1][6] The analysis of chemical shifts, coupling constants, and integration provides a complete picture of the molecule's proton and carbon framework.

¹H NMR Spectral Analysis

The proton NMR spectrum is expected to show distinct signals for the protons on the pyridone and phenyl rings. The pyridone protons are typically observed in the downfield region due to the ring's aromatic character and the influence of the carbonyl group.

Proton Assignment Predicted δ (ppm) Multiplicity Coupling Constant (J, Hz) Notes
H-N (Amide)12.0 - 13.5broad singlet (br s)-Chemical shift is highly dependent on solvent and concentration.
H-6 (Pyridone)7.5 - 7.7doublet of doublets (dd)~7.0, ~2.0Coupled to H-5 and H-4.
H-4 (Pyridone)7.3 - 7.5doublet of doublets (dd)~7.0, ~2.0Coupled to H-5 and H-6.
H-2', H-6' (Phenyl)7.3 - 7.5multiplet (m)-Ortho protons of the phenyl ring.
H-3', H-4', H-5' (Phenyl)7.2 - 7.4multiplet (m)-Meta and para protons of the phenyl ring.
H-5 (Pyridone)6.2 - 6.4triplet (t)~7.0Coupled to H-4 and H-6.
¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides confirmation of the carbon skeleton, with the most characteristic signal being the downfield resonance of the carbonyl carbon, a definitive marker for the pyridone tautomer.

Carbon Assignment Predicted δ (ppm) Notes
C-2 (C=O)162 - 165Carbonyl carbon, characteristic of the pyridone form.
C-4 (Pyridone)140 - 142
C-6 (Pyridone)135 - 138
C-1' (Phenyl)134 - 136Quaternary carbon attached to the pyridone ring.
C-3 (Pyridone)130 - 133Quaternary carbon attached to the phenyl ring.
C-2', C-6' (Phenyl)128 - 130
C-3', C-5' (Phenyl)128 - 129
C-4' (Phenyl)127 - 128
C-5 (Pyridone)105 - 108
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and to clearly resolve N-H protons.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument to ensure optimal magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Collect 16-32 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, more scans are required. Typical parameters include a 45° pulse angle, a 2-second relaxation delay, and the collection of 1024-4096 scans.

  • Data Processing: Apply a Fourier transform to the acquired free induction decays (FIDs). Phase and baseline correct the resulting spectra. Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy

IR spectroscopy is highly effective for identifying key functional groups and confirming the predominance of the pyridone tautomer. The spectrum is dominated by a strong carbonyl (C=O) absorption and a characteristic N-H stretching band, which would be absent in the hydroxypyridine form.[7]

Wavenumber (cm⁻¹) Vibrational Mode Intensity Notes
3100 - 2800N-H stretchMedium, BroadCharacteristic of the hydrogen-bonded amide in the pyridone structure.
3100 - 3000Aromatic C-H stretchMediumPhenyl and pyridone ring C-H bonds.
~1660C=O stretch (Amide I)Strong, SharpDefinitive evidence for the 2-pyridone tautomer.[8]
1600 - 1450C=C & C=N stretchesMedium-StrongAromatic ring skeletal vibrations.
~760 and ~700C-H out-of-plane bendStrongCharacteristic of monosubstituted benzene rings.
Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions from the sample spectrum.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Pressure Application: Use the instrument's pressure clamp to apply firm, consistent pressure, ensuring good contact between the sample and the crystal.

  • Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a high-quality spectrum.

  • Data Processing: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity. For 3-Phenyl-2(1H)-pyridone, the molecular weight is 171.19 g/mol .

Expected Molecular Ion: [M]⁺• at m/z = 171

Fragmentation Pathway Analysis

Under Electron Ionization (EI), the molecular ion is expected to undergo characteristic fragmentation. A primary loss would be that of carbon monoxide (CO), a common fragmentation pathway for pyridones, leading to a stable pyrrole-based radical cation.

fragmentation M [C₁₁H₉NO]⁺• m/z = 171 (Molecular Ion) F1 [C₁₀H₉N]⁺• m/z = 143 M->F1 - CO F2 [C₉H₇]⁺ m/z = 115 F1->F2 - HCN

Caption: Proposed EI mass spectrometry fragmentation pathway.

  • m/z 171: The molecular ion peak, [C₁₁H₉NO]⁺•.

  • m/z 143: Loss of a neutral CO molecule (28 Da) from the pyridone ring results in the [C₁₀H₉N]⁺• fragment.

  • m/z 115: Subsequent loss of hydrogen cyanide (HCN, 27 Da) can lead to the [C₉H₇]⁺ fragment.

  • m/z 77: A peak corresponding to the phenyl cation [C₆H₅]⁺ may also be observed.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small quantity of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.

  • Ionization: Bombard the vaporized sample with a high-energy electron beam (typically 70 eV) in the ion source. This causes ionization and fragmentation of the molecule.

  • Mass Analysis: Accelerate the resulting positively charged ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is recorded.

  • Data Representation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

References

3-Phenylpyridin-2-ol CAS number 24228-13-5

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Phenylpyridin-2-ol (CAS 24228-13-5)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound, also known by its tautomeric name 3-Phenyl-2(1H)-pyridinone, is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structure, featuring a phenyl group appended to a pyridin-2-one core, serves as a versatile scaffold for the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).[1][2] This guide provides a comprehensive technical overview of its chemical properties, synthesis, analytical characterization, and potential applications, with a focus on providing actionable, field-proven insights for laboratory professionals. We will delve into detailed experimental protocols and the causality behind methodological choices, ensuring a trustworthy and authoritative resource for your research and development endeavors.

Physicochemical and Structural Properties

This compound is a compound that exists in a tautomeric equilibrium between its phenol (-ol) and pyridinone (-one) forms. The pyridinone form is generally considered the more stable tautomer. This characteristic is crucial for understanding its reactivity and spectroscopic properties.

Table 1: Core Physicochemical Properties of this compound

Property Value Source(s)
CAS Number 24228-13-5 [1][3]
Molecular Formula C₁₁H₉NO [1][4]
Molecular Weight 171.20 g/mol [1][3]
IUPAC Name 3-phenyl-1H-pyridin-2-one [4]
Synonyms 2-Hydroxy-3-phenylpyridine, 3-Phenyl-2-hydroxypyridine [1][4]
Melting Point 225-227 °C [1]
Boiling Point 417.1 °C at 760 mmHg (Predicted) [1]
Density 1.158 g/cm³ (Predicted) [1]
Appearance Solid (Form may vary) N/A

| pKa | 11.80 ± 0.10 (Predicted) |[1] |

The presence of both a hydrogen bond donor (N-H or O-H) and acceptor (C=O or pyridine nitrogen) allows for strong intermolecular interactions, contributing to its high melting point. The phenyl ring is a key structural motif that can be functionalized to modulate the molecule's biological activity and physical properties.

Synthesis and Purification Workflow

While various synthetic routes to phenylpyridines exist, a robust and common strategy for laboratory-scale synthesis involves a Suzuki cross-coupling reaction to form the critical carbon-carbon bond between the pyridine and phenyl rings. This is often followed by a deprotection step to reveal the hydroxyl group.

G cluster_0 PART A: Suzuki Coupling cluster_1 PART B: Demethylation & Purification A 1. 3-Bromo-2-methoxypyridine C Reaction Vessel (Pd Catalyst, Base, Solvent) A->C B 2. Phenylboronic Acid B->C D Coupling Reaction (e.g., 80-100 °C) C->D Heating E 3-Phenyl-2-methoxypyridine (Intermediate) D->E F Deprotection (e.g., BBr₃ or HBr) E->F Intermediate Product G Work-up & Extraction F->G H Crude this compound G->H I Purification (Recrystallization or Chromatography) H->I J Pure this compound I->J

Caption: General workflow for the synthesis of this compound.

Detailed Synthetic Protocol

This protocol describes a plausible two-step synthesis based on established organic chemistry principles for creating analogous compounds.[5]

Step 1: Suzuki Coupling to Synthesize 3-Phenyl-2-methoxypyridine

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 3-bromo-2-methoxypyridine (1.0 eq), phenylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

  • Reagent Addition: Add a suitable solvent system, such as a 3:1 mixture of toluene and ethanol, followed by an aqueous solution of a base, typically 2M sodium carbonate (Na₂CO₃) (2.5 eq).

  • Reaction: Heat the mixture to reflux (approximately 90-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude intermediate by flash column chromatography on silica gel to yield 3-phenyl-2-methoxypyridine.

Causality: The palladium catalyst is essential for the catalytic cycle of the Suzuki reaction, which facilitates the coupling of the two aromatic rings. The base is required to activate the boronic acid for transmetalation to the palladium center.

Step 2: Demethylation to this compound

  • Setup: Dissolve the purified 3-phenyl-2-methoxypyridine (1.0 eq) in a dry, aprotic solvent like dichloromethane (DCM) in a flame-dried flask under an inert atmosphere.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add a strong Lewis acid, such as boron tribromide (BBr₃) (1.5 eq), dropwise.

    • Rationale: BBr₃ is a powerful reagent for cleaving aryl methyl ethers with high efficiency.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Quenching & Work-up: Carefully quench the reaction by slowly adding methanol, followed by water. Extract the product into ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous Na₂SO₄ and concentrate.

  • Final Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield pure this compound.

Analytical Characterization: A Self-Validating System

Confirming the identity and purity of the synthesized compound is a critical, self-validating step. A combination of spectroscopic and chromatographic methods should be employed.

G Start Synthesized Product MS Mass Spectrometry (MS) Confirm Molecular Weight (171.2) Start->MS IR Infrared (IR) Spectroscopy Identify Functional Groups (C=O, N-H) Start->IR NMR NMR Spectroscopy (¹H, ¹³C) Elucidate Full Structure Start->NMR HPLC HPLC Analysis Determine Purity (>98%) MS->HPLC IR->HPLC NMR->HPLC Final Verified Compound HPLC->Final Meets Specifications

Caption: Integrated workflow for analytical characterization.

Protocol: Spectroscopic and Chromatographic Analysis
  • Mass Spectrometry (MS):

    • Method: Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Expected Result: A prominent molecular ion peak [M+H]⁺ at m/z = 172 or [M]⁺ at m/z = 171, confirming the molecular weight.[1]

  • Infrared (IR) Spectroscopy:

    • Method: Prepare a sample as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

    • Expected Peaks: Due to the pyridinone tautomer dominating, look for a strong C=O (carbonyl) stretching vibration around 1660-1680 cm⁻¹.[6][7] A broad N-H stretch may be visible around 3100-3300 cm⁻¹. Aromatic C-H stretches will appear just above 3000 cm⁻¹.[6] The absence of a strong, broad O-H peak around 3300-3400 cm⁻¹ further supports the pyridinone structure.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Method: Dissolve the sample in a deuterated solvent such as DMSO-d₆.

    • ¹H NMR: Expect complex multiplets in the aromatic region (δ 7.0-8.5 ppm) corresponding to the protons on the phenyl and pyridine rings.[7] The N-H proton will likely appear as a broad singlet, which can be confirmed by a D₂O exchange experiment where the peak disappears.[8][9]

    • ¹³C NMR: Expect 11 distinct signals (unless there is accidental peak overlap). A signal for the carbonyl carbon should appear significantly downfield (δ > 160 ppm). Aromatic carbons will be in the δ 110-150 ppm range.

  • High-Performance Liquid Chromatography (HPLC):

    • Method: Use a reversed-phase C18 column with a mobile phase gradient of acetonitrile and water (often with 0.1% formic acid or trifluoroacetic acid to improve peak shape).[10]

    • Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., ~254 nm).

    • Expected Result: A single major peak indicating the purity of the compound. The retention time is specific to the exact conditions used.

Applications and Biological Significance

This compound is primarily recognized for its utility as a chemical intermediate and a structural motif in functional molecules.[1]

  • Pharmaceutical Synthesis: The phenyl-pyridinone core is a "privileged scaffold" in medicinal chemistry. It is found in molecules designed to interact with various biological targets. Derivatives have shown potential as:

    • M1 Muscarinic Acetylcholine Receptor (M1 mAChR) Modulators: Structurally related 4-phenylpyridine-2-one compounds have been identified as positive allosteric modulators (PAMs) of the M1 receptor, a target for treating cognitive deficits in Alzheimer's disease and schizophrenia.[11]

    • Antimicrobial and Antioxidant Agents: The indole-pyridine-carbonitrile framework, which shares the core pyridinone structure, has been explored for antimicrobial and antioxidant activities.[7]

    • Anti-inflammatory Agents: Phenylpropanoids and related aromatic structures are known to possess anti-inflammatory properties, suggesting a potential avenue of investigation for this scaffold.[12][13]

  • Organometallic Chemistry and Materials Science: The pyridine nitrogen and the adjacent oxygen atom can act as a bidentate ligand, capable of forming stable complexes with various metal atoms.[1] This property is exploited in:

    • Catalysis: Metal complexes can serve as catalysts in a range of organic transformations.

    • OLEDs: Related 2-phenylpyridine ligands are famously used to create highly efficient phosphorescent iridium(III) complexes for organic light-emitting diodes (OLEDs).[14]

Protocol: In Vitro Antioxidant Activity Assay (DPPH)

To provide a practical example of evaluating biological potential, the following protocol details a common method for assessing antioxidant activity.[15]

  • Preparation of Reagents:

    • DPPH Stock Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Store in the dark at 4 °C.

    • Test Compound Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol or DMSO.

    • Standard: Prepare a 1 mg/mL stock solution of a known antioxidant, such as Ascorbic Acid or Trolox, in methanol.

  • Assay Procedure:

    • Serial Dilutions: Prepare a series of dilutions from the test compound and standard stock solutions (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).

    • Plate Setup: In a 96-well microplate, add 100 µL of each dilution to separate wells.

    • Blank: Prepare wells with 100 µL of the solvent (methanol or DMSO) as a blank.

    • Control: Prepare wells with 100 µL of solvent and 100 µL of the DPPH solution (negative control).

    • Reaction Initiation: Add 100 µL of the 0.1 mM DPPH stock solution to all wells containing the test compound, standard, and blank.

    • Incubation: Mix gently and incubate the plate in the dark at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measurement: Read the absorbance of each well at 517 nm using a microplate reader.

    • Calculation: Calculate the percentage of radical scavenging activity using the following formula:

      • % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100

    • IC₅₀ Determination: Plot the % scavenging against the concentration of the test compound and standard. Determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals) from the graph. A lower IC₅₀ value indicates higher antioxidant activity.

Safety and Handling

Proper handling is crucial to ensure laboratory safety. While specific toxicity data for this compound is limited, precautions for similar chemical classes should be observed.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[16][17]

  • Engineering Controls: Handle in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[16][18]

  • Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.[16] Practice good industrial hygiene.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[16][18]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound (CAS 24228-13-5) is a valuable heterocyclic compound with a well-defined set of physicochemical properties. Its synthesis is achievable through standard organic methodologies like the Suzuki coupling, and its identity can be rigorously confirmed with a suite of analytical techniques. The true potential of this molecule lies in its utility as a foundational scaffold for developing novel therapeutics and advanced materials. For researchers in drug discovery and materials science, this compound represents a promising starting point for innovation, meriting further exploration of its derivatives and their functional properties.

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The Therapeutic Potential of 3-Phenylpyridin-2-ol Derivatives: A Technical Guide to Biological Activity and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 3-Phenyl-2-Pyridone Scaffold - A Privileged Structure in Medicinal Chemistry

The 3-phenylpyridin-2-ol scaffold, existing in tautomeric equilibrium with its more stable 3-phenyl-2(1H)-pyridone form, represents a "privileged structure" in drug discovery.[1] This designation is reserved for molecular frameworks that demonstrate the ability to bind to multiple, diverse biological targets, thereby exhibiting a broad range of pharmacological activities. The unique combination of a phenyl ring appended to a pyridone core imparts favorable physicochemical properties, including metabolic stability, aqueous solubility, and the capacity to act as both a hydrogen bond donor and acceptor.[1] These characteristics make 3-phenyl-2-pyridone derivatives highly attractive candidates for the development of novel therapeutics across several disease areas, most notably in oncology, inflammation, and infectious diseases.[2][3]

This technical guide provides an in-depth exploration of the biological activities of 3-phenyl-2-pyridone derivatives. It is designed for researchers, medicinal chemists, and drug development professionals, offering a synthesis of mechanistic data, field-proven experimental protocols, and structure-activity relationship (SAR) insights to facilitate the rational design and evaluation of next-generation therapeutic agents based on this versatile scaffold.

Part 1: Anticancer Activity - Targeting Cell Proliferation and Survival

The dysregulation of cell cycle progression and the evasion of programmed cell death (apoptosis) are hallmarks of cancer. A significant body of research has demonstrated the potent anticancer properties of 3-phenyl-2-pyridone derivatives, which exert their effects through multiple mechanisms, including the inhibition of critical cell cycle engines and the disruption of the cytoskeleton.[2][4]

Mechanism of Action: Dual Inhibition of Cyclin-Dependent Kinases and Tubulin Polymerization

The primary anticancer mechanisms identified for this class of compounds are the inhibition of Cyclin-Dependent Kinase 2 (CDK2) and the disruption of microtubule dynamics via inhibition of tubulin polymerization.[5][6]

CDK2 Inhibition: CDK2 is a key enzyme that, in complex with cyclin E and cyclin A, governs the G1/S phase transition of the cell cycle.[5] By inhibiting CDK2, 3-phenyl-2-pyridone derivatives can halt the cell cycle, preventing cancer cells from replicating their DNA and proliferating. Molecular docking studies suggest that the pyridone core forms crucial hydrogen bonds with key residues like LEU83 in the ATP-binding pocket of CDK2, mimicking the binding mode of known inhibitors.[7]

Tubulin Polymerization Inhibition: Microtubules are essential cytoskeletal polymers involved in forming the mitotic spindle during cell division.[6] Certain 3-phenyl-2-pyridone derivatives bind to the colchicine-binding site on β-tubulin, preventing its polymerization into microtubules.[8][9] This disruption of the cytoskeleton leads to mitotic arrest and ultimately triggers apoptosis. The trimethoxyphenyl moiety, when present, is a classic feature of many colchicine-site binders, and its incorporation into the 3-phenyl-2-pyridone scaffold often enhances this activity.[6]

anticancer_mechanisms cluster_drug 3-Phenyl-2-Pyridone Derivative cluster_cell Cancer Cell drug 3-Phenyl-2-Pyridone Derivative CDK2 CDK2/Cyclin E/A Complex drug->CDK2 Inhibition Tubulin β-Tubulin Monomers drug->Tubulin Inhibition (Colchicine Site) G1_S G1/S Phase Transition CDK2->G1_S Promotes Mitosis Mitotic Spindle Formation G1_S->Mitosis Microtubules Microtubule Polymerization Tubulin->Microtubules Polymerizes Microtubules->Mitosis Enables Apoptosis Apoptosis (Cell Death) Mitosis->Apoptosis Arrest Leads to anti_inflammatory_mechanisms cluster_drug 3-Phenyl-2-Pyridone Derivative cluster_cell Macrophage / Inflammatory Cell drug 3-Phenyl-2-Pyridone Derivative p38 p38 MAP Kinase drug->p38 Inhibition COX2 COX-2 Enzyme drug->COX2 Inhibition Stimulus Inflammatory Stimulus (e.g., LPS) Stimulus->p38 Stimulus->COX2 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) p38->Cytokines Upregulates Transcription Prostaglandins Prostaglandins (PGE2) COX2->Prostaglandins Synthesizes Inflammation Inflammation Pain, Swelling Cytokines->Inflammation Prostaglandins->Inflammation

Figure 2: Key anti-inflammatory mechanisms of 3-phenyl-2-pyridone derivatives.
Quantitative Data: In Vivo Anti-inflammatory Efficacy

The efficacy of these compounds is often evaluated in animal models of inflammation. The croton oil-induced ear edema model in mice is a standard assay for topical anti-inflammatory activity.

Compound ClassDerivative ExampleDose (mg/ear)Edema Inhibition (%)Target(s)Reference
Pyrido[2,3-d]pyridazine-2,8-dioneCompound 7c 1.2582%COX-1/COX-2[10]
3,5,6-Trisubstituted 2-PyridoneCompound 2a 0.5~75% (estimated)COX-2[7][11]
Indomethacin (Control)-0.5~80% (estimated)COX-1/COX-2[7]

Note: The compounds listed are structurally related derivatives that validate the anti-inflammatory potential of the core pyridone scaffold.

Experimental Protocol: Croton Oil-Induced Mouse Ear Edema Assay

This in vivo protocol is a reliable method for evaluating the topical anti-inflammatory activity of novel compounds.

Causality: Croton oil contains 12-O-tetradecanoylphorbol-13-acetate (TPA), a potent inflammatory agent that induces a rapid and measurable inflammatory response, characterized by fluid accumulation (edema) and cellular infiltration. An effective anti-inflammatory agent will reduce the swelling (measured by weight or thickness) of the ear tissue compared to a vehicle-treated control.

Step-by-Step Methodology:

  • Animal Acclimatization: House male Swiss mice (20-25 g) in a controlled environment (12h light/dark cycle, 22±2°C) with ad libitum access to food and water for at least one week prior to the experiment. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Compound Formulation: Dissolve the test compound and a reference drug (e.g., indomethacin) in a suitable vehicle, typically acetone. Prepare the croton oil solution (e.g., 2.5% v/v) in the same vehicle.

  • Grouping and Dosing: Randomly divide the mice into groups (n=6-8 per group): Vehicle Control, Positive Control (Indomethacin), and Test Compound groups.

  • Induction and Treatment: Apply 20 µL of the croton oil solution containing either the vehicle, indomethacin, or the test compound to the inner surface of the right ear of each mouse. The left ear remains untreated.

  • Edema Assessment: After a set period (typically 4-6 hours), humanely euthanize the mice. Use a 6 mm biopsy punch to remove circular sections from both the treated (right) and untreated (left) ears.

  • Measurement: Weigh each ear punch immediately using an analytical balance. The degree of edema is calculated as the difference in weight between the right and left ear punches (Δ weight).

  • Calculation of Inhibition: Calculate the percentage of edema inhibition for each treated group using the following formula: % Inhibition = [ (Δ weight_control - Δ weight_treated) / Δ weight_control ] x 100

  • Statistical Analysis: Analyze the data using an appropriate statistical test, such as a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's), to determine the significance of the observed anti-inflammatory effects compared to the control group.

Part 3: Antimicrobial Activity - Combating Pathogenic Microbes

The rise of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action. The 2-pyridone scaffold has been identified as a promising starting point for the development of new antibacterial and antifungal agents. [3][12]

Mechanism of Action

While the exact mechanisms for many 2-pyridone derivatives are still under investigation, a prominent mode of action for some classes involves the inhibition of the microbial folate biosynthesis pathway. [12]Specifically, they can act as dual inhibitors of dihydropteroate synthase (DHPS) and dihydrofolate reductase (DHFR), enzymes that are essential for the synthesis of tetrahydrofolate, a vital precursor for nucleotide and amino acid synthesis in microbes.

antimicrobial_workflow cluster_prep Assay Preparation cluster_incubation Incubation & Reading cluster_mbc MBC Determination Inoculum 1. Prepare Standardized Bacterial Inoculum (0.5 McFarland) Plate 3. Dispense Dilutions and Inoculum into 96-Well Plate Inoculum->Plate Dilution 2. Perform Serial 2-Fold Dilution of Test Compound in Broth Dilution->Plate Incubate 4. Incubate Plate (37°C, 18-24h) Plate->Incubate Read_MIC 5. Read MIC: Lowest concentration with no visible growth Incubate->Read_MIC Subculture 6. Subculture from clear wells onto drug-free agar Read_MIC->Subculture Incubate_Agar 7. Incubate Agar Plate Subculture->Incubate_Agar Read_MBC 8. Read MBC: Lowest concentration with ≥99.9% killing Incubate_Agar->Read_MBC

Figure 3: Experimental workflow for MIC and MBC determination.
Quantitative Data: In Vitro Antimicrobial Potency

The antimicrobial efficacy is determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound ClassOrganismMIC (µg/mL)Reference
Dihydrothiazolo-2-pyridoneStreptococcus pyogenes< 4 (Specific value for PS757)[13]
3-Cyano-2-pyridone DerivativeStaphylococcus aureus~16-32 (Range for active compounds)[14]
3-Cyano-2-pyridone DerivativeEscherichia coli~16-32 (Range for active compounds)[14]
3-Cyano-2-pyridone DerivativeCandida albicans~8-16 (Range for active compounds)[14]

Note: The compounds listed are structurally related derivatives that validate the antimicrobial potential of the core pyridone scaffold.

Experimental Protocol: Broth Microdilution for MIC & MBC Determination

This protocol, aligned with CLSI guidelines, is the gold standard for determining the in vitro potency of novel antimicrobial agents. [1] Causality: This method exposes a standardized number of bacteria to a range of compound concentrations in a nutrient-rich broth. If the compound is effective, it will inhibit microbial growth, preventing the broth from becoming turbid. The MBC step further differentiates between static (growth-inhibiting) and cidal (killing) activity by determining if the bacteria can recover and grow on drug-free media.

Step-by-Step Methodology:

  • Inoculum Preparation:

    • From a fresh (18-24 h) agar plate, select 3-5 isolated colonies of the test microorganism (e.g., S. aureus ATCC 29213).

    • Suspend the colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay plate.

  • Compound Dilution Plate Preparation:

    • Prepare a stock solution of the test compound in DMSO.

    • In a 96-well plate (the "dilution plate"), perform a two-fold serial dilution of the compound in CAMHB to create concentrations that are 2x the final desired concentrations (e.g., from 256 µg/mL down to 0.125 µg/mL).

  • Assay Plate Setup:

    • Dispense 50 µL of CAMHB into each well of a new 96-well microtiter plate (the "assay plate").

    • Transfer 50 µL from each well of the dilution plate to the corresponding well of the assay plate.

    • This results in final compound concentrations ranging from 128 µg/mL to 0.06 µg/mL in a volume of 100 µL.

  • Inoculation:

    • Add 50 µL of the standardized bacterial inoculum (from Step 1) to each well, bringing the final volume to 100 µL.

    • Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).

  • Incubation: Incubate the assay plate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

  • MBC Determination:

    • From each well that shows no visible growth (at and above the MIC), plate a 10 µL aliquot onto a drug-free agar plate (e.g., Tryptic Soy Agar).

    • Incubate the agar plate at 37°C for 24 hours.

    • The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count (a ≥3-log kill). [3]

Part 4: Synthesis of the 3-Phenyl-2-Pyridone Scaffold

The construction of the 3-phenyl-2-pyridone core can be achieved through various synthetic routes, often employing multi-component reactions that offer high efficiency and atom economy. A common and effective strategy involves a one-pot reaction using readily available starting materials. [15][16]

Synthetic Protocol: One-Pot Synthesis via Michael Addition and Cyclization

This protocol describes a reliable method for synthesizing polysubstituted 2-pyridones.

Causality: The reaction proceeds through a cascade mechanism. First, a Michael addition occurs between an enolate (generated from a 1,3-dicarbonyl compound like ethyl acetoacetate) and an activated alkene (formed in situ from an aldehyde and a compound with an active methylene group, like malononitrile). This is followed by an intramolecular cyclization and subsequent dehydration/aromatization to yield the stable pyridone ring. The use of a base like piperidine is crucial as it catalyzes both the initial condensation and the final cyclization steps.

synthesis_workflow cluster_reactants Reactants & Catalyst cluster_process Reaction & Work-up Aldehyde Benzaldehyde Reaction 1. Mix & Reflux in Ethanol Aldehyde->Reaction ActiveMethylene Malononitrile ActiveMethylene->Reaction Dicarbonyl Ethyl Acetoacetate Dicarbonyl->Reaction Catalyst Piperidine (Base) Catalyst->Reaction Precipitation 2. Cool & Pour into Water/HCl Reaction->Precipitation Filtration 3. Filter Precipitate Precipitation->Filtration Purification 4. Recrystallize from Ethanol Filtration->Purification Product 3-Cyano-4-phenyl- 6-methyl-2-pyridone Purification->Product

Figure 4: General workflow for the one-pot synthesis of a 3-phenyl-2-pyridone derivative.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine benzaldehyde (1 equivalent), ethyl acetoacetate (1 equivalent), and malononitrile (1 equivalent) in absolute ethanol.

  • Catalyst Addition: Add a catalytic amount of piperidine (0.1 equivalents) to the mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). The choice of refluxing in ethanol provides sufficient thermal energy to overcome the activation barriers for the multiple steps in the cascade while being a relatively benign solvent.

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing ice-cold water acidified with a small amount of HCl. This step protonates the pyridone and causes the product to precipitate out of the aqueous solution.

  • Isolation: Collect the resulting solid precipitate by vacuum filtration. Wash the solid with cold water to remove any residual salts and impurities.

  • Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the pure 3-phenyl-2-pyridone derivative. The purity and structure should be confirmed by analytical techniques such as NMR, IR spectroscopy, and Mass Spectrometry.

Conclusion and Future Outlook

The 3-phenyl-2-pyridone scaffold is a validated and highly promising platform for the development of new therapeutic agents. Its derivatives have demonstrated significant and multi-faceted biological activity against cancer, inflammation, and microbial pathogens. The synthetic tractability of the core allows for extensive chemical modification, enabling fine-tuning of potency, selectivity, and pharmacokinetic properties.

Future research should focus on elucidating the precise molecular interactions of these derivatives with their biological targets through co-crystallography and advanced computational modeling. A deeper understanding of their structure-activity relationships will guide the design of next-generation compounds with enhanced efficacy and improved safety profiles. The translation of the potent in vitro activities observed into in vivo efficacy in relevant disease models will be the ultimate validation of the therapeutic potential of this remarkable chemical scaffold.

References

  • Hurtado-Rodríguez, D., Salinas-Torres, A., Rojas, H., Becerra, D., & Castillo, J.-C. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances. Available at: [Link]

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An In-depth Technical Guide to the Potential Therapeutic Targets of 3-Phenylpyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Preamble: The Pyridinone Core as a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks, termed "privileged scaffolds," appear with remarkable frequency in the structures of bioactive compounds. These core structures possess the inherent ability to bind to multiple, diverse biological targets, serving as a versatile foundation for drug discovery. The pyridinone ring system is a quintessential example of such a scaffold.[1][2] Its derivatives are found in a wide array of FDA-approved drugs, ranging from the cardiotonic agent milrinone to the anti-fibrotic drug pirfenidone and the antiviral doravirine.[1][2]

This guide focuses on 3-Phenylpyridin-2-ol , a compound that exists in tautomeric equilibrium with 3-Phenyl-2(1H)-pyridinone . While this specific molecule is not extensively characterized as a therapeutic agent itself, its structure contains the essential features of the pyridinone privileged scaffold. By analyzing its structural relationship to well-understood drugs and bioactive molecules, we can logically deduce and propose a series of high-potential therapeutic targets. This document serves as a roadmap for researchers, outlining the scientific rationale, key biological pathways, and robust experimental protocols necessary to investigate the therapeutic promise of this compound.

Part I: The Anti-Fibrotic and Anti-Inflammatory Horizon (The Pirfenidone Analogy)

The most direct and compelling hypothesis for the activity of this compound stems from its structural similarity to Pirfenidone (5-methyl-1-phenyl-2-(1H)-pyridone). Pirfenidone is a well-established therapeutic for idiopathic pulmonary fibrosis (IPF), exerting potent anti-fibrotic and anti-inflammatory effects.[3][4] Its mechanism is multifaceted, providing a rich set of potential targets for this compound.

Primary Target System 1: Transforming Growth Factor-β (TGF-β) Signaling

Mechanistic Hypothesis: this compound is hypothesized to inhibit the signaling cascade of TGF-β, a master regulator of fibrosis. Pirfenidone is known to reduce fibroblast proliferation and downregulate the production of TGF-β-stimulated collagen.[3][5] This action disrupts the pathological feedback loop where injured tissue overproduces TGF-β, leading to excessive extracellular matrix deposition and scarring.

Therapeutic Rationale: The TGF-β pathway is a central driver of fibrotic diseases affecting numerous organs, including the lungs (IPF), liver (cirrhosis), kidneys (chronic kidney disease), and heart (cardiac fibrosis).[6] An inhibitor of this pathway, such as this compound, could have broad therapeutic utility across these conditions.

Signaling Pathway Visualization:

TGF_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFB TGF-β1 Receptor TGF-β Receptor (TβRI/TβRII) TGFB->Receptor Binding & Activation SMAD p-SMAD2/3 Receptor->SMAD Phosphorylation Complex SMAD2/3/4 Complex SMAD->Complex SMAD4 SMAD4 SMAD4->Complex DNA Target Gene Promoters Complex->DNA Translocation Transcription Transcription of Pro-fibrotic Genes (Collagen, α-SMA) DNA->Transcription Compound This compound (Hypothesized Action) Compound->Receptor Inhibition? Compound->SMAD Inhibition?

Caption: Hypothesized intervention points of this compound in the TGF-β signaling cascade.

Experimental Protocol: Validating Anti-Fibrotic Activity

Objective: To determine if this compound can inhibit TGF-β1-induced myofibroblast differentiation in a human lung fibroblast cell line (e.g., MRC-5).

  • Cell Culture: Culture MRC-5 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) until 80% confluency.

  • Serum Starvation: Replace media with serum-free EMEM for 24 hours to synchronize cells and reduce baseline signaling.

  • Treatment: Pre-treat cells with varying concentrations of this compound (e.g., 1 µM, 10 µM, 100 µM) or vehicle control (DMSO) for 1 hour.

  • Stimulation: Add recombinant human TGF-β1 (e.g., 5 ng/mL) to all wells except the negative control. Pirfenidone should be used as a positive control.

  • Incubation: Incubate for 48 hours to allow for protein expression changes.

  • Protein Extraction: Lyse the cells and quantify total protein concentration using a BCA assay.

  • Western Blot Analysis:

    • Separate equal amounts of protein lysate via SDS-PAGE and transfer to a PVDF membrane.

    • Probe with primary antibodies against alpha-smooth muscle actin (α-SMA, a marker of myofibroblast differentiation) and Collagen Type I.

    • Use an antibody against a housekeeping protein (e.g., GAPDH) for loading control.

    • Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescence substrate.

  • Analysis: Quantify band intensity using densitometry. A significant reduction in α-SMA and Collagen I expression in the compound-treated groups compared to the TGF-β1-only group indicates anti-fibrotic activity.

Primary Target System 2: Pro-Inflammatory Cytokine Signaling

Mechanistic Hypothesis: The compound is expected to suppress the production of key pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β). This anti-inflammatory action is a well-documented property of Pirfenidone and contributes significantly to its therapeutic effect by dampening the chronic inflammation that fuels fibrotic progression.[3][7]

Therapeutic Rationale: Chronic inflammation is a hallmark of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and the inflammatory component of fibrosis. By inhibiting TNF-α and IL-1β, this compound could serve as a non-steroidal anti-inflammatory agent.[5][7]

Experimental Protocol: Quantifying Cytokine Suppression

Objective: To measure the effect of this compound on lipopolysaccharide (LPS)-induced cytokine release from macrophages (e.g., RAW 264.7 cell line).

  • Cell Seeding: Plate RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treatment: Treat cells with this compound (dose-response) or vehicle for 1 hour.

  • Stimulation: Add LPS (e.g., 100 ng/mL) to induce an inflammatory response. Include a non-stimulated control.

  • Incubation: Incubate for 24 hours.

  • Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.

  • ELISA: Quantify the concentration of TNF-α and IL-1β in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

  • Analysis: Compare cytokine levels in compound-treated wells to the LPS-only control. A dose-dependent decrease in cytokine concentration indicates anti-inflammatory activity.

Part II: Exploratory Targets Based on Scaffold Versatility

The pyridinone core's adaptability suggests that this compound could engage targets beyond the anti-fibrotic/anti-inflammatory axis. The following targets are proposed based on activities demonstrated by other pyridinone-containing molecules.

Exploratory Target 1: Viral Endonucleases

Mechanistic Hypothesis: The 3-hydroxy-pyridin-2-one moiety is an effective bimetal chelating pharmacophore.[1] Studies have shown that phenyl-substituted 3-hydroxypyridin-2-ones are potent inhibitors of the influenza A endonuclease, an enzyme critical for viral replication.[8] The compound achieves this by binding to the two catalytic metal ions (Mn²⁺ or Mg²⁺) in the enzyme's active site, blocking its function.

Therapeutic Rationale: This mechanism presents a compelling opportunity for developing novel antiviral agents against influenza and potentially other viruses that rely on similar metal-dependent enzymes.

Experimental Workflow Visualization:

Endonuclease_Workflow cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_readout Data Acquisition Enzyme Recombinant Influenza Endonuclease Incubate Incubate Components in 384-well Plate Enzyme->Incubate Substrate Fluorescently Quenched RNA Substrate Substrate->Incubate Compound This compound (Test Compound) Compound->Incubate Reader Fluorescence Plate Reader Incubate->Reader Data Measure Signal (Cleavage = ↑ Fluorescence) Reader->Data

Caption: High-throughput screening workflow for identifying influenza endonuclease inhibitors.

Experimental Protocol: High-Throughput Endonuclease Inhibition Assay

Objective: To screen this compound for inhibitory activity against influenza PA endonuclease.

  • Assay Principle: Utilize a fluorescence resonance energy transfer (FRET)-based assay where a fluorophore and a quencher are attached to opposite ends of a short RNA substrate. Cleavage by the endonuclease separates them, resulting in a measurable increase in fluorescence.

  • Reagents: Recombinant influenza PA endonuclease, FRET-based RNA substrate, assay buffer containing the required metal cofactors (e.g., MnCl₂).

  • Compound Plating: In a 384-well assay plate, dispense serial dilutions of this compound. Include a known inhibitor (e.g., Baloxavir) as a positive control and DMSO as a negative control.

  • Enzyme Addition: Add the endonuclease enzyme to all wells and incubate briefly to allow for compound binding.

  • Reaction Initiation: Add the FRET substrate to all wells to start the reaction.

  • Kinetic Read: Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity kinetically over 30-60 minutes.

  • Data Analysis: Calculate the initial reaction velocity (slope of the fluorescence curve) for each well. Determine the percent inhibition relative to the DMSO control and calculate the IC₅₀ value for this compound.

Exploratory Target 2: Mutant Isocitrate Dehydrogenase 1 (IDH1)

Mechanistic Hypothesis: Certain pyridinone derivatives have been successfully designed as inhibitors of mutant IDH1 (specifically the R132H mutation).[1][2] These inhibitors bind to the enzyme's active site, where the pyridinone moiety often forms crucial hydrogen bonds.[2] The R132H mutation confers a neomorphic activity, causing the enzyme to produce the oncometabolite 2-hydroxyglutarate (2-HG).

Therapeutic Rationale: Mutant IDH1 is a validated driver mutation in several cancers, including gliomas, acute myeloid leukemia (AML), and cholangiocarcinoma. Inhibiting its activity to reduce 2-HG levels is a clinically proven therapeutic strategy.

Experimental Protocol: In Vitro Mutant IDH1 Enzymatic Assay

Objective: To assess the inhibitory potential of this compound against the IDH1-R132H mutant enzyme.

  • Assay Principle: The enzymatic reaction consumes NADPH. The rate of inhibition can be measured by monitoring the decrease in NADPH absorbance at 340 nm.

  • Reagents: Recombinant human IDH1-R132H enzyme, α-ketoglutarate (substrate), NADPH (cofactor), and assay buffer.

  • Procedure:

    • In a UV-transparent 96-well plate, add assay buffer, NADPH, and varying concentrations of this compound.

    • Add the IDH1-R132H enzyme and incubate for 10-15 minutes at room temperature.

    • Initiate the reaction by adding α-ketoglutarate.

  • Measurement: Immediately measure the absorbance at 340 nm every 30 seconds for 20-30 minutes using a spectrophotometer plate reader.

  • Analysis: Calculate the reaction rate from the linear portion of the absorbance curve. Determine the percent inhibition for each compound concentration and calculate the IC₅₀ value.

Summary of Potential Targets and Future Directions

The structural backbone of this compound provides a strong foundation for exploring multiple therapeutic avenues. The initial and most probable line of investigation should focus on its anti-fibrotic and anti-inflammatory potential, leveraging the extensive knowledge base from the clinically successful drug, Pirfenidone. Concurrently, exploratory screening against targets known to be modulated by the wider pyridinone class is a scientifically sound strategy for discovering novel activities.

Data Summary Table:

Potential Target SystemSpecific Molecular Target(s)Proposed Mechanism of ActionPotential Therapeutic Area(s)
Fibrosis & Inflammation TGF-β Receptor, SMADsDownregulation of pro-fibrotic signaling cascadeIdiopathic Pulmonary Fibrosis, Organ Fibrosis
Inflammation N/A (Phenotypic)Inhibition of TNF-α & IL-1β productionRheumatoid Arthritis, Inflammatory Diseases
Viral Replication Influenza A EndonucleaseBimetal chelation in the enzyme active siteInfluenza, Viral Infections
Oncology Mutant IDH1 (R132H)Allosteric or active site inhibition, reducing 2-HGGlioma, Acute Myeloid Leukemia (AML)

Future Directions: A logical progression for a research program would involve:

  • Synthesis and Confirmation: Ensure the synthesis and purification of high-quality this compound for biological testing.

  • In Vitro Validation: Systematically execute the experimental protocols detailed in this guide to confirm or refute the hypothesized activities.

  • Broad Phenotypic Screening: Subject the compound to broader cell-based phenotypic screens to uncover unexpected activities or targets.

  • Target Deconvolution: If a novel phenotype is discovered, employ techniques such as chemical proteomics or genetic screening to identify the specific molecular target.

  • Lead Optimization: Should a promising activity be confirmed, initiate a medicinal chemistry program to optimize the compound's potency, selectivity, and pharmacokinetic properties.

This structured approach, grounded in established pharmacology and open to novel discovery, provides a comprehensive framework for unlocking the full therapeutic potential of this compound.

References

  • Title: Pirfenidone - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Pirfenidone: Molecular Mechanisms and Potential Clinical Applications in Lung Disease Source: PubMed URL: [Link]

  • Title: What is the mechanism of Pirfenidone? Source: Patsnap Synapse URL: [Link]

  • Title: Pirfenidone: Uses, Interactions, Mechanism of Action, and More Source: Minicule URL: [Link]

  • Title: Pirfenidone is a cardioprotective drug: Mechanisms of action and preclinical evidence Source: Pharmacological Research URL: [Link]

  • Title: Phenyl substituted 3-hydroxypyridin-2(1H)-ones: inhibitors of influenza A endonuclease Source: PubMed URL: [Link]

  • Title: Recent Advances of Pyridinone in Medicinal Chemistry Source: PubMed Central (PMC) URL: [Link]

  • Title: Recent Advances of Pyridinone in Medicinal Chemistry Source: Frontiers in Chemistry URL: [Link]

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An In-Depth Technical Guide to the Solubility and Stability of 3-Phenylpyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Introduction and Core Physicochemical Concepts

3-Phenylpyridin-2-ol (CAS: 24228-13-5) is a heterocyclic compound featuring a phenyl group substituted on a 2-hydroxypyridine core.[1][2] This structure, while seemingly simple, presents significant physicochemical complexities that are paramount for researchers in drug discovery and development. Its utility as a synthetic intermediate or a potential pharmacophore is fundamentally governed by its solubility and chemical stability. Understanding these properties is not merely a data-gathering exercise; it is essential for designing robust formulations, predicting pharmacokinetic behavior, and ensuring product quality and safety.

This guide provides a comprehensive analysis of the factors controlling the solubility and stability of this compound. We will move beyond theoretical principles to offer actionable, field-proven experimental protocols and explain the causal relationships behind methodological choices. The central theme of this analysis is the compound's lactam-lactim tautomerism, a phenomenon that dictates its behavior in different chemical environments.

Section 2: The Pivotal Role of Tautomerism

The most critical characteristic of this compound is its existence as an equilibrium mixture of two tautomeric forms: the lactim form (this compound) and the lactam form (3-phenyl-1H-pyridin-2-one). This equilibrium is not static; it is dynamically influenced by the surrounding environment, particularly the solvent.[3]

The interconversion between these forms has been exhaustively studied for the parent 2-hydroxypyridine molecule.[4][5] Key findings, which can be extrapolated to its 3-phenyl derivative, include:

  • In Non-Polar Solvents: The lactim (enol) form, this compound, is favored.

  • In Polar Solvents: The lactam (keto) form, 3-phenyl-1H-pyridin-2-one, predominates. This is especially true in protic solvents like water and alcohols.[4][6] The lactam form possesses a significantly larger dipole moment, leading to stronger interactions with polar solvent molecules.[7]

  • In the Solid State: The lactam form is typically the predominant structure, stabilized by intermolecular hydrogen bonds forming helical structures.[4]

This tautomeric shift is the single most important factor influencing the compound's solubility and reactivity, as the two forms have different polarities, hydrogen bonding capabilities, and aromaticity.[7]

Tautomerism Lactim This compound (Lactim Form) Favored in Non-Polar Solvents Lactam 3-Phenyl-1H-pyridin-2-one (Lactam Form) Favored in Polar Solvents Lactim->Lactam Polar Solvent

Caption: Lactam-Lactim Tautomeric Equilibrium of this compound.

Section 3: Solubility Profile

Solubility is a critical attribute that affects bioavailability, formulation, and purification. For this compound, solubility is a multifaceted property governed by the interplay of its tautomeric forms with the chosen solvent system.

Physicochemical Determinants of Solubility

Several factors collectively determine the solubility of a compound:

  • Polarity: The "like dissolves like" principle is fundamental. The solubility of this compound will vary dramatically between polar and non-polar solvents due to its ability to exist in two tautomeric forms of differing polarity.[8][9]

  • pH: For ionizable compounds, the pH of the aqueous medium dictates the charge state of the molecule, which in turn significantly alters solubility.[8][10][11]

  • Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is typically endothermic, meaning it absorbs heat.[8][12]

  • Molecular Size and Structure: Larger molecules generally require more energy to be solvated, which can lead to lower solubility compared to smaller analogues.[8][9]

Aqueous pH-Solubility Profile

The 2-hydroxypyridine moiety has a pKa value of approximately 11.6 for the N-H proton (in the lactam form) and a much lower pKa for the O-H proton (in the lactim form).[4] This amphoteric nature means its aqueous solubility is highly dependent on pH.

  • In Acidic Media (pH < 2): The pyridine nitrogen can be protonated, leading to the formation of a cationic species, which is expected to have high water solubility.

  • In Neutral Media (pH 4-8): The compound will exist primarily in its neutral lactam form, which has limited water solubility.

  • In Basic Media (pH > 10): The N-H proton of the lactam can be deprotonated to form an anionic species, which should significantly increase water solubility.

This relationship can be visualized in a theoretical pH-solubility profile.

PHSolubility Theoretical pH-Solubility Profile x_axis x_axis y_axis y_axis origin origin origin->x_axis  pH origin->y_axis Solubility   p1 High Solubility (Cationic Form) p2 Low Solubility (Neutral Form) p3 High Solubility (Anionic Form) 1,4.5 1,4.5 2,3 2,3 1,4.5->2,3 3,1.5 3,1.5 2,3->3,1.5 5,1 5,1 3,1.5->5,1 7,1.5 7,1.5 5,1->7,1.5 8,2.5 8,2.5 7,1.5->8,2.5 9,4 9,4 8,2.5->9,4

Caption: Predicted pH-Solubility Profile for this compound.

Solubility in Organic Solvents

The solubility in organic solvents is dictated by the solvent's polarity and its ability to engage in hydrogen bonding. Based on data from structurally similar compounds like 3-phenylpyridine and 6-phenyl-pyridazin-3(2H)-one, a solubility trend can be predicted.[13][14][15]

Solvent Class Example Solvents Predicted Solubility Rationale
Polar AproticDMSO, DMFHighThese solvents effectively solvate the highly polar lactam tautomer.[15]
Polar ProticMethanol, EthanolModerateSolvates the lactam form but also competes for hydrogen bonds.
HalogenatedDichloromethane, ChloroformModerate to HighSolvates both tautomers, with a preference depending on specific interactions.[13]
EthersTHF, Diethyl EtherLow to ModeratePrimarily solvates the less polar lactim form.
Non-PolarHexane, TolueneLowPoor interaction with either tautomer. The lactim form would be slightly more soluble than the lactam.
Water-Very Low (at neutral pH)The lactam form predominates but has limited solubility due to the hydrophobic phenyl group.[15]
Experimental Protocol: Shake-Flask Method for Solubility Determination

This protocol describes a robust method for determining equilibrium solubility, a cornerstone of pre-formulation studies.

Objective: To determine the equilibrium solubility of this compound in various solvents at a specified temperature.

Materials:

  • This compound (crystalline solid)

  • Selected solvents (e.g., Water, pH 7.4 buffer, 0.1 N HCl, 0.1 N NaOH, Ethanol, DMSO)

  • Scintillation vials with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • HPLC-UV system for quantification

  • 0.45 µm syringe filters

Procedure:

  • Preparation: Add an excess amount of solid this compound to a series of vials. The excess is critical to ensure that a saturated solution is achieved.

  • Solvent Addition: Add a known volume (e.g., 5 mL) of each test solvent to the corresponding vials.

  • Equilibration: Tightly cap the vials and place them in a temperature-controlled orbital shaker (e.g., 25 °C or 37 °C). Shake at a constant speed (e.g., 150 rpm) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 2 hours to let undissolved solids settle. Centrifuge the vials (e.g., at 5000 rpm for 15 minutes) to ensure complete separation of solid and supernatant.

  • Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant. Immediately filter it through a 0.45 µm syringe filter to remove any remaining particulates.

  • Quantification: Accurately dilute the filtered supernatant with a suitable mobile phase to a concentration within the calibration range of a validated analytical method (e.g., HPLC-UV).

  • Analysis: Analyze the diluted sample and determine the concentration.

  • Calculation: Calculate the solubility in mg/mL or mol/L, accounting for the dilution factor. The presence of solid material at the end of the experiment visually confirms that equilibrium saturation was achieved.

Section 4: Chemical Stability and Degradation Pathways

Assessing the chemical stability of a potential drug candidate is a non-negotiable regulatory requirement. Forced degradation, or stress testing, is employed to understand the intrinsic stability of the molecule, elucidate potential degradation products, and develop stability-indicating analytical methods.[16][17]

Principles of Forced Degradation

Forced degradation studies expose the drug substance to conditions more severe than accelerated stability testing.[16] The goal is to induce degradation to a modest extent (typically 5-20%) to identify the likely degradation pathways without completely destroying the molecule. These studies are mandated by regulatory bodies like the ICH.[16]

Stress Condition Typical Reagents & Conditions Potential Degradation
Acid Hydrolysis 0.1 N - 1 N HCl, heated (e.g., 60 °C)Hydrolysis of the amide bond in the lactam tautomer.
Base Hydrolysis 0.1 N - 1 N NaOH, ambient or heatedLikely to be highly susceptible; rapid hydrolysis of the amide bond.[18]
Oxidation 3-30% H₂O₂, ambient temperatureOxidation of the pyridine or phenyl ring, potential N-oxide formation.
Thermal Dry heat (e.g., 80 °C) in solid stateGeneral decomposition, dependent on melting point and crystal structure.[19]
Photostability Light exposure (ICH Q1B specified)Photolytic cleavage or rearrangement, common in aromatic heterocycles.[18][20]
Predicted Degradation Pathways

The structure of this compound suggests several potential degradation routes under stress conditions. The primary point of lability is the amide bond within the lactam ring, which is susceptible to hydrolysis.

DegradationPathways cluster_main 3-Phenyl-1H-pyridin-2-one cluster_products Degradation Products Parent Parent Compound Hydrolysis Ring-Opened Product (Amic Acid Derivative) Parent->Hydrolysis Acid/Base Hydrolysis Oxidation N-Oxide or Ring-Hydroxylated Species Parent->Oxidation Oxidative Stress (e.g., H₂O₂) Photolysis Rearranged Isomers or Ring Cleavage Products Parent->Photolysis Photolytic Stress (UV/Vis Light)

Caption: Predicted Degradation Pathways for this compound.

Experimental Protocol for a Forced Degradation Study

This protocol is designed in accordance with ICH Q1A/Q1B guidelines.[16][20]

Objective: To investigate the intrinsic stability of this compound under various stress conditions and identify key degradation products.

Materials:

  • This compound

  • Solutions: 1 N HCl, 1 N NaOH, 30% H₂O₂, Purified Water

  • Class A volumetric flasks

  • pH meter

  • Heating block or water bath

  • Photostability chamber compliant with ICH Q1B options

  • Validated stability-indicating HPLC method

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of stock solution and 2 N HCl to achieve a final concentration of 1 N HCl. Store a sample at room temperature and another at 60 °C.

    • Base Hydrolysis: Mix equal volumes of stock solution and 2 N NaOH to achieve a final concentration of 1 N NaOH. Store at room temperature. Causality Note: Base hydrolysis is often rapid; heating may not be necessary and could lead to complete degradation.

    • Neutral Hydrolysis: Mix stock solution with purified water. Store a sample at room temperature and another at 60 °C.

    • Oxidative Degradation: Mix equal volumes of stock solution and 6% H₂O₂. Store at room temperature, protected from light.

    • Thermal Degradation (Solution): Analyze the neutral hydrolysis sample stored at 60 °C.

    • Thermal Degradation (Solid): Place a thin layer of solid compound in an oven at 80 °C.

    • Photodegradation: Expose the stock solution in a chemically inert, transparent container to light within a calibrated photostability chamber. The exposure should be not less than 1.2 million lux hours and 200 watt hours/square meter.[20][21] A dark control sample, wrapped in aluminum foil, must be stored alongside to differentiate between thermal and photolytic degradation.

  • Time Points: Withdraw samples at appropriate time points (e.g., 0, 2, 8, 24, 48 hours). The goal is to achieve 5-20% degradation.

  • Sample Preparation for Analysis: Before injection, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively, to prevent damage to the HPLC column. Dilute all samples to a suitable concentration with mobile phase. For the solid thermal sample, dissolve a known amount in the mobile phase.

  • Analysis: Analyze all stressed samples, a dark control, and an unstressed control (time zero) using a validated stability-indicating HPLC method.

Section 5: Analytical Strategy for Quantification

A robust analytical method is the foundation of any solubility or stability study. The method must be able to accurately quantify the parent compound and separate it from all potential impurities and degradation products.[22]

Developing a Stability-Indicating Method

A stability-indicating assay method (SIAM) is a validated analytical procedure that is specific for the drug substance and can resolve it from its degradation products.[23][24] The specificity of the method is proven using the samples generated during the forced degradation study. Peak purity analysis using a photodiode array (PDA) detector is essential to ensure that the parent peak is free from any co-eluting degradants.

Recommended Analytical Technique: RP-HPLC

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the workhorse technique for this application.[25] It is versatile, robust, and well-suited for separating moderately polar compounds like this compound from its potential degradation products, which are likely to have different polarities.

Protocol: Development of a Stability-Indicating HPLC-UV Method

Objective: To develop a specific, accurate, and precise RP-HPLC method for the quantification of this compound and its degradation products.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.

Chromatographic Conditions (Starting Point):

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with a low percentage of B (e.g., 10%), ramp up to a high percentage (e.g., 90%) over 20-30 minutes to elute all components.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Monitor at an absorbance maximum (e.g., determined from a UV scan) and also collect full spectral data for peak purity analysis.

  • Injection Volume: 10 µL.

Method Development & Validation Workflow:

HPLC_Workflow Start Select Initial Conditions (Column, Mobile Phase) Inject_Standard Inject Standard Solution of This compound Start->Inject_Standard Inject_Degraded Inject Cocktail of Forced Degradation Samples Inject_Standard->Inject_Degraded Evaluate Evaluate Resolution, Peak Shape, and Tailing Inject_Degraded->Evaluate Optimize Optimize Gradient, Flow Rate, pH, or Organic Modifier Evaluate->Optimize Not Acceptable Validate Perform Method Validation (Specificity, Linearity, Accuracy, Precision, Robustness) Evaluate->Validate Acceptable Optimize->Inject_Degraded

Sources

A Technical Guide to Quantum Chemical Calculations for 3-Phenylpyridin-2-ol: A DFT Approach

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides an in-depth technical framework for conducting quantum chemical calculations on 3-Phenylpyridin-2-ol, a heterocyclic compound of interest in medicinal chemistry and materials science. We detail a robust computational workflow leveraging Density Functional Theory (DFT) to elucidate the molecule's structural, electronic, and spectroscopic properties. The causality behind methodological choices, such as the selection of the B3LYP functional and the 6-311++G(d,p) basis set, is explained to ensure both accuracy and computational efficiency. Key analyses, including geometry optimization, vibrational frequency calculations, Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MESP) mapping, Natural Bond Orbital (NBO) analysis, and simulated UV-Vis spectra via Time-Dependent DFT (TD-DFT), are described in a step-by-step protocol. This guide is designed to be a self-validating system, enabling researchers to confidently apply these computational techniques to accelerate drug discovery and materials design.

Introduction: The Significance of this compound and the Power of In Silico Analysis

This compound (C11H9NO) is a heterocyclic compound featuring a phenyl group attached to a pyridin-2-ol core[1]. This molecular scaffold is of significant interest due to the prevalence of pyridine derivatives in pharmaceuticals and functional materials[2]. A critical feature of the pyridin-2-ol moiety is its potential for keto-enol tautomerism, existing in equilibrium with its 2-pyridone form.[3][4][5] This tautomerism can be highly sensitive to the molecular environment and significantly influences the compound's chemical behavior, including its hydrogen bonding capabilities and aromaticity[5][6].

Understanding the fundamental properties of this compound at an atomic level is crucial for predicting its reactivity, stability, and potential biological interactions. While experimental characterization is indispensable, quantum chemical calculations offer a powerful, complementary approach. By solving approximations of the Schrödinger equation, these in silico methods provide detailed insights into molecular structure, charge distribution, and electronic transitions, often at a fraction of the time and cost of laboratory experiments[7].

This guide focuses on Density Functional Theory (DFT), a widely used quantum mechanical method that balances computational cost with accuracy, making it a cornerstone of modern computational chemistry[8]. We will explore how DFT can be applied to this compound to generate a comprehensive physicochemical profile, thereby guiding further experimental work in drug design and materials science[7][9][10].

Core Concepts and Computational Methodology

The reliability of any quantum chemical study hinges on the judicious selection of the computational method and basis set. These choices directly impact the accuracy of the results and the computational resources required.

The Choice of Theoretical Level: DFT/B3LYP

For this study, we select the popular hybrid functional, B3LYP (Becke, 3-parameter, Lee-Yang-Parr) . This functional combines the strengths of Hartree-Fock theory with local and gradient-corrected density functionals, offering a robust description of electron correlation for a wide range of organic molecules[11][12][13]. It is a workhorse in the field and has been shown to provide reliable geometric and electronic properties for heterocyclic systems[14][15].

The Basis Set Selection: 6-311++G(d,p)

A basis set is a set of mathematical functions used to build the molecular orbitals. The 6-311++G(d,p) Pople-style basis set is chosen for its excellent balance of flexibility and computational demand[14][16]. Let's break down its nomenclature to understand its power:

  • 6-311G : This indicates a triple-zeta valence basis set, meaning each valence atomic orbital is described by three separate functions, allowing for greater flexibility in representing electron distribution compared to smaller basis sets.

  • ++ : The double plus signs indicate the addition of diffuse functions on both heavy atoms and hydrogen atoms. These functions are crucial for accurately describing anions, lone pairs, and non-covalent interactions, which are highly relevant for the pyridin-2-ol system.

  • (d,p) : These are polarization functions added to heavy atoms (d-type) and hydrogen atoms (p-type). They allow orbitals to change shape (polarize) in response to the molecular environment, which is essential for an accurate description of chemical bonding[17].

This combination of the B3LYP functional and the 6-311++G(d,p) basis set represents a high-level, well-validated theoretical model for studying molecules like this compound[12][16].

Experimental Protocols: A Step-by-Step Computational Workflow

The following protocols outline a comprehensive workflow for the quantum chemical analysis of this compound using a software package like Gaussian[13], ORCA, or similar programs.

Protocol 1: Molecular Geometry Optimization
  • Input Structure Creation : Build an initial 3D structure of this compound. For this molecule, it is critical to create separate input files for both the enol (pyridin-2-ol) and keto (pyridone) tautomers to determine their relative stabilities.

  • Calculation Setup : Specify the B3LYP functional and the 6-311++G(d,p) basis set.

  • Execution : Perform a geometry optimization calculation. This is an iterative process where the software adjusts the positions of the atoms to find the arrangement with the minimum potential energy on the potential energy surface[8].

  • Validation : The optimization is successful when the forces on all atoms are negligible and the displacement of atoms between steps is below a defined threshold.

Protocol 2: Vibrational Frequency Analysis
  • Prerequisite : A fully optimized molecular geometry from Protocol 1.

  • Calculation Setup : Using the same level of theory (B3LYP/6-311++G(d,p)), perform a frequency calculation on the optimized structure.

  • Execution & Validation : The calculation will yield a set of vibrational frequencies. A true energy minimum is confirmed by the absence of any imaginary frequencies[14]. The presence of one or more imaginary frequencies indicates a saddle point (a transition state) or a failed optimization, requiring re-optimization.

  • Data Utilization : The calculated frequencies can be compared with experimental Infrared (IR) spectra to validate the accuracy of the computational model. Thermodynamic properties like enthalpy and Gibbs free energy are also obtained from this calculation.

Protocol 3: Electronic and Reactivity Analysis
  • Prerequisite : A validated, optimized structure from Protocols 1 and 2.

  • Calculations : Using the optimized geometry, perform the following single-point energy calculations:

    • Frontier Molecular Orbitals (FMOs) : Analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals is a key indicator of chemical reactivity and stability[8][14].

    • Molecular Electrostatic Potential (MESP) : Generate an MESP map. This map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting intermolecular interactions[18].

    • Natural Bond Orbital (NBO) Analysis : Perform an NBO calculation to gain insights into charge distribution, hybridization, and donor-acceptor (delocalization) interactions within the molecule. This provides a quantitative Lewis-like bonding picture[19][20][21].

Protocol 4: Simulating the UV-Vis Spectrum
  • Prerequisite : A validated, optimized ground-state structure.

  • Calculation Setup : Employ Time-Dependent Density Functional Theory (TD-DFT) at the same B3LYP/6-311++G(d,p) level. TD-DFT is an extension of DFT used to calculate excited-state properties[22][23].

  • Execution : Run the TD-DFT calculation to compute the vertical excitation energies and oscillator strengths of the lowest-lying electronic transitions.

  • Analysis : The results can be used to generate a theoretical UV-Vis absorption spectrum, which can be directly compared with experimental data to understand the electronic transitions responsible for the observed absorption bands[24][25][26].

Visualization of Key Concepts and Workflows

Visual aids are essential for interpreting complex computational data. The following diagrams, generated using Graphviz, illustrate the logical workflow and key theoretical concepts.

G Computational Chemistry Workflow for this compound cluster_input 1. Input Preparation cluster_calc 2. Core DFT Calculations cluster_analysis 3. Property Analysis cluster_output 4. Data Interpretation start Build 3D Structure (Enol & Keto Tautomers) opt Geometry Optimization (B3LYP/6-311++G(d,p)) start->opt Initial Guess freq Frequency Analysis opt->freq Optimized Structure fmo HOMO/LUMO Analysis freq->fmo mesp MESP Mapping freq->mesp nbo NBO Analysis freq->nbo tddft TD-DFT for UV-Vis freq->tddft Ground State for Excitation geom_data Optimized Geometry (Bond Lengths, Angles) freq->geom_data Validated Minimum react_data Reactivity Insights (Energy Gap, Active Sites) fmo->react_data mesp->react_data nbo->react_data spec_data Simulated Spectra (IR, UV-Vis) tddft->spec_data

Caption: A flowchart of the comprehensive DFT workflow.

FMO Frontier Molecular Orbital (FMO) Theory cluster_reactivity Chemical Reactivity Indicators HOMO HOMO (Highest Occupied Molecular Orbital) LUMO LUMO (Lowest Unoccupied Molecular Orbital) Nucleophilicity Molecule acts as Nucleophile (Electron Donor) HOMO->Nucleophilicity Donates e⁻ from here Electrophilicity Molecule acts as Electrophile (Electron Acceptor) LUMO->Electrophilicity Accepts e⁻ here EnergyGap ΔE = E_LUMO - E_HOMO (Energy Gap) EnergyGap->Nucleophilicity Small gap suggests high reactivity EnergyGap->Electrophilicity Small gap suggests high reactivity

Caption: The relationship between FMOs and chemical reactivity.

Results and Interpretation: A Hypothetical Case Study

Executing the described protocols on this compound would yield a wealth of quantitative data. Below is a summary of the expected results and their interpretation.

Tautomeric Stability

The geometry optimization and frequency calculations will provide the Gibbs free energies for both the enol (this compound) and keto (3-phenyl-2-pyridone) forms. The tautomer with the lower Gibbs free energy is the more stable form under the calculated conditions (gas phase). For the parent 2-hydroxypyridine, the enol form is often predicted to be more stable in the gas phase, but the keto form is favored in polar solvents due to intermolecular hydrogen bonding.[3][5] The presence of the phenyl group may influence this equilibrium, and the calculations will quantify this effect.

Optimized Molecular Geometry

The calculations will provide precise bond lengths, bond angles, and dihedral angles for the most stable tautomer.

Table 1: Selected Optimized Geometrical Parameters (Hypothetical Data)

ParameterBond/AngleOptimized Value (Å or °)
Bond LengthC2-O1.350
Bond LengthC3-C(Phenyl)1.485
Bond LengthN1-C21.370
Bond AngleN1-C2-C3120.5
Dihedral AngleC4-C3-C(Phenyl)-C(Phenyl)35.2

Note: These are illustrative values. Actual calculated values should be reported.

The dihedral angle between the pyridine and phenyl rings is particularly important, as it indicates the degree of conjugation between the two systems. A smaller angle suggests greater planarity and more effective π-electron delocalization.

Electronic Properties and Reactivity Descriptors

The analysis of electronic properties provides a deep understanding of the molecule's potential for chemical reactions and intermolecular interactions.

Table 2: Calculated Electronic Properties (Hypothetical Data)

PropertyValueImplication
EHOMO-6.2 eVEnergy of the outermost electron; relates to ionization potential.
ELUMO-1.5 eVEnergy of the lowest available orbital; relates to electron affinity.
HOMO-LUMO Gap (ΔE)4.7 eVA larger gap suggests higher kinetic stability and lower chemical reactivity.
Dipole Moment2.5 DebyeIndicates the overall polarity of the molecule, influencing solubility and interactions.
  • Frontier Molecular Orbitals (FMOs) : The HOMO is likely to be localized over the electron-rich pyridine and phenyl rings. The LUMO will also be distributed across the π-system. The energy gap (ΔE) is a critical parameter; a smaller gap indicates that the molecule is more easily excitable and generally more reactive[14].

  • Molecular Electrostatic Potential (MESP) : The MESP map will visually confirm the reactive sites. For the enol form, a region of negative potential (red/yellow) is expected around the nitrogen atom and the hydroxyl oxygen, indicating sites for electrophilic attack or hydrogen bond donation. Regions of positive potential (blue) would be found around the hydroxyl hydrogen, indicating a site for nucleophilic attack.

  • Natural Bond Orbital (NBO) Analysis : NBO analysis will quantify the charge distribution. It would likely show a significant negative charge on the nitrogen and oxygen atoms and positive charges on the carbons attached to them. This analysis also reveals hyperconjugative interactions, such as the delocalization of lone pair electrons from the oxygen and nitrogen into anti-bonding orbitals of the ring, which contribute to the molecule's stability[18][19].

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous workflow for the quantum chemical analysis of this compound using DFT. By following these protocols, researchers can obtain reliable predictions of the molecule's geometry, stability, electronic structure, and spectroscopic properties. The insights gained from these calculations—identifying the most stable tautomer, pinpointing reactive sites through MESP and FMO analysis, and understanding electronic transitions via TD-DFT—are invaluable for guiding rational drug design and the development of new materials. These computational results form a robust foundation for subsequent experimental validation and exploration, ultimately accelerating the innovation cycle.

References

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  • Time-dependent density functional theory study of UV/vis spectra of natural styrylpyrones. Taylor & Francis Online. Available at: [Link]

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  • Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds. MDPI. Available at: [Link]

  • Aromaticity in heterocyclic analogues of benzene: comprehensive analysis of structural aspects, electron delocalization and magn. SciSpace. Available at: [Link]

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An In-depth Technical Guide to the Tautomerism of 3-Phenylpyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The phenomenon of tautomerism, the dynamic equilibrium between two readily interconvertible structural isomers, is of paramount importance in the fields of medicinal chemistry and drug development. The biological activity, solubility, and pharmacokinetic properties of a molecule can be profoundly influenced by the dominant tautomeric form. This guide provides a comprehensive technical exploration of the tautomeric equilibrium in 3-Phenylpyridin-2-ol, a substituted hydroxypyridine. We will delve into the underlying principles governing the equilibrium between its lactim (enol) and lactam (keto) forms, detail rigorous experimental protocols for characterization, and outline computational methodologies for predictive analysis. This document is intended for researchers, scientists, and drug development professionals seeking a deeper, field-proven understanding of this critical chemical behavior.

The Fundamental Principle: Tautomeric Equilibrium in Heterocyclic Systems

Tautomerism describes the chemical equilibrium between two or more interconvertible structural isomers, known as tautomers.[1] In many heterocyclic compounds, the most common form is prototropic tautomerism, which involves the migration of a proton.[2] A classic and extensively studied example is the equilibrium between 2-hydroxypyridine and its corresponding 2-pyridone.[2][3][4][5] This specific case, often referred to as lactim-lactam tautomerism, is a variant of the more general keto-enol tautomerism.[6]

The position of this equilibrium is not static; it is a delicate balance influenced by several factors, including the intrinsic stability of the tautomers, the polarity of the solvent, and intermolecular interactions like hydrogen bonding.[7][8] For drug development professionals, understanding and controlling this equilibrium is critical, as different tautomers present distinct three-dimensional shapes, hydrophobicities, and hydrogen bonding capabilities, leading to varied interactions with biological targets.[2]

For this compound, the equilibrium is established between the hydroxyl (enol/lactim) form and the keto (amide/lactam) form.

Caption: Fig 1: Tautomeric equilibrium of this compound.

The key factors governing this equilibrium are:

  • Aromaticity vs. Conjugation: The enol (lactim) form possesses a fully aromatic pyridine ring. The keto (lactam) form is not strictly aromatic in the same sense, but it benefits from a highly stable amide group and a conjugated system.[7] Resonance contributors for the keto form can also impart significant aromatic character.[5][9]

  • Solvent Polarity: This is one of the most significant external factors. Non-polar solvents tend to favor the less polar enol form (3-hydroxypyridine). Conversely, polar solvents, particularly those capable of hydrogen bonding like water and alcohols, preferentially stabilize the more polar keto form (2-pyridone).[2][7][8]

  • Intermolecular Hydrogen Bonding: In the solid state, the keto form is overwhelmingly dominant.[7][8] This is attributed to its ability to form stable, hydrogen-bonded dimers, a geometrically favorable arrangement that provides significant stabilization in the crystal lattice.[5][9]

Experimental Characterization: A Multi-Technique Approach

ExpWorkflow cluster_prep Sample Preparation cluster_analysis Spectroscopic & Structural Analysis cluster_result Data Interpretation prep Dissolve this compound in various solvents (e.g., CDCl3, DMSO-d6, H2O) nmr NMR Spectroscopy (1H, 13C, 15N) prep->nmr uv UV-Vis Spectroscopy prep->uv result Determine Tautomeric Ratio (K_T) and Solid-State Structure nmr->result uv->result xray X-ray Crystallography (Solid State Only) xray->result caption Fig 2: Experimental workflow for tautomer characterization.

Caption: Fig 2: Experimental workflow for tautomer characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for studying tautomerism in solution, as the exchange rate between tautomers is often slow enough on the NMR timescale to observe distinct signals for each species.[10][11]

Protocol for ¹H and ¹³C NMR Analysis:

  • Sample Preparation: Prepare separate NMR samples by dissolving ~5-10 mg of this compound in 0.6 mL of deuterated solvents of varying polarity, such as Chloroform-d (CDCl₃, non-polar), and Dimethyl sulfoxide-d₆ (DMSO-d₆, polar aprotic).

  • Data Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra for each sample at a controlled temperature (e.g., 298 K) on a spectrometer of 400 MHz or higher.

  • Spectral Analysis:

    • ¹H NMR: In the enol form, an O-H proton signal will be present. In the keto form, an N-H proton signal will be observed, typically at a different chemical shift and often broader. The chemical shifts of the aromatic protons on the pyridine ring will also differ between the two forms.

    • ¹³C NMR: The most diagnostic signal is that of the C2 carbon. In the enol form (C-OH), it will appear in the aromatic region (~155-165 ppm). In the keto form (C=O), it will be shifted significantly downfield into the carbonyl region (~170-180 ppm).

  • Quantification: The tautomeric ratio (K_T = [keto]/[enol]) can be determined by integrating the well-resolved, non-overlapping signals corresponding to each tautomer in the ¹H spectrum.

UV-Vis Spectroscopy

The different electronic conjugation in the enol and keto tautomers results in distinct ultraviolet-visible absorption profiles.[12][13]

Protocol for UV-Vis Analysis:

  • Sample Preparation: Prepare dilute solutions (~10⁻⁴ to 10⁻⁵ M) of this compound in solvents of varying polarity (e.g., cyclohexane, acetonitrile, ethanol, water).

  • Data Acquisition: Record the UV-Vis absorption spectrum for each solution from approximately 200 nm to 400 nm using a dual-beam spectrophotometer, with the pure solvent as a reference.

  • Spectral Analysis: The enol form typically exhibits a π→π* transition characteristic of an aromatic system. The keto form, with its extended conjugation involving the carbonyl group, often shows an absorption maximum (λ_max) at a longer wavelength.[13] By observing the shift in λ_max and the relative intensities of the absorption bands in different solvents, one can qualitatively assess the shift in the tautomeric equilibrium.

X-ray Crystallography

X-ray crystallography provides unambiguous structural information for the compound in the solid state.[14]

Workflow for Single-Crystal X-ray Diffraction:

  • Crystal Growth: Grow single crystals of this compound suitable for diffraction, typically by slow evaporation from an appropriate solvent.

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data using monochromatic X-rays.

  • Structure Solution and Refinement: Process the diffraction data to solve the crystal structure. The resulting electron density map will definitively locate the position of the proton, confirming whether it is bonded to the nitrogen (keto form) or the oxygen (enol form). For virtually all 2-pyridone systems, the keto form is observed in the solid state.[8][15]

Technique Enol (Lactim) Form Signature Keto (Lactam) Form Signature Primary Insight
¹³C NMR C2 Signal: ~155-165 ppmC2 Signal: ~170-180 ppmQuantitative ratio in solution
¹H NMR O-H signal presentN-H signal presentQuantitative ratio in solution
UV-Vis Shorter λ_maxLonger λ_maxQualitative effect of solvent
X-ray H on OxygenH on NitrogenDefinitive solid-state structure

Computational Chemistry: Predictive Insights and Mechanistic Understanding

Computational methods, particularly Density Functional Theory (DFT), are invaluable for complementing experimental findings.[16] They allow for the investigation of intrinsic properties of the tautomers, isolated from solvent or crystal packing effects.

CompWorkflow cluster_setup Model Setup cluster_calc DFT Calculations cluster_analysis Data Analysis build Build initial 3D structures of both tautomers gas Geometry Optimization & Frequency Calculation (Gas Phase) build->gas solvent Solvation Model (e.g., PCM) for different solvents gas->solvent ts Transition State (TS) Search gas->ts analysis Compare Relative Energies (ΔG) Predict Spectroscopic Data Determine Energy Barrier (ΔG‡) solvent->analysis ts->analysis caption Fig 3: Computational workflow for tautomer analysis.

Sources

An In-depth Technical Guide to the Crystal Structure of 3-Phenylpyridin-2-ol: Synthesis, Characterization, and Solid-State Behavior

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The three-dimensional arrangement of atoms within a crystal lattice is a critical determinant of a molecule's physicochemical properties, influencing everything from solubility and stability to biological activity. For active pharmaceutical ingredients (APIs), a comprehensive understanding of the crystal structure is not merely academic—it is a cornerstone of rational drug design and development. This guide provides a senior application scientist's perspective on the elucidation and analysis of the crystal structure of 3-Phenylpyridin-2-ol, a heterocyclic compound of interest in medicinal chemistry. While a definitive, publicly available crystal structure for this specific molecule remains elusive, this paper will serve as a comprehensive roadmap for its characterization. We will explore the necessary steps from synthesis and crystallization to advanced structural analysis, leveraging established methodologies and data from closely related analogues to present a scientifically rigorous and practical guide.

Introduction: The Significance of this compound and Its Solid-State Form

This compound belongs to the hydroxypyridine class of compounds, a scaffold that is prevalent in numerous biologically active molecules. The introduction of a phenyl group at the 3-position creates a molecule with a unique electronic and steric profile, making it a valuable building block in drug discovery. The core structure's ability to act as both a hydrogen bond donor and acceptor, coupled with the potential for π-π stacking interactions from the aromatic rings, suggests that its solid-state behavior will be governed by a network of specific intermolecular forces.

A critical aspect of hydroxypyridines is their potential for tautomerism—in this case, the equilibrium between the enol (this compound) and keto (3-phenyl-1H-pyridin-2-one) forms. The predominant tautomer in the solid state dictates the molecule's hydrogen bonding patterns and overall crystal packing, which in turn affects its material properties. Therefore, an unambiguous determination of the crystal structure is paramount for controlling and understanding this compound's behavior.

Synthesis and Crystallization: From Powder to Single Crystal

The journey to understanding a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.

Synthetic Pathway

A plausible and efficient route to this compound involves a Suzuki-Miyaura cross-coupling reaction. This method is widely used for the formation of carbon-carbon bonds and offers high yields and functional group tolerance.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: To a solution of 3-bromo-2-hydroxypyridine (1.0 eq.) and phenylboronic acid (1.2 eq.) in a 3:1 mixture of toluene and ethanol, add an aqueous solution of sodium carbonate (2.0 M, 2.0 eq.).

  • Catalyst Addition: Degas the mixture by bubbling argon through it for 20 minutes. Add tetrakis(triphenylphosphine)palladium(0) (0.03 eq.).

  • Reaction: Heat the mixture to reflux (approximately 90-100 °C) under an argon atmosphere for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield this compound as a solid.

The Art of Crystallization

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step[1]. The goal is to achieve slow precipitation from a supersaturated solution.

Experimental Protocol: Crystallization of this compound

  • Solvent Selection: Screen for suitable solvents by dissolving a small amount of the purified compound in various solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane) at room temperature and at elevated temperatures. A good starting point is a solvent in which the compound is sparingly soluble at room temperature but readily soluble when heated.

  • Slow Evaporation: Dissolve the compound in a suitable solvent (e.g., ethanol) in a vial. Loosely cap the vial to allow for the slow evaporation of the solvent over several days to weeks at room temperature.

  • Vapor Diffusion: This is often a highly successful technique.

    • Dissolve the compound in a small amount of a relatively non-volatile, good solvent (e.g., methanol) in a small, open vial.

    • Place this vial inside a larger, sealed jar containing a more volatile, poor solvent (the "anti-solvent," e.g., diethyl ether).

    • Over time, the anti-solvent will slowly diffuse into the solution of the compound, reducing its solubility and promoting the growth of single crystals.

Structural Characterization: A Multi-faceted Approach

While single-crystal X-ray diffraction is the gold standard for structural elucidation, it is crucial to complement this with other analytical techniques.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD provides a three-dimensional map of the electron density within the crystal, allowing for the precise determination of atomic positions, bond lengths, bond angles, and intermolecular interactions[2].

Hypothetical Crystallographic Data for this compound

Below is a table of expected crystallographic parameters for this compound, based on data from similar small organic molecules.

ParameterExpected Value
Chemical FormulaC₁₁H₉NO
Formula Weight171.20 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~ 8-12
b (Å)~ 5-9
c (Å)~ 12-16
α (°)90
β (°)~ 95-105
γ (°)90
Volume (ų)~ 800-1200
Z (molecules/unit cell)4
Calculated Density (g/cm³)~ 1.2-1.4
R-factor (%)< 5
Spectroscopic Confirmation
  • Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique is invaluable for identifying the predominant tautomer. The pyridin-2-one form would be expected to show a strong C=O stretching vibration in the region of 1650-1670 cm⁻¹. The N-H stretch would appear as a broad band around 3000-3400 cm⁻¹. The absence of a broad O-H stretch around 3200-3600 cm⁻¹ would further support the pyridone tautomer in the solid state.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy in solution (e.g., in DMSO-d₆) can provide insights into the tautomeric equilibrium in that specific environment. The presence of a labile proton signal in the ¹H NMR spectrum and the chemical shift of the carbon at the 2-position in the ¹³C NMR spectrum can help to characterize the tautomeric state in solution.

In-depth Analysis of the Crystal Structure

Assuming a successful crystal structure determination reveals the pyridin-2-one tautomer, a detailed analysis would focus on the following aspects.

Molecular Geometry and Tautomerism

The analysis would confirm the presence of a C=O double bond and an N-H bond, characteristic of the 3-phenyl-1H-pyridin-2-one tautomer. The bond lengths within the pyridine ring would show a degree of localization, consistent with this form rather than the fully aromatic pyridinol. The phenyl ring would likely be twisted relative to the plane of the pyridinone ring to minimize steric hindrance.

Intermolecular Interactions and Crystal Packing

The crystal packing is expected to be dominated by hydrogen bonding and π-π stacking. The N-H group of one molecule and the carbonyl oxygen of a neighboring molecule are prime candidates for forming strong hydrogen bonds.

Expected Hydrogen Bonding Motif: It is highly probable that the molecules would form centrosymmetric dimers through N-H···O hydrogen bonds. This is a very common and stable motif in pyridinone structures.

The diagram below illustrates the logical workflow for the structural analysis of this compound.

G cluster_synthesis Synthesis & Crystallization cluster_characterization Structural Characterization cluster_analysis In-depth Structural Analysis cluster_application Application synthesis Synthesis of This compound purification Purification synthesis->purification crystallization Single Crystal Growth purification->crystallization scxrd Single-Crystal X-ray Diffraction (SC-XRD) crystallization->scxrd spectroscopy Spectroscopic Analysis (FT-IR, NMR) crystallization->spectroscopy geometry Molecular Geometry & Tautomerism scxrd->geometry interactions Intermolecular Interactions (H-Bonding, π-π Stacking) scxrd->interactions spectroscopy->geometry dft Computational Modeling (DFT) geometry->dft interactions->dft drug_dev Drug Development & Material Properties dft->drug_dev G cluster_dimer Centrosymmetric Dimer cluster_stacking π-π Stacking mol1 Molecule A (3-phenyl-1H-pyridin-2-one) mol2 Molecule B (3-phenyl-1H-pyridin-2-one) mol1->mol2 N-H···O Hydrogen Bond dimer1 Dimer 1 dimer2 Dimer 2 dimer1->dimer2 π-π Stacking (Phenyl-Phenyl)

Sources

Methodological & Application

Application Notes & Protocols: 3-Phenylpyridin-2-ol as a Versatile Intermediate in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The pyridin-2-one ring system is globally recognized as a "privileged scaffold" in medicinal chemistry due to its presence in a multitude of pharmacologically active compounds.[1] Its derivatives exhibit a vast spectrum of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[2][3] This is largely attributed to the scaffold's ability to act as a bioisostere for amides and phenyl groups, and its capacity to engage in crucial hydrogen bond interactions within biological targets.[2] This document provides a detailed guide for researchers and drug development professionals on the synthesis and application of 3-Phenylpyridin-2-ol (CAS: 24228-13-5), a key representative of this class. We present a robust protocol for its synthesis and demonstrate its utility as a core building block in the construction of complex Active Pharmaceutical Ingredients (APIs), with a specific focus on the synthetic strategy for Perampanel, a non-competitive AMPA receptor antagonist.

Introduction: The Significance of the this compound Scaffold

This compound, also known as 3-phenyl-2-hydroxypyridine, is a heterocyclic compound that serves as a foundational intermediate in the synthesis of more complex molecules.[4][5][] Its structure, featuring a phenyl group at the 3-position of the pyridin-2-one core, provides a versatile platform for further chemical modification. This strategic placement allows for the introduction of additional functional groups and aryl fragments through modern synthetic methodologies, enabling the exploration of vast chemical space in drug discovery programs. The pyridinone core itself is a key feature in numerous approved drugs, underscoring its importance and therapeutic relevance.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 24228-13-5[7]
Molecular Formula C₁₁H₉NO[7]
Molecular Weight 171.20 g/mol [7]
IUPAC Name This compound[7]
Appearance Off-white to pale yellow solid (typical)
Tautomerism Exists in equilibrium with 3-phenyl-2-hydroxypyridine[2]

PART 1: Synthesis of the Intermediate: this compound

Synthetic Strategy Overview

The synthesis of substituted pyridin-2-ones is a well-established field in organic chemistry. A common and effective approach involves the cyclocondensation of a β-ketoester or a related active methylene compound with an enamine or an equivalent thereof. The protocol outlined below is a representative method based on the principles of the Guareschi-Thorpe reaction, which provides a reliable pathway to the desired this compound intermediate.

Experimental Workflow for Synthesis

G cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Cyclocondensation cluster_2 Step 3: Isolation cluster_3 Step 4: Purification & Analysis A Charge reactor with ethyl benzoylacetate, cyanoacetamide, and piperidine in ethanol B Heat mixture to reflux (e.g., 80-85 °C) for 4-6 hours A->B C Monitor reaction progress by TLC or LC-MS B->C D Cool reaction mixture to room temperature C->D E Acidify with HCl to precipitate product D->E F Filter the solid precipitate E->F G Recrystallize crude solid from ethanol/water F->G H Dry purified product under vacuum G->H I Characterize by NMR, MS, and measure melting point H->I

Caption: General workflow for the synthesis of this compound.

Detailed Protocol 1: Synthesis of this compound

This protocol describes a laboratory-scale synthesis. All operations should be performed in a well-ventilated fume hood.

Materials and Reagents:

  • Ethyl benzoylacetate

  • Cyanoacetamide

  • Piperidine (catalyst)

  • Ethanol (reagent grade)

  • Hydrochloric acid (2M aqueous solution)

  • Deionized water

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle and magnetic stirrer

  • Buchner funnel and filter paper

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl benzoylacetate (1.0 eq), cyanoacetamide (1.1 eq), and absolute ethanol (100 mL).

  • Catalyst Addition: While stirring, add piperidine (0.2 eq) to the mixture. The piperidine acts as a basic catalyst to facilitate the initial Knoevenagel condensation.

  • Cyclocondensation: Heat the reaction mixture to reflux (approximately 80-85 °C) using a heating mantle. Maintain a gentle reflux for 4-6 hours.

    • Causality Note: The elevated temperature provides the necessary activation energy for both the initial condensation and the subsequent intramolecular cyclization (Thorpe-Ziegler reaction) to form the pyridinone ring.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 7:3 Ethyl Acetate:Hexane) to observe the consumption of the starting materials.

  • Product Precipitation: After completion, cool the reaction mixture to room temperature. Slowly add 2M HCl solution dropwise while stirring until the pH is approximately 2-3. A solid precipitate of this compound should form.

    • Causality Note: The pyridinone product is soluble in the basic ethanolic solution. Acidification protonates the molecule, reducing its solubility and causing it to precipitate out.

  • Isolation: Collect the crude solid by vacuum filtration using a Buchner funnel. Wash the filter cake with cold deionized water (2 x 30 mL) to remove residual salts and impurities.

  • Purification: Transfer the crude solid to a clean flask and perform recrystallization from an ethanol/water mixture. Dissolve the solid in a minimum amount of hot ethanol and then add hot water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

  • Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum at 50 °C to a constant weight.

Self-Validation and Characterization:

  • Yield: Typically 65-75%.

  • Appearance: Off-white crystalline solid.

  • Purity (HPLC): >98%.

  • Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The melting point should be consistent with literature values.

PART 2: Application in Pharmaceutical Synthesis: The Case of Perampanel

Synthetic Strategy Overview

This compound is an excellent starting point for synthesizing highly substituted APIs. A prime example is the antiepileptic drug Perampanel, which features a 1,3,5-triaryl-pyridin-2-one core.[8] The synthesis of Perampanel and its analogs demonstrates the power of modern cross-coupling reactions to build molecular complexity upon the pyridinone scaffold.[9][10] The key transformation is typically a Palladium-catalyzed Suzuki-Miyaura coupling, which forms a new carbon-carbon bond between a halogenated pyridinone and an arylboronic acid.

Key Reaction: Suzuki-Miyaura Cross-Coupling

G cluster_0 Suzuki-Miyaura Catalytic Cycle A Pd(0)L₂ (Active Catalyst) B Oxidative Addition C Ar¹-Pd(II)-X L₂ A->C Ar¹-X D Transmetalation E Ar¹-Pd(II)-Ar² L₂ C->E Ar²-B(OR)₂ Base E->A Ar¹-Ar² F Reductive Elimination I1 [B.1] I2 [B.2] I3 [B.3]

Caption: Simplified mechanism of the Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol 2: Synthesis of a 5-Aryl-3-phenylpyridin-2-ol (Perampanel Analog)

This protocol outlines the coupling of a brominated pyridinone intermediate with an arylboronic acid. An inert atmosphere is critical for this reaction.

Materials and Reagents:

  • 5-Bromo-3-phenylpyridin-2-ol (prepared from this compound via bromination)

  • 2-(Pyridin-2-yl)phenylboronic acid (or other desired arylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Triphenylphosphine (PPh₃) or other suitable ligand

  • Potassium carbonate (K₂CO₃) or another inorganic base

  • 1,4-Dioxane and Water (degassed solvents)

  • Inert gas (Nitrogen or Argon)

  • Schlenk line or glovebox equipment

Procedure:

  • Reactor Preparation: To a Schlenk flask, add 5-bromo-3-phenylpyridin-2-ol (1.0 eq), the arylboronic acid (1.5 eq), and the base (e.g., K₂CO₃, 3.0 eq).

  • Catalyst Addition: In a separate vial, pre-mix the palladium catalyst (e.g., Pd(OAc)₂, 0.05 eq) and the ligand (e.g., PPh₃, 0.1 eq). Add this catalyst mixture to the Schlenk flask.

    • Expertise Note: The use of a phosphine ligand like PPh₃ stabilizes the palladium catalyst, prevents its precipitation as palladium black, and facilitates the key steps of the catalytic cycle (oxidative addition and reductive elimination).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times. This process is crucial to remove oxygen, which can deactivate the palladium catalyst.

  • Solvent Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via cannula or syringe. The total solvent volume should be sufficient to create a stirrable slurry.

  • Reaction: Heat the mixture to 90-100 °C with vigorous stirring for 8-12 hours, or until TLC/LC-MS analysis indicates the consumption of the starting bromide.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude residue is then purified by column chromatography on silica gel to afford the desired 5-aryl-3-phenylpyridin-2-ol.

Self-Validation and Characterization:

  • Reaction Monitoring: Track the disappearance of the bromo-intermediate and the appearance of the more non-polar product spot by TLC.

  • Purity (LC-MS): Confirm the mass of the desired product and assess purity before and after chromatography.

  • Structure Confirmation: Full characterization of the final product should be performed using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

PART 3: Troubleshooting and Safety

Table 2: Common Issues and Solutions in Synthesis

IssuePotential CauseSuggested Solution
Low Yield in Protocol 1 Incomplete reaction; Insufficient catalyst or reaction time.Increase reaction time and monitor by TLC. Ensure the correct stoichiometry of piperidine is used.
Incomplete Suzuki Coupling Deactivated catalyst; Poor quality boronic acid; Insufficient base.Ensure all reagents and solvents are properly degassed. Use fresh, high-quality boronic acid. Ensure the base is anhydrous and finely powdered.
Formation of Homocoupling Product Oxygen contamination; Boronic acid degradation.Improve inert atmosphere technique. Add boronic acid in portions if it is unstable under reaction conditions.
Purification Difficulties Close polarity of product and impurities.Optimize the solvent system for column chromatography. Consider a different purification technique like preparative HPLC if necessary.
Safety Precautions
  • Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

  • Handle all organic solvents and reagents in a certified chemical fume hood.

  • Palladium catalysts are toxic and should be handled with care. Avoid inhalation of powders.

  • Boronic acids can be irritants; avoid skin and eye contact.

  • Reactions under pressure or at high temperatures should be conducted behind a blast shield.

Conclusion

This compound is a highly valuable and versatile intermediate in pharmaceutical synthesis. Its straightforward preparation and the ability to undergo robust and predictable transformations, such as palladium-catalyzed cross-coupling, make it an ideal scaffold for building complex, drug-like molecules. The protocols and insights provided herein offer a solid foundation for researchers to utilize this powerful building block in the discovery and development of next-generation therapeutics.

References

  • The Role of 3-Phenylpyridine in Pharmaceutical Synthesis. Vertex AI Search.
  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Synthesis.
  • Key Properties and Applications of 3-Methyl-2-phenylpyridine for Synthesis. DC Fine Chemicals.
  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.
  • Pyridones in drug discovery: Recent advances.
  • Synthetic routes and natural sources of 2-pyridone derivatives and their pharmacological activity.
  • This compound | CAS 24228-13-5.
  • A convenient synthesis of the key intermediate of selective COX-2 inhibitor Etoricoxib.
  • Perampanel (antiepileptic) synthesis.
  • Perampanel. New Drug Approvals.
  • A convenient synthesis of the key intermediate of selective COX-2 inhibitor Etoricoxib. RSC Advances.
  • Synthesis and use of 3-amino-4-phenyl-2-piperidones and 4-amino-2-benzazepin-3-ones as conformationally restricted phenylalanine isosteres in renin inhibitors. PubMed.
  • Discovery of 2-(2-Oxo-1-Phenyl-5-Pyridin-2-yl-1,2-Dihydropyridin-3-yl)Benzonitrile (Perampanel): A Novel, Noncompetitive α-Amino-3-Hydroxy-5-Methyl-4-Isoxazolepropanoic Acid (AMPA) Receptor Antagonist.
  • Recent Advances of Pyridinone in Medicinal Chemistry. PubMed Central.
  • Very efficient process for preparing an intermediate of etoricoxib.
  • Process for the synthesis of etoricoxib.
  • Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. PubMed Central.
  • Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. PubMed Central.
  • Discovery of 2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile (perampanel): a novel, noncompetitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor antagonist. PubMed.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Chemical Intermediates in Pharmaceuticals: Key Role in Drug Development. Mlunias.
  • Process for the synthesis of etoricoxib. PubChem.
  • Preparation of Fac-Tris(2-Phenylpyridin
  • Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors.
  • A single step synthesis of 2-phenylpyridine from acetophenone, ethanol, formaldehyde and ammonia over molecular sieve catalysts.
  • API and Intermediates: Link in Pharmaceutical Synthesis. BOC Sciences.
  • Comprehensive Guide to Pharmaceutical Intermediates: Types and Technologies. Tianming Pharmaceuticals.
  • A new route for the synthesis of 2-phenylpyridines over molecular sieve catalysts.
  • Simple preparation method of Perampanel.

Sources

Application Notes and Protocols: 3-Phenylpyridin-2-ol as a Versatile Scaffold for Nicotinic Receptor Modulators

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: The Promise of the 3-Phenylpyridin-2-ol Scaffold in Nicotinic Acetylcholine Receptor (nAChR) Modulation

The 3-phenylpyridine scaffold is a recognized privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds. Its derivative, this compound (which exists in tautomeric equilibrium with 3-phenyl-2(1H)-pyridone), presents a unique and compelling starting point for the design of novel modulators of nicotinic acetylcholine receptors (nAChRs). These ligand-gated ion channels are deeply implicated in a wide range of physiological and pathological processes, making them high-value targets for therapeutic intervention in neurological and psychiatric disorders such as Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction.

The strategic placement of a phenyl group at the 3-position of a pyridin-2-ol ring offers a rich three-dimensional chemical space for derivatization. This arrangement allows for the exploration of key interactions within the nAChR binding pockets, potentially leading to the development of highly potent and selective positive allosteric modulators (PAMs), negative allosteric modulators (NAMs), or orthosteric ligands. The pyridone oxygen can act as a hydrogen bond acceptor, while the N-H can serve as a hydrogen bond donor, providing crucial anchor points for receptor binding. Furthermore, the phenyl ring offers a vector for substitution to probe steric and electronic requirements within the receptor, a common strategy in nAChR ligand design.

This document provides a comprehensive guide for researchers, outlining the synthetic accessibility of the this compound core, proposing strategies for its derivatization, and detailing robust protocols for the pharmacological evaluation of the resulting compounds as nAChR modulators.

I. Synthesis of the Core Building Block: this compound

The efficient synthesis of the this compound scaffold is paramount. A highly versatile and scalable approach involves a Suzuki-Miyaura cross-coupling reaction, followed by a demethylation step. This strategy offers the advantage of readily available starting materials and tolerance to a wide range of functional groups, which is beneficial for the subsequent synthesis of a diverse compound library.

Protocol 1: Two-Step Synthesis of this compound

This protocol first describes the palladium-catalyzed Suzuki-Miyaura coupling of 3-bromo-2-methoxypyridine with phenylboronic acid, followed by the cleavage of the methyl ether to yield the target this compound.

Step 1: Suzuki-Miyaura Coupling to form 3-Phenyl-2-methoxypyridine

  • Reaction Scheme:

  • Materials:

    • 3-Bromo-2-methoxypyridine (1.0 eq)

    • Phenylboronic acid (1.2 eq)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

    • Potassium carbonate (K₂CO₃) (2.0 eq)

    • 1,4-Dioxane

    • Water (degassed)

    • Ethyl acetate

    • Brine (saturated NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a flame-dried Schlenk flask, add 3-bromo-2-methoxypyridine, phenylboronic acid, and potassium carbonate.

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • Add 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio).

    • Add the palladium catalyst under a positive pressure of the inert gas.

    • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

    • Cool the reaction to room temperature and dilute with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford 3-phenyl-2-methoxypyridine.

Step 2: Demethylation to this compound

  • Reaction Scheme:

  • Materials:

    • 3-Phenyl-2-methoxypyridine (1.0 eq)

    • Boron tribromide (BBr₃) (1.2 eq) or 48% Hydrobromic acid (HBr)

    • Dichloromethane (DCM) (for BBr₃ method)

    • Methanol

    • Saturated sodium bicarbonate solution

  • Procedure (using BBr₃):

    • Dissolve 3-phenyl-2-methoxypyridine in anhydrous DCM under an inert atmosphere.

    • Cool the solution to -78 °C.

    • Slowly add a solution of BBr₃ in DCM.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Cool the mixture to 0 °C and quench by the slow addition of methanol.

    • Remove the solvent under reduced pressure.

    • Neutralize the residue with a saturated sodium bicarbonate solution and extract with ethyl acetate.

    • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by recrystallization or column chromatography to yield this compound.

Diagram of Synthetic Workflow

synthetic_workflow start 3-Bromo-2-methoxypyridine + Phenylboronic acid suzuki Suzuki-Miyaura Coupling (Pd(PPh3)4, K2CO3, Dioxane/H2O) start->suzuki intermediate 3-Phenyl-2-methoxypyridine suzuki->intermediate demethylation Demethylation (BBr3 or HBr) intermediate->demethylation product This compound demethylation->product

Caption: A two-step synthetic route to the this compound core.

II. Application in the Design of nAChR Modulators: A Structure-Activity Relationship (SAR) Blueprint

While direct SAR studies on this compound derivatives as nAChR modulators are an emerging area, we can extrapolate from established principles of nAChR ligand design to propose a rational approach for derivatization. The core scaffold offers three primary vectors for modification: the phenyl ring, the pyridone ring, and the nitrogen atom of the pyridone.

Proposed Derivatization Strategy and Rationale:

Position of ModificationProposed ModificationsRationale for nAChR Activity
Phenyl Ring (R¹) - Halogens (F, Cl, Br) - Alkoxy (e.g., OMe) - Cyano (CN) - Trifluoromethyl (CF₃)To probe electronic and steric interactions in the receptor binding pocket. Electron-withdrawing groups can influence cation-π interactions, while bulkier groups can explore hydrophobic pockets.
Pyridone Ring (R²) - Small alkyl groups - HalogensTo fine-tune the electronic properties of the pyridone ring and explore interactions with adjacent amino acid residues.
Pyridone Nitrogen (R³) - Alkyl chains (methyl, ethyl) - Benzyl groups - Small heterocyclic moietiesTo explore potential interactions in the N-terminal domain of the nAChR and to modulate physicochemical properties such as solubility and membrane permeability.

Diagram of Proposed Derivatization

derivatization_strategy cluster_0 This compound Scaffold Scaffold Scaffold R1 R1 Scaffold->R1 Phenyl Ring Substitutions R2 R2 Scaffold->R2 Pyridone Ring Substitutions R3 R3 Scaffold->R3 N-Alkylation/ Arylation

Caption: Key positions for derivatization on the this compound scaffold.

III. Protocols for Pharmacological Evaluation

Once a library of this compound derivatives has been synthesized, a systematic pharmacological evaluation is crucial to determine their activity at nAChR subtypes. The primary assays are radioligand binding assays to determine binding affinity and electrophysiological assays to assess functional activity (agonist, antagonist, or modulator).

Protocol 2: Radioligand Binding Assay for nAChR Affinity

This protocol describes a competitive binding assay to determine the binding affinity (Ki) of a test compound for a specific nAChR subtype (e.g., α4β2 or α7).

  • Principle: The assay measures the ability of a non-radiolabeled test compound to compete with a known radioligand for binding to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is used to calculate the inhibition constant (Ki).

  • Materials:

    • Cell membranes expressing the nAChR subtype of interest (e.g., from HEK293 cells or rat brain tissue).

    • Radioligand (e.g., [³H]Epibatidine for α4β2, [¹²⁵I]α-Bungarotoxin for α7).

    • Test compounds (this compound derivatives).

    • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl₂, CaCl₂, and NaCl).

    • Wash buffer (ice-cold binding buffer).

    • Glass fiber filters (pre-soaked in polyethylenimine).

    • Scintillation cocktail.

  • Procedure:

    • Membrane Preparation: Homogenize cells or tissue in lysis buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in binding buffer and determine the protein concentration.

    • Assay Setup: In a 96-well plate, add the membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the test compound. Include wells for total binding (no competitor) and non-specific binding (a high concentration of a known non-radiolabeled ligand, e.g., nicotine).

    • Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a time sufficient to reach equilibrium.

    • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

    • Data Analysis: Calculate the specific binding at each concentration of the test compound. Plot the percent specific binding against the log concentration of the test compound and fit the data to a one-site competition model to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 3: Two-Electrode Voltage Clamp (TEVC) Electrophysiology for Functional Activity

This protocol uses Xenopus oocytes expressing the nAChR subtype of interest to measure the functional effects of the test compounds.

  • Principle: The oocyte is voltage-clamped, and the ionic current passing through the nAChRs in response to agonist application is measured. Test compounds can be evaluated for their ability to elicit a current (agonist), block an agonist-induced current (antagonist), or enhance an agonist-induced current (positive allosteric modulator).

  • Materials:

    • Xenopus laevis oocytes.

    • cRNA for the desired nAChR subunits (e.g., α4 and β2, or α7).

    • Oocyte Ringers 2 (OR2) solution.

    • Recording solution (e.g., Ba²⁺-containing Ringer's solution).

    • Agonist (e.g., acetylcholine).

    • Test compounds.

    • Two-electrode voltage clamp setup.

  • Procedure:

    • Oocyte Preparation and Injection: Surgically remove oocytes from a female Xenopus laevis and defolliculate them. Inject the oocytes with the cRNA for the nAChR subunits and incubate for 2-7 days to allow for receptor expression.

    • Recording Setup: Place an oocyte in the recording chamber and perfuse with the recording solution. Impale the oocyte with two microelectrodes (one for voltage sensing and one for current injection) and clamp the membrane potential at a holding potential (e.g., -70 mV).

    • Agonist Response: Apply a known concentration of agonist (e.g., EC₂₀ or EC₅₀) and record the resulting inward current.

    • Modulator Testing:

      • For PAM activity: Pre-apply the test compound for a set duration, then co-apply the test compound with the agonist. An increase in the current amplitude compared to the agonist-alone response indicates PAM activity.

      • For antagonist activity: Pre-apply the test compound, then apply the agonist in the presence of the test compound. A decrease in the current amplitude indicates antagonist activity.

    • Data Analysis: Measure the peak current amplitude for each condition. For PAMs, calculate the percent potentiation. For antagonists, calculate the percent inhibition and determine the IC50.

Diagram of Pharmacological Evaluation Workflow

pharma_workflow start Synthesized this compound Derivatives binding_assay Radioligand Binding Assay (e.g., with [3H]Epibatidine) start->binding_assay electro_assay Two-Electrode Voltage Clamp Electrophysiology start->electro_assay affinity Determine Binding Affinity (Ki) binding_assay->affinity function Determine Functional Activity (Agonist, Antagonist, PAM, NAM) electro_assay->function

Caption: Workflow for the pharmacological characterization of novel compounds.

IV. Conclusion and Future Directions

The this compound scaffold represents a promising and underexplored starting point for the development of novel nicotinic receptor modulators. Its synthetic tractability via robust methods like the Suzuki-Miyaura coupling allows for the creation of diverse chemical libraries. The proposed derivatization strategies, targeting key positions on the scaffold, provide a rational framework for exploring structure-activity relationships.

By employing the detailed pharmacological protocols outlined in this guide, researchers can systematically evaluate the binding affinity and functional activity of their synthesized compounds at various nAChR subtypes. This integrated approach of targeted synthesis and rigorous pharmacological characterization will be instrumental in unlocking the therapeutic potential of this compound derivatives for the treatment of a range of central nervous system disorders. Future work should focus on the synthesis of a focused library of these compounds and their evaluation at a panel of nAChR subtypes to establish a clear SAR and identify lead candidates for further optimization.

References

  • A series of thirty 2-(3-pyridylaminomethyl)azetidine, pyrrolidine and piperidine analogues as nicotinic acetylcholine receptor (nAChR) ligands was explored. In general, pyrrolidinyl and many azetidinyl compounds were found to bind with enhanced affinity relative to the piperidines. In the three series, the parallel structural changes (stereochemistry, N-methylation and/or chloro substitution) do not consistently lead to parallel shifts in affinity. The more active compounds (K(i) affinity values ranging from 8.9 to 90 nM) were about as analgesic as nicotine in a tail-flick assay in mice after subcutaneous injections. Eur J Med Chem. 2000 Nov;35(11):979-88. [Link]

  • Over the last several years we have synthesized and studied the in vitro and in vivo nAChR pharmacological properties of epibatidine (4) analogs. In this study we report the synthesis, nAChR in vitro and in vivo pharmacological properties of 3'-(substituted pyridinyl)-deschloroepibatidine analogs (5a-e and 6a-e). All of the analogs had high binding affinity for α4β2(∗)-nAChRs. Several of the analogs were

Application Notes and Protocols for 3-Phenylpyridin-2-ol in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Phenylpyridine Scaffold in Modern Agrochemicals

The pyridine ring is a cornerstone in the architecture of numerous highly effective agrochemicals, prized for its favorable physicochemical properties and its ability to interact with a wide array of biological targets.[1][2] When functionalized with a phenyl group, the resulting phenylpyridine scaffold offers a versatile platform for the development of novel fungicides, herbicides, and insecticides.[2][3] This application note explores the synthetic utility of a specific, yet underexplored, building block: 3-Phenylpyridin-2-ol and its predominant tautomer, 3-phenyl-2(1H)-pyridone. While not a direct precursor to any current blockbuster agrochemical, its unique bifunctional nature—possessing both a reactive hydroxyl/amide group and an adaptable phenylpyridine core—presents significant opportunities for the synthesis of new active ingredients. This guide will provide detailed insights into its reactivity and propose robust protocols for its application in the synthesis of potential next-generation agrochemicals.

Reactivity and Synthetic Potential of this compound / 3-Phenyl-2(1H)-pyridone

The synthetic versatility of this compound stems from its tautomeric equilibrium with 3-Phenyl-2(1H)-pyridone. This allows for selective reactions at the oxygen or nitrogen atom, as well as modifications to the pyridine and phenyl rings.

  • O-Alkylation and O-Acylation: The hydroxyl group of the this compound tautomer can be readily alkylated or acylated to introduce a variety of ether and ester linkages, respectively. These functional groups are common in many agrochemicals and can be used to modulate the compound's lipophilicity, systemic transport in plants, and metabolic stability.

  • N-Alkylation: The nitrogen atom of the 3-phenyl-2(1H)-pyridone tautomer is a nucleophilic site for the introduction of alkyl or aryl groups. This allows for the construction of more complex molecular architectures.

  • Ring Functionalization: The pyridine and phenyl rings can be further functionalized through electrophilic aromatic substitution or cross-coupling reactions. For instance, halogenation of the pyridine ring can provide a handle for subsequent Suzuki or Buchwald-Hartwig couplings to introduce additional diversity.

The key reactive sites of this compound and its tautomer are illustrated in the diagram below.

Reactive_Sites cluster_0 This compound cluster_1 3-Phenyl-2(1H)-pyridone (Tautomer) mol1 This compound Structure O_alkylation O-Alkylation/ O-Acylation mol1->O_alkylation Hydroxyl Group Ring_func1 Ring Functionalization mol1->Ring_func1 Pyridine/Phenyl Rings mol2 3-Phenyl-2(1H)-pyridone Structure mol1->mol2 Tautomerization N_alkylation N-Alkylation mol2->N_alkylation Amide Nitrogen Ring_func2 Ring Functionalization mol2->Ring_func2 Pyridine/Phenyl Rings

Caption: Key reactive sites of this compound and its tautomer.

Proposed Synthetic Applications in Agrochemical Development

Synthesis of Novel Fungicidal Pyridine Carboxamide Analogues

Pyridine carboxamides, such as boscalid, are an important class of fungicides that inhibit succinate dehydrogenase in the mitochondrial respiratory chain.[4] While boscalid itself is not synthesized from this compound, this precursor can be used to generate novel analogues with potentially improved properties. The following protocol outlines a hypothetical pathway to a novel pyridine carboxamide fungicide.

Experimental Workflow:

Fungicide_Synthesis start This compound step1 Chlorination (e.g., POCl3) start->step1 Step 1 step2 Oxidation (e.g., KMnO4) step1->step2 Step 2 step3 Acid Chloride Formation (e.g., SOCl2) step2->step3 Step 3 step4 Amide Coupling with a substituted aniline step3->step4 Step 4 product Novel Pyridine Carboxamide Fungicide step4->product

Caption: Proposed workflow for the synthesis of a novel fungicide.

Detailed Protocol:

Step 1: Synthesis of 2-Chloro-3-phenylpyridine

  • To a stirred solution of this compound (1 equivalent) in a suitable solvent such as toluene, add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise at 0 °C.

  • After the addition is complete, heat the reaction mixture to reflux for 3-4 hours, monitoring the reaction by TLC or LC-MS.

  • Cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the solution with a saturated sodium bicarbonate solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 2-chloro-3-phenylpyridine.

Causality: The chlorination of the pyridin-2-ol is a crucial step to activate the pyridine ring for subsequent functionalization and to introduce a key structural element of many pyridine-based fungicides.

Step 2: Synthesis of 2-Chloro-3-phenylnicotinic acid

  • This step would likely involve a multi-step process, potentially starting with the functionalization of the phenyl ring, followed by oxidation of a substituent to a carboxylic acid. A more direct, but challenging approach would be the direct carboxylation of the pyridine ring, which is not trivial. A more plausible route would involve starting with a precursor to this compound that already contains a group that can be converted to a carboxylic acid. For the purpose of this hypothetical protocol, we assume the successful synthesis of this intermediate.

Step 3: Synthesis of 2-Chloro-3-phenylnicotinoyl chloride

  • Suspend 2-chloro-3-phenylnicotinic acid (1 equivalent) in thionyl chloride (SOCl₂, 3-5 equivalents).

  • Add a catalytic amount of DMF.

  • Heat the mixture to reflux for 2-3 hours until the solid dissolves and gas evolution ceases.

  • Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude acid chloride, which is typically used in the next step without further purification.

Step 4: Amide Coupling to form the Final Product

  • Dissolve a desired substituted aniline (e.g., 2-amino-4'-chlorobiphenyl, 1 equivalent) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the solution to 0 °C and add a solution of the crude 2-chloro-3-phenylnicotinoyl chloride (1.1 equivalents) in the same solvent dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the novel pyridine carboxamide fungicide.

Synthesis of Novel Herbicidal Pyridone Derivatives

Pyridone derivatives have been investigated for their phytotoxic activity.[5] 3-Phenyl-2(1H)-pyridone can serve as a scaffold for the synthesis of novel herbicides, for example, by targeting the protoporphyrinogen-IX-oxidase (PPO) enzyme, a common target for herbicides.[3]

Experimental Workflow:

Herbicide_Synthesis start 3-Phenyl-2(1H)-pyridone step1 N-Alkylation with a substituted benzyl halide start->step1 Step 1 step2 Ring Functionalization (e.g., Nitration) step1->step2 Step 2 step3 Reduction of Nitro Group step2->step3 Step 3 step4 Further Derivatization (e.g., Acylation) step3->step4 Step 4 product Novel Pyridone Herbicide step4->product

Caption: Proposed workflow for the synthesis of a novel herbicide.

Detailed Protocol:

Step 1: N-Alkylation of 3-Phenyl-2(1H)-pyridone

  • To a solution of 3-Phenyl-2(1H)-pyridone (1 equivalent) in an anhydrous polar aprotic solvent such as DMF or acetonitrile, add a strong base like sodium hydride (NaH, 1.2 equivalents) portion-wise at 0 °C.

  • Stir the mixture for 30 minutes at 0 °C.

  • Add a substituted benzyl halide (e.g., 4-chlorobenzyl bromide, 1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography to obtain the N-alkylated product.

Causality: N-alkylation introduces a key structural motif present in many bioactive molecules and allows for the exploration of structure-activity relationships by varying the substituent on the benzyl halide.

Step 2: Nitration of the Phenyl Ring

  • Dissolve the N-alkylated product (1 equivalent) in concentrated sulfuric acid at 0 °C.

  • Add a mixture of concentrated sulfuric acid and nitric acid (1.1 equivalents) dropwise, maintaining the temperature below 5 °C.

  • Stir the reaction at 0-5 °C for 2-3 hours.

  • Carefully pour the reaction mixture onto crushed ice and collect the precipitate by filtration.

  • Wash the solid with cold water until the filtrate is neutral and dry under vacuum.

Step 3: Reduction of the Nitro Group

  • Suspend the nitrated compound (1 equivalent) in a solvent such as ethanol or ethyl acetate.

  • Add a reducing agent, for example, tin(II) chloride dihydrate (SnCl₂·2H₂O, 3-5 equivalents) or catalytic hydrogenation (e.g., Pd/C with H₂).

  • If using SnCl₂, heat the reaction to reflux for 3-4 hours.

  • Cool the reaction, neutralize with a base (e.g., NaOH solution), and extract the product with an organic solvent.

  • Dry the organic layer and concentrate to obtain the amino derivative.

Step 4: Acylation of the Amino Group

  • Dissolve the amino derivative (1 equivalent) and a base like pyridine (1.5 equivalents) in anhydrous DCM.

  • Cool to 0 °C and add an acyl chloride or anhydride (e.g., acetyl chloride, 1.2 equivalents) dropwise.

  • Stir at room temperature for 4-6 hours.

  • Wash the reaction mixture with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer, concentrate, and purify the final product by recrystallization or column chromatography.

Quantitative Data Summary

While specific yield data for the proposed syntheses are not available, the following table summarizes the classes of agrochemicals containing the phenylpyridine or pyridone moiety and their general mode of action, based on existing literature.

Agrochemical ClassMoietyMode of ActionExample(s)
FungicidesPhenylpyridineSuccinate Dehydrogenase Inhibition (SDHI)Boscalid
HerbicidesPhenylpyridineProtoporphyrinogen-IX-Oxidase (PPO) InhibitionPicolinofen
HerbicidesPyridonePhytoene Desaturase (PDS) InhibitionFluridone
InsecticidesPhenylpyridineNicotinic Acetylcholine Receptor (nAChR) agonistsNot widely commercialized

Conclusion

This compound is a promising, yet underutilized, starting material for the synthesis of novel agrochemicals. Its versatile reactivity allows for the construction of a wide range of derivatives, including analogues of established fungicidal and herbicidal classes. The protocols outlined in this application note provide a solid foundation for researchers and drug development professionals to explore the potential of this valuable building block in the discovery of next-generation crop protection agents. The proposed synthetic routes are based on well-established chemical transformations and offer a logical pathway to new and potentially patentable chemical matter.

References

  • Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. (n.d.). Semantic Scholar. Retrieved January 6, 2026, from [Link]

  • Pyridine derivatives, their preparation and their use as fungicides. (n.d.). Google Patents.
  • Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one. (n.d.). National Institutes of Health. Retrieved January 6, 2026, from [Link]

  • Herbicidal compositions comprising 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid or a derivative thereof and a sulfonylaminocarbonyltriazolinone. (n.d.). Google Patents.
  • Liu, C., et al. (2016). Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. Bioorganic & Medicinal Chemistry, 24(3), 342-350.
  • Development of novel pyridine-based agrochemicals: A review. (2024). ResearchGate. Retrieved January 6, 2026, from [Link]

  • Herbicidal derivatives. (n.d.). Google Patents.
  • 3-phenylisoxazolin derivatives with herbicidal action. (n.d.). Google Patents.
  • Heterocyclic compounds. (n.d.). Google Patents.
  • Schäfer, P., et al. (2003). Synthesis and Herbicidal Activity of Phenylpyridines – A New Lead. CHIMIA, 57(11), 715-720.
  • Herbicidal Compositions Comprising Pyroxasulfone. (n.d.). Google Patents.
  • Zwischenprodukten für die synthese fungizider pyrazole. (n.d.). Google Patents.
  • PYRAZOLE DERIVATIVES, METHOD FOR THE PRODUCTION THEREOF AND INSECTICIDES, MITICIDES AND FUNGICIDES COMPOSITIONS CONTAINING THEM AS ACTIVE COMPONENTS. (n.d.). Google Patents.
  • 3-Phenyl-1,5-di-2-pyridylpentane-1,5-dione. (2006). ResearchGate. Retrieved January 6, 2026, from [Link]

  • 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. (2021). MDPI. Retrieved January 6, 2026, from [Link]

  • T3P-Promoted Synthesis of a Series of 2-Aryl-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e][5][6]thiazin-4-ones and Their Activity against the Kinetoplastid Parasite Trypanosoma brucei. (2021). MDPI. Retrieved January 6, 2026, from [Link]

  • 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. (2023). MDPI. Retrieved January 6, 2026, from [Link]

  • The Journal of Organic Chemistry Ahead of Print. (n.d.). ACS Publications. Retrieved January 6, 2026, from [Link]

  • (Benzo[h]quinoline-κ2C,N)-[2,2′-bis(diphenylphosphino)-1,1′-binaphthalene-κ2P,P′]-platinum(II) Hexafluorophosphate. (2018). MDPI. Retrieved January 6, 2026, from [Link]

Sources

The Ascendant Scaffold: Application Notes and Protocols for 3-Phenylpyridin-2-ol Derivatives as Potent Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged 3-Phenylpyridin-2-ol Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures" due to their inherent ability to interact with a diverse array of biological targets. The this compound core, and its tautomeric equivalent 3-phenyl-2-pyridone, represents one such ascendant scaffold. Its unique electronic and steric properties, arising from the juxtaposition of a phenyl ring and a pyridin-2-ol system, provide a versatile platform for the design of potent and selective enzyme inhibitors. This guide offers an in-depth exploration of this chemical class, providing both the conceptual framework and detailed, field-proven protocols for researchers, scientists, and drug development professionals. We will delve into the synthesis, mechanism of action, and enzymatic evaluation of these compounds, with a particular focus on their activity against key enzymes implicated in human disease: Xanthine Oxidase (XO) and p38 Mitogen-Activated Protein Kinase (p38 MAPK).

I. Rationale for Targeting: The Therapeutic Significance of Xanthine Oxidase and p38 MAP Kinase

The selection of appropriate enzymatic targets is a cornerstone of rational drug design. This compound derivatives have shown significant promise as inhibitors of two enzymes with profound clinical relevance:

  • Xanthine Oxidase (XO): A pivotal enzyme in purine catabolism, XO catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid.[1] Overproduction of uric acid leads to hyperuricemia, the primary cause of gout, a debilitating inflammatory arthritis.[1] Consequently, XO inhibition is a validated therapeutic strategy for managing this condition.

  • p38 Mitogen-Activated Protein Kinase (p38 MAPK): This serine/threonine kinase is a central node in intracellular signaling cascades that respond to inflammatory cytokines and environmental stressors.[2][3] The p38 MAPK pathway plays a crucial role in the production of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[4] Dysregulation of this pathway is implicated in a host of inflammatory diseases, including rheumatoid arthritis and chronic obstructive pulmonary disease (COPD), making it a compelling target for therapeutic intervention.

II. Synthesis of a Representative this compound Derivative

The synthesis of this compound derivatives can be achieved through various synthetic routes. A common and effective strategy involves a multi-component reaction to construct the pyridone core, followed by functionalization. Below is a representative protocol for the synthesis of a 3-phenyl-2-pyridone derivative, adapted from established methodologies.[5][6]

Protocol 1: Synthesis of 4,6-dimethyl-3-phenyl-2-pyridone

Causality Behind Experimental Choices: This protocol utilizes a Hantzsch-like pyridine synthesis, a robust and high-yielding method for constructing the pyridone ring from simple, commercially available starting materials. The use of a base, such as potassium hydroxide, is crucial for promoting the initial condensation and subsequent cyclization reactions. Ethanol serves as an effective solvent that facilitates the dissolution of reactants and intermediates.

Materials:

  • Benzaldehyde

  • Ethyl acetoacetate

  • Cyanoacetamide

  • Potassium hydroxide (KOH)

  • Ethanol

  • Hydrochloric acid (HCl), concentrated

  • Distilled water

  • Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer with heating

Step-by-Step Methodology:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve potassium hydroxide (0.1 mol) in ethanol (100 mL).

  • Addition of Reactants: To the stirred solution, add ethyl acetoacetate (0.1 mol), followed by benzaldehyde (0.1 mol), and finally cyanoacetamide (0.1 mol).

  • Reflux: Heat the reaction mixture to reflux with continuous stirring for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water (300 mL).

  • Precipitation: Acidify the aqueous solution by the slow addition of concentrated hydrochloric acid until a precipitate forms (typically around pH 5-6).

  • Filtration and Washing: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold distilled water to remove any inorganic impurities.

  • Drying and Purification: Dry the crude product in a vacuum oven. The product can be further purified by recrystallization from a suitable solvent such as ethanol to yield the desired 4,6-dimethyl-3-phenyl-2-pyridone.

Self-Validation System: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • Melting Point Analysis: To assess purity.

III. Enzyme Inhibition Assays: Protocols and Data Interpretation

The evaluation of enzyme inhibitory activity is a critical step in the characterization of novel compounds. The following protocols are designed to be robust and provide reliable data for determining the potency of this compound derivatives against Xanthine Oxidase and p38 MAP Kinase.

A. Xanthine Oxidase Inhibition Assay

Principle: This spectrophotometric assay measures the activity of XO by monitoring the formation of uric acid from the substrate xanthine. Uric acid has a characteristic absorbance at 295 nm. The rate of increase in absorbance is directly proportional to the enzyme's activity. The inhibitory effect of a test compound is quantified by its ability to reduce this rate.[1]

Protocol 2: In Vitro Xanthine Oxidase Inhibition Assay

Materials:

  • Xanthine Oxidase (from bovine milk)

  • Xanthine

  • Allopurinol (positive control)

  • Potassium phosphate buffer (50 mM, pH 7.5)

  • Dimethyl sulfoxide (DMSO)

  • 96-well UV-transparent microplates

  • Microplate reader capable of measuring absorbance at 295 nm

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of Xanthine Oxidase (e.g., 0.1 units/mL) in potassium phosphate buffer.

    • Prepare a stock solution of xanthine (e.g., 2 mM) in the same buffer.

    • Prepare stock solutions of the test this compound derivative and allopurinol in DMSO (e.g., 10 mM). Create serial dilutions in DMSO.

  • Assay Setup (in a 96-well plate):

    • Blank wells: 150 µL of phosphate buffer.

    • Control wells (100% activity): 120 µL of phosphate buffer, 10 µL of xanthine oxidase solution, and 10 µL of DMSO.

    • Test wells: 120 µL of phosphate buffer, 10 µL of xanthine oxidase solution, and 10 µL of the test compound dilution in DMSO.

    • Positive control wells: 120 µL of phosphate buffer, 10 µL of xanthine oxidase solution, and 10 µL of allopurinol dilution in DMSO.

  • Pre-incubation: Pre-incubate the plate at 25°C for 15 minutes.[7]

  • Reaction Initiation: Initiate the reaction by adding 60 µL of the xanthine solution to all wells except the blank wells.[7]

  • Kinetic Measurement: Immediately begin monitoring the increase in absorbance at 295 nm every 30 seconds for 5-10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (ΔAbs/min) for each well from the linear portion of the kinetic curve.

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (Rate of test well / Rate of control well)] x 100

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[1]

B. p38 MAP Kinase Inhibition Assay

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The ADP is converted to ATP, which is then used by luciferase to generate light. The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity.[8]

Protocol 3: In Vitro p38α MAP Kinase Inhibition Assay (ADP-Glo™)

Materials:

  • Recombinant p38α kinase

  • ATF2 (Activating Transcription Factor 2) protein substrate

  • ATP

  • p38 Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50μM DTT)[8]

  • A known p38 inhibitor (e.g., SB 203580) as a positive control

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well low-volume plates

  • Luminometer

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare serial dilutions of the this compound test compound and the positive control inhibitor in the kinase buffer with a final DMSO concentration of ≤1%.

    • Prepare the enzyme solution by diluting recombinant p38α kinase in the kinase buffer to the desired concentration.

    • Prepare the substrate/ATP mix by adding ATF2 and ATP to the kinase buffer. The final concentrations should be optimized based on the kinase's Km for ATP.

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of the inhibitor solution (or DMSO for control).

    • Add 2 µL of the p38α enzyme solution.

    • Initiate the reaction by adding 2 µL of the substrate/ATP mix.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ATP Generation and Luminescence Measurement:

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and introduce luciferase.

    • Incubate at room temperature for 30 minutes.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition based on the luminescence signal relative to the control (no inhibitor) and blank (no enzyme) wells.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

IV. Data Presentation: Structure-Activity Relationships

The inhibitory activities of a series of this compound derivatives against Xanthine Oxidase are summarized in the table below. This data highlights the impact of substitutions on the phenyl ring on inhibitory potency.

Compound IDR1R2Xanthine Oxidase IC50 (µM)Reference
1 HH>10Fictional Example
2 4-CH₃H0.043[9]
3 3-ClH0.038[9]
4 3-Cl4-CH₃0.052[9]

Note: The data for compounds 2, 3, and 4 are based on pyridine derivatives reported to have XO inhibitory activity, illustrating the potential of this scaffold.

V. Visualization of Mechanisms and Workflows

Signaling Pathway

The p38 MAPK signaling cascade is initiated by various extracellular stimuli and culminates in the activation of downstream transcription factors that regulate gene expression related to inflammation and other cellular responses.

p38_pathway cluster_n extracellular Environmental Stress / Inflammatory Cytokines receptor Receptor extracellular->receptor mkkk MAPKKK (e.g., TAK1, ASK1) receptor->mkkk mkk MKK3 / MKK6 mkkk->mkk phosphorylates p38 p38 MAPK mkk->p38 phosphorylates downstream Downstream Targets (e.g., ATF2, MK2) p38->downstream phosphorylates nucleus Nucleus p38->nucleus transcription Transcription Factors (e.g., AP-1, CREB) p38->transcription activates inhibitor This compound Derivative inhibitor->p38 response Inflammatory Response (Cytokine Production) transcription->response

Caption: The p38 MAPK signaling pathway and the point of inhibition by this compound derivatives.

Experimental Workflow

The following diagram outlines the key steps in the discovery and characterization of this compound derivatives as enzyme inhibitors.

workflow synthesis Synthesis of This compound Derivatives purification Purification & Characterization (NMR, MS, MP) synthesis->purification primary_screen Primary Enzyme Inhibition Screen (e.g., XO, p38 MAPK) purification->primary_screen ic50 IC50 Determination primary_screen->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar lead_opt Lead Optimization sar->lead_opt in_vivo In Vivo Efficacy Studies sar->in_vivo lead_opt->synthesis Iterative Design

Caption: A typical workflow for the development of this compound derivatives as enzyme inhibitors.

VI. Conclusion and Future Directions

The this compound scaffold has proven to be a fertile ground for the discovery of potent enzyme inhibitors. The detailed protocols and conceptual framework provided herein offer a robust starting point for researchers aiming to explore this promising class of compounds. Future work in this area will likely focus on optimizing the pharmacokinetic properties of these derivatives, exploring their selectivity against a broader panel of enzymes, and evaluating their efficacy in preclinical models of disease. The versatility of the this compound core ensures its continued prominence in the ongoing quest for novel and effective therapeutic agents.

References

  • Creative Diagnostics. (n.d.). P38 Signaling Pathway. Retrieved from [Link]

  • Obata, T., & Nakajima, K. (2000). The p38 signal transduction pathway: activation and function. Cell Signal, 12(1), 1-13. Retrieved from [Link]

  • Assay Genie. (n.d.). p38 MAPK Signaling Review. Retrieved from [Link]

  • Sino Biological. (n.d.). p38 MAPK Signaling Pathway. Retrieved from [Link]

  • QIAGEN GeneGlobe. (n.d.). p38 MAPK Signaling. Retrieved from [Link]

  • ScienCell Research Laboratories. (n.d.). Xanthine Oxidase Assay (XO). Retrieved from [Link]

  • Advances in Xanthine Oxidase Inhibition: A Review of Potential Bioactive Synthetic Compounds. (2025). PubMed Central. Retrieved from [Link]

  • Kaur, S., Raman, K., Pandey, B. R., Barthwal, J. P., Kishor, K., Kumar, A., Bhargava, K. P., & Ali, B. (1978). Selective inhibition of xanthine oxidase by substituted pyridopyrimidines. Research communications in chemical pathology and pharmacology, 21(1), 103–113. Retrieved from [Link]

  • Okamoto, K., Nishino, T., & Eger, B. T. (1995). Mechanism of inhibition of xanthine oxidase with a new tight binding inhibitor. Journal of Biological Chemistry, 270(49), 29174-29182. Retrieved from [Link]

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High-throughput screening assays for 3-Phenylpyridin-2-ol analogs

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

High-Throughput Screening Strategies for the Identification and Validation of 3-Phenylpyridin-2-ol Analogs as Kinase Inhibitors

Abstract

The 3-phenylpyridine scaffold is a privileged structure in medicinal chemistry, with analogs demonstrating a range of biological activities, including potential as multi-target anticancer agents and kinase inhibitors.[1][2] This application note provides a comprehensive guide for researchers and drug development professionals on establishing robust high-throughput screening (HTS) assays to identify and characterize novel this compound analogs. We present a strategic workflow that begins with a primary biochemical screen to identify direct inhibitors of a target kinase, followed by a secondary cell-based assay to confirm activity within a physiological context. Detailed protocols for a Fluorescence Polarization (FP) kinase inhibition assay and a Luciferase Reporter cell-based assay are provided, alongside essential guidelines for data analysis, quality control, and hit validation.

Introduction: The Rationale for Screening this compound Analogs

The search for selective and potent modulators of cellular signaling pathways is a cornerstone of modern drug discovery. Protein kinases, which constitute one of the largest and most functionally diverse gene families, have emerged as critical targets for therapeutic intervention, particularly in oncology.[3][4] The development of small molecule kinase inhibitors has revolutionized the treatment of various cancers.[4]

The 3-phenylpyridine chemical scaffold has been identified in compounds with promising anticancer properties.[1] The inclusion of a hydroxyl group at the 2-position of the pyridone ring introduces a key hydrogen bond donor/acceptor site, potentially facilitating critical interactions within the ATP-binding pocket of protein kinases. High-throughput screening (HTS) provides the necessary platform to rapidly evaluate large libraries of such analogs to identify promising hit compounds.[5] A successful HTS campaign relies not just on the primary screen but on a well-designed cascade of secondary and counter-assays to eliminate artifacts and validate true hits.[6][7]

This guide details a two-tiered screening approach designed to maximize efficiency and confidence in hit identification.

cluster_0 High-Throughput Screening (HTS) Workflow A Compound Library (this compound Analogs) B Primary Screen: Biochemical Kinase Assay (Fluorescence Polarization) A->B C Data Analysis & QC (Z'-factor, % Inhibition) B->C D Hit Identification (Primary Hits) C->D E Secondary Screen: Cell-Based Reporter Assay (Luciferase) D->E Triage F Hit Confirmation & Validation E->F G Dose-Response (IC50) Orthogonal Assays Selectivity Profiling F->G H Validated Lead Series F->H cluster_1 Scenario 1: No Inhibitor cluster_2 Scenario 2: Inhibitor Present Kinase1 Kinase Result1 Slow Tumbling HIGH Polarization Tracer1 Tracer Tracer1->Kinase1 Binds Kinase2 Kinase Tracer2 Tracer Result2 Fast Tumbling LOW Polarization Inhibitor Inhibitor (Analog) Inhibitor->Kinase2 Binds & Competes

Figure 2: Principle of the competitive Fluorescence Polarization (FP) assay for kinase inhibitors.

2.2. Secondary Screen: Cell-Based Luciferase Reporter Assay

Causality Behind Choice: Hits from a biochemical screen must be validated in a cellular context to confirm membrane permeability, assess potential cytotoxicity, and verify on-target activity within native signaling pathways. [6][8]A luciferase reporter assay is a highly sensitive and quantitative method for this purpose. [9][10] This assay requires a stable cell line engineered to express a luciferase gene (e.g., from Firefly) under the control of a promoter containing response elements for a transcription factor that is downstream of the target kinase.

  • Pathway Activation: When the signaling pathway is active, the kinase phosphorylates its substrates, leading to the activation of the transcription factor, which then drives the expression of luciferase.

  • Inhibition: A this compound analog that successfully enters the cell and inhibits the target kinase will block this cascade, resulting in low luciferase expression and a diminished luminescent signal.

This approach provides a functional readout of target engagement and is readily adaptable to HTS formats. [11]

Detailed Protocols
3.1. Protocol 1: FP-Based Kinase Inhibition HTS

This protocol is a template and requires optimization for the specific kinase and tracer pair.

3.1.1. Materials & Reagents

  • Kinase: Purified, active recombinant kinase of interest.

  • FP Tracer: Fluorescently labeled ATP-competitive probe (e.g., TAMRA-labeled).

  • Assay Buffer: E.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35. Buffer composition is critical and must be optimized.

  • Plates: Low-volume, black, flat-bottom 384-well polystyrene plates. [12]* Compound Plates: this compound analog library plated at the desired screening concentration (e.g., 10 µM final).

  • Controls: Positive control (known inhibitor), negative control (DMSO).

  • Instrumentation: Plate reader capable of measuring fluorescence polarization. [13] 3.1.2. Assay Development & Optimization

  • Tracer Concentration: Determine the optimal tracer concentration. This is the lowest concentration that provides a stable and robust signal (typically 3-5x background) to minimize competition with test compounds. [14]2. Kinase Titration: Titrate the kinase against the fixed optimal tracer concentration to determine the amount of enzyme needed to achieve a sufficient assay window (the difference in mP between bound and free tracer). Aim for a window of >100 mP.

  • DMSO Tolerance: Confirm that assay performance is not affected by the final concentration of DMSO used for compound delivery (typically ≤1%). [15] 3.1.3. HTS Protocol Steps

StepActionRationale
1Dispense 5 µL of assay buffer into all wells of a 384-well plate.Pre-wets the plate and establishes the base volume.
2Add 50 nL of compounds (or controls) from the source plate to the assay plate using an acoustic dispenser or pin tool.Precise, low-volume transfer minimizes DMSO concentration and reagent waste.
3Add 5 µL of Kinase solution (at 2X final concentration) to all wells except those for the "no enzyme" control. Add 5 µL of assay buffer to the "no enzyme" wells.This step initiates the potential binding of the inhibitor to the kinase.
4Gently mix the plate and incubate for 30 minutes at room temperature.Allows compounds to reach binding equilibrium with the kinase target.
5Add 10 µL of FP Tracer solution (at 2X final concentration) to all wells.This initiates the competition between the tracer and any bound inhibitor.
6Centrifuge the plate briefly (e.g., 1 min at 1,000 rpm) to remove bubbles and ensure a flat liquid surface.Air bubbles can interfere with optical readings.
7Incubate for 60 minutes at room temperature, protected from light.Allows the tracer binding to reach equilibrium.
8Read the plate on an FP-capable plate reader (e.g., Excitation: 540 nm, Emission: 590 nm).Acquires the raw parallel and perpendicular fluorescence intensity data.
3.2. Protocol 2: Luciferase Reporter Cell-Based Assay

This protocol assumes the prior development of a stable reporter cell line.

3.2.1. Materials & Reagents

  • Reporter Cell Line: Engineered cells containing the luciferase reporter construct.

  • Cell Culture Medium: Appropriate medium (e.g., DMEM) with 10% FBS, antibiotics.

  • Stimulant: The specific growth factor or ligand that activates the kinase pathway of interest.

  • Plates: White, opaque, flat-bottom 384-well cell culture plates.

  • Compound Plates: Confirmed hits from the primary screen, plated in a dose-response format.

  • Luciferase Detection Reagent: A commercial "add-mix-read" lytic reagent containing luciferin substrate (e.g., Bright-Glo™ or ONE-Glo™).

  • Instrumentation: Luminescence plate reader.

3.2.2. HTS Protocol Steps

StepActionRationale
1Seed cells into 384-well plates at a pre-determined optimal density (e.g., 5,000 cells/well in 20 µL).Ensures a confluent monolayer and a consistent cell number for a reproducible signal.
2Incubate plates for 18-24 hours at 37°C, 5% CO₂.Allows cells to attach and recover from seeding.
3Add 50 nL of compounds (or controls) from the dose-response plates to the cell plates.Delivers the test compounds to the cells.
4Incubate for 1 hour at 37°C, 5% CO₂.Pre-incubation allows compounds to enter the cells and engage the target kinase.
5Add 5 µL of the appropriate Stimulant at a concentration known to elicit a robust response (e.g., EC₈₀).Activates the signaling pathway, initiating the cascade that leads to luciferase expression.
6Incubate for 6-8 hours at 37°C, 5% CO₂.This is the optimal time for transcription and translation of the luciferase reporter gene.
7Equilibrate the plates and the luciferase detection reagent to room temperature.Ensures optimal and consistent enzyme kinetics for the luciferase reaction.
8Add 25 µL of the luciferase detection reagent to all wells.The lytic agent in the reagent lyses the cells and provides the substrate for the light-producing reaction.
9Incubate for 10 minutes at room temperature, protected from light, to stabilize the luminescent signal.Allows the reaction to reach its peak and stabilize.
10Read the plate on a luminescence plate reader.Quantifies the amount of light produced, which is proportional to the level of reporter gene expression. [10]
Data Analysis, Quality Control, and Hit Validation

Robust data analysis and stringent quality control are essential for the success of any HTS campaign. [16][17]

4.1. Quality Control Metrics

For each assay plate, key QC parameters must be calculated to ensure validity. [18] | Metric | Formula | Acceptance Criteria | Purpose | | :--- | :--- | :--- | :--- | | Z'-factor | 1 - [ (3σpos + 3σneg) / |μpos - μneg| ] | > 0.5 | Measures the statistical separation between positive and negative controls, indicating assay robustness. [19]| | Signal-to-Background (S/B) | μpos / μneg | > 5 (assay dependent) | Indicates the dynamic range of the assay. | | Coefficient of Variation (%CV) | (σ / μ) * 100 | < 15% | Measures the variability within a set of controls. |

(μ = mean, σ = standard deviation, pos = positive control, neg = negative control)

4.2. Hit Identification and Validation Cascade

A "hit" is not confirmed until it passes a rigorous validation process. [6][20]

cluster_0 Hit Validation & Triage Cascade A Primary Hit (e.g., >50% Inhibition) B Re-test from Dry Powder A->B C Dose-Response Curve (Determine IC50) B->C D Secondary Assay (Cell-Based Reporter) C->D E Counter-Screen (e.g., FP assay without kinase) C->E Parallel Testing F Orthogonal Assay (e.g., TR-FRET, AlphaScreen) D->F H False Positive (Discard) D->H Inactive/Cytotoxic E->H G Confirmed Hit F->G

Figure 3: A decision-making workflow for validating hits from a primary HTS campaign.

  • Primary Hit Selection: Compounds from the primary screen showing activity above a certain threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the sample population) are selected as primary hits.

  • Hit Confirmation: These hits must be re-tested using freshly prepared compound from dry powder to rule out issues with compound storage or integrity. [20]3. Dose-Response Analysis: Confirmed hits are tested across a range of concentrations (e.g., 10-point, 3-fold serial dilution) to determine their potency (IC₅₀).

  • Secondary & Counter-Screening: Active compounds are then tested in the cell-based reporter assay. In parallel, they should be run through counter-screens to identify assay artifacts. For the FP assay, a key counter-screen is to test the compounds against the tracer alone to flag fluorescent compounds or quenchers.

  • Orthogonal Confirmation: Finally, validated hits should be tested in an orthogonal biochemical assay that uses a different detection technology (e.g., TR-FRET or AlphaScreen®) to ensure the observed activity is not an artifact of the primary assay format. [7]

Conclusion

This application note outlines a robust, field-proven strategy for the high-throughput screening of this compound analog libraries against protein kinase targets. By coupling a direct-binding biochemical assay like Fluorescence Polarization with a functional cell-based reporter assay, researchers can efficiently identify potent and cell-active lead compounds. The emphasis on rigorous assay validation, stringent quality control, and a systematic hit confirmation cascade is paramount to minimizing false positives and ensuring the successful identification of high-quality chemical probes for further drug development. [10][20]

References
  • Parham, F., et al. (2019). Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. PubMed Central. [Link]

  • Hughes, J. P., et al. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery Today: Technologies. [Link]

  • von Ahsen, O., & Bömer, U. (2005). High-Throughput Screening for Kinase Inhibitors. ChemBioChem. [Link]

  • Cohen, P. (2002). Protein kinases--the major drug targets of the twenty-first century?. Nature Reviews Drug Discovery. [Link]

  • Iversen, P. W., et al. (2005). HTS quality control and data analysis: a process to maximize information from a high-throughput screen. Combinatorial Chemistry & High Throughput Screening. [Link]

  • National Center for Biotechnology Information. (2019). Interpreting and Validating Results from High-Throughput Screening Approaches. Next Steps for Functional Genomics. [Link]

  • Bio-protocol. (2019). Fluorescence Polarization Assay. [Link]

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  • ResearchGate. Protocol for Fluorescence Polarization Assay Using GI224329. [Link]

  • Wiley Analytical Science. (2010). Screening for Allosteric Kinase Inhibitors in High Throughput. [Link]

  • National Center for Biotechnology Information. (2012). HTS Assay Validation. Assay Guidance Manual. [Link]

  • O'Connell, J., et al. (2016). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. PMC. [Link]

  • Cambridge MedChem Consulting. (2017). Analysis of HTS data. [Link]

  • Wikipedia. Reporter gene. [Link]

  • ResearchGate. HTS Quality Control and Data Analysis: A Process to Maximize Information from a High-Throughput Screen. [Link]

  • bioRxiv. (2024). Optimized reporters for multiplexed detection of transcription factor activity. [Link]

  • Astigiano, S., et al. (2015). Luciferase Reporter Assays to Study Transcriptional Activity of Hedgehog Signaling in Normal and Cancer Cells. Methods in Molecular Biology. [Link]

  • BPS Bioscience. (2022). Using Luciferase Reporter Cell Lines for High Throughput Screening Readouts. YouTube. [Link]

  • Macarron, R., et al. (2011). High-throughput screening assays for the identification of chemical probes. Nature Reviews Drug Discovery. [Link]

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  • Wang, Y., et al. (2019). Design, synthesis, and biological evaluation of novel 3-(thiophen-2-ylthio)pyridine derivatives as potential multitarget anticancer agents. Archiv der Pharmazie. [Link]

  • Perry, T. L., et al. (1988). 2-Phenylpyridine and 3-phenylpyridine, Constituents of Tea, Are Unlikely to Cause Idiopathic Parkinson's Disease. Journal of the Neurological Sciences. [Link]

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  • MDPI. (Benzo[h]quinoline-κ2C,N)-[2,2′-bis(diphenylphosphino)-1,1′-binaphthalene-κ2P,P′]-platinum(II) Hexafluorophosphate. [Link]

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Application Notes & Protocols: Leveraging 3-Phenylpyridin-2-ol Derivatives in Advanced Organic Light-Emitting Diodes

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Pursuit of Novel Emitters

In the relentless evolution of organic light-emitting diode (OLED) technology, the discovery and application of novel emissive materials remain a cornerstone of innovation. While established compounds have driven the industry to its current heights, the exploration of new molecular architectures is critical for unlocking next-generation performance in efficiency, color purity, and operational stability. This document provides a comprehensive guide for researchers and materials scientists on the prospective use of derivatives of 3-phenylpyridin-2-ol as ligands in phosphorescent emitters for high-performance OLEDs.

The phenylpyridine moiety is a celebrated building block in the world of OLEDs, most famously as the cyclometalating ligand in the highly efficient green emitter, fac-Tris(2-phenylpyridine)iridium(III) (Ir(ppy)₃).[1][2] The inherent stability and favorable electronic properties of the phenylpyridine scaffold make it an exceptional platform for developing new phosphorescent materials. This guide will focus on a hypothetical iridium(III) complex incorporating a functionalized 3-phenylpyridin-2-olate ligand, outlining the synthesis, characterization, and device fabrication protocols necessary to evaluate its potential as a novel OLED emitter. The methodologies described herein are grounded in established principles and validated through extensive literature on analogous systems.[3][4][5]

Introduction to this compound Derivatives in OLEDs

The core concept revolves around utilizing a deprotonated this compound derivative as a bidentate C^N cyclometalating ligand for an iridium(III) center. The hydroxyl group at the 2-position of the pyridine ring offers a unique electronic feature compared to the conventional 2-phenylpyridine ligand. Upon deprotonation, it forms a pyridin-2-olate, which can alter the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the resulting complex. This modification can influence the emission color, quantum efficiency, and charge transport properties of the material.[6]

The general structure of the proposed iridium(III) complex is (ppy-OH)₂Ir(acac), where ppy-OH represents the cyclometalated 3-phenylpyridin-2-olate ligand and acac is an ancillary ligand such as acetylacetonate. The phenyl ring allows for further functionalization to fine-tune the material's properties, for instance, by introducing electron-donating or -withdrawing groups to modulate the emission wavelength.[7][8]

Rationale for Selection
  • Electronic Tuning: The oxygen atom in the pyridinol ring can influence the metal-to-ligand charge transfer (MLCT) character of the excited state, potentially leading to shifts in emission color and improvements in phosphorescence efficiency.

  • Structural Diversity: The this compound scaffold is amenable to synthetic modification at various positions, allowing for the creation of a library of emitters with tailored properties.

  • High Thermal Stability: Phenylpyridine-based iridium complexes are known for their excellent thermal stability, a critical requirement for the vacuum deposition process used in OLED fabrication and for ensuring long device lifetimes.[9]

Synthesis Protocol for a (3-Phenylpyridin-2-olate)₂Ir(III)(acac) Complex

This section details a representative two-step synthesis for a hypothetical phosphorescent iridium(III) complex.

Workflow Overview

Synthesis_Workflow cluster_ligand Step 1: Ligand Synthesis cluster_complex Step 2: Iridium Complexation L1 Starting Materials: 2-bromo-3-phenylpyridine, NaOH L2 Nucleophilic Aromatic Substitution L1->L2 L3 Purification (Crystallization/Chromatography) L2->L3 L4 This compound Ligand L3->L4 C1 IrCl₃·nH₂O + Ligand (L4) L4->C1 To Complexation C2 μ-Chloro-bridged Iridium Dimer Formation C1->C2 C3 Dimer + Ancillary Ligand (acac) C2->C3 C4 Complex Formation: (ppy-OH)₂Ir(acac) C3->C4 C5 Purification (Column Chromatography/Sublimation) C4->C5 C6 Final Emitter Product C5->C6

Caption: Synthetic workflow for the target iridium(III) complex.

Step 1: Synthesis of the this compound Ligand

This protocol assumes the synthesis from commercially available precursors.

  • Reaction Setup: In a nitrogen-purged round-bottom flask, dissolve 2-bromo-3-phenylpyridine (1 equivalent) in a suitable solvent mixture such as dioxane and water.

  • Reagent Addition: Add sodium hydroxide (2-3 equivalents).

  • Reflux: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, neutralize the mixture with a dilute acid (e.g., 1M HCl). Extract the aqueous layer with an organic solvent like ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to yield pure this compound.

Step 2: Synthesis of the Iridium(III) Complex
  • Dimer Formation:

    • Combine this compound (2.2 equivalents) and iridium(III) chloride hydrate (IrCl₃·nH₂O, 1 equivalent) in a 2-ethoxyethanol/water (3:1) mixture.

    • Purge the mixture with argon and heat to reflux for 24 hours.

    • Upon cooling, a precipitate will form. Filter the solid, wash with methanol and hexane, and dry under vacuum to obtain the chloro-bridged iridium dimer.[3]

  • Final Complexation:

    • Suspend the iridium dimer (1 equivalent) in 2-ethoxyethanol.

    • Add acetylacetone (acac, 2.5 equivalents) and a base such as sodium carbonate (Na₂CO₃, 5 equivalents).

    • Reflux the mixture under an argon atmosphere for 12-18 hours.

    • After cooling, pour the mixture into cold water and extract with dichloromethane.

    • Dry the organic phase, concentrate, and purify the resulting solid by column chromatography on silica gel.

    • For OLED applications, further purification by temperature-gradient sublimation is highly recommended to achieve the required purity (>99.9%).

Photophysical and Electrochemical Characterization

Before device fabrication, it is crucial to characterize the fundamental properties of the new emitter.

Photophysical Properties

The following measurements should be conducted in a dilute, degassed solvent (e.g., dichloromethane or toluene) at room temperature.

PropertyExperimental TechniqueTypical Expected Values (for green emitter)Purpose
UV-Vis AbsorptionUV-Vis Spectrophotometer~250-350 nm (π-π*), ~380-450 nm (MLCT)To identify ligand-centered and metal-to-ligand charge transfer absorption bands.
Photoluminescence (PL)Fluorescence Spectrometerλₑₘ = 510-530 nmTo determine the emission peak wavelength and color coordinates (CIE).[10]
Photoluminescence Quantum Yield (PLQY)Integrating Sphere Method> 70%To quantify the emission efficiency of the material in solution.[4]
Phosphorescence LifetimeTime-Correlated Single Photon Counting (TCSPC)0.5 - 2.0 µsTo confirm the phosphorescent nature of the emission and assess potential for efficiency roll-off.
Electrochemical Properties

Cyclic Voltammetry (CV) is used to determine the HOMO and LUMO energy levels of the complex, which are critical for designing an efficient device structure.

  • Setup: Use a standard three-electrode cell with a glassy carbon working electrode, a platinum wire counter electrode, and a Ag/AgCl reference electrode.

  • Sample Preparation: Dissolve the iridium complex in a degassed electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in acetonitrile).

  • Measurement: Scan the potential to measure the oxidation (Eₒₓ) and reduction (EᵣₑᏧ) potentials.

  • Calculation:

    • HOMO (eV) = -[Eₒₓ (vs Fc/Fc⁺) + 4.8]

    • LUMO (eV) = -[EᵣₑᏧ (vs Fc/Fc⁺) + 4.8]

    • The ferrocene/ferrocenium (Fc/Fc⁺) couple is used as an internal standard.

OLED Device Fabrication and Testing Protocol

This section describes the fabrication of a multi-layer phosphorescent OLED (PhOLED) using the synthesized complex as a dopant in the emissive layer.

Device Architecture Workflow

OLED_Fabrication cluster_prep Substrate Preparation cluster_deposition Organic & Metal Deposition (High Vacuum) cluster_final Encapsulation & Testing P1 ITO Glass Substrate P2 Cleaning (Detergent, DI Water, Solvents) P1->P2 P3 UV-Ozone Treatment P2->P3 D1 Hole Injection Layer (HIL) e.g., PEDOT:PSS (spin-coated) or TAPC P3->D1 Load into Deposition Chamber D2 Hole Transport Layer (HTL) e.g., TAPC D1->D2 D3 Emissive Layer (EML) Host:Guest (e.g., CBP: (ppy-OH)₂Ir(acac)) D2->D3 D4 Electron Transport Layer (ETL) e.g., TPBi D3->D4 D5 Electron Injection Layer (EIL) e.g., LiF D4->D5 D6 Cathode (Metal) e.g., Aluminum (Al) D5->D6 E1 Encapsulation (UV-cured epoxy, glass lid) D6->E1 Transfer to Glovebox E2 Device Testing (J-V-L, EQE, Spectra) E1->E2

Caption: Standard workflow for OLED fabrication and testing.

Step-by-Step Fabrication Protocol

Fabrication is performed in a high-vacuum thermal evaporation system (< 10⁻⁶ Torr).

  • Substrate Cleaning: Clean patterned Indium Tin Oxide (ITO) coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates and treat with UV-ozone for 15 minutes to enhance the work function of the ITO.[11]

  • Hole Injection/Transport Layers: Transfer the substrate to the evaporation chamber. Deposit the following layers sequentially:

    • Hole Injection Layer (HIL): 10 nm of a suitable HIL material.

    • Hole Transport Layer (HTL): 40 nm of a material like TAPC (Di-[4-(N,N-ditolyl-amino)-phenyl]cyclohexane).[5]

  • Emissive Layer (EML): Co-evaporate the host material and the synthesized iridium complex.

    • Host: A wide bandgap material like CBP (4,4′-N,N′-dicarbazole-biphenyl).

    • Dopant: The (ppy-OH)₂Ir(acac) complex.

    • Doping Concentration: The concentration is critical and should be optimized (typically 6-15 wt%).[12]

    • Thickness: 30 nm.

  • Electron Transport and Injection Layers:

    • Electron Transport Layer (ETL): 30 nm of a material like TPBi (1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene).[4]

    • Electron Injection Layer (EIL): 1 nm of Lithium Fluoride (LiF).

  • Cathode Deposition: Deposit a 100 nm layer of Aluminum (Al) as the cathode.

  • Encapsulation: Immediately transfer the completed device to a nitrogen-filled glovebox and encapsulate it using a glass lid and UV-curable epoxy to prevent degradation from atmospheric moisture and oxygen.

Device Performance Evaluation

The encapsulated device is tested using a source meter combined with a calibrated photodiode and a spectroradiometer.

ParameterDescription
Current Density-Voltage (J-V) Measures the current flow through the device at a given voltage.
Luminance-Voltage (L-V) Measures the brightness of the device as a function of voltage.
External Quantum Efficiency (EQE) The ratio of photons emitted from the device to the number of electrons injected. A key performance metric.
Electroluminescence (EL) Spectrum The emission spectrum of the operating device, used to determine the color coordinates (CIE).
Efficiency Roll-off The decrease in EQE at high current densities/luminance. Low roll-off is highly desirable.[13]

A high-performance green PhOLED based on a novel phenylpyridine-type emitter might be expected to achieve an EQE exceeding 15-20%.[7][14]

Conclusion and Outlook

This guide provides a comprehensive framework for the synthesis, characterization, and application of novel phosphorescent emitters derived from this compound. By systematically following these protocols, researchers can effectively evaluate the potential of these new materials to advance OLED technology. The unique electronic structure offered by the pyridin-2-olate ligand presents a promising avenue for developing emitters with enhanced efficiency, tailored emission colors, and excellent operational stability. The successful implementation of these materials could contribute significantly to the next generation of displays and solid-state lighting.

References

  • Rajamäki, S. H. M. (n.d.). Synthesis of Heterocycles for OLED Applications. IRIS. Retrieved from [Link]

  • Volyniuk, D., et al. (2020). Derivatives of Phenyl Pyrimidine and of the Different Donor Moieties as Emitters for OLEDs. Chemosensors, 8(4), 119. Available at: [Link]

  • Ivanov, P., et al. (2019). SYNTHESIS OF NEW IRIDIUM (III) PHENYLPYRIDINE COMPLEX AND ITS OLED APPLICATION. ResearchGate. Available at: [Link]

  • Volyniuk, D., et al. (2020). Derivatives of Phenyl Pyrimidine and of the Different Donor Moieties as Emitters for OLEDs. MDPI. Available at: [Link]

  • Li, C., et al. (2022). High-Performance Narrowband Pure-Red OLEDs with External Quantum Efficiencies up to 36.1% and Ultralow Efficiency Roll-Off. Advanced Materials, 34(29), e2201442. Available at: [Link]

  • Kourkoulos, D., et al. (2013). Photophysical properties and OLED performance of light-emitting platinum(II) complexes. Dalton Transactions, 42(37), 13612-21. Available at: [Link]

  • ResearchGate. (n.d.). The EL performance of Ph-OLEDs with different Ir(ppy)3 concentrations. Retrieved from [Link]

  • ResearchGate. (n.d.). Performance of the OLEDs employing different emitters. Retrieved from [Link]

  • Volyniuk, D., et al. (2020). Derivatives of Phenyl Pyrimidine and of the Different Donor Moieties as Emitters for OLEDs. Chemosensors. Available at: [Link]

  • Grazul, J., et al. (2021). Pyrene-Benzimidazole Derivatives as Novel Blue Emitters for OLEDs. Molecules, 26(11), 3362. Available at: [Link]

  • Gudeika, D. (2018). OLED materials for solid-state lighting. UQ eSpace - The University of Queensland. Available at: [Link]

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  • ResearchGate. (n.d.). Photophysical properties and OLED performance of light-emitting platinum(II) complexes. Retrieved from [Link]

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3-Phenylpyridin-2-ol and its Tautomer: A Versatile Ligand Scaffold for Organometallic Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the dynamic field of organometallic chemistry, the design and synthesis of novel ligands are paramount to the development of efficient and selective catalysts.[1] 3-Phenylpyridin-2-ol, a substituted hydroxypyridine, presents a compelling scaffold for ligand development due to its unique structural and electronic properties. This molecule exists in a tautomeric equilibrium with its pyridone form, 3-phenyl-1H-pyridin-2-one, offering versatile coordination modes to a metal center. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and potential applications of this compound as a ligand in organometallic chemistry, with a particular focus on its utility in cross-coupling reactions.

The pyridin-2-one motif has been recognized as a "privileged scaffold" in medicinal chemistry due to its ability to act as both a hydrogen bond donor and acceptor, and as a bioisostere for various functional groups.[2] In the realm of catalysis, pyridone-based ligands have demonstrated significant potential, particularly in palladium-catalyzed C-H functionalization reactions, where they are thought to act as effective internal bases to facilitate C-H bond cleavage.[3] The presence of a phenyl group at the 3-position of the pyridin-2-ol core can further modulate the steric and electronic properties of the resulting metal complexes, potentially enhancing their catalytic activity and selectivity.

While the isomeric 2-phenylpyridine is a widely studied and highly successful ligand in C-H activation and other catalytic transformations, the potential of this compound as a ligand remains comparatively underexplored.[4] This guide aims to bridge this gap by providing detailed protocols and theoretical insights to encourage the investigation and application of this promising ligand system.

Tautomerism of this compound

A key feature of this compound is its existence as a mixture of two tautomeric forms: the enol form (this compound) and the keto form (3-phenyl-1H-pyridin-2-one). This equilibrium is a crucial consideration for its coordination chemistry, as either the oxygen or the nitrogen atom can potentially coordinate to a metal center, leading to different complex geometries and reactivities.

tautomerism This compound (Enol) This compound (Enol) 3-Phenyl-1H-pyridin-2-one (Keto) 3-Phenyl-1H-pyridin-2-one (Keto) This compound (Enol)->3-Phenyl-1H-pyridin-2-one (Keto) Proton Transfer

Caption: Tautomeric equilibrium between the enol and keto forms of the ligand.

Synthesis of the Ligand: 3-Phenyl-1H-pyridin-2-one

While various methods exist for the synthesis of substituted pyridin-2(1H)-ones, a common and effective approach involves the condensation of a β-keto amide with a suitable reagent under Vilsmeier conditions.[5] The following protocol outlines a plausible synthetic route to 3-phenyl-1H-pyridin-2-one.

Experimental Protocol: Synthesis of 3-Phenyl-1H-pyridin-2-one

  • Preparation of the β-keto amide: React ethyl benzoylacetate with an appropriate amine (e.g., ammonia or a primary amine that can be later removed) to form the corresponding benzoylacetamide.

  • Vilsmeier-Haack Reaction:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, place a solution of the benzoylacetamide in anhydrous dichloromethane (DCM).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a pre-formed Vilsmeier reagent (prepared from phosphorus oxychloride and dimethylformamide) to the solution.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Work-up and Purification:

    • Quench the reaction by carefully pouring the mixture into a beaker of crushed ice and a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with DCM (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 3-phenyl-1H-pyridin-2-one.

Synthesis of a Palladium(II) Complex with 3-Phenyl-1H-pyridin-2-one

The deprotonated form of 3-phenyl-1H-pyridin-2-one can act as a monoanionic bidentate ligand, coordinating to a metal center through the nitrogen and oxygen atoms. The following is a general protocol for the synthesis of a palladium(II) complex with this ligand.

complex_synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions Pd(OAc)2 Palladium(II) Acetate Ligand 2 eq. 3-Phenyl-1H-pyridin-2-one Solvent Toluene Temperature Reflux Atmosphere Nitrogen Reactants Reactants Product Bis(3-phenyl-1H-pyridin-2-onato)palladium(II) Reactants->Product Complexation

Caption: Proposed synthesis of a Palladium(II) complex.

Experimental Protocol: Synthesis of Bis(3-phenyl-1H-pyridin-2-onato)palladium(II)

  • Reaction Setup:

    • To a flame-dried Schlenk flask, add palladium(II) acetate (1.0 mmol), 3-phenyl-1H-pyridin-2-one (2.0 mmol), and a magnetic stir bar.

    • Evacuate and backfill the flask with nitrogen three times.

    • Add anhydrous toluene (20 mL) via syringe.

  • Reaction:

    • Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography.

  • Isolation and Purification:

    • Cool the reaction mixture to room temperature.

    • A precipitate may form upon cooling. If so, collect the solid by filtration. If not, reduce the volume of the solvent under reduced pressure to induce precipitation.

    • Wash the collected solid with cold diethyl ether and dry under vacuum to yield the desired palladium(II) complex.

    • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., dichloromethane/hexanes).

Characterization of the Ligand and its Complexes

The synthesized ligand and its metal complexes should be thoroughly characterized using a variety of spectroscopic and analytical techniques.

TechniqueExpected Observations for LigandExpected Observations for Palladium Complex
¹H NMR Aromatic protons of the phenyl and pyridone rings. A broad singlet for the N-H proton.Disappearance of the N-H proton signal. Shifts in the aromatic proton signals upon coordination.
¹³C NMR Resonances for the carbon atoms of the phenyl and pyridone rings.Shifts in the carbon resonances, particularly for the carbons adjacent to the coordinating N and O atoms.
FT-IR A broad N-H stretching band around 3200-3400 cm⁻¹. A strong C=O stretching band around 1650-1680 cm⁻¹.Disappearance of the N-H stretching band. A shift of the C=O stretching band to a lower frequency upon coordination.
Mass Spec. Molecular ion peak corresponding to the ligand's mass.Molecular ion peak corresponding to the complex's mass, possibly with characteristic isotopic patterns for palladium.
X-ray Cryst. -Would provide definitive structural information, including bond lengths, bond angles, and the coordination geometry around the palladium center.

Application in Catalysis: Suzuki-Miyaura Cross-Coupling

Palladium complexes bearing N,O-chelating ligands have shown promise as catalysts in various cross-coupling reactions. The following protocol outlines a hypothetical application of the synthesized Bis(3-phenyl-1H-pyridin-2-onato)palladium(II) complex as a pre-catalyst in a Suzuki-Miyaura cross-coupling reaction.

suzuki_cycle Pd(0)L_n Pd(0)L_n OxAdd Oxidative Addition Pd(0)L_n->OxAdd Ar-X ArPd(II)XL_n Ar-Pd(II)-X-L_n OxAdd->ArPd(II)XL_n Transmetal Transmetalation ArPd(II)XL_n->Transmetal Ar'-B(OR)2 ArPd(II)Ar'L_n Ar-Pd(II)-Ar'-L_n Transmetal->ArPd(II)Ar'L_n RedElim Reductive Elimination ArPd(II)Ar'L_n->RedElim RedElim->Pd(0)L_n Ar-Ar'

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling of an Aryl Bromide with Phenylboronic Acid

  • Reaction Setup:

    • In a reaction vial, combine the aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and the Bis(3-phenyl-1H-pyridin-2-onato)palladium(II) pre-catalyst (0.01 mmol, 1 mol%).

    • Add a solvent mixture of toluene and water (e.g., 4:1, 5 mL).

  • Reaction:

    • Seal the vial and heat the reaction mixture to 80-100 °C with vigorous stirring for 2-12 hours.

    • Monitor the reaction progress by gas chromatography or thin-layer chromatography.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Dilute with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the biaryl product.

Conclusion

This compound, and its tautomer 3-phenyl-1H-pyridin-2-one, represent a promising class of ligands for the development of novel organometallic complexes. Their straightforward synthesis and versatile coordination properties make them attractive targets for applications in homogeneous catalysis. The protocols and insights provided in this application note are intended to serve as a foundation for further research into the rich coordination chemistry and catalytic potential of this ligand scaffold. The exploration of metal complexes derived from this compound is poised to contribute to the advancement of efficient and selective catalytic transformations.

References

  • Martín, A., & Martín-Matute, B. (2016). Gold(III), Mercury(II), and Palladium(II) Complexes of a Series of Isomeric Bis(mono- and dialkoxyphenyl)pyridines: Introduction of Gold through Transmetalation and Catalysis. Molecules, 21(9), 1159. [Link]

  • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(25), 14221–14226. [Link]

  • Benjahad, A., et al. (2004). Design of pyridin-2(1H)-ones as NNRTIs by using a scaffold hopping approach. Bioorganic & Medicinal Chemistry Letters, 14(22), 5651-5655.
  • Chen, G., Shaughnessy, K. H., & Daugulis, O. (2015). New Insights into the Role of Transient Chiral Mediators and Pyridone Ligands in Asymmetric Pd-Catalyzed C–H Functionalization. Organic Letters, 17(15), 3854–3857. [Link]

  • Xiang, D., et al. (2008). A facile and efficient one-pot synthesis of polyfunctionalized pyridin-2(1H)-ones from beta-oxo amides under Vilsmeier conditions. Organic Letters, 10(21), 4943-4946.
  • Ning, Y., et al. (2020). Key Properties and Applications of 3-Methyl-2-phenylpyridine for Synthesis. Available at: [Link]

  • Pop, F., et al. (2018). Tetra-, Penta- and Hexa-Coordinated Transition Metal Complexes Constructed from Coumarin-Containing N2O2 Ligand. Molecules, 23(11), 2909.
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  • Knochel, P., et al. (2021). Preparation of organometallic compounds and the subsequent C–C bond formation.
  • Dakdouki, M. F. (2021). Metal Complexes from Terpyridines: Driving Innovation in Catalysis. Available at: [Link]

  • Deshmukh, J. H., et al. (2011). X-ray diffraction studies of Cu (II), Co (II), Fe (II) complexes with (RS)-4-(7-chloro-4-quinolyl amino) pentyldiethylamine diphosphate. Journal of Chemical and Pharmaceutical Research, 3(3), 706-712.
  • Daugulis, O., et al. (2019). Pyridone ligand‐enabled non‐directed C−H olefination of arenes as the limiting reagent.
  • S. N. (1972). X-ray crystal structure studies of metal complexes. TCU Digital Repository.
  • Gandeepan, P., & Cheng, C. H. (2015). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Advances, 5(115), 94777-94793. [Link]

  • Al-Jibori, S. A., et al. (2023). (Benzo[h]quinoline-κ2C,N)-[2,2′-bis(diphenylphosphino)-1,1′-binaphthalene-κ2P,P′]-platinum(II) Hexafluorophosphate. Molbank, 2023(2), M1629. [Link]

  • Stone, F. G. A., & West, R. (Eds.). (1964-2000). Advances in Organometallic Chemistry. Academic Press.
  • Special Issue: Synthesis, Characterization and Applications of Organometallic Complexes. (2021). Molecules. [Link]

  • Ghedini, M., et al. (2023). Au(III) Cyclometallated Compounds with 2-Arylpyridines and Their Derivatives or Analogues: 34 Years (1989–2022) of NMR and Single Crystal X-ray Studies. Molecules, 28(5), 2235. [Link]

  • Roberts, J. D., & Caserio, M. C. (2021). Preparation of Organometallic Compounds. In Basic Principles of Organic Chemistry. LibreTexts. [Link]

  • Samanta, S., et al. (2018). Flexibility and lability of a phenyl ligand in hetero-organometallic 3d metal–Sn(iv) compounds and their catalytic activity in Baeyer–Villiger oxidation of cyclohexanone. Dalton Transactions, 47(1), 224-235. [Link]

  • Taher, T., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry, 61(35), 13866–13880. [Link]

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  • Gulea, A., et al. (2017). FeII/III and MnII complexes based on 2,4,6-tris(2-pyridyl)-triazine: synthesis, structures, magnetic and biological properties. RSC Advances, 7(53), 33261-33273. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 3-Phenylpyridin-2-ol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Phenylpyridin-2-ol. This guide is designed for researchers, medicinal chemists, and process development scientists engaged in the synthesis of substituted 2-pyridone scaffolds. This compound is a valuable heterocyclic motif found in numerous biologically active compounds, making its efficient synthesis a topic of significant interest.

This document provides in-depth, field-proven insights in a troubleshooting and FAQ format. We will move beyond simple procedural steps to explore the underlying chemical principles that govern reaction outcomes, empowering you to diagnose and resolve common experimental challenges. The primary focus will be on modern transition-metal-catalyzed methods, which offer a direct and efficient route to this important molecule.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Rh(III)-catalyzed annulation of acrylamide and phenylacetylene is resulting in very low or no yield of this compound. What are the common causes and how can I improve it?

Low yields are a frequent challenge in transition-metal-catalyzed C-H activation/annulation reactions. The issue often stems from catalyst deactivation, suboptimal reaction conditions, or poor reagent quality. A systematic approach to troubleshooting is essential.

Root Cause Analysis & Solutions:

  • Catalyst Inactivity: The [Cp*RhCl₂]₂ catalyst is sensitive to air and moisture. Improper handling can lead to the formation of inactive rhodium species.

    • Solution: Ensure the catalyst is handled under a strictly inert atmosphere (e.g., in a glovebox or using Schlenk techniques). Use freshly opened catalyst or store it properly in a desiccator. Running a control reaction with a substrate known to perform well can help verify catalyst activity[1].

  • Suboptimal Reaction Conditions: Temperature, solvent, and reaction time are critical parameters. The C-H activation step is often the rate-limiting step and requires sufficient thermal energy. However, excessively high temperatures can lead to catalyst decomposition or byproduct formation.

    • Solution: Systematically screen reaction parameters. An initial optimization might involve varying the temperature in 10-20 °C increments (e.g., 100 °C to 140 °C). The choice of solvent is also crucial; polar aprotic solvents like DMF or DCE are often used.[2] Sometimes, additives like acetic acid or silver salts (as oxidant and halide scavenger) are necessary to facilitate the catalytic cycle.[3][4]

  • Reagent Quality and Stoichiometry: The purity of your starting materials, particularly the acrylamide and phenylacetylene, is paramount. Impurities can poison the catalyst. The stoichiometry, especially of the oxidant (if required), must be precise.

    • Solution: Purify starting materials before use (e.g., distillation for liquids, recrystallization for solids). Ensure solvents are anhydrous. Carefully control the equivalents of all reagents. An excess of the alkyne can sometimes lead to side reactions like oligomerization.

  • Inefficient C-H Activation: The initial C-H activation at the vinyl position of acrylamide is a key step. The directing group (the amide) plays a crucial role.

    • Solution: While N-phenyl or N-methoxy acrylamides are common, the specific substituent can influence reactivity.[5][6] If using a simple acrylamide, the reaction may be less efficient. Ensure the conditions are robust enough for the vinylic C-H activation to occur.

Below is a troubleshooting workflow to systematically address low-yield issues.

G start Low or No Product Yield catalyst 1. Verify Catalyst & Reagent Quality start->catalyst conditions 2. Optimize Reaction Conditions catalyst->conditions Reagents & Catalyst OK catalyst_note • Purity of acrylamide & alkyne • Anhydrous solvents • Active [Cp*RhCl₂]₂ catalyst • Fresh oxidant (e.g., AgSbF₆, Cu(OAc)₂) catalyst->catalyst_note analysis 3. Analyze for Side Products conditions->analysis Conditions Optimized conditions_note • Temperature screening (e.g., 100-140°C) • Solvent screening (DCE, DMF) • Reaction time optimization • Inert atmosphere conditions->conditions_note purification 4. Refine Purification analysis->purification Side Products Identified analysis_note • Alkyne homocoupling • Incomplete cyclization • Isomeric byproducts analysis->analysis_note end_node Improved Yield purification->end_node purification_note • Column chromatography optimization • Recrystallization purification->purification_note

Caption: Systematic troubleshooting workflow for low yields.

Q2: I'm observing multiple spots on my TLC/LC-MS analysis. What are the likely side products in the synthesis of this compound?

The formation of multiple products indicates competing reaction pathways. In Rh(III)-catalyzed annulations, the most common side products arise from incomplete reactions or undesired couplings.

Common Side Products and Mitigation Strategies:

  • Alkyne Homocoupling (e.g., 1,4-Diphenylbut-1-en-3-yne): Terminal alkynes can undergo dimerization, particularly under oxidative conditions at high temperatures. This is a common issue in many transition-metal-catalyzed reactions involving alkynes.[7]

    • Mitigation: This side reaction is often competitive with the desired annulation. Optimizing the rate of addition of the alkyne or running the reaction at a slightly lower temperature may favor the desired pathway. Ensuring the C-H activation step is efficient can also help, as it generates the reactive rhodacycle that traps the alkyne.

  • Incompletely Cyclized Intermediates: The reaction proceeds through a cascade of steps including C-H activation, alkyne insertion, and reductive elimination.[4][8] If the final cyclization/reductive elimination step is slow or inhibited, linear dienamide intermediates may be observed.

    • Mitigation: Ensure the reaction is run for a sufficient amount of time. Higher temperatures can promote the final, often irreversible, reductive elimination step. Additives can sometimes play a role in facilitating this final step.

  • Regioisomeric Pyridones: If an unsymmetrical alkyne is used, the formation of regioisomers is possible. For phenylacetylene coupling with acrylamide, this is not an issue. However, if substituted phenylacetylenes are used, you may see a mixture of 3-aryl and 4-aryl-2-pyridones, although the mechanism often favors one isomer.[5]

    • Mitigation: The regioselectivity is typically controlled by the electronics and sterics of the alkyne insertion into the rhodacycle intermediate. For many Rh(III)-catalyzed systems with terminal alkynes, the reaction is highly regioselective.[8] If isomerism is an issue, careful re-optimization of reaction conditions (ligand, solvent) may be necessary.

Q3: The purification of this compound is difficult. The compound streaks on my silica gel column and I'm experiencing significant product loss.

Purification challenges are common for polar, hydrogen-bond-donating heterocyclic compounds like 2-pyridones. Their interaction with the acidic surface of silica gel is a primary cause of streaking and poor recovery.

Purification Strategies:

  • Column Chromatography Modifications:

    • Deactivate Silica: The acidity of standard silica gel can be problematic. Consider neutralizing your silica gel by preparing a slurry with a small amount of a non-nucleophilic base (e.g., 1% triethylamine in the eluent system). This masks the acidic silanol groups, reducing strong product adsorption.

    • Alternative Stationary Phases: If silica fails, consider using a less acidic stationary phase like alumina (neutral or basic) or a C18-functionalized reversed-phase silica gel.

    • Gradient Elution: Start with a non-polar solvent (e.g., hexanes or dichloromethane) and gradually increase the polarity by adding ethyl acetate, methanol, or acetone. A slow, shallow gradient often provides the best separation.

  • Recrystallization: If the crude product is sufficiently pure (>85-90%), recrystallization can be a highly effective method for obtaining analytically pure material.

    • Solvent Screening: Test a range of solvents and solvent pairs. Good solvent systems are those in which the compound is sparingly soluble at room temperature but highly soluble when hot. Common choices include ethanol/water, ethyl acetate/hexanes, or isopropanol.

  • Acid-Base Extraction: The 2-pyridone moiety has a weakly acidic N-H proton. It can sometimes be extracted into a dilute aqueous base (e.g., 1M NaOH), washed with an organic solvent to remove non-polar impurities, and then re-precipitated by acidifying the aqueous layer with dilute acid (e.g., 1M HCl). The precipitated solid can then be collected by filtration. Caution: Ensure your molecule is stable to these pH changes.

Problem Potential Cause Suggested Solution
Streaking on Column Strong interaction with acidic silanol groups on silica gel.1. Add 1% triethylamine to the eluent. 2. Use neutral or basic alumina as the stationary phase.
Poor Solubility Compound is not soluble in common chromatography solvents.1. Use a stronger co-solvent like methanol or THF in the eluent. 2. Consider reversed-phase chromatography with acetonitrile/water.
Product Co-elutes with Catalyst Residual rhodium catalyst has similar polarity to the product.1. Pass the crude mixture through a small plug of a metal scavenger resin before chromatography. 2. Attempt recrystallization to leave metal impurities in the mother liquor.

Experimental Protocol: Rh(III)-Catalyzed Synthesis of this compound

This protocol is based on established methods for the Rh(III)-catalyzed annulation of acrylamides with alkynes.[4][8][9][10]

Reaction Scheme:

Materials:

  • Acrylamide (1.0 equiv)

  • Phenylacetylene (1.2 - 1.5 equiv)

  • [Cp*RhCl₂]₂ (2.5 mol%)

  • AgSbF₆ (20 mol%)

  • Cu(OAc)₂ (1.0 equiv) - Acts as an oxidant

  • Acetic Acid (AcOH) (2.0 equiv)

  • 1,2-Dichloroethane (DCE) (0.1 M)

  • Inert atmosphere (Argon or Nitrogen)

Equipment:

  • Schlenk tube or oven-dried round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add acrylamide, [Cp*RhCl₂]₂, AgSbF₆, and Cu(OAc)₂.

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with argon or nitrogen three times.

  • Solvent and Reagent Addition: Add anhydrous DCE, acetic acid, and phenylacetylene via syringe.

  • Heating: Place the sealed tube in a preheated oil bath or heating block set to 120 °C.

  • Reaction Monitoring: Stir the reaction vigorously for 12-24 hours. The progress can be monitored by taking small aliquots (under an inert atmosphere) and analyzing by TLC or LC-MS.

  • Work-up: Once the reaction is complete (or no further conversion is observed), cool the mixture to room temperature. Dilute with dichloromethane (DCM) and filter through a pad of celite to remove insoluble metal salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with saturated aqueous NaHCO₃ solution to neutralize the acetic acid, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (potentially treated with triethylamine) using a gradient of ethyl acetate in hexanes or DCM to afford pure this compound.

Visualization of Key Processes

Catalytic Cycle Mechanism

The reaction is proposed to proceed through a catalytic cycle involving C-H activation, alkyne coordination and insertion, and reductive elimination.

G Rh_cat [Cp*Rh(III)]+ Rhodacycle Rhodacycle Intermediate Rh_cat->Rhodacycle Oxidant Oxidant (e.g., Cu(II)) Acrylamide Acrylamide Acrylamide->Rhodacycle C-H Activation Coord_complex Alkyne Coordinated Complex Rhodacycle->Coord_complex Alkyne Phenyl- acetylene Alkyne->Coord_complex Coordination Seven_membered Seven-Membered Rhodacycle Coord_complex->Seven_membered Migratory Insertion Seven_membered->Rh_cat Reductive Elimination Product This compound Seven_membered->Product Reduced_Oxidant Reduced Oxidant (e.g., Cu(I)) Oxidant->Reduced_Oxidant Regeneration of Rh(III) catalyst

Caption: Proposed mechanism for Rh(III)-catalyzed synthesis.

References

  • Potter, T. J., Li, Y., Ward, M. D., & Ellman, J. A. (2018). RhIII‐Catalyzed Synthesis of Isoquinolones and 2‐Pyridones via Annulation of N‐Methoxyamides and Nitroalkenes. European Journal of Organic Chemistry, 2018(32), 4381-4388. [Link]

  • Ghosh, A. K., & Karki, M. (2020). RhIII -Catalyzed Synthesis of Highly Substituted 2-Pyridones using Fluorinated Diazomalonate. Chemistry–An Asian Journal, 15(3), 360-364. [Link]

  • Mondal, S., & Samanta, R. (2021). RhIII-Catalyzed C6-Selective Oxidative C-H/C-H Crosscoupling of 2-Pyridones with Thiophenes. R Discovery. [Link]

  • Pan, S., Kundu, S., & Samanta, R. (2022). Rh(III)-Catalyzed Weakly Coordinating 2-Pyridone-Directed Oxidative Annulation Using Internal Alkynes: A Reversal in Selectivity. Organic Letters, 24(46), 8470–8475. [Link]

  • Mei, R., et al. (2021). Divergent rhodium-catalyzed electrochemical vinylic C-H annulation of acrylamides with alkynes. Nature Communications, 12(1), 930. [Link]

  • Mei, R., et al. (2021). Divergent rhodium-catalyzed electrochemical vinylic C–H annulation of acrylamides with alkynes. Nature Communications, 12(1), 930. [Link]

  • Potter, T. J., Li, Y., Ward, M. D., & Ellman, J. A. (2018). RhIII-Catalyzed Synthesis of Isoquinolones and 2-Pyridones via Annulation of N-Methoxyamides and Nitroalkenes. European Journal of Organic Chemistry, 2018(32), 4381-4388. [Link]

  • Colby, D. A., Bergman, R. G., & Ellman, J. A. (2010). Rhodium catalyzed chelation-assisted C–H bond functionalization reactions. Accounts of Chemical Research, 43(10), 1364–1376. [Link]

  • Colby, D. A., Bergman, R. G., & Ellman, J. A. (2011). Rhodium catalyzed chelation-assisted C-H bond functionalization reactions. Accounts of Chemical Research, 43(10), 1364–1376. [Link]

  • ResearchGate. (n.d.). Rhodium‐catalyzed electrochemical vinylic CH annulation of acrylamides with alkynes. [Link]

  • ResearchGate. (n.d.). Rh‐catalyzed C−H annulation between acrylamides and alkynes. [Link]

  • Wang, H., et al. (2015). All-Carbon [3+3] Oxidative Annulations of 1,3-Enynes by Rhodium(III)-Catalyzed C–H Functionalization and 1,4-Migration. Angewandte Chemie International Edition, 54(29), 8529-8533. [Link]

  • Wang, H., & Cramer, N. (2023). Rhodium-Catalyzed Asymmetric C–H Functionalization Reactions. Chemical Reviews, 123(16), 10079–10134. [Link]

  • Pan, S., Sarkar, S., Ghosh, B. C., & Samanta, R. (2019). Rh(III)-Catalyzed C–H Bond Activation for the Construction of Heterocycles with sp3-Carbon Centers. Catalysts, 9(10), 823. [Link]

  • ResearchGate. (n.d.). Rh(III)‐catalyzed oxidative C−H bond annulation of anilines with alkynes. [Link]

  • ResearchGate. (n.d.). Rh(III)-catalyzed oxidative C H annulation of 3-arylisoquinolin-1-ones with diarylalkynes: Direct access to fused isoquinolinone frameworks. [Link]

  • Lirias. (2019). Intramolecular cascade annulation triggered by rhodium(III)- catalyzed sequential C(sp2)–H activation. [Link]

  • Zhang, Y., et al. (2023). Rh(III)-catalyzed synthesis of amino-side-chained poly(phenylene vinylene) via C-H bond olefination. Chemical Communications, 59(20), 2946-2949. [Link]

  • Popova, M. A., et al. (2020). The Rh(iii)-catalysed C–H/N–H annulation of 2-thienyl- and 2-phenyl-quinazolin-4(3H)-ones with diphenylacetylene. New Journal of Chemistry, 44(47), 20971-20984. [Link]

  • Pan, S., Kundu, S., & Samanta, R. (2023). Rhodium-Catalyzed N-Arylation of 2-Pyridones Enabled by 1,6-Acyl Migratory Rearrangement of 2-Oxypyridines. Organic Letters, 25(11), 1974–1977. [Link]

  • Oro, L. A., & Sola, E. (2024). Recent Advances in the Synthesis of Substituted Polyacetylenes. Polymers, 16(11), 1478. [Link]

  • Gandeepan, P., et al. (2016). Rhodium(III)-Catalyzed Site-Selective C-H Alkylation and Arylation of Pyridones Using Organoboron Reagents. Organic Letters, 18(20), 5376–5379. [Link]

  • Baya, M., et al. (2014). Homo- and Cross-Coupling of Phenylacetylenes and α-Hydroxyacetylenes Catalyzed by a Square-Planar Rhodium Monohydride. Organometallics, 33(18), 4945–4957. [Link]

  • Wang, C., et al. (2018). Rhodium(iii)-catalyzed annulation of enamides with sulfoxonium ylides toward isoquinolines. RSC Advances, 8(23), 12563–12566. [Link]

  • Gandeepan, P., et al. (2016). Rhodium(III)-Catalyzed Site-Selective C–H Alkylation and Arylation of Pyridones Using Organoboron Reagents. Figshare. [Link]

  • Sola, E., & Oro, L. A. (2024). Polymerization of phenylacetylene derivatives catalyzed by a cationic rhodium(I) complex with a P,N-ligand. Polymer Chemistry, 15, 2028-2039. [Link]

  • Pan, S., Kundu, S., & Samanta, R. (2023). Rhodium-Catalyzed N-Arylation of 2-Pyridones Enabled by 1,6-Acyl Migratory Rearrangement of 2-Oxypyridines. Organic Letters, 25(11), 1974–1977. [Link]

  • ResearchGate. (n.d.). Rhodium(III)-Catalyzed C6-Selective Arylation of 2-Pyridones and Related Heterocycles Using Quinone Diazides: Syntheses of Hetero-Arylated Phenols. [Link]

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Technical Support Center: Synthesis of Substituted 3-Phenylpyridin-2-ols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of substituted 3-phenylpyridin-2-ols and their tautomeric pyridin-2(1H)-one counterparts. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing this important heterocyclic scaffold. Here, we address common challenges encountered in the laboratory, offering field-proven insights, troubleshooting protocols, and in-depth mechanistic explanations to enhance the success of your synthetic endeavors.

Troubleshooting Guide: From Low Yields to Impure Products

This section provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis of 3-phenylpyridin-2-ols, particularly via multicomponent reactions like the Guareschi-Thorpe synthesis.

Issue 1: Low or No Product Yield

Low product yield is one of the most frequent challenges. The causes can range from suboptimal reaction conditions to poor reagent quality.

Question: My reaction yield for a 3-phenyl-6-methyl-pyridin-2-one synthesis is consistently low (<30%). What are the primary factors to investigate?

Answer: Low yields in these multicomponent reactions are common and can be systematically addressed. Here is a troubleshooting workflow to diagnose the issue:

  • Purity and Stoichiometry of Starting Materials:

    • Probable Cause: The primary culprits are often impure starting materials, especially the 1,3-dicarbonyl compound (e.g., benzoylacetone) and the active methylene nitrile (e.g., cyanoacetamide or ethyl cyanoacetate). Impurities can participate in side reactions or inhibit the catalyst. Incorrect stoichiometry can also lead to an excess of one reactant and the formation of byproducts.

    • Recommended Action:

      • Verify the purity of your benzoylacetone and cyanoacetamide/ethyl cyanoacetate by NMR or melting point. If necessary, recrystallize or distill the starting materials.

      • Ensure accurate weighing and molar ratio calculations. A slight excess of the nitrogen source (ammonium acetate) is often beneficial.

  • Suboptimal Reaction Conditions:

    • Probable Cause: Temperature and reaction time are critical parameters. Insufficient heat may lead to an incomplete reaction, while excessive heat can cause degradation of reactants or products.

    • Recommended Action:

      • Temperature Screening: Systematically vary the reaction temperature. While many protocols suggest refluxing in ethanol (around 80°C), some systems may benefit from slightly higher or lower temperatures.[1]

      • Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the consumption of starting materials and the formation of the product. This will help you determine the optimal reaction time and prevent product degradation from prolonged heating.[2]

  • Catalyst and Solvent Effects:

    • Probable Cause: The choice of catalyst and solvent significantly influences reaction kinetics and yield. While ammonium acetate often serves as both the nitrogen source and a catalyst, some reactions may require a more active catalyst. The solvent affects reactant solubility and the reaction energy barrier.

    • Recommended Action:

      • Catalyst Screening: If using a base catalyst like piperidine or a Lewis acid, screen different catalysts and optimize their loading.

      • Solvent Selection: Ethanol is common, but exploring other solvents like methanol, isopropanol, or even solvent-free conditions under microwave irradiation can dramatically improve yields.[3] Microwave-assisted synthesis, in particular, has been shown to shorten reaction times to minutes and provide excellent yields.[2]

Issue 2: Formation of Impurities and Side Products

The presence of significant impurities complicates purification and reduces the isolated yield of the desired product.

Question: My crude product shows multiple spots on TLC, including one that is very difficult to separate from my desired 3-phenylpyridin-2-one. What are these likely side products and how can I avoid them?

Answer: Side product formation is a key challenge, especially in one-pot multicomponent reactions. Understanding the potential side reactions is crucial for mitigation.

  • Incomplete Cyclization:

    • Probable Cause: The reaction may stall after the initial Knoevenagel condensation or Michael addition, leading to linear, uncyclized intermediates.

    • Mechanism: The Guareschi-Thorpe reaction proceeds through a series of equilibria. If the final intramolecular cyclization and dehydration steps are slow or unfavorable under the reaction conditions, the open-chain intermediates can accumulate.[4]

    • Recommended Action: Ensure the reaction goes to completion by extending the reaction time (as determined by TLC monitoring) or increasing the temperature. In some cases, a stronger base or acid catalyst can promote the final cyclization step.

  • Self-Condensation of Starting Materials:

    • Probable Cause: The active methylene compound (e.g., cyanoacetamide) or the 1,3-dicarbonyl compound can react with themselves under basic or acidic conditions.

    • Recommended Action: A controlled, stepwise addition of reagents can sometimes minimize self-condensation. For instance, pre-forming the enamine intermediate before adding the 1,3-dicarbonyl compound may lead to a cleaner reaction.[2]

  • Formation of Regioisomers (A Critical Challenge):

    • Probable Cause: When using an unsymmetrical 1,3-dicarbonyl compound like benzoylacetone (1-phenyl-1,3-butanedione), two different regioisomers can be formed. The reaction can proceed via two different enamine intermediates, leading to either a 4-methyl-3,6-diphenyl-pyridin-2-one or a 6-methyl-3,4-diphenyl-pyridin-2-one, for instance, depending on the other components.

    • Recommended Action:

      • Control Reaction Conditions: Regioselectivity can sometimes be influenced by the choice of catalyst, solvent, and temperature. It is advisable to consult literature for specific examples that are structurally similar to your target molecule.

      • Chromatographic Separation: If a mixture of regioisomers is formed, careful optimization of column chromatography conditions (e.g., using a slow gradient of a polar solvent in a non-polar solvent) may be required for separation.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis of 3-phenylpyridin-2-ols, providing deeper insights into the underlying chemistry.

Q1: What is the Guareschi-Thorpe reaction, and why is it commonly used for pyridin-2-one synthesis?

A1: The Guareschi-Thorpe reaction is a multicomponent synthesis that typically involves the condensation of an active methylene nitrile (like cyanoacetamide or ethyl cyanoacetate) with a 1,3-dicarbonyl compound in the presence of a nitrogen source, most commonly ammonia or ammonium salts.[5][6] It is highly valued for its efficiency and convergence, allowing for the construction of the substituted pyridin-2-one ring from simple, readily available starting materials in a single step.[7][8] This atom-economical approach is a powerful tool for building molecular diversity.[9]

Q2: My 3-phenylpyridin-2-ol product exists as a pyridin-2(1H)-one. Can you explain this tautomerism?

A2: The this compound scaffold exists in a tautomeric equilibrium with its 3-phenylpyridin-2(1H)-one form. The pyridin-2(1H)-one tautomer is generally the more stable form in the solid state and in polar solvents. This stability is attributed to the presence of an amide-like resonance and the potential for intermolecular hydrogen bonding. The pyridin-2-ol (or 2-hydroxypyridine) form, which is aromatic, can be more prevalent in the gas phase or in non-polar solvents. This tautomerism is a key feature of this class of compounds and can influence their reactivity and characterization.[10]

Q3: How can I effectively purify my 3-phenylpyridin-2-one product?

A3: Purification can be challenging due to the polar nature of the pyridinone ring.

  • Recrystallization: This is often the most effective method for obtaining highly pure material.[11][12]

    • Solvent Selection: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot.[13] Common solvents for recrystallization of pyridones include ethanol, ethanol/water mixtures, or ethyl acetate/hexane systems.[3]

    • Procedure: Dissolve the crude product in a minimum amount of the hot solvent. If there are insoluble impurities, perform a hot filtration. Allow the solution to cool slowly to promote the formation of well-defined crystals. Isolate the pure crystals by vacuum filtration.[14]

  • Column Chromatography: If recrystallization is ineffective or if you need to separate a mixture of isomers, column chromatography is the next step.

    • Streaking Issues: Pyridinones can interact strongly with the acidic silica gel, leading to significant tailing or "streaking" of the product spot on the column.

    • Troubleshooting: To mitigate streaking, you can add a small amount of a basic modifier, such as triethylamine (~0.5-1%), to the eluent system. Alternatively, using a less acidic stationary phase like neutral alumina may be beneficial.[10]

Q4: Can I use microwave irradiation to improve my reaction?

A4: Absolutely. Microwave-assisted organic synthesis is an excellent technique for these types of multicomponent reactions. It can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner product profiles by minimizing the formation of thermal decomposition byproducts.[2]

Data and Protocols

Table 1: Troubleshooting Summary for Low Yield
Potential Cause Diagnostic Check Recommended Solution
Impure Starting Materials Check melting point or NMR of reactants.Recrystallize or distill starting materials (e.g., benzoylacetone).
Suboptimal Temperature Run small-scale trials at different temperatures.Optimize temperature based on TLC analysis; consider reflux or lower temperatures.
Incorrect Reaction Time Monitor reaction progress with TLC at regular intervals.Stop the reaction once the limiting reagent is consumed to avoid degradation.
Inefficient Catalyst/Solvent Review literature for similar transformations.Screen alternative catalysts (e.g., piperidine, Lewis acids) and solvents (e.g., methanol, isopropanol). Consider microwave-assisted synthesis.[2]
Incomplete Cyclization Look for intermediate spots on TLC.Increase reaction time, temperature, or consider a more effective catalyst.
Experimental Protocol: Synthesis of 6-Methyl-3,4-diphenyl-3,4-dihydro-1H-pyridin-2-one

This protocol is a representative example of a multicomponent reaction to form a substituted pyridin-2-one.

Materials:

  • Benzaldehyde

  • Ethyl acetoacetate

  • Cyanoacetamide

  • Piperidine (catalyst)

  • Ethanol (solvent)

Procedure:

  • To a solution of benzaldehyde (10 mmol) and ethyl acetoacetate (10 mmol) in ethanol (20 mL), add cyanoacetamide (10 mmol) and piperidine (1 mmol).

  • Stir the mixture at room temperature for 10 minutes.

  • Heat the reaction mixture to reflux (approximately 80°C) and monitor the progress by TLC.

  • After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water (100 mL) with stirring.

  • Collect the precipitated solid by vacuum filtration and wash with cold water.

  • Dry the crude product in a vacuum oven.

  • Purify the crude solid by recrystallization from ethanol to afford the pure product.

Visualizing the Process

Guareschi-Thorpe Reaction Mechanism

Guareschi_Thorpe_Mechanism cluster_start Starting Materials cluster_intermediates Reaction Intermediates cluster_end Product Benzoylacetone Benzoylacetone Knoevenagel Knoevenagel Condensation Benzoylacetone->Knoevenagel Cyanoacetamide Cyanoacetamide Cyanoacetamide->Knoevenagel NH3 Ammonia (from NH4OAc) Michael Michael Addition NH3->Michael Forms enamine Knoevenagel->Michael Forms enone Cyclization Intramolecular Cyclization Michael->Cyclization Forms open-chain intermediate Dehydration Dehydration Cyclization->Dehydration Product 3-Phenylpyridin-2-one Derivative Dehydration->Product Aromatization

Caption: Key steps in the Guareschi-Thorpe synthesis of 3-phenylpyridin-2-ones.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Product Yield Observed CheckPurity Verify Purity of Starting Materials Start->CheckPurity Pure Are they pure? CheckPurity->Pure Purify Purify Reactants (Recrystallize/Distill) Pure->Purify No CheckConditions Optimize Reaction Conditions (Temp/Time) Pure->CheckConditions Yes Purify->CheckPurity Optimized Conditions Optimized? CheckConditions->Optimized Monitor Monitor via TLC to find optimal point Optimized->Monitor No CheckCatalyst Evaluate Catalyst and Solvent System Optimized->CheckCatalyst Yes Monitor->CheckConditions Screen Screen Alternatives (e.g., MW, other solvents) CheckCatalyst->Screen End Yield Improved Screen->End

Caption: A decision tree for troubleshooting low yields in pyridin-2-one synthesis.

References

  • Organic Chemistry Portal. Pyridine synthesis. [Link]

  • Merck Index. Guareschi-Thorpe Condensation. [Link]

  • Merck Index. Guareschi-Thorpe Condensation. [Link]

  • Indian Journal of Chemistry. (2000). Synthesis of substituted 3-cyano-2-pyridones: Part III- Enzyme kinetics. [Link]

  • ResearchGate. (2023). Guareschi‐Thorpe condensation for synthesizing 3‐cyano‐2(1H)‐pyridones 3 a–e. [Link]

  • RSC Publishing. (2023). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. [Link]

  • MDPI. (2021). Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds. [Link]

  • PubMed Central. (2010). Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines. [Link]

  • RSC Publishing. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. [Link]

  • American Chemical Society. (1951). Pyridine Syntheses. I. Some Reactions of “Ene Amines” with 1,3-Dicarbonyl Derivatives. [Link]

  • American Chemical Society. (2021). Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines. [Link]

  • Royal Society of Chemistry. (2022). Pyridine Synthesis. [Link]

  • ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation?[Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Sciforum. (2023). Synthesis and Characterization of New 3-Cyano-2-Pyridones Derivatives as Fluorescent Scaffolds. [Link]

  • Baran Lab, Scripps Research. (2004). Pyridine Synthesis: Cliff Notes. [Link]

  • CUNY York College. Isolation and Purification of Organic Compounds Recrystallization (Expt #3). [Link]

  • ResearchGate. (2020). Synthesis, and synthetic applications of cyanoacetamides. [Link]

  • PubMed Central. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. [Link]

  • CUNY York College. Purification by Recrystallization. [Link]

  • SCIRP. (2014). Benzoylacetone as a Building Block in Heterocyclic Synthesis: Synthesis of Polyfunctionally Substituted Pyridinethione and Its Derivatives. [Link]

  • ResearchGate. (2000). Synthesis of substitued 3-cyano-2-pyridones: Part III-Enzyme kinetics. [Link]

  • Prezi. (2015). Recrystallization: Purification of crystalline Organic Compounds. [Link]

  • RSC Publishing. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. [Link]

  • ResearchGate. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. [Link]

  • PubMed Central. (2018). Icilio Guareschi and his amazing “1897 reaction”. [Link]

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Technical Support Center: Purification of Crude 3-Phenylpyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 3-Phenylpyridin-2-ol (CAS 24228-13-5)[1]. This resource is designed for researchers, chemists, and drug development professionals who require high-purity material for their work. Crude this compound, synthesized through various cross-coupling or cyclization reactions, often contains unreacted starting materials, catalysts, and side-products that can interfere with subsequent applications.

This guide provides in-depth, field-tested answers to common questions and troubleshooting scenarios encountered during purification. We will explore the three primary techniques: Recrystallization, Column Chromatography, and Acid-Base Extraction, explaining the causality behind each procedural step to ensure robust and reproducible results.

Part 1: Recrystallization - The Workhorse of Bulk Purification

Recrystallization is often the first choice for purifying crystalline solids, leveraging differences in solubility between the target compound and impurities.[2] It is particularly effective for removing significant quantities of less soluble or more soluble impurities.

Frequently Asked Questions (FAQs): Recrystallization

Q1: How do I choose the right solvent for recrystallizing this compound?

A1: The ideal solvent is one in which this compound is highly soluble at elevated temperatures but sparingly soluble at room or sub-ambient temperatures.[3] This differential solubility is the cornerstone of the technique. Given the polar phenolic hydroxyl group and the aromatic rings, polar protic or aprotic solvents are excellent starting points.

A systematic approach is to test solubility in small volumes (~0.5 mL) of various solvents. If a single solvent isn't ideal, a mixed-solvent system is a powerful alternative.[4][5] In this method, you dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is insoluble) dropwise at an elevated temperature until the solution becomes cloudy (the saturation point). A few drops of the "good" solvent are then added to redissolve the solid before cooling.[5]

Table 1: Recrystallization Solvent Selection Guide

Solvent SystemTypeRationale & Comments
Ethanol or MethanolSingle SolventThe hydroxyl group of this compound allows for good solubility in hot alcohols, with solubility decreasing significantly upon cooling. Often a good first choice.
WaterSingle SolventDue to the polar nature of the molecule, it may have some solubility in hot water. However, many organic impurities will be insoluble, making it a potentially good choice if the compound itself is sufficiently soluble at high temperatures.[6]
Ethyl Acetate / HexanesMixed SolventA versatile system. Dissolve in a minimum of hot ethyl acetate ("good" solvent) and add hexanes ("poor" solvent) until turbidity is observed.[6] This is effective for removing both more polar and non-polar impurities.
TolueneSingle SolventCan be effective if impurities are significantly more or less polar than the target compound. Its higher boiling point allows for a wide solubility gradient.

Q2: My compound "oiled out" instead of forming crystals. What happened and how can I fix it?

A2: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute, causing it to separate as a liquid instead of a solid. This is common with impure compounds which have a depressed melting point. To fix this:

  • Reheat the solution to dissolve the oil.

  • Add more solvent to decrease the saturation level.

  • Allow the solution to cool much more slowly. A slower cooling rate provides more time for the ordered crystal lattice to form.[5]

  • Try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites.

Q3: No crystals are forming even after the solution has cooled. What should I do?

A3: This indicates that the solution is not sufficiently supersaturated, or that nucleation is inhibited.

  • Too much solvent: You may have used too much solvent to dissolve the crude product.[5] Try boiling off some of the solvent to increase the concentration and then allow it to cool again.

  • Induce crystallization: If the solution is saturated, you can add a "seed crystal" of pure this compound to initiate crystal growth. Alternatively, scratching the inner surface of the flask can create microscopic imperfections that serve as nucleation points.

  • Cool further: Place the flask in an ice-water bath to maximize the yield by further decreasing the compound's solubility.[3]

Protocol 1: Recrystallization Workflow

This protocol outlines a standard single-solvent recrystallization procedure.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of the chosen hot solvent and heat the mixture (e.g., on a hot plate) with stirring until the solid completely dissolves.[3]

  • Hot Filtration (Optional): If insoluble impurities (like dust or catalyst residues) are present, perform a hot gravity filtration to remove them. This step is crucial to prevent these impurities from being incorporated into your final crystals.[3] If colored impurities are present, you can add a small amount of activated charcoal to the hot solution and then filter.[2]

  • Crystallization: Cover the flask and allow the clear filtrate to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[3]

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 15-20 minutes to maximize crystal formation.[3]

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[2]

  • Washing & Drying: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities. Allow the crystals to air dry on the filter paper or in a desiccator to a constant weight.

G cluster_workflow Recrystallization Workflow A 1. Dissolve Crude Product in Minimum Hot Solvent B 2. Hot Gravity Filtration (If Insoluble Impurities Present) A->B Impurities? C 3. Slow Cooling (Crystal Formation) A->C No B->C D 4. Ice Bath (Maximize Yield) C->D E 5. Vacuum Filtration (Collect Crystals) D->E F 6. Wash with Cold Solvent & Dry E->F G Pure this compound F->G G cluster_workflow Column Chromatography Workflow A 1. TLC Analysis (Determine Eluent) B 2. Pack Column (Slurry Method) A->B C 3. Load Sample (Minimal Solvent) B->C D 4. Elute Column (Collect Fractions) C->D E 5. Analyze Fractions (via TLC) D->E F 6. Combine Pure Fractions & Evaporate Solvent E->F G Pure this compound F->G G cluster_workflow Acid-Base Extraction Logic cluster_organic Organic Layer cluster_aqueous Aqueous Layer Start Crude Product in Organic Solvent (e.g., Ether) Wash Wash with aq. NaOH Start->Wash Separate Separate Layers Wash->Separate Org Neutral Impurities Separate->Org Aq Sodium Salt of This compound Separate->Aq Acidify Acidify with HCl Aq->Acidify Precipitate Precipitated Pure Product Acidify->Precipitate G cluster_troubleshooting General Purification Troubleshooting Start Product Still Impure After One Method Q1 What is the nature of the impurity? Start->Q1 Opt4 Yield is very low Start->Opt4 Opt1 Impurity has very similar polarity Q1->Opt1 Polarity Opt2 Impurity is a different functional type (e.g., neutral/basic) Q1->Opt2 Acidity Opt3 Product has persistent color Q1->Opt3 Color Sol1 Combine techniques: 1. Column Chromatography 2. Recrystallization Opt1->Sol1 Sol2 Perform Acid-Base Extraction Opt2->Sol2 Sol3 Use Activated Charcoal during Recrystallization Opt3->Sol3 Sol4_Recryst Recrystallization Issue: - Too much solvent used - Incomplete precipitation Opt4->Sol4_Recryst Sol4_Col Column Issue: - Wrong eluent (product stuck) - Lost in combined fractions Opt4->Sol4_Col

Sources

Technical Support Center: Optimizing the Synthesis of 3-Phenylpyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-phenylpyridin-2-ol (CAS 24228-13-5), a valuable heterocyclic compound in medicinal chemistry and materials science.[1][2] This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis, with a focus on improving reaction yield and product purity. Here, we synthesize technical accuracy with field-proven insights to empower your experimental success.

Troubleshooting Guide: A-to-Z Yield Optimization

This section is structured in a question-and-answer format to directly address specific issues you may encounter during the synthesis of this compound.

Q1: My overall yield of this compound is consistently low. What are the primary causes and how can I address them?

Low yield is a frequent challenge in multi-step organic syntheses. For this compound, the issue can typically be traced back to one of four areas: inefficient cyclization, suboptimal reaction conditions, competing side reactions, or product loss during workup and purification.

Potential Cause 1: Inefficient Cyclization/Condensation

The core of the synthesis involves the formation of the pyridinone ring. Incomplete reaction is a major contributor to low yields. This can be due to several factors:

  • Insufficient Activation: In many pyridine syntheses, like the Hantzsch or Bohlmann-Rahtz methods, the formation of key intermediates (e.g., enamines or Knoevenagel condensation products) is critical.[3][4] If the reaction conditions do not sufficiently promote these initial steps, the final cyclization will be inefficient.

  • Steric Hindrance: The presence of the phenyl group at the 3-position can introduce steric hindrance, potentially slowing down the cyclization step compared to less substituted pyridines.

Solutions:

  • Catalyst Choice: For acid-catalyzed cyclizations, consider screening different catalysts. While traditional methods might use refluxing ethanol, stronger acids like p-toluenesulfonic acid (PTSA) or the use of solid acid catalysts like Amberlyst-15 can significantly improve yields.[3]

  • Reaction Time & Temperature: Monitor the reaction progress meticulously using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Prolonged reaction times might be necessary to overcome steric hindrance, but excessive heat can lead to degradation. A systematic temperature optimization study is recommended.

  • Order of Addition: In unsymmetrical pyridine syntheses, the order of reagent addition can be crucial. It is often beneficial to pre-form an enamine or Knoevenagel intermediate before introducing the final component to drive the reaction towards the desired product.[3]

Potential Cause 2: Suboptimal Reaction Conditions

The choice of solvent, temperature, and concentration are pivotal.

  • Solvent Effects: The polarity of the solvent can influence the stability of intermediates and transition states. A solvent that does not adequately solubilize all reactants will result in a sluggish, incomplete reaction.

  • Temperature Control: Exothermic reactions can lead to byproduct formation if not properly controlled.[5] Conversely, if the temperature is too low, the activation energy for the desired reaction may not be reached.

Solutions:

  • Solvent Screening: If yields are low in a standard solvent like ethanol, consider alternatives. Aprotic polar solvents like DMF or DMSO can sometimes enhance reaction rates, while non-polar solvents like toluene might be beneficial in certain cyclization strategies.[6]

  • Concentration Adjustment: Reactions run at very high dilutions may be slow, while highly concentrated reactions can lead to polymerization or side product formation. Experiment with different concentrations to find the optimal balance.

  • Leverage Modern Techniques: Consider solvent-free conditions using catalysts like γ-Al2O3 nanoparticles, which have been shown to produce high yields in shorter reaction times for some pyridine syntheses.[3]

Q2: I'm observing significant byproduct formation. How can I identify and minimize these impurities?

Byproduct formation directly consumes starting materials and complicates purification, thereby reducing the isolated yield.

Common Side Reactions:

  • Over-oxidation/Reduction: If the synthesis involves an oxidation or reduction step (e.g., oxidizing a dihydropyridine intermediate), using an incorrect stoichiometry of the oxidizing/reducing agent can lead to undesired products.[3]

  • Self-Condensation of Starting Materials: Carbonyl-containing starting materials can undergo self-condensation under basic or acidic conditions.

  • N-Alkylation vs. O-Alkylation: In reactions involving the pyridinol tautomer, competing reactions at the nitrogen and oxygen atoms can occur. For 3-hydroxypyridines, O-alkylation is generally favored, but N-alkylation can become a significant side reaction in polar, protic solvents.[6]

Solutions:

  • Stoichiometry Control: Carefully control the molar ratios of your reactants. Use a syringe pump for the slow addition of highly reactive reagents to maintain a low concentration and minimize side reactions.[5]

  • Protecting Groups: If a functional group on one of your starting materials is susceptible to side reactions, consider using a protecting group strategy.

  • Inert Atmosphere: Many organic reactions are sensitive to oxygen and moisture. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation of reagents and intermediates.[7]

Q3: Purification of the final this compound is challenging, leading to significant product loss. What are the best practices?

The basic nature of the pyridine nitrogen can make purification, particularly via column chromatography on silica gel, difficult.

Challenges:

  • Tailing on Silica Gel: The basic nitrogen atom can interact strongly with the acidic silanol groups on the surface of silica gel, leading to broad peaks and poor separation (tailing).

  • Product Solubility: The product may have limited solubility in common recrystallization solvents.

  • Co-elution of Impurities: Structurally similar byproducts may co-elute with the desired product during chromatography.

Solutions:

  • Chromatography Modification: To mitigate tailing on silica gel, add a small amount of a basic modifier, such as triethylamine (~1%), to the eluent.[5] Alternatively, consider using a different stationary phase like alumina.

  • Acid-Base Extraction: Utilize the basicity of the pyridine ring for purification. Dissolve the crude product in an organic solvent and wash with a dilute acid (e.g., 1M HCl). The protonated product will move to the aqueous layer, leaving non-basic impurities behind. The aqueous layer can then be basified and the product re-extracted with an organic solvent.[5][8]

  • Crystallization: If the product is a solid, crystallization is an excellent method for achieving high purity. A systematic screening of different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) is recommended to find conditions that yield high-quality crystals.

Frequently Asked Questions (FAQs)

  • What are the common synthetic routes to this compound? Common strategies include variations of the Hantzsch pyridine synthesis, Bohlmann-Rahtz pyridine synthesis, and transition-metal-catalyzed cross-coupling reactions to introduce the phenyl group.[4][9] The choice of route often depends on the availability and complexity of the starting materials.

  • How critical is the purity of my starting materials? Extremely critical. Impurities in starting materials can inhibit catalysts, participate in side reactions, and complicate purification.[6] Always use reagents from a reputable source and consider purifying them if their quality is in doubt.

  • What analytical techniques are best for monitoring the reaction and characterizing the product?

    • Reaction Monitoring: Thin Layer Chromatography (TLC) is indispensable for tracking the consumption of starting materials and the formation of the product. LC-MS can provide more detailed information on the masses of intermediates and byproducts.

    • Product Characterization: The structure of the final product should be unequivocally confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and possibly Infrared (IR) spectroscopy.

  • I need to scale up this synthesis. What are the key considerations?

    • Thermal Management: Reactions that are slightly exothermic on a small scale can become dangerous on a larger scale. Ensure you have adequate cooling capacity and consider slower reagent addition.[5]

    • Mixing: Efficient mixing becomes more challenging in larger reactors. Ensure your setup provides adequate agitation to maintain a homogeneous reaction mixture.

    • Workup and Purification: Extraction and chromatography can be cumbersome at a large scale. Consider alternative purification methods like crystallization or distillation if applicable.[5]

Data Presentation: Impact of Reaction Conditions

The following table summarizes hypothetical outcomes from an optimization study for a key cyclization step, illustrating how systematic changes can affect yield.

Entry Catalyst (mol%) Solvent Temperature (°C) Time (h) Yield (%) Observations
1Acetic Acid (20)Ethanol802435Incomplete conversion
2PTSA (10)Ethanol802455Improved conversion
3PTSA (10)Toluene1101870Good conversion, minor byproducts
4Amberlyst-15Toluene1101275Cleaner reaction, easier workup
5PTSA (10)Toluene1301260Increased byproduct formation

Visualizations

Experimental Workflow: Troubleshooting Low Yield

This diagram outlines a logical workflow for diagnosing and resolving low yield issues in the synthesis of this compound.

Troubleshooting_Workflow start Low Yield Observed check_conversion Analyze Crude Reaction Mixture (TLC, LC-MS) start->check_conversion incomplete Incomplete Conversion? check_conversion->incomplete byproducts Significant Byproducts? incomplete->byproducts No optimize_conditions Optimize Reaction Conditions: - Increase Temperature/Time - Screen Catalysts - Change Solvent incomplete->optimize_conditions Yes optimize_stoichiometry Optimize Stoichiometry & Addition: - Verify Reagent Purity - Slow Reagent Addition - Use Inert Atmosphere byproducts->optimize_stoichiometry Yes purification_issue Analyze Purification Loss: - Check Extraction pH - Modify Chromatography - Screen Crystallization Solvents byproducts->purification_issue No success Yield Improved optimize_conditions->success optimize_stoichiometry->success purification_issue->success

Caption: A logical workflow for troubleshooting low product yield.

References

  • BenchChem. (2025). Technical Support Center: Pyridine Synthesis Troubleshooting.
  • BenchChem. (2025). Troubleshooting common issues in pyridine synthesis.
  • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145, 14221-14226. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Retrieved from [Link]

  • ResearchGate. (2025). 161 questions with answers in PYRIDINES | Science topic. Retrieved from [Link]

  • Synthesis Workshop. (2025). Bridging the Pyridine-Pyridazine Synthesis Gap via Skeletal Editing with Dr. Mikus Purins.
  • Matrix Fine Chemicals. (n.d.). This compound | CAS 24228-13-5. Retrieved from [Link]

  • National Institutes of Health (NIH). (2023). Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas.
  • BenchChem. (2025). Technical Support Center: Optimizing Reactions with 3-(Phenylselanyl)nonan-2-OL.
  • PubMed Central (PMC). (n.d.). Emerging trends in the optimization of organic synthesis through high-throughput tools and machine learning. Retrieved from [Link]

  • MDPI. (n.d.). 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and reactions of 5-phenylpyrido-[3,2-d]-pyridazin-8(7H)-one derivatives.
  • Fletcher, S. P., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society.
  • Catalysis Eprints database. (n.d.). A single step synthesis of 2-phenylpyridine from acetophenone, ethanol, formaldehyde and ammonia over molecular sieve catalysts.
  • BenchChem. (2025). Technical Support Center: Optimizing Reaction Conditions for Furo[3,2-b]pyridin-3-ol Derivatives.
  • BenchChem. (2025). Optimization of reaction conditions for 3-(Phenylselanyl)nonan-2-OL synthesis.
  • BenchChem. (2025). Common side reactions and byproducts with 3-Butylpyridine.
  • Autech. (n.d.). Key Properties and Applications of 3-Methyl-2-phenylpyridine for Synthesis. Retrieved from [Link]

  • MDPI. (n.d.). Developments in PDT Sensitizers for Increased Selectivity and Singlet Oxygen Production. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 3-Phenylpyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Phenylpyridin-2-ol. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the synthesis of this important heterocyclic compound. Our goal is to move beyond simple procedural steps and offer insights into the underlying chemical principles to empower you to optimize your reactions, diagnose issues, and efficiently achieve your synthetic goals.

Section 1: Troubleshooting Guide

This section addresses specific problems you might encounter during the synthesis of this compound, which exists in tautomeric equilibrium with 3-phenyl-2(1H)-pyridone. The troubleshooting is structured in a question-and-answer format to directly tackle experimental challenges.

Issue 1: Low or No Yield of this compound

Question: I am attempting to synthesize this compound via a multicomponent reaction (e.g., a modified Guareschi-Thorpe synthesis) using benzaldehyde, an active methylene compound like ethyl cyanoacetate or cyanoacetamide, and a 1,3-dicarbonyl compound, but my yield is consistently low or I'm not getting any product. What are the potential causes and how can I troubleshoot this?

Answer:

Low yields in multicomponent reactions for pyridone synthesis are a common challenge and can stem from several factors. Here is a systematic approach to diagnosing and resolving the issue:

1. Incomplete Intermediate Formation or Cyclization:

  • Causality: The formation of the pyridone ring is a multi-step process involving condensations (like Knoevenagel), Michael additions, and a final intramolecular cyclization. A failure at any of these stages will halt the reaction. Incomplete cyclization can lead to the accumulation of various linear intermediates, which can be difficult to characterize and may decompose under the reaction conditions.[1]

  • Troubleshooting Protocol:

    • Reaction Monitoring: Use Thin-Layer Chromatography (TLC) to track the consumption of starting materials and the appearance of intermediates and the final product. A complex spot pattern that doesn't resolve into a single product spot over time may indicate the formation of stable, non-cyclizing intermediates.

    • Optimize Reaction Conditions:

      • Temperature: Some cyclization steps require higher temperatures to overcome activation barriers. If you are running the reaction at room temperature or a moderate temperature, consider a stepwise increase in temperature (e.g., in 10°C increments) while monitoring via TLC.

      • Catalyst: The choice of base or acid catalyst is critical. If using a weak base like piperidine or ammonium acetate, consider screening other catalysts. For instance, some variations of these syntheses benefit from stronger bases or the use of Lewis acids to promote the cyclization step.[1]

    • Solvent Effects: The polarity of the solvent can influence the stability of intermediates and the rate of cyclization. An ethanol/water mixture is often effective as it can facilitate both the initial condensations and the final ring-closing.[2][3]

2. Side Reactions Consuming Starting Materials:

  • Causality: Self-condensation of the 1,3-dicarbonyl compound or the active methylene compound can compete with the desired reaction pathway, especially under strong basic conditions.[1] For instance, benzaldehyde can undergo the Cannizzaro reaction in the presence of a strong base.

  • Troubleshooting Protocol:

    • Control Stoichiometry: Ensure accurate measurement of your starting materials. An excess of one reactant can favor self-condensation.

    • Order of Addition: In some cases, the order in which reactants are added can influence the outcome. Consider adding the aldehyde last to a pre-mixed solution of the other components and the catalyst to minimize its self-reaction.

    • Milder Conditions: If you suspect side reactions are a major issue, try running the reaction under milder conditions (e.g., lower temperature, weaker base) for a longer period.

3. Hydrolysis of Intermediates:

  • Causality: If you are using a cyano-functionalized precursor, such as from the reaction of cyanoacetamide, the nitrile group can be susceptible to hydrolysis to a carboxamide or even a carboxylic acid under the reaction conditions, especially if prolonged heating in aqueous media is employed.[4][5][6] This can lead to a mixture of products.

  • Troubleshooting Protocol:

    • Limit Water Content and Reaction Time: While some water can be beneficial, an excessive amount, coupled with extended reaction times and high temperatures, can promote hydrolysis. Try to use the minimum amount of water necessary and monitor the reaction to avoid unnecessarily long heating times.

    • pH Control: The rate of nitrile hydrolysis is pH-dependent.[4] Maintaining a controlled pH, if possible for your reaction, can help minimize this side reaction.

Issue 2: Unexpected Byproducts in Suzuki-Miyaura Coupling

Question: I am preparing this compound by a Suzuki-Miyaura coupling of 3-bromo-2-hydroxypyridine with phenylboronic acid, but I am observing significant byproducts and incomplete conversion. What are these byproducts and how can I suppress their formation?

Answer:

The Suzuki-Miyaura coupling is a powerful tool, but it is not without its common side reactions. Here are the most likely culprits and how to address them:

1. Homocoupling of Phenylboronic Acid:

  • Causality: A frequent byproduct is biphenyl, formed from the coupling of two molecules of phenylboronic acid. This is often promoted by the presence of oxygen, which can re-oxidize the Pd(0) catalyst to Pd(II), leading to a catalytic cycle for homocoupling.[7]

  • Troubleshooting Protocol:

    • Thorough Degassing: Ensure your solvent and reaction mixture are thoroughly degassed before adding the palladium catalyst. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.[8]

    • Use High-Purity Reagents: Ensure your reagents and solvents are of high purity and free from peroxides, which can also contribute to unwanted oxidative processes.

2. Protodeboronation:

  • Causality: This is the protonolysis of the C-B bond of the phenylboronic acid, replacing it with a C-H bond to form benzene.[9] This side reaction consumes your boronic acid and is often catalyzed by aqueous bases and elevated temperatures.[9] Pyridine-containing boronic acids can be particularly susceptible to this.[7]

  • Troubleshooting Protocol:

    • Choice of Base: The strength and nature of the base can significantly impact the rate of protodeboronation. Consider screening different bases. Milder bases like K₂CO₃ or K₃PO₄ are often preferred over stronger bases like NaOH.[10] Using anhydrous conditions with a base like KF can also be effective.[10]

    • Use of Boronic Esters: Pinacol esters of boronic acids are often more stable towards protodeboronation and can be a good alternative to the free boronic acids.

    • Minimize Reaction Time: Monitor the reaction closely and work it up as soon as the starting material is consumed to minimize the time the boronic acid is exposed to the reaction conditions.

3. Dehalogenation of 3-bromo-2-hydroxypyridine:

  • Causality: The starting aryl bromide can be reduced to 2-hydroxypyridine. This can occur through various pathways, including hydride transfer from solvent or other reagents.

  • Troubleshooting Protocol:

    • Solvent Choice: Ensure you are using high-purity, anhydrous solvents.

    • Ligand Selection: The choice of phosphine ligand can influence the relative rates of the desired cross-coupling and undesired side reactions. Consider screening different ligands if dehalogenation is a persistent issue.

Side Reaction Common Byproduct Primary Cause Recommended Solution
HomocouplingBiphenylOxygen in the reaction mixtureThoroughly degas solvents and reaction setup.
ProtodeboronationBenzeneAqueous base, high temperatureUse milder bases (e.g., K₂CO₃, K₃PO₄), consider boronic esters, minimize reaction time.
Dehalogenation2-HydroxypyridineHydride sources, catalyst-mediated reductionUse high-purity anhydrous solvents, screen different phosphine ligands.
Issue 3: Difficult Purification of the Final Product

Question: My reaction seems to have worked, but I am struggling to purify this compound from the crude mixture. Column chromatography is giving me streaky bands and poor separation. What are the best practices for purification?

Answer:

Purification of pyridone derivatives can be challenging due to their polarity and potential for strong interactions with silica gel. Here are some strategies to improve your purification:

1. Removal of Triphenylphosphine Oxide (TPPO):

  • Causality: If you are using a triphenylphosphine-based ligand in a Suzuki coupling or other reactions like the Mitsunobu or Wittig, you will generate stoichiometric amounts of triphenylphosphine oxide (TPPO). TPPO is notoriously difficult to separate from polar products by standard chromatography due to its similar polarity.[4][11]

  • Troubleshooting Protocol:

    • Pre-Chromatography Precipitation: TPPO is poorly soluble in non-polar solvents like hexane or cold diethyl ether.[4] You can often precipitate a significant portion of the TPPO by dissolving your crude product in a minimal amount of a polar solvent (like dichloromethane or ethyl acetate) and then adding a large excess of hexane or ether with vigorous stirring, followed by filtration.

    • Complexation with Metal Salts: TPPO forms insoluble complexes with certain metal salts. Adding ZnCl₂ to a solution of the crude product in ethanol, ethyl acetate, or THF can precipitate the ZnCl₂(TPPO)₂ complex, which can be removed by filtration.[4]

2. Improving Chromatographic Separation:

  • Causality: The basic nitrogen of the pyridine ring and the acidic proton of the hydroxyl group can lead to strong interactions with the acidic silica gel, causing streaking and poor separation.

  • Troubleshooting Protocol:

    • Deactivate the Silica Gel: Add a small amount of a basic modifier, such as triethylamine (~1%) or ammonia, to your eluent system. This will neutralize the acidic sites on the silica gel and improve the peak shape of your product.

    • Alternative Stationary Phases: If silica gel is still problematic, consider using a different stationary phase. Alumina (neutral or basic) can be a good alternative for basic compounds. Reversed-phase chromatography (C18 silica) with a water/acetonitrile or water/methanol mobile phase may also be effective.

    • Crystallization: this compound is a solid. Recrystallization from a suitable solvent system can be a highly effective purification method, especially for removing minor impurities after a preliminary chromatographic separation. Experiment with different solvents to find one in which your product is soluble at high temperatures but sparingly soluble at room temperature or below.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the expected tautomeric form of this compound?

A1: this compound exists in a tautomeric equilibrium with 3-phenyl-2(1H)-pyridone. In the solid state and in polar solvents, the pyridone form generally predominates due to its greater resonance stabilization and potential for intermolecular hydrogen bonding. In non-polar solvents and in the gas phase, the proportion of the 2-hydroxypyridine tautomer may increase. This is an important consideration for characterization, as spectroscopic data (NMR, IR) will reflect this equilibrium.

Q2: How can I confirm the formation of my desired product?

A2: A combination of analytical techniques is recommended:

  • ¹H NMR: Look for the characteristic aromatic protons of the phenyl and pyridine rings. The proton on the nitrogen in the pyridone tautomer will appear as a broad singlet.

  • ¹³C NMR: Confirm the number of unique carbons. The carbonyl carbon of the pyridone tautomer will have a characteristic chemical shift in the range of ~160-170 ppm.

  • Mass Spectrometry (MS): Confirm the molecular weight of your product.

  • Infrared (IR) Spectroscopy: Look for a strong C=O stretch (around 1650 cm⁻¹) for the pyridone tautomer and a broad O-H stretch for the hydroxypyridine tautomer.

Q3: My starting materials are not fully soluble in the reaction solvent. What should I do?

A3: Poor solubility can hinder reaction rates. You can try a few approaches:

  • Co-solvents: Use a mixture of solvents. For example, in Suzuki couplings, a mixture of an organic solvent like dioxane or toluene with water is common, as it helps to dissolve both the organic and inorganic reagents.[12]

  • Increase Temperature: Gently heating the reaction mixture can improve the solubility of your starting materials.

  • Change Solvent: If solubility issues persist, a solvent screen to find a more suitable medium is recommended. Solvents like DMF or DMSO can dissolve a wide range of organic compounds but may require higher temperatures for removal during workup.

Q4: What are the safety considerations when working with pyridine-containing compounds and the reagents for their synthesis?

A4: Always consult the Safety Data Sheet (SDS) for all reagents.

  • Pyridine derivatives: Can be skin and respiratory irritants. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Reagents: Many reagents used in these syntheses are hazardous. For example, palladium catalysts can be toxic, and bases like sodium hydride are flammable. Always follow proper handling procedures.

Section 3: Reaction Pathway Visualization

The following diagram illustrates a common synthetic pathway for this compound via a modified Guareschi-Thorpe condensation and highlights potential side reactions.

Side_Reactions cluster_caption Benzaldehyde Benzaldehyde Knoevenagel Knoevenagel Adduct Benzaldehyde->Knoevenagel Condensation Cyanoacetamide Cyanoacetamide Cyanoacetamide->Knoevenagel Condensation Self_Condensation Self-Condensation Product Cyanoacetamide->Self_Condensation Dicarbonyl 1,3-Dicarbonyl (e.g., Ethyl Acetoacetate) Michael_Adduct Michael Adduct Dicarbonyl->Michael_Adduct Dicarbonyl->Self_Condensation Self-Condensation Knoevenagel->Michael_Adduct Michael Addition Open_Chain Open-Chain Intermediate Michael_Adduct->Open_Chain Ring Opening Product This compound Open_Chain->Product Intramolecular Cyclization Hydrolysis Hydrolyzed Byproduct (Amide/Carboxylic Acid) Open_Chain->Hydrolysis H₂O, Heat Incomplete_Cyclization Stable Acyclic Intermediates Open_Chain->Incomplete_Cyclization Failure to Cyclize caption_node Main reaction pathway and potential side reactions.

Caption: Main reaction pathway and potential side reactions.

References

3-Phenylpyridin-2-ol stability and degradation pathways

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Phenylpyridin-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability and degradation of this compound. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and an accurate interpretation of your results.

Introduction to this compound

This compound, also known as 3-phenyl-2(1H)-pyridinone, is a heterocyclic organic compound with a molecular formula of C₁₁H₉NO.[1] It belongs to the 2-pyridone class of compounds, which are prominent constituents in various natural products and are considered privileged pharmacophores in drug discovery due to their diverse biological activities.[2] The stability of this compound is a critical factor in its synthesis, storage, and application, particularly in pharmaceutical development where degradation products can lead to loss of efficacy and potential toxicity.

This guide will delve into the key stability challenges and degradation pathways you may encounter during your research with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

The primary factors that can lead to the degradation of this compound include exposure to light (photodegradation), elevated temperatures (thermal degradation), strong acidic or basic conditions (hydrolysis), and oxidizing agents. The specific degradation pathway and the rate of degradation will depend on the combination and intensity of these factors.

Q2: How should I properly store this compound to ensure its stability?

To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dark, and dry place. For optimal preservation, store it under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation. The container should be tightly sealed to prevent moisture absorption, which could facilitate hydrolysis.

Q3: I am observing unexpected peaks in my analytical chromatogram after dissolving this compound in a solvent for a prolonged period. What could be the cause?

The appearance of new peaks in your chromatogram likely indicates degradation of the compound. The nature of the degradation products will depend on the solvent used and the storage conditions. For instance, in aqueous or protic solvents, hydrolysis may occur, especially at non-neutral pH. In the presence of light, photodegradation can lead to the formation of various byproducts. It is crucial to use freshly prepared solutions whenever possible and to store stock solutions under appropriate conditions (cool, dark, and sealed).

Q4: Can this compound undergo oxidation? What are the likely products?

Yes, 2-pyridone derivatives are susceptible to oxidation. While specific studies on this compound are limited, related 2-pyridone derivatives have been shown to undergo electrochemical oxidation.[2] The oxidation process typically involves the pyridone ring and can lead to the formation of more highly oxidized species, potentially involving ring-opening or the formation of hydroxylated derivatives. The presence of the phenyl group at the 3-position may influence the regioselectivity of the oxidation.

Q5: Is this compound sensitive to acidic or basic conditions?

Yes, like other 2-pyridone compounds, this compound is susceptible to hydrolysis under both acidic and basic conditions. The pyridone ring can be cleaved under harsh hydrolytic conditions. The rate of hydrolysis is dependent on the pH and temperature of the solution.[3] It is advisable to maintain solutions at a neutral pH to minimize hydrolysis.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps & Recommendations
Discoloration of solid this compound (e.g., yellowing) Photodegradation or slow oxidation upon exposure to light and air.Store the solid compound in an amber vial, preferably under an inert atmosphere, and in a desiccator to protect from light, oxygen, and moisture.
Low purity or presence of impurities in a newly purchased batch Potential degradation during synthesis, purification, or storage.Always verify the purity of a new batch of this compound using an appropriate analytical method (e.g., HPLC, NMR) before use. If impurities are detected, consider repurification if possible.
Inconsistent results in biological assays Degradation of the compound in the assay medium.Prepare fresh stock solutions of this compound for each experiment. If the assay requires prolonged incubation, assess the stability of the compound under the specific assay conditions (e.g., temperature, pH, media components) by analyzing samples at different time points.
Formation of precipitates in solution Formation of insoluble degradation products or exceeding the solubility limit.Ensure the solvent and concentration are appropriate for this compound. If degradation is suspected, analyze the precipitate and the supernatant to identify the degradation products.

Potential Degradation Pathways

Understanding the potential degradation pathways of this compound is crucial for designing stable formulations and interpreting experimental results. Based on the chemistry of 2-pyridones, the following degradation pathways are plausible:

Photodegradation

Exposure to light, particularly UV radiation, can induce photochemical reactions in pyridone-containing molecules.[4][5] This can lead to complex reaction cascades, including isomerization, dimerization, or photo-oxidation. The phenyl substituent may also participate in photochemical reactions.

This compound This compound Excited_State Excited_State This compound->Excited_State hν (UV light) Isomers Isomers Excited_State->Isomers Isomerization Dimers Dimers Excited_State->Dimers Dimerization Oxidized_Products Oxidized_Products Excited_State->Oxidized_Products Photo-oxidation (+ O2)

Caption: Potential Photodegradation Pathways.

Thermal Degradation

At elevated temperatures, this compound may undergo thermal decomposition. The stability will depend on the temperature and the presence of other reactive species. For some substituted pyridines, exothermic decomposition can occur at relatively low temperatures.[6][7]

This compound This compound Decomposition_Products Ring-opened fragments, Polymeric materials This compound->Decomposition_Products Δ (Heat)

Caption: Thermal Degradation Pathway.

Hydrolysis

Under acidic or basic conditions, the amide bond within the 2-pyridone ring can be hydrolyzed, leading to ring-opening. The rate of hydrolysis is pH-dependent.[3]

This compound This compound Ring_Opened_Product Ring_Opened_Product This compound->Ring_Opened_Product H+ or OH- H2O

Caption: Acid/Base-Catalyzed Hydrolysis.

Oxidation

Oxidizing agents can react with the 2-pyridone ring, leading to the formation of various oxidation products. The reaction can be influenced by the presence of metal ions which can catalyze the oxidation process.

This compound This compound Oxidized_Derivatives Hydroxylated pyridones, Ring-cleavage products This compound->Oxidized_Derivatives [O]

Caption: Oxidative Degradation Pathway.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and pathways.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 60 °C).

  • Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at a controlled temperature (e.g., 60 °C).

  • Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3%) and incubate at room temperature.

  • Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 80 °C).

  • Photodegradation: Expose the stock solution to a light source (e.g., a photostability chamber with UV and visible light).

3. Sample Analysis:

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition.

  • Neutralize the acidic and basic samples if necessary.

  • Analyze the samples by a suitable stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometric detector.[8][9][10]

4. Data Evaluation:

  • Compare the chromatograms of the stressed samples with that of the unstressed control.

  • Quantify the decrease in the peak area of this compound and the increase in the peak areas of any degradation products.

  • If a mass spectrometer is used, determine the mass-to-charge ratio (m/z) of the degradation products to aid in their identification.

Protocol 2: Workflow for Investigating Chemical Compatibility

This workflow helps in assessing the compatibility of this compound with other substances, such as excipients in a formulation.

cluster_0 Compatibility Assessment Workflow A Prepare binary mixtures of This compound and excipient B Store mixtures under accelerated conditions (e.g., 40°C/75% RH) A->B C Analyze samples at initial and subsequent time points by HPLC B->C E Assess physical changes (color, appearance) B->E D Compare chromatograms to identify new degradation peaks C->D F Determine compatibility based on the extent of degradation D->F E->F

Caption: Chemical Compatibility Workflow.

References

  • Structure-Dependent Electrochemical Behavior of 2-Pyridone Derivatives: A Combined Experimental and Theoretical Study. MDPI. [Link]

  • 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. PMC - NIH. [Link]

  • 2-Pyridone. Wikipedia. [Link]

  • A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls. Chemical Science (RSC Publishing). [Link]

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Technical Support Center: Troubleshooting Low Yield in 3-Phenylpyridin-2-ol Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for palladium-catalyzed cross-coupling reactions involving 3-Phenylpyridin-2-ol and its derivatives. This resource is designed for researchers, chemists, and drug development professionals to diagnose and resolve common issues leading to low product yield. The unique structure of this compound, featuring both a pyridine nitrogen and a reactive hydroxyl group, presents specific challenges that require careful consideration of reaction parameters.

Initial Troubleshooting Workflow

Low or no product yield is a common, yet multifaceted, issue in cross-coupling reactions. Before delving into substrate-specific problems, it is crucial to systematically verify the foundational parameters of your experiment. The following workflow provides a logical sequence for initial troubleshooting.

Troubleshooting_Workflow General Troubleshooting Workflow for Low Yield Start Low or No Yield Observed Check_Reagents 1. Verify Reagent Quality & Stoichiometry Start->Check_Reagents Check_Atmosphere 2. Confirm Inert Atmosphere Check_Reagents->Check_Atmosphere Reagents OK Check_Conditions 3. Review Reaction Conditions (Temp, Time, Stirring) Check_Atmosphere->Check_Conditions Atmosphere OK Optimize_Catalyst 4. Optimize Catalyst System (Precatalyst, Ligand, Base) Check_Conditions->Optimize_Catalyst Conditions OK Side_Reactions 5. Analyze for Side Reactions Optimize_Catalyst->Side_Reactions Optimization Attempted Success Yield Improved Side_Reactions->Success Side Reactions Minimized

Caption: A step-by-step workflow for diagnosing low-yield cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura reaction of a 3-Phenylpyridin-2-yl derivative is failing. What are the unique challenges with this substrate?

A1: The this compound scaffold presents two primary challenges in Suzuki-Miyaura coupling:

  • Hydroxyl Group Reactivity: The hydroxyl group itself is not a suitable leaving group for cross-coupling. It must first be converted into a more reactive group, such as a triflate (-OTf) or tosylate (-OTs).[1] The direct use of pyridinols is generally not feasible for this type of reaction.

  • Pyridine Nitrogen Inhibition: The lone pair of electrons on the pyridine nitrogen atom can coordinate strongly to the palladium catalyst.[2][3] This coordination can inhibit the catalyst by occupying a coordination site needed for the catalytic cycle, effectively acting as a catalyst poison and leading to low or no conversion. This is a well-documented issue with 2-substituted pyridine derivatives in cross-coupling.[4]

Troubleshooting Strategies:

  • Activate the Hydroxyl Group: Ensure you have successfully converted the -OH group to a triflate. This is a critical first step before attempting the coupling.

  • Ligand Selection: The choice of phosphine ligand is paramount. Bulky, electron-rich ligands, such as the Buchwald biaryl phosphine ligands (e.g., XPhos, SPhos), are often necessary.[2] These ligands can promote the desired catalytic cycle and mitigate the inhibitory effect of the pyridine nitrogen.

  • Catalyst Choice: While standard catalysts like Pd(PPh₃)₄ can work, pre-formed catalysts or "precatalysts" (e.g., XPhos Pd G3/G4) often give more reproducible and higher yields by ensuring the efficient generation of the active Pd(0) species.[5]

Q2: I'm observing significant homocoupling of my boronic acid and/or protodeboronation. How can I minimize these side reactions?

A2: These are common side reactions in Suzuki-Miyaura couplings that compete with the desired cross-coupling pathway.

  • Homocoupling: This is the coupling of two boronic acid molecules, often driven by the presence of oxygen.

    • Solution: Ensure rigorous degassing of your solvent and maintain a strict inert (Argon or Nitrogen) atmosphere throughout the reaction setup and duration.[2][6] Using a direct Pd(0) source like Pd(PPh₃)₄ can sometimes reduce homocoupling compared to in-situ reduction of Pd(II) sources.[2]

  • Protodeboronation: This is the cleavage of the C-B bond of the boronic acid by a proton source, replacing it with a hydrogen atom and rendering it inactive for coupling.[4][7]

    • Solution: Use anhydrous solvents and ensure your base is dry. The presence of excess water can facilitate this side reaction.[7] Additionally, the stability of boronic acids varies; ensure you are using a high-quality, fresh reagent.[2]

Suzuki_Cycle Simplified Suzuki-Miyaura Catalytic Cycle & Failure Points cluster_cycle Pd0 Active Pd(0)L_n OA Oxidative Addition Pd0->OA Catalytic Cycle PdII R¹-Pd(II)L_n-X OA->PdII OA->PdII Catalytic Cycle TM Transmetalation PdII->TM PdII->TM Catalytic Cycle PdII_R2 R¹-Pd(II)L_n-R² TM->PdII_R2 TM->PdII_R2 Catalytic Cycle RE Reductive Elimination PdII_R2->RE PdII_R2->RE Catalytic Cycle RE->Pd0 Catalytic Cycle Product Product R¹-R² RE->Product Inhibition Pyridine Coordination (Catalyst Poisoning) Inhibition->Pd0 Inhibits Decomp Pd Black (Decomposition) Decomp->Pd0 Deactivates Proto Protodeboronation of R²-B(OR)₂ Boronic R²-B(OR)₂ + Base Proto->Boronic Destroys Reagent RX R¹-X (Pyridyl-OTf) RX->OA Boronic->TM

Caption: Key steps and common failure points in the Suzuki-Miyaura catalytic cycle.

Q3: How do I select the optimal Base and Solvent for my this compound derivative coupling?

A3: The choice of base and solvent is interdependent and critical for success. The base is not merely a proton scavenger; it activates the boronic acid for the transmetalation step.[8]

ParameterOptionsRationale & Causality
Base K₂CO₃, K₃PO₄, Cs₂CO₃K₂CO₃ is a common, moderate base often used in aqueous solvent mixtures.[9] K₃PO₄ and Cs₂CO₃ are stronger bases that are often more effective for challenging heteroaryl couplings, including pyridines.[2][7] Cesium carbonate's higher solubility in organic solvents can be advantageous.[10]
Solvent Toluene, 1,4-Dioxane, DMF, often with added H₂OAprotic polar solvents are typical.[7] Toluene and 1,4-Dioxane are widely used. The addition of a small amount of water can sometimes be beneficial, but must be balanced against the risk of protodeboronation.[7] For difficult couplings, anhydrous conditions with a strong, soluble base like Cs₂CO₃ might be required.

Recommendation: For a challenging substrate like a 3-Phenylpyridin-2-yl triflate, start with a stronger base like K₃PO₄ or Cs₂CO₃ in an anhydrous solvent such as 1,4-Dioxane or Toluene .

Q4: I am attempting a Buchwald-Hartwig amination instead of a Suzuki coupling and getting low yield. What should I change?

A4: The Buchwald-Hartwig amination for C-N bond formation has its own set of requirements, distinct from C-C bond formation.[11][12]

ParameterSuzuki-MiyauraBuchwald-Hartwig AminationRationale for Difference
Base Carbonates (K₂CO₃), Phosphates (K₃PO₄)Stronger, non-nucleophilic bases like NaOt-Bu , KHMDS, or LiHMDS are required.[12][13]The pKa of the N-H bond of the amine is much higher than the B-OH of a boronic acid. A stronger base is needed to deprotonate the amine (or the N-Pd complex) to facilitate the catalytic cycle.[12]
Ligand Broad range, including PPh₃, Buchwald ligands.Sterically hindered, electron-rich dialkylbiaryl phosphines (e.g., XPhos, RuPhos ) or ferrocenyl phosphines are critical.[12][14]These specialized ligands are designed to promote the difficult reductive elimination step that forms the C-N bond and prevent side reactions like β-hydride elimination.[11]
Solvent Dioxane, Toluene, DMFToluene, Dioxane, THF.[15][16]Anhydrous, aprotic solvents are essential to prevent quenching of the strong base.

Troubleshooting Tip: If your amination is sluggish, switching to a stronger base (e.g., from a carbonate to NaOt-Bu) and a more specialized ligand for amination is the most critical first step.

Q5: My reaction mixture is turning black. What is happening and how can I fix it?

A5: The formation of a black precipitate, known as "palladium black," is a visual indicator of catalyst decomposition.[2][17] The active, soluble Pd(0) catalyst has aggregated into inactive, insoluble palladium metal. This effectively removes the catalyst from the reaction, halting it and resulting in low yield.

Common Causes & Solutions:

  • High Temperature: Excessive heat can accelerate catalyst decomposition.[2]

    • Solution: Try running the reaction at the lowest effective temperature. Monitor reaction progress by TLC or LC-MS to avoid unnecessarily long heating times.

  • Inadequate Ligand: The ligand's role is to stabilize the palladium center. If the ligand is not robust enough or if the ligand-to-palladium ratio is too low, the catalyst will be unstable.

    • Solution: Ensure an adequate ligand-to-metal ratio (typically 2:1 to 4:1 for monodentate ligands). Consider switching to a more robust, sterically hindered ligand (e.g., Buchwald or NHC ligands) that can better protect the palladium center.[2]

  • Presence of Oxygen: Oxygen can oxidize the active Pd(0) catalyst, leading to decomposition pathways.

    • Solution: Re-verify your inert atmosphere technique. Ensure all solvents are thoroughly degassed prior to use and that the reaction is maintained under a positive pressure of nitrogen or argon.[3][7]

Experimental Protocols

Protocol 1: Activation of this compound to 3-Phenylpyridin-2-yl triflate

This procedure converts the hydroxyl group into an excellent leaving group for cross-coupling.[1]

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq).

  • Solvent & Base: Dissolve the starting material in anhydrous dichloromethane (DCM, ~0.1 M). Cool the solution to 0 °C in an ice bath. Add anhydrous pyridine (2.0 eq).

  • Triflation: Slowly add triflic anhydride (Tf₂O, 1.2 eq) dropwise to the cooled solution.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's completion via Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction & Purification: Separate the organic layer and extract the aqueous layer three times with DCM. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of the triflate derivative.

  • Reaction Setup: In a glovebox or an oven-dried Schlenk flask, combine 3-Phenylpyridin-2-yl triflate (1.0 eq), the desired boronic acid (1.2-1.5 eq), and the base (e.g., K₃PO₄, 2.0 eq).

  • Catalyst Addition: Add the palladium precatalyst (e.g., XPhos Pd G3, 2-5 mol%) and the ligand (if not using a precatalyst).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (repeat 3x). Add anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene, ~0.1 M) via syringe.[3]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) with vigorous stirring. Monitor progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.[18]

References

  • Technical Support Center: Synthesis of 3-Phenylpyridine. Benchchem.
  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. PubMed Central.
  • Troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions. Benchchem.
  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications.
  • Emerging Trends in Palladium Nanoparticles: Sustainable Approaches for Enhanced Cross-Coupling Catalysis. MDPI.
  • Green Chemistry in Action: Optimizing Cross-Coupling Reactions with Efficient Catalysts. NINGBO INNO PHARMCHEM CO.,LTD.
  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. ACS Publications.
  • Buchwald–Hartwig amination. Wikipedia.
  • Preparation of sec and tert amines by Buchwald-Hartwig Amination. organic-chemistry.org.
  • Application Notes and Protocols for the Synthesis of 2,3-diphenylpyridine via Suzuki-Miyaura Cross-Coupling. Benchchem.
  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. PMC.
  • Troubleshooting low yield in 3-Butylpyridine functionalization. Benchchem.
  • What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Quora. Available at: [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. Available at: [Link]

  • Diagnosing issues with a failed Suzuki coupling? Reddit. Available at: [Link]

  • Why am I getting low yield for my Suzuki coupling reaction? Reddit. Available at: [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? Reddit. Available at: [Link]

  • Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. Available at: [Link]

  • Cross-Coupling Reactions. University of Rochester. Available at: [Link]

  • Buchwald-Hartwig Amination. OpenOChem Learn. Available at: [Link]

  • Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-(3-methylphenyl)benzoic Acid Derivatives. Benchchem.
  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. PMC. Available at: [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Anderson Lab, University of Illinois. Available at: [Link]

  • Cross-Coupling Chemistry. Baran Lab, Scripps Research. Available at: [Link]

  • Struggling with Suzuki Reaction. Reddit. Available at: [Link]

  • Application Notes and Protocols for Suzuki Coupling Reactions Involving Furo[3,2-b]pyridin. Benchchem.
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH. Available at: [Link]

  • The Buchwald–Hartwig Amination After 25 Years. University of Groningen. Available at: [Link]

  • Specific Solvent Issues with Buchwald-Hartwig Amination. Wordpress. Available at: [Link]

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Technical Support Center: Scaling Up the Synthesis of 3-Phenylpyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Phenylpyridin-2-ol. This guide is designed for researchers, scientists, and drug development professionals who are transitioning from laboratory-scale synthesis to larger-scale production. Here, we address common challenges and frequently asked questions encountered during the scale-up process, providing practical, field-proven insights to ensure a safe, efficient, and reproducible synthesis.

Introduction to the Synthesis of this compound

This compound is a valuable heterocyclic building block in medicinal chemistry and materials science. Its synthesis typically involves the formation of a C-C bond between a pyridine precursor and a phenyl group, followed by or concurrent with the formation of the pyridin-2-ol ring. While several synthetic routes are effective at the lab scale, scaling up production introduces new challenges related to reaction kinetics, heat transfer, mass transport, and purification. This guide will help you navigate these complexities.

A common and effective method for synthesizing the 3-phenylpyridine core structure is the Suzuki-Miyaura cross-coupling reaction.[1][2] This method offers mild reaction conditions and a broad functional group tolerance. The pyridin-2-ol moiety can be introduced either before or after the coupling step.

Visualizing the General Synthetic Workflow

The following diagram outlines a typical workflow for the synthesis and purification of this compound, highlighting key stages where challenges may arise during scale-up.

G cluster_0 Synthesis Stage cluster_1 Purification Stage Reaction Setup Reaction Setup: - Inert atmosphere - Solvent and reagent charging Reagent Addition Reagent Addition: - Controlled addition of reagents - Temperature management Reaction Setup->Reagent Addition Reaction Monitoring Reaction Monitoring: - TLC, LC-MS, or GC-MS analysis Reagent Addition->Reaction Monitoring Workup Workup: - Quenching - Extraction - Washing Reaction Monitoring->Workup Crude Product Isolation Crude Product Isolation: - Filtration or centrifugation Workup->Crude Product Isolation Purification Purification: - Recrystallization - Column chromatography - Distillation Crude Product Isolation->Purification Solvent Removal Solvent Removal: - Rotary evaporation - Vacuum oven Purification->Solvent Removal Drying Drying: - High vacuum drying Solvent Removal->Drying Final Product Final Product Drying->Final Product G cluster_0 Suzuki-Miyaura Catalytic Cycle cluster_1 Side Reactions Pd(0) Pd(0) Oxidative Addition Oxidative Addition Pd(0)->Oxidative Addition Ar-X Homocoupling Homocoupling Pd(0)->Homocoupling Transmetalation Transmetalation (Ar'-B(OR)2) Oxidative Addition->Transmetalation Ar-Pd(II)-X Dehalogenation Dehalogenation Oxidative Addition->Dehalogenation Reductive Elimination Reductive Elimination Transmetalation->Reductive Elimination Ar-Pd(II)-Ar' Reductive Elimination->Pd(0) Ar-Ar'

Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling and common side reactions.

Issue 3: Challenges in Product Purification and Isolation

Question: We are struggling with the purification of this compound at a larger scale. Column chromatography, which worked well in the lab, is not practical for the quantities we are now producing. Recrystallization attempts have resulted in low recovery or an oily product. What are our options?

Answer: Purification is a critical step where scalability often presents significant hurdles. Here are some strategies to consider:

  • Optimize Recrystallization:

    • Solvent Screening: Systematically screen a variety of solvent systems (single and mixed) to find conditions that provide good crystal formation and high recovery.

    • Seeding: Use a small amount of pure product as seed crystals to induce crystallization.

    • Cooling Profile: Control the cooling rate. A slow, controlled cooling profile often yields larger, purer crystals.

  • Distillation: If the product is thermally stable and has a suitable boiling point, fractional distillation under reduced pressure can be an effective purification method for removing non-volatile or more volatile impurities. [3]

  • Acid-Base Extraction: Utilize the basicity of the pyridine nitrogen and the acidic nature of the 2-ol group to perform an acid-base workup.

    • Protocol:

      • Dissolve the crude product in an organic solvent (e.g., ethyl acetate).

      • Wash with a dilute aqueous acid (e.g., 1 M HCl) to protonate the pyridine nitrogen and extract basic impurities.

      • Back-extract the aqueous layer with the organic solvent to recover any product that may have partitioned.

      • Wash the combined organic layers with a dilute aqueous base (e.g., saturated sodium bicarbonate) to remove acidic impurities.

      • Wash with brine, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrate to obtain the purified product. [1]

  • Slurry Wash: If the product is a solid, washing the crude material with a solvent in which the impurities are soluble but the product is not can be a simple and effective purification step.

Frequently Asked Questions (FAQs)

Q1: What are the key safety considerations when scaling up the synthesis of this compound?

A1: Safety is paramount during scale-up. Key considerations include:

  • Thermal Hazard Assessment: Understand the thermal profile of your reaction. Perform a reaction calorimetry study to determine the heat of reaction and the potential for a thermal runaway.

  • Reagent Handling: Be aware of the hazards associated with all reagents. For example, some boronic acids and palladium catalysts can be toxic or pyrophoric. Use appropriate personal protective equipment (PPE) and engineering controls (e.g., fume hoods, glove boxes).

  • Pressure Management: Be mindful of potential pressure buildup, especially if gaseous byproducts are formed. Ensure your reactor is equipped with appropriate pressure relief systems.

Q2: How do I choose the right equipment for scaling up this synthesis?

A2: The choice of equipment is critical for a successful scale-up.

  • Reactor: A jacketed glass or stainless steel reactor with overhead stirring, a condenser, a temperature probe, and addition funnels is recommended. The material of construction should be compatible with all reagents and solvents.

  • Temperature Control: A chiller/heater unit is essential for precise temperature control.

  • Inert Atmosphere: A system for maintaining an inert atmosphere (e.g., a nitrogen or argon manifold) is necessary.

  • Filtration and Drying: For solid product isolation, a filter-dryer (Nutsche filter) can streamline the process. For drying, a vacuum oven is typically used.

Q3: Can you provide a general protocol for a scaled-up Suzuki-Miyaura coupling to synthesize a 3-phenylpyridine precursor?

A3: The following is a generalized protocol and should be optimized for your specific substrates and equipment.

Table 1: Example Reagents for Scaled-Up Suzuki-Miyaura Coupling

ReagentMolar Equivalents
3-Bromopyridin-2-ol1.0
Phenylboronic acid1.1 - 1.2
Palladium Catalyst (e.g., Pd(PPh₃)₄)0.01 - 0.05
Base (e.g., K₂CO₃, Cs₂CO₃)2.0 - 3.0
Solvent (e.g., Toluene, Dioxane, DMF)Appropriate volume

Experimental Protocol:

  • Reactor Setup: Charge the jacketed reactor with 3-bromopyridin-2-ol, phenylboronic acid, and the base.

  • Inerting: Seal the reactor and purge with an inert gas for at least 30 minutes.

  • Solvent Addition: Add the degassed solvent via a cannula or addition funnel.

  • Catalyst Addition: Add the palladium catalyst.

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Add water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. [1]10. Purification: Purify the crude product using one of the methods described in the troubleshooting section.

Q4: What analytical techniques are essential for monitoring the reaction and ensuring product quality at scale?

A4: Robust analytical methods are crucial for process control and quality assurance.

  • In-Process Controls (IPCs):

    • TLC (Thin-Layer Chromatography): A quick and simple method to qualitatively monitor reaction progress.

    • LC-MS (Liquid Chromatography-Mass Spectrometry): Provides more detailed information on the conversion of starting materials and the formation of products and byproducts.

    • GC-MS (Gas Chromatography-Mass Spectrometry): Useful for volatile compounds.

  • Final Product Quality Control:

    • NMR (Nuclear Magnetic Resonance) Spectroscopy (¹H and ¹³C): To confirm the structure of the final product.

    • Mass Spectrometry (MS): To confirm the molecular weight.

    • HPLC (High-Performance Liquid Chromatography): To determine the purity of the final product.

    • Melting Point: A good indicator of purity for solid compounds.

By anticipating these common challenges and implementing the suggested solutions, you can significantly improve the success rate of scaling up the synthesis of this compound.

References

  • BenchChem. (2025). Application Notes and Protocols for Scale-Up Synthesis of Derivatives Using Pyridine-2-carboxylic Anhydride. BenchChem.
  • BenchChem. (2025).
  • BenchChem. (2025). "troubleshooting guide for the synthesis of heterocyclic compounds". BenchChem.
  • BenchChem. (2025).
  • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14221–14226.
  • MDPI. (2022). 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. MDPI.
  • Matrix Fine Chemicals. (n.d.). This compound | CAS 24228-13-5.
  • ResearchGate. (2011). Optimizing Scale Up Yield to Pyridazines and Fused Pyridazines.
  • MDPI. (2001).
  • ACS Publications. (2017). Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. The Journal of Organic Chemistry.

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Technical Support Center: Catalyst Impurity Removal from 3-Phenylpyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Phenylpyridin-2-ol and its derivatives are pivotal scaffolds in medicinal chemistry and materials science. Their synthesis frequently relies on palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Negishi, or Stille couplings, which are highly efficient for forming the crucial carbon-carbon bond.[1][2][3] While indispensable, these reactions introduce a significant downstream challenge: the contamination of the final product with residual palladium.

For drug development professionals, the removal of these metallic impurities is not merely a matter of purity but a strict regulatory necessity. The International Council for Harmonisation (ICH) Q3D guideline for elemental impurities imposes stringent limits on residual metals in active pharmaceutical ingredients (APIs).[4][5] Palladium, used in many oral medications, has a permitted daily exposure (PDE) of 100 µ g/day , which often translates to a required concentration of less than 10 ppm in the final API.[5]

This guide serves as a technical support center for researchers, scientists, and process chemists encountering challenges in removing catalyst impurities from this compound. It is structured in a question-and-answer format to directly address specific issues, providing both the "how" and the "why" behind each purification strategy.

Section 1: Understanding the Contaminant

Q1: What is the primary catalyst impurity I need to remove after synthesizing this compound?

The most common and critical impurity is the palladium catalyst itself. The synthesis of a biaryl compound like this compound typically involves coupling a pyridine derivative with a phenyl derivative, a reaction class dominated by palladium catalysis.[1][2] Depending on your specific protocol, the source is likely one of several common precatalysts, such as:

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Palladium(II) acetate (Pd(OAc)₂)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (PdCl₂(dppf))[1]

Q2: What form does the residual palladium take in my post-reaction mixture?

Residual palladium rarely exists in a single state. It is typically a mixture of forms, which is why a multi-step purification strategy is often required. The primary forms are:

  • Heterogeneous Palladium(0): Often visible as a fine black powder ("palladium black"), which precipitates out of the solution as the catalytic cycle completes.

  • Homogeneous Palladium Species: These are soluble forms that are much more challenging to remove. They can include Pd(II) complexes still bound to ligands or the product, as well as colloidal nanoparticles of Pd(0) that are too small to be filtered easily.[6] The specific nature of these species depends heavily on the reaction conditions, ligands, and solvents used.

Section 2: Primary and Advanced Purification Strategies

This section details the most effective methods for palladium removal, from basic filtration to advanced scavenging techniques. The choice of method depends on the form of the palladium and the required final purity level.

Workflow for Palladium Removal

The following diagram illustrates a logical workflow for purifying this compound, guiding the user from the crude reaction mixture to the final, high-purity compound.

Purification_Workflow start Crude Reaction Mixture (Contains this compound + Pd) celite_filtration Step 1: Bulk Pd(0) Removal Filtration through Celite® Pad start->celite_filtration filtrate1 Filtrate (Contains Soluble Pd Species) celite_filtration->filtrate1 chromatography Step 2: Primary Purification Silica Gel Column Chromatography filtrate1->chromatography recrystallization Alternative Step 2: Recrystallization filtrate1->recrystallization or partially_pure Partially Purified Product chromatography->partially_pure recrystallization->partially_pure check_pd1 Analysis: Measure Pd Level (e.g., ICP-MS) partially_pure->check_pd1 decision Is Pd Level < Target Limit? check_pd1->decision scavenging Step 3: Advanced Purification Metal Scavenger Treatment decision->scavenging No final_product Final Purified Product (Pd Level < Target Limit) decision->final_product Yes filtrate2 Filtrate scavenging->filtrate2 check_pd2 Analysis: Measure Pd Level (e.g., ICP-MS) filtrate2->check_pd2 check_pd2->decision

Caption: Decision workflow for systematic palladium removal.

Q3: I see black particles in my reaction mixture. What is the most straightforward first step?

This is likely precipitated Pd(0) and should be removed immediately after the reaction is complete. The most effective initial step is filtration through an inert filter aid like Celite®.[6][7] This prevents the fine metal particles from clogging standard filter paper and passing into your filtrate.

Experimental Protocol: Celite Filtration

  • Prepare the Pad: Place a piece of filter paper in a Büchner or Hirsch funnel. Add a layer of Celite® (typically 1-2 cm thick) onto the paper.

  • Wet the Pad: Gently pour the reaction solvent over the Celite® and apply a vacuum to settle the pad, creating a compact, porous filter bed.

  • Filter: Dilute your crude reaction mixture with a suitable solvent (e.g., ethyl acetate) and pour it slowly onto the center of the Celite® pad under vacuum.

  • Wash: Wash the pad thoroughly with additional fresh solvent to ensure all of your product is collected in the filtrate.[6] The trapped palladium can then be safely discarded.

Q4: Can standard purification techniques like chromatography and recrystallization remove the remaining palladium?

Yes, these are crucial secondary steps and can significantly reduce palladium levels.

  • Column Chromatography: Purification by silica gel chromatography is a standard method for separating organic compounds from non-polar and moderately polar impurities, including many palladium complexes.[6][7][8] However, some palladium species may co-elute with your product, making it insufficient for reaching sub-10 ppm levels on its own.

  • Recrystallization: This is a powerful and cost-effective technique for purification.[9] Its success depends on the palladium impurity being more soluble in the cold mother liquor than your product, preventing it from being incorporated into the crystal lattice.[10][11] In some cases, however, crystallization can concentrate metal impurities if they co-crystallize.[9]

Experimental Protocol: Single-Solvent Recrystallization

  • Solvent Selection: Choose a solvent in which this compound is highly soluble when hot but poorly soluble when cold.[11] Common choices for pyridine derivatives include ethanol, ethyl acetate/hexane mixtures, or water.[11][12]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the hot solvent dropwise until the solid just dissolves completely.[11][13]

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is critical for forming pure, well-defined crystals. Disturbing the flask can lead to rapid precipitation and trapping of impurities.[13]

  • Chilling: Once at room temperature, place the flask in an ice bath to maximize crystal formation.[11]

  • Collection: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any adhering impurities from the mother liquor.[11][14]

Q5: After chromatography, my product is still contaminated with >50 ppm of palladium. What is the next step?

When primary methods are insufficient, you must employ a metal scavenger . Scavengers are solid-supported materials with functional groups designed to selectively chelate and bind metal ions, allowing for their easy removal by filtration.[4][15] This is the industry-standard approach for achieving the low ppm levels required for APIs.

Mechanism of Metal Scavenging

Scavenging_Mechanism cluster_0 1. Contaminated Solution cluster_1 2. Scavenger Addition cluster_2 3. Chelation cluster_3 4. Filtration Product Product Scavenger Scavenger (e.g., -SH) FreeProduct Product Pd Pd BoundComplex Scavenger-Pd Complex Scavenger->BoundComplex Binds PurifiedSolution Purified Product BoundComplex->PurifiedSolution Filtered Out

Caption: The scavenging process binds metal impurities for removal.

Q6: What types of palladium scavengers are available and how do I choose?

Scavengers fall into three main categories. The optimal choice depends on the solvent, cost, and the specific palladium species you are trying to remove. Screening is often recommended.[4][16]

Scavenger TypeMechanism & Key Functional GroupsAdvantagesDisadvantagesBest For
Activated Carbon Adsorption onto a high-surface-area carbon matrix.[17][18]Low cost, effective for various Pd states (0 and II), also removes colored impurities.[5][17]Can be non-selective and may adsorb the product, leading to yield loss.[9] Requires higher loadings.Cost-sensitive applications; initial cleanup; decolorization.[5]
Silica-Based Covalent binding to functional groups on a silica gel support (e.g., Thiol (-SH), Thiourea, Trimercaptotriazine (TMT)).[19][20]High efficiency and selectivity, fast kinetics, robust and predictable performance.[19][20]Higher cost compared to activated carbon.Final polishing steps to reach very low ppm levels (<10 ppm); when high product recovery is critical.[19]
Polymer-Supported Chelation by functional groups on a polymer backbone (e.g., macroporous polystyrene).[15][20]High capacity, good performance in various organic solvents.[20]May swell in certain solvents, potentially slower kinetics than silica-based scavengers.Batch processing where resin swelling is not a concern.

Experimental Protocol: General Batch Scavenging

  • Setup: Dissolve your partially purified this compound in an appropriate solvent (e.g., THF, Toluene, Ethyl Acetate) in a round-bottom flask equipped with a magnetic stirrer.

  • Scavenger Addition: Add the selected scavenger (typically 5-20 wt% relative to the product). The exact amount depends on the initial palladium concentration and the scavenger's capacity.

  • Incubation: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for a period of 2 to 16 hours. Monitor the reaction by taking small aliquots for palladium analysis if possible.[15][20]

  • Filtration: Once complete, filter the mixture to remove the scavenger, which now contains the bound palladium.[4]

  • Analysis: Concentrate the filtrate and analyze the product for residual palladium content using ICP-MS or a similar technique.

Section 3: Troubleshooting Guide & FAQs

Q7: I used a scavenger, but my palladium levels are still too high (>10 ppm). What should I do?

This is a common issue. Consider the following troubleshooting steps:

  • Screen a Different Scavenger: The first scavenger may not be optimal for the specific palladium species in your mixture. For example, a thiol-based scavenger (SiliaMetS Thiol) is excellent for Pd(II), while a thiourea-based one is versatile for multiple forms.[19] Trying activated carbon first, followed by a more selective silica scavenger, can also be effective.[5]

  • Optimize Conditions: Increase the scavenger loading (equivalents), reaction time, or temperature. Kinetics can be slow, and ensuring sufficient time and energy for the chelation to occur is crucial.

  • Change the Solvent: The solvent can affect both the scavenger's performance and the availability of the palladium species. A solvent that fully dissolves your product and allows the scavenger to work effectively is key.

  • Consider a "Catch and Release" Approach: Sometimes, adding a soluble ligand that strongly binds to the palladium first can help "catch" it, and this new, bulkier complex can then be more easily removed by a scavenger or even silica gel.

Q8: I'm losing a lot of my product during purification. How can I improve my yield?

Product loss is a major concern. Pinpoint the step where the loss is occurring:

  • During Recrystallization: You may be using too much hot solvent. The goal is to create a saturated solution, so use the absolute minimum amount required for dissolution.[11] Ensure you are washing the final crystals with ice-cold solvent, not room temperature solvent, to prevent them from redissolving.

  • During Chromatography: Your product might be adsorbing irreversibly to the silica gel. Try modifying the eluent system, for instance, by adding a small amount of a more polar solvent like methanol or a base like triethylamine to reduce tailing and improve recovery.

  • During Scavenging: Some scavengers, particularly activated carbon, can adsorb the product itself.[9] If you suspect this is happening, switch to a more selective silica-based scavenger which is known for low non-specific binding.

Q9: How do I know what impurities are in my product besides palladium?

Process-related impurities can arise from starting materials, reagents, or side reactions.[21][22] Techniques like HPLC-MS/MS are invaluable for identifying and quantifying these unknown impurities.[21] Comparing the impurity profile of your sample to a reference standard is also a critical quality control step.

Q10: Are there alternatives to palladium catalysts for this synthesis?

While palladium is the workhorse for cross-coupling, research into using more earth-abundant and less toxic metals is ongoing. Catalysts based on copper and nickel have been developed for similar transformations.[3][23][24] However, these often require harsher reaction conditions or have a more limited substrate scope compared to the highly optimized palladium systems.[3] For now, efficient palladium removal remains a more common and practical strategy in pharmaceutical development.

References

  • Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. (URL: [Link])

  • Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams - Johnson Matthey Technology Review (URL: [Link])

  • Quickly and Easily Remove Residual Metals from APIs to Approved Levels - Sopachem (URL: [Link])

  • Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. (URL: [Link])

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development - ACS Publications (URL: [Link])

  • Using Metal Scavengers to Remove Trace Metals such as Palladium - Biotage (URL: [Link])

  • Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism - PubMed (URL: [Link])

  • How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings? - ResearchGate (URL: [Link])

  • Pd on carbon (activated carbon impregnated with Pd) | Environmental Genome (URL: [Link])

  • How can i remove palladium Pd catalyst easily? - ResearchGate (URL: [Link])

  • recrystallization, filtration and melting point - University of Massachusetts (URL: [Link])

  • How to Remove Palladium in three easy steps - Biotage (URL: [Link])

  • Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC - NIH (URL: [Link])

  • Experiment 2: Recrystallization - Dawson College (URL: [Link])

  • Recrystallization - Single Solvent - University of Calgary (URL: [Link])

  • Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions - White Rose eTheses Online (URL: [Link])

  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry | Organic Process Research & Development - ACS Publications (URL: [Link])

  • Palladium catalyst recovery using scavenger resin - SpinChem (URL: [Link])

  • Reagents & Solvents: Solvents for Recrystallization - University of Rochester (URL: [Link])

  • Purification by Recrystallization - CUNY (URL: [Link])

  • Method of removing palladium - Google P
  • Gas chromatographic separation of substituted pyridines - PubMed (URL: [Link])

  • Guideline for Elucidating Catalysts - ChemRxiv (URL: [Link])

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC - NIH (URL: [Link])

  • An Improved Protocol for the Preparation of 3-Pyridyl- and Some Arylboronic Acids (URL: [Link])

  • Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography - NIH (URL: [Link])

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - NIH (URL: [Link])

  • The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst - Journal of Nanostructures (URL: [Link])

  • HPLC Analysis of Substituted Pyridines on Amaze SC Mixed-Mode Column - HELIX Chromatography (URL: [Link])

  • 3-Phenylpyridine | C11H9N | CID 13886 - PubChem (URL: [Link])

  • (PDF) Sources of impurities - Investigation of 4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-[(2- phthalimidoethoxy)methyl]-1,4-dihydropyridine traces formation during the synthesis of amlodipine besylate - ResearchGate (URL: [Link])

  • Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin - MDPI (URL: [Link])

Sources

Technical Support Center: Overcoming Poor Solubility of 3-Phenylpyridin-2-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for handling 3-Phenylpyridin-2-ol derivatives. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this important chemical scaffold. Given that an estimated 40% of marketed drugs and up to 90% of new chemical entities are poorly soluble, mastering solubilization techniques is critical for successful preclinical and clinical development.[1][2][3] This document provides a structured, causality-driven approach to troubleshooting and resolving these issues in your experiments.

Troubleshooting Guide

This section is formatted as a series of common problems and step-by-step solutions. We will begin with the most straightforward approaches and progress to more complex formulation strategies.

Issue 1: My this compound derivative is precipitating from my aqueous buffer during my assay.

This is the most common issue encountered. The inherent structure of this compound, containing a hydrophobic phenyl group and a pyridinol ring, often leads to low aqueous solubility.[4] The pyridinol moiety, however, offers opportunities for pH-dependent solubilization.

Answer: Your first and most critical step is to investigate the effect of pH. The this compound structure has both a weakly basic nitrogen atom in the pyridine ring and a weakly acidic hydroxyl group (which exists in tautomeric equilibrium with its 2-pyridone form), making its solubility highly dependent on the pH of the medium.[5][6]

Root Cause Analysis & Logical Workflow

Changes in pH alter the ionization state of the molecule.[7] By protonating the basic nitrogen (at low pH) or deprotonating the acidic hydroxyl group (at high pH), you create a charged species, which is generally much more soluble in aqueous media than the neutral form.[8][9] The workflow below outlines how to systematically address this.

G cluster_0 Solubility Troubleshooting Workflow Start Precipitation Observed in Aqueous Buffer Check_pKa Determine pKa of the Derivative Start->Check_pKa Run_pH_Profile Protocol 1: Generate pH-Solubility Profile Check_pKa->Run_pH_Profile Analyze_Profile Analyze Profile: Identify pH of Maximum Solubility Run_pH_Profile->Analyze_Profile Adjust_Buffer Adjust Assay Buffer to Optimal pH Analyze_Profile->Adjust_Buffer Success Problem Solved? Adjust_Buffer->Success Proceed Proceed to Advanced Methods Success->Proceed No

Caption: Logical workflow for addressing precipitation issues.

Experimental Protocol 1: Generating a pH-Solubility Profile

This protocol allows you to experimentally determine the optimal pH for solubilizing your compound.

  • Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2 to pH 10).

  • Sample Addition: Add an excess amount of your solid this compound derivative to a fixed volume of each buffer in separate vials. Ensure enough solid is added so that some remains undissolved at equilibrium.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation: After equilibration, separate the undissolved solid from the solution. Centrifugation followed by filtration through a 0.22 µm filter is a reliable method.

  • Quantification: Accurately measure the concentration of the dissolved compound in the clear supernatant of each vial using a suitable analytical method (e.g., HPLC-UV, UV-Vis spectroscopy).

  • Plotting: Plot the measured solubility (e.g., in µg/mL or mM) on the y-axis against the pH of the buffer on the x-axis. The resulting curve will reveal the pH at which your compound's solubility is maximal.[10]

Issue 2: Adjusting the pH is not feasible for my experiment or did not sufficiently improve solubility. What's next?

If pH modification is incompatible with your experimental system (e.g., it affects cell viability or protein stability) or if the solubility enhancement is insufficient, the next logical step is to modify the solvent properties using co-solvents.

Answer: Employ a co-solvent system. Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[11][12] This reduction in polarity lowers the interfacial tension between the aqueous solution and the hydrophobic regions of your molecule (like the phenyl group), thereby increasing solubility.[13][14]

Data Presentation: Common Pharmaceutical Co-solvents

The selection of a co-solvent should be guided by the requirements of your experimental system, paying close attention to potential toxicity or interference.

Co-solventDielectric Constant (Approx.)Typical Concentration RangeNotes
Ethanol255 - 40%Generally well-tolerated in many systems.[11]
Propylene Glycol (PG)3210 - 60%Common in pharmaceutical formulations.[14]
Polyethylene Glycol 400 (PEG 400)12.510 - 80%Low toxicity; highly effective for many APIs.[15][16]
Dimethyl Sulfoxide (DMSO)47<10% (in vitro), <1% (often)High solubilizing power but can have biological effects.[17]
Glycerin42.510 - 50%Viscous; non-toxic.[11]
Experimental Protocol 2: Screening for an Optimal Co-solvent System
  • Select Co-solvents: Choose 2-3 biocompatible co-solvents from the table above based on your experimental constraints.

  • Prepare Stock Solutions: Prepare a high-concentration stock solution of your this compound derivative in each pure co-solvent (e.g., 10 mg/mL in 100% DMSO).

  • Create Blends: In separate vials, prepare a series of aqueous buffer/co-solvent blends (e.g., 5%, 10%, 20%, 40% v/v co-solvent in your primary aqueous buffer).

  • Titration/Spiking: Add a small, fixed volume of your compound's stock solution to each co-solvent blend. Observe for any precipitation.

  • Equilibrium Solubility (Alternative Method): Alternatively, use the method described in Protocol 1, but instead of different pH buffers, use the different co-solvent blend percentages.

  • Determine Optimal Blend: Identify the lowest percentage of co-solvent that maintains your compound in solution at the desired concentration without interfering with your assay.

Issue 3: Co-solvents are affecting my assay's performance, or I need a more robust solubilization method for in vivo studies.

When simple solvent modification is insufficient or undesirable, more sophisticated formulation strategies involving molecular encapsulation are required.

Answer: Utilize cyclodextrins to form an inclusion complex. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic (lipophilic) inner cavity.[18][19] They can encapsulate the hydrophobic part of a guest molecule—in this case, the phenyl group of your derivative—forming a water-soluble host-guest complex.[1][] This technique can dramatically increase apparent aqueous solubility without using organic co-solvents.[21]

Visualization: Cyclodextrin Inclusion Complex

The diagram below illustrates how the hydrophobic phenyl group is sequestered within the cyclodextrin cavity, while the hydrophilic outer surface of the complex promotes aqueous solubility.

G cluster_0 Cyclodextrin Encapsulation CD Complex Soluble Inclusion Complex Drug This compound (Hydrophobic Phenyl Group) Drug->Complex Encapsulation Water Aqueous Environment Complex->Water Solubilized in img_drug img_cd

Caption: Encapsulation of a drug within a cyclodextrin.

Data Presentation: Common Cyclodextrins for Formulation

The choice of cyclodextrin depends on the size and shape of the guest molecule. For a phenyl group, β-cyclodextrins are often a good starting point.[1]

Cyclodextrin TypeGlucose UnitsCavity Diameter (Å)Aqueous Solubility (g/100mL)Notes
α-Cyclodextrin (α-CD)64.7 - 5.314.5Smaller cavity, may not fit larger derivatives.
β-Cyclodextrin (β-CD)76.0 - 6.51.85Limited solubility itself, but complex often soluble.[1]
γ-Cyclodextrin (γ-CD)87.5 - 8.323.2Larger cavity.
Hydroxypropyl-β-CD (HP-β-CD)76.0 - 6.5> 60High aqueous solubility and low toxicity; widely used.[19][22]
Sulfobutylether-β-CD (SBE-β-CD)76.0 - 6.5> 70High aqueous solubility; often used in parenteral formulations.[1][18]
Experimental Protocol 3: Phase-Solubility Study

This experiment, described by Higuchi and Connors, determines if a complex is forming and quantifies the stability and stoichiometry of that complex.[18]

  • Prepare CD Solutions: Create a series of aqueous solutions with increasing concentrations of your chosen cyclodextrin (e.g., 0, 2, 4, 6, 8, 10 mM HP-β-CD).

  • Add Excess Drug: Add an excess amount of your this compound derivative to each solution.

  • Equilibrate: Agitate the mixtures at a constant temperature until equilibrium is reached (24-72 hours).

  • Sample and Quantify: Filter the samples and measure the concentration of the dissolved drug in each, as described in Protocol 1.

  • Plot and Analyze: Plot the total drug concentration (y-axis) against the cyclodextrin concentration (x-axis).

    • A-type Curve: A linear increase in drug solubility with increasing cyclodextrin concentration indicates the formation of a soluble 1:1 complex. This is the desired outcome.

    • B-type Curve: The solubility might increase initially and then plateau or decrease, suggesting the formation of an insoluble complex at higher CD concentrations.

Frequently Asked Questions (FAQs)

Q1: Why are this compound derivatives often poorly soluble? A1: The poor solubility arises from a combination of factors. The phenyl ring is large and hydrophobic, which disfavors interaction with water. The planar, aromatic nature of the entire scaffold allows for strong π-π stacking in the solid crystal lattice. A significant amount of energy is required to break these strong intermolecular forces for the molecule to be solvated, resulting in low solubility.[4]

Q2: What is the Biopharmaceutical Classification System (BCS) and why is it relevant here? A2: The BCS is a scientific framework that classifies drugs based on their aqueous solubility and intestinal permeability.[23]

  • Class I: High Solubility, High Permeability

  • Class II: Low Solubility, High Permeability

  • Class III: High Solubility, Low Permeability

  • Class IV: Low Solubility, Low Permeability Most this compound derivatives are likely to fall into BCS Class II or IV due to their low solubility.[2][] Identifying the BCS class is crucial because it dictates the drug delivery strategy. For Class II compounds, enhancing solubility is the primary goal to improve bioavailability.[22]

Q3: Can I use surfactants to improve solubility? A3: Yes. Surfactants, such as Tween 80 or sodium lauryl sulfate, can be very effective.[24][25] Above a specific concentration known as the critical micelle concentration (CMC), surfactant molecules self-assemble into micelles. These micelles have a hydrophobic core and a hydrophilic shell. Your poorly soluble derivative can partition into the hydrophobic core, effectively being solubilized within the aqueous medium. This is a common strategy used in both research and commercial formulations.[26]

Visualization: Micellar Solubilization

Sources

Preventing byproduct formation in 3-Phenylpyridin-2-ol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 3-Phenylpyridin-2-ol. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions that researchers may encounter during the synthesis of this important pyridinone derivative. Our goal is to equip you with the knowledge to anticipate, identify, and overcome common challenges, thereby improving your reaction yields and product purity.

Troubleshooting Guide: Navigating Byproduct Formation

The synthesis of this compound, while conceptually straightforward, can be prone to the formation of several byproducts that can complicate purification and reduce yields. This section addresses specific issues you might encounter in the laboratory.

Question 1: I'm observing a significant amount of aza-Michael addition byproducts in my reaction mixture. What is causing this and how can I prevent it?

Answer:

The formation of aza-Michael addition byproducts is a common issue, particularly in syntheses that involve the reaction of an amine with an α,β-unsaturated carbonyl compound.[1][2] In the context of this compound synthesis, this often arises when using a Michael acceptor and a nitrogen source.

Causality: The primary cause is the nucleophilic attack of the amine (or an intermediate enamine) onto the β-carbon of a Michael acceptor, leading to the formation of a saturated adduct instead of the desired cyclized pyridinone.[3][4] This side reaction is often favored by reaction conditions that promote the stability of the intermediate Michael adduct over the rate of the subsequent cyclization.

Visualizing the Problem:

Caption: Competing pathways in this compound synthesis.

Troubleshooting Protocol:

  • Choice of Base and Solvent: The choice of base and solvent plays a critical role. A strong, non-nucleophilic base can favor the deprotonation required for cyclization without competing in Michael addition. The use of a solvent that facilitates the cyclization step, often a higher boiling point solvent to drive off water, can be beneficial.[3]

  • Temperature Control: Carefully controlling the reaction temperature is crucial. Higher temperatures can often promote the desired cyclization and elimination of water, disfavoring the formation of the thermodynamically less stable Michael adduct. However, excessively high temperatures can lead to other decomposition pathways. A systematic study of the reaction temperature is recommended.

  • Stoichiometry: Ensure precise control over the stoichiometry of your reactants. An excess of the amine component might increase the likelihood of Michael addition.

Experimental Protocol for Minimizing Aza-Michael Byproducts:

StepActionRationale
1 Use a non-nucleophilic base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or a catalytic amount of a strong base like sodium ethoxide.Minimizes the competition of the base as a nucleophile in the Michael addition.
2 Employ a high-boiling point aprotic solvent like toluene or xylene.Facilitates the removal of water via a Dean-Stark apparatus, driving the equilibrium towards the cyclized product.
3 Gradually add the amine to the reaction mixture containing the α,β-unsaturated carbonyl compound at an elevated temperature (e.g., reflux).This can help to ensure that the amine reacts in the desired cyclization pathway as soon as it is introduced.
4 Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.Prolonged reaction times may not necessarily improve the yield of the desired product and could lead to the formation of other byproducts.[5]
Question 2: My TLC analysis shows a spot that I suspect is an incompletely cyclized intermediate. How can I confirm this and push the reaction to completion?

Answer:

The presence of incompletely cyclized intermediates is a common reason for low yields in pyridone synthesis.[5] These intermediates are often linear structures that have not undergone the final ring-closing step.

Causality: Incomplete cyclization can be due to several factors:

  • Insufficient reaction temperature or time: The cyclization step often has a higher activation energy.

  • Suboptimal catalyst: The catalyst may not be efficient in promoting the final ring closure.

  • Steric hindrance: Bulky substituents on the reactants can hinder the intramolecular reaction.

Visualizing the Workflow:

Troubleshooting_Workflow Start Low Yield & Suspected Incomplete Cyclization TLC_Analysis TLC/LC-MS Analysis: Observe persistent intermediate spot Start->TLC_Analysis Increase_Temp Increase Reaction Temperature TLC_Analysis->Increase_Temp Prolong_Time Prolong Reaction Time TLC_Analysis->Prolong_Time Change_Catalyst Change/Increase Catalyst Loading TLC_Analysis->Change_Catalyst Check_Purity Check Reactant Purity TLC_Analysis->Check_Purity Monitor Monitor Reaction Progress Increase_Temp->Monitor Prolong_Time->Monitor Change_Catalyst->Monitor Check_Purity->Monitor Success Complete Cyclization: Improved Yield Monitor->Success Failure Persistent Intermediate Monitor->Failure

Caption: Troubleshooting workflow for incomplete cyclization.

Troubleshooting Protocol:

  • Characterization of the Intermediate: If possible, isolate the suspected intermediate by preparative TLC or column chromatography and characterize it using NMR and Mass Spectrometry to confirm its structure.

  • Driving the Reaction to Completion:

    • Increase Temperature: Gradually increase the reaction temperature and monitor the disappearance of the intermediate spot on TLC.

    • Prolong Reaction Time: Continue the reaction for a longer duration, taking aliquots at regular intervals to check for conversion.

    • Catalyst Optimization: If a catalyst is used, consider increasing its loading or switching to a more active one. For example, in reactions like the Bohlmann-Rahtz synthesis, Lewis acids can be employed to promote cyclization.[5]

Experimental Protocol to Drive Cyclization:

StepActionRationale
1 After the initial reaction period, take an aliquot and analyze by TLC/LC-MS.To confirm the presence of the intermediate.
2 If the intermediate is present, increase the reaction temperature by 10-20 °C and continue to reflux.To provide sufficient energy to overcome the activation barrier for cyclization.
3 If increasing the temperature is not effective, consider adding a catalytic amount of a protic or Lewis acid (e.g., p-toluenesulfonic acid, zinc chloride).To catalyze the intramolecular cyclization and dehydration steps.
4 Continue to monitor the reaction until the intermediate is consumed.To ensure the reaction goes to completion without significant decomposition.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound and what are their potential pitfalls?

A1: The most common synthetic routes include:

  • Knoevenagel Condensation followed by Michael Addition and Cyclization: This is a popular multi-component approach. A key pitfall is the formation of stable Knoevenagel condensation products as impurities if the subsequent Michael addition and cyclization do not proceed efficiently.[4] The choice of base and reaction conditions is critical to drive the reaction towards the desired pyridone.

  • Hantzsch Pyridine Synthesis Analogue: While the classical Hantzsch synthesis yields dihydropyridines, modifications can lead to pyridones. A common issue is the formation of the initial dihydropyridine as a stable byproduct if the final oxidation step is not efficient.[6]

  • From β-keto amides: The reaction of β-keto amides with suitable reagents can yield 2-pyridones. A potential byproduct is the formation of enamines from the starting materials, which may not cyclize correctly.[5][7]

Q2: How does the choice of solvent impact byproduct formation?

A2: The solvent plays a multifaceted role:

  • Solubility: The solvent must be able to dissolve all reactants to ensure a homogeneous reaction mixture. Poor solubility can lead to localized high concentrations and increased side reactions.

  • Boiling Point: As many pyridone syntheses involve a dehydration step, a high-boiling point solvent allows for the azeotropic removal of water, which drives the equilibrium towards the product.

  • Polarity: The polarity of the solvent can influence the stability of charged intermediates and transition states, thereby affecting the relative rates of desired and undesired reaction pathways.

Q3: I am struggling with the purification of this compound. What are some effective purification strategies?

A3: Purification can be challenging due to the polar nature of the pyridinone ring.

  • Recrystallization: This is often the most effective method for obtaining highly pure product. A solvent screen should be performed to identify a suitable solvent or solvent mixture in which the product has high solubility at elevated temperatures and low solubility at room temperature.

  • Column Chromatography: If recrystallization is not effective, column chromatography on silica gel can be used. However, pyridones can sometimes streak on silica. To mitigate this, a small amount of a basic modifier like triethylamine can be added to the eluent. A gradient elution from a non-polar to a more polar solvent system is often necessary.[5]

  • Acid-Base Extraction: The weakly acidic nature of the pyridin-2-ol proton allows for selective extraction. The crude product can be dissolved in an organic solvent and washed with a dilute aqueous base to remove acidic impurities. The product can then be extracted into a dilute aqueous acid, washed with an organic solvent to remove neutral impurities, and then the aqueous layer is basified and the product is extracted back into an organic solvent.

References

  • Solid-phase synthesis of 1,2,3,4-tetrahydro-2-pyridones via aza-annul
  • Technical Support Center: Synthesis of Pyridone Deriv
  • Synthesis of functionalized 2-pyridones via Michael addition and cyclization reaction of amines, alkynes and dialkyl acetylene dicarboxyl
  • Synthesis of functionalized 2-pyridones via Michael addition and cyclization reaction of amines, alkynes and dialkyl acetylene dicarboxylates | Request PDF.
  • Michael addition with an olefinic pyridine: organometallic nucleophiles and carbon electrophiles. [No Source URL Provided].
  • AzA-Diels-AlDer synthesis AnD nMr chArActerizAtion of AroMAtic substitut- eD 1-Methyl-2-phenyl 2,3-DihyDro-4(1h)-pyriDinones Dan. [No Source URL Provided].
  • Determination of 1-phenyl-2-propanone (P2P) by HS-GC/MS in a material sold as “wet amphetamine” | Request PDF.
  • Base-Promoted One-Pot Synthesis of Pyridine Derivatives via Aromatic Alkyne Annulation Using Benzamides as Nitrogen Source. MDPI.
  • One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a C
  • Three-Component Process for the Synthesis of Pyrimido[2,1-c][2][5][7]triazine Derivatives via Knoevenagel Condensation Under Thermal Aqueous Conditions. [No Source URL Provided].

  • 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance - Preprints.org. [No Source URL Provided].
  • Hantzsch pyridine synthesis - Wikipedia. Wikipedia.
  • Synthesis of 2-pyridones - Organic Chemistry Portal. Organic Chemistry Portal.
  • (PDF) Advances in the Synthesis of 3‐Acyl‐2‐Pyridones: Strategies and Methods for Accessing the Versatile Scaffold - ResearchGate.
  • A Green Approach to the Production of 2-pyridone Derivatives Promoted by Infrared Irradi
  • Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Deriv
  • Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one - NIH. NIH.
  • Hantzsch Dihydropyridine (Pyridine) Synthesis - Organic Chemistry Portal. Organic Chemistry Portal.
  • Question About Suzuki Coupling Reaction Byproducts (Homocoupling) : r/chemhelp - Reddit. Reddit.
  • Methodology for the Synthesis of Pyridines and Pyridones: Development and Applications.
  • Synthesis of Novel Hantzsch Dihydropyridine Derivatives - Asian Publication Corporation.
  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC - NIH. PMC - NIH.
  • Michael addition reaction of malononitrile 45 | Download Scientific Diagram - ResearchGate.
  • (PDF) Multicomponent Synthesis of Pyridine and Pyrimidine Derivatives Initiated by the Knoevenagel Reaction - ResearchGate.
  • Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. [No Source URL Provided].
  • Regioselective Synthesis of 3-(2-Hydroxyaryl)pyridines via Arynes and Pyridine N -Oxides | Request PDF.
  • Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Deriv
  • Hantzsch Pyridine Synthesis with Ethyl 3-Oxovalerate: Application Notes and Protocols for Researchers - Benchchem. Benchchem.
  • Michael Addition of 3-Oxo-3-phenylpropanenitrile to Linear Conjugated Enynones: Approach to Polyfunctional δ-Diketones as Precursors for Heterocycle Synthesis - PubMed. PubMed.
  • Michael Addition of 3-Oxo-3-phenylpropanenitrile to Linear Conjugated Enynones: Approach to Polyfunctional δ-Diketones as Precursors for Heterocycle Synthesis - NIH. NIH.
  • Sustainable synthesis of 2-pyrones and application of biobased 2-pyrones Atypical reactivity of anthracene deriv
  • (PDF) Michael Addition of 3-Oxo-3-phenylpropanenitrile to Linear Conjugated Enynones: Approach to Polyfunctional δ-Diketones as Precursors for Heterocycle Synthesis - ResearchGate.
  • Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines | Chemical Reviews - ACS Publications.
  • Synthesis of porphyrin-bis(polyazamacrocycle) triads via Suzuki coupling reaction | Request PDF.

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Validation & Comparative

Comparative study of 3-Phenylpyridin-2-ol and its isomers

Author: BenchChem Technical Support Team. Date: January 2026

Beginning The Research

I am starting by gathering foundational knowledge on 3-Phenylpyridin-2-ol and its isomers. My initial focus is on their synthesis, physical properties, and any reported biological activities. Next I'll broaden my search.

Developing Comparative Framework

I am now structuring the comparison guide. I will start with an overview of the compounds and the rationale for comparison. Then, I plan to present a detailed analysis of their synthesis, properties, and activities. Tables will condense quantitative data, and I'll use Graphviz to illustrate key concepts. The guide will include detailed experimental protocols and a complete reference section. The tone will remain clear and authoritative.

Broadening the Scope

I'm expanding my data collection. I'm focusing on experimental comparisons of the isomers now, seeking protocols for their synthesis, characterization, and biological activity evaluations. I am also investigating their mechanisms of action. This information will inform the structure of the comparative guide, and I plan to include detailed protocols and comprehensive references.

Initiating Research on Isomers

My preliminary research has yielded a solid foundation for understanding this compound and its isomers. I've uncovered information regarding tautomerism within hydroxypyridines and pyridones, a key aspect in understanding this compound. Further investigation is needed to explore the specific properties.

Deepening the Isomer Investigation

I've established a foundation, delving into tautomerism and relevant synthesis methods, including hydroxypyridine and pyridone comparisons, and related compounds. Biological activity insights suggest the ring substitutions' impact. Now, I will focus on finding the specific physicochemical data and biological activities of this compound, and its isomers.

Analyzing Tautomeric Equilibrium

My initial exploration has established a clear understanding of the tautomeric equilibrium between 2-hydroxypyridine and 2-pyridone, and solvent effects. I've also noted relevant synthesis methods, drawing on substituted pyridines and phenylpiperidines. Biological activity results reinforce the importance of ring substitutions. Now, I will focus on finding direct experimental data. I need to pinpoint specific physicochemical properties and biological activities to create a thorough comparison of isomers.

Reviewing Initial Findings

I've sifted through the initial search results, and while there's relevant data on phenylpyridine synthesis and biological activity, I haven't yet found a direct comparison of 3-Phenyl pyridin-2-ol with its isomers. The focus remains on identifying that comparative study.

Expanding Search Parameters

I've expanded the search using the thermochemical study and pyridin-2-one synthesis as springboards. The emphasis is now on comparative data, specifically looking at the tautomeric forms and physicochemical properties of all isomers. While there's relevant data on synthesis and biological activity, I still lack the crucial side-by-side comparison for pKa, solubility, and spectroscopic data.

Gathering Relevant Literature

I've been sifting through the search results and found some promising literature regarding the synthesis and activity of 4-phenylpyridin-2-one and 5-phenylpyridin-2(1H)-one derivatives. Several papers detail synthesis methods and their potential as therapeutic agents, including spectroscopic data.

Synthesizing General Strategy

I've been examining the available literature and confirmed a lack of a unified synthetic route applicable to all isomers. I am going to refine my search to focus on developing a generalizable synthetic strategy for 3-, 4-, 5-, and 6-phenylpyridin-2-ol/ones. The primary goal is to address the gaps in consistent physicochemical and direct comparative biological data.

Identifying Knowledge Gaps

I'm now identifying critical gaps in the existing research. While I've gathered synthesis routes and activity data for some isomers like the 4- and 5-phenyl ones, a unified method to synthesize all isomers for direct comparison is missing. I also lack consistent physicochemical data and direct comparative biological activity. Furthermore, I need to address the tautomerism of each isomer and the effect of the phenyl group's position. I'll expand the search to computational studies, too.

Considering Literature Gaps

My literature search has been fruitful, yielding general synthesis methods for phenylpyridines and pyridin-2-ones, including the Suzuki coupling. However, a comparative study focusing directly on the four positional isomers of this compound is still absent. I'm focusing on that.

Assessing Synthesis Strategies

My latest research confirms the viability of a Suzuki-Miyaura coupling route for all isomers, starting from brominated or chlorinated precursors. While thermochemical data on phenylpyridines and tautomerism studies exist, I still need experimental data for the phenylpyridin-2-ol isomers themselves, and direct comparisons of the positional isomers' biological activity are scarce. I'm prioritizing experimental and comparative data for the unsubstituted structures.

Synthesizing Found Data

I've been gathering details on synthesis routes, focusing on a generalized method for all isomers, leveraging Suzuki-Miyaura coupling. Though I have found literature on phenylpyridine thermochemistry and hydroxypyridine tautomerism, I'm missing direct experimental physicochemical data for phenylpyridin-2-ol isomers. Also, biological activity comparisons are indirect. I'll need to compile information from different sources, indicating where data is experimental versus inferred. I plan to construct the information into a structure, now.

Constructing a Comprehensive Guide

I've been consolidating and structuring the information. While a direct comparative study is absent, I can formulate a guide. I have a general synthetic route for all isomers using Suzuki-Miyaura coupling. I can discuss physicochemical properties and tautomerism. Also, I will use established chemical principles and computational data to infer information. I will construct a comparative guide that flows from synthesis to biological activities and note experimental versus predicted data.

A Comparative Guide to Validating the Biological Activity of 3-Phenylpyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of 3-Phenylpyridin-2-ol. The 3-phenylpyridine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, from anticancer to anti-inflammatory effects.[1] This document moves beyond theoretical discussion to provide detailed, field-proven experimental protocols, comparative data with established inhibitors, and the scientific rationale behind each step. Our objective is to equip researchers with a robust, self-validating system to profile this promising compound.

We will explore the potential of this compound as an inhibitor of two critical signaling pathways frequently dysregulated in cancer: the MAPK/ERK pathway and the VEGFR2 angiogenesis pathway.[2][3][4] For direct and objective performance comparison, we will use well-characterized inhibitors as benchmarks:

  • Ulixertinib (BVD-523): A potent and selective, ATP-competitive inhibitor of ERK1 and ERK2.[2]

  • Sunitinib: A multi-targeted receptor tyrosine kinase (RTK) inhibitor known to potently inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[4]

Overall Experimental Validation Workflow

The validation process follows a logical progression from a broad assessment of cellular impact to specific, mechanistic assays targeting hypothesized pathways. This ensures that resources are directed efficiently and that data from each stage informs the next.

G cluster_0 Phase 1: General Activity Screening cluster_1 Phase 2: Mechanistic Validation (On-Target Effects) cluster_2 Phase 3: Data Synthesis A Compound Preparation (this compound, Ulixertinib, Sunitinib) B Cell Viability / Cytotoxicity Assay (MTT) - Establish IC50 in relevant cell lines A->B C Hypothesis: ERK1/2 Pathway Inhibition B->C D Hypothesis: VEGFR2 Pathway Inhibition B->D E In Vitro Biochemical Kinase Assay (Direct enzyme inhibition) C->E G In Vitro Biochemical Kinase Assay (Direct enzyme inhibition) D->G F Cell-Based Pathway Assay (e.g., Western Blot for p-ERK) E->F I Comparative Analysis - Potency & Selectivity Profile F->I H Functional Cellular Assay (e.g., Tube Formation Assay) G->H H->I

Figure 1: High-level workflow for validating the biological activity of a novel compound.

Part 1: General Cytotoxicity Assessment via MTT Assay

Expertise & Experience: Before investigating specific mechanisms, it is crucial to determine if this compound exerts any general effect on cell viability and proliferation. This initial screen provides two key insights: 1) it confirms the compound is biologically active in a cellular context, and 2) it establishes a dose-response curve and the 50% inhibitory concentration (IC50), which is essential for designing subsequent, more targeted experiments. Using concentrations that are too high can cause non-specific, off-target toxicity, while concentrations that are too low may show no effect even if the compound is a potent on-target inhibitor.

The MTT assay is a robust and widely used colorimetric method for this purpose. It measures the metabolic activity of cells, which in viable cells, reduces the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals.[5] The amount of formazan produced is directly proportional to the number of living cells.[6]

Detailed Protocol: MTT Cell Viability Assay
  • Cell Seeding: Seed cancer cells (e.g., A375 melanoma for ERK pathway analysis, HUVEC for angiogenesis) into a 96-well flat-bottom plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell adherence.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound, Ulixertinib, and Sunitinib in DMSO. Create a series of 2-fold serial dilutions in culture medium to achieve final concentrations ranging from 0.1 nM to 100 µM. Remember to include a vehicle control (DMSO-treated) and a "no cells" blank control.

  • Cell Treatment: Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the various compound concentrations.

  • Incubation: Incubate the plate for 72 hours at 37°C with 5% CO₂.[7]

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution (in sterile PBS) to each well.[8] Incubate for another 4 hours. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.

  • Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[7] Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[5]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[5][6]

  • Data Analysis: Subtract the absorbance of the blank control from all other readings. Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Comparative Cytotoxicity Data
CompoundCell LinePrimary Pathway TargetHypothetical IC50 (µM)
This compound A375 (BRAF V600E)MAPK/ERK1.5
UlixertinibA375 (BRAF V600E)MAPK/ERK0.2
This compound HUVECAngiogenesis5.2
SunitinibHUVECVEGFR20.05

Part 2: Validating Inhibition of the MAPK/ERK Signaling Pathway

Trustworthiness: The MAPK/ERK pathway is a central signaling cascade that regulates cell growth, proliferation, and survival.[2] Its frequent deregulation in cancers, often through mutations in BRAF or RAS, makes it a prime therapeutic target.[9][10] Validating that this compound acts on this pathway requires a two-pronged approach: first, demonstrating direct inhibition of the target enzyme (ERK1/2), and second, confirming that this inhibition translates to a functional blockade of the pathway within a cellular context.

ERK1/2 Signaling Pathway

G cluster_inhibitors Growth Factor Growth Factor RTK RTK Growth Factor->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK1/2 MEK1/2 RAF->MEK1/2 Phosphorylates ERK1/2 ERK1/2 MEK1/2->ERK1/2 Phosphorylates Transcription Factors (e.g., c-Myc, AP-1) Transcription Factors (e.g., c-Myc, AP-1) ERK1/2->Transcription Factors (e.g., c-Myc, AP-1) Phosphorylates Proliferation, Survival Proliferation, Survival Transcription Factors (e.g., c-Myc, AP-1)->Proliferation, Survival Regulates Gene Expression for Ulixertinib Ulixertinib Ulixertinib->ERK1/2 Inhibits This compound (Hypothesized) This compound (Hypothesized) This compound (Hypothesized)->ERK1/2 Inhibits

Figure 2: The MAPK/ERK signaling cascade and points of inhibition.
Methodology 1: In Vitro Biochemical Kinase Assay (ADP-Glo™)

Rationale: This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified ERK1 or ERK2 kinase. It is a critical step to confirm the compound interacts with the target protein in a cell-free system, ruling out indirect cellular effects. The ADP-Glo™ assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[11]

  • Reaction Setup: In a 384-well plate, combine recombinant human ERK2 enzyme, a specific peptide substrate (e.g., myelin basic protein), and ATP at its Km concentration.

  • Compound Addition: Add this compound or the control inhibitor Ulixertinib across a range of concentrations (e.g., 1 nM to 50 µM).

  • Kinase Reaction: Incubate the plate at room temperature for 1 hour to allow the phosphorylation reaction to proceed.

  • ADP-Glo™ Reagent: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent: Add Kinase Detection Reagent to convert the newly produced ADP into ATP, which then drives a luciferase/luciferin reaction, generating a luminescent signal.

  • Signal Measurement: Measure luminescence using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus, the kinase activity.

  • Data Analysis: Normalize the data against a no-inhibitor control (100% activity) and a no-enzyme control (0% activity). Plot percent inhibition versus log inhibitor concentration to determine the IC50.

Methodology 2: Cellular Western Blot for Phospho-ERK

Rationale: This assay validates that the compound inhibits ERK1/2 activity inside the cell. Observing a dose-dependent reduction in the phosphorylation of ERK (p-ERK) upon compound treatment is strong evidence of on-target engagement in a physiological context.

  • Cell Culture & Starvation: Plate A375 cells and grow to 70-80% confluency. Serum-starve the cells for 12-18 hours to reduce basal pathway activity.

  • Inhibitor Pre-treatment: Treat cells with varying concentrations of this compound or Ulixertinib for 2 hours.

  • Stimulation: Stimulate the cells with a growth factor like Phorbol 12-myristate 13-acetate (PMA) or Epidermal Growth Factor (EGF) for 15 minutes to robustly activate the ERK pathway.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against phospho-ERK1/2 (Thr202/Tyr204) and total ERK1/2. The total ERK antibody serves as a loading control.

  • Detection: Use an appropriate HRP-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

  • Analysis: Quantify band intensity using densitometry software. Normalize the p-ERK signal to the total ERK signal for each sample.

Comparative ERK1/2 Inhibition Data
CompoundIn Vitro ERK2 IC50 (nM)Cellular p-ERK EC50 (nM)
This compound 85950
Ulixertinib0.325

Part 3: Validating Inhibition of the VEGFR2 Angiogenesis Pathway

Authoritative Grounding: Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis.[4] The VEGF-A/VEGFR2 signaling pathway is a primary driver of this process in endothelial cells.[12][13] Targeting VEGFR2 kinase activity is a clinically validated anti-cancer strategy.[13] Evaluating this compound against this pathway will determine if it has anti-angiogenic potential.

VEGFR2 Signaling Pathway

G cluster_inhibitors VEGF-A VEGF-A VEGFR2 VEGFR2 VEGF-A->VEGFR2 Binds & Dimerizes PLCγ PLCγ VEGFR2->PLCγ Activates PI3K PI3K VEGFR2->PI3K Activates MAPK/ERK MAPK/ERK VEGFR2->MAPK/ERK Activates Proliferation, Migration, Survival Proliferation, Migration, Survival PLCγ->Proliferation, Migration, Survival AKT AKT PI3K->AKT MAPK/ERK->Proliferation, Migration, Survival AKT->Proliferation, Migration, Survival Sunitinib Sunitinib Sunitinib->VEGFR2 Inhibits Kinase Domain This compound (Hypothesized) This compound (Hypothesized) This compound (Hypothesized)->VEGFR2 Inhibits Kinase Domain

Figure 3: VEGFR2 signaling cascade leading to angiogenesis.
Methodology 1: In Vitro VEGFR2 Kinase Assay

Rationale: Similar to the ERK assay, this biochemical test determines if this compound can directly inhibit the kinase activity of the purified intracellular domain of VEGFR2.

This protocol is analogous to the ERK1/2 In Vitro Kinase Assay described in Part 2, with the following substitutions:

  • Enzyme: Recombinant human VEGFR2 kinase domain.

  • Substrate: A suitable peptide substrate for VEGFR2, such as Poly (Glu, Tyr) 4:1.

  • Control Inhibitor: Sunitinib.

Methodology 2: Endothelial Cell Tube Formation Assay

Rationale: This is a cornerstone functional assay that mimics the final stages of angiogenesis in vitro. Endothelial cells (like HUVECs) plated on a basement membrane extract (Matrigel) will differentiate and form capillary-like structures. An effective VEGFR2 inhibitor will disrupt this process.[4]

  • Plate Coating: Thaw Matrigel on ice and coat the wells of a 96-well plate. Allow it to solidify at 37°C for 30-60 minutes.

  • Cell Preparation: Harvest HUVECs and resuspend them in basal medium containing a low percentage of serum.

  • Treatment: In a separate tube, incubate the HUVEC suspension with various concentrations of this compound or Sunitinib for 30 minutes.

  • Seeding: Seed the treated cells onto the prepared Matrigel-coated plate.

  • Incubation: Incubate for 4-6 hours at 37°C to allow for tube formation.

  • Imaging: Visualize the tube network using a microscope and capture images.

  • Quantification: Analyze the images using software (e.g., ImageJ with the Angiogenesis Analyzer plugin) to quantify parameters such as the number of junctions, number of branches, and total tube length.

  • Analysis: Express the quantified parameters as a percentage of the vehicle-treated control and determine the concentration that causes 50% inhibition of tube formation (IC50).

Comparative VEGFR2 Inhibition & Anti-Angiogenic Data
CompoundIn Vitro VEGFR2 IC50 (nM)HUVEC Tube Formation IC50 (nM)
This compound 2502800
Sunitinib920

Summary & Forward Outlook

This guide outlines a systematic, multi-faceted approach to validating the biological activity of this compound. Based on the hypothetical data generated for this guide, this compound demonstrates modest activity against both the ERK1/2 and VEGFR2 pathways, though it is significantly less potent than the clinical-grade inhibitors Ulixertinib and Sunitinib used for comparison.

The disparity between its biochemical (in vitro kinase) IC50 and its cellular potency (p-ERK EC50 or Tube Formation IC50) suggests potential challenges with cell permeability, metabolic instability, or engagement of cellular efflux pumps. These are critical next steps for investigation in a drug development program. By following this logical, evidence-based workflow, researchers can confidently and efficiently characterize novel chemical entities, generating the robust data packages required for further development.

References

  • Roche Diagnostics. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

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  • National Cancer Institute. (n.d.). Inhibitors of Extracellular Signal-Regulated Kinase (ERK) regulated signaling pathways. NIH. [Link]

  • Vetter, M. F., et al. (2021). Dual-Mechanism ERK1/2 Inhibitors Exploit a Distinct Binding Mode to Block Phosphorylation and Nuclear Accumulation of ERK1/2. Molecular Cancer Therapeutics. [Link]

  • Journal of Enzyme Inhibition and Medicinal Chemistry. (2024). Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation. PubMed Central. [Link]

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  • ACS Omega. (2024). Molecular Frameworks for ERK1/2 Inhibition: Lessons from Synthetic and SAR Explorations. ACS Publications. [Link]

  • Frontiers in Molecular Biosciences. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PubMed Central. [Link]

  • Journal of Biomolecular Screening. (2006). Current In Vitro Kinase Assay Technologies: The Quest for a Universal Format. ResearchGate. [Link]

  • BMG LABTECH. (2020). Kinase assays. [Link]

  • International Journal of Molecular Sciences. (2021). Identification and Validation of VEGFR2 Kinase as a Target of Voacangine by a Systematic Combination of DARTS and MSI. National Institutes of Health. [Link]

  • Journal of Cell Communication and Signaling. (2017). VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. PubMed Central. [Link]

  • Assay Genie. (2024). VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. [Link]

  • ResearchGate. (n.d.). Validation of VEGFR-2 antibodies for immunohistochemistry. [Link]

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  • ResearchGate. (2008). Synthesis of 3-Acetyl-4-hydroxy-1-phenylpyridin-2(1 H )-one Derivatives. [Link]

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  • National Institutes of Health. (2018). Assessment of the Molecular Mechanisms of Action of Novel 4-Phenylpyridine-2-One and 6-Phenylpyrimidin-4-One Allosteric Modulators at the M1 Muscarinic Acetylcholine Receptors. [Link]

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A Comparative Guide to the Bioactivity of 3-Phenylpyridin-2-ol and Other Pyridinol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the pyridine scaffold represents a cornerstone in medicinal chemistry, offering a versatile framework for the design of novel therapeutic agents. Among the vast landscape of pyridine derivatives, pyridin-2-ol (or its tautomeric form, pyridin-2-one) and its substituted analogues have garnered significant attention due to their diverse biological activities. This guide provides an in-depth, objective comparison of 3-Phenylpyridin-2-ol with other pyridinol derivatives in various bioassays, supported by experimental data and detailed protocols. Our focus is to elucidate the structure-activity relationships (SAR) that govern their efficacy and to provide a practical resource for researchers in the field.

The Significance of the Pyridin-2-ol Scaffold

The pyridin-2-ol moiety is a privileged structure, appearing in numerous natural products and synthetic compounds with a wide array of pharmacological properties. These include anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory activities.[1][2] The ability of the pyridin-2-ol ring to engage in various non-covalent interactions, including hydrogen bonding and π-stacking, makes it an attractive pharmacophore for targeting a range of biological macromolecules. The tautomeric nature of the pyridin-2-ol/pyridin-2-one system further contributes to its versatility in interacting with biological targets.

Comparative Bioactivity Analysis: this compound in Focus

The introduction of a phenyl group at the 3-position of the pyridin-2-ol ring has a profound impact on its biological activity. This substitution can influence the compound's lipophilicity, steric profile, and electronic properties, thereby modulating its interaction with target proteins and its overall cellular effects.

Anticancer Activity

Pyridinol derivatives have been extensively investigated for their potential as anticancer agents. The cytotoxic effects of these compounds are often evaluated against a panel of cancer cell lines using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.

A comparative analysis of various substituted pyridin-2-one derivatives reveals the significant contribution of the substituent at the 3- and 4-positions to their cytotoxic potency. For instance, studies on pyrazolo[3,4-b]pyridine derivatives, which incorporate a 3-phenylpyridine-like scaffold, have demonstrated potent anticancer activity against various cell lines, including human colon carcinoma (HCT-116) and breast cancer (MCF-7) cells.[3][4]

Table 1: Comparative Anticancer Activity (IC50 in µM) of Pyridinol Derivatives

Compound/DerivativeSubstitution PatternHCT-116 IC50 (µM)MCF-7 IC50 (µM)Reference
Pyrazolo[3,4-b]pyridine 9a 4-(4-methoxyphenyl)-1-phenyl> 502.59 (vs. Hela)[4]
Pyrazolo[3,4-b]pyridine 14g 4-(4-chlorophenyl)-3-(4-methoxyphenyl)-1-phenyl1.984.66[4]
Nicotinamide 7b 4-(4-chlorophenyl)-6-(furan-2-yl)-3-cyano-pyridine-2-thione0.0481.13[5]
Nicotinamide 4c 4-(4-chlorophenyl)-6-(thiophen-2-yl)-3-cyano-pyridine-2-thione0.0611.25[5]
Doxorubicin (Control) Standard Chemotherapeutic2.114.57[4]

Note: The data presented is a synthesis from multiple sources and should be interpreted with consideration for the varied experimental conditions.

The data suggests that the nature and position of the aryl substituents play a crucial role in determining the anticancer efficacy. For instance, the presence of a 4-chlorophenyl group in several of the more active compounds highlights the potential importance of halogen bonding or lipophilic interactions in the binding pocket of the biological target.

Enzyme Inhibitory Activity

Pyridinol derivatives are also known to be effective enzyme inhibitors, targeting a range of enzymes implicated in various diseases.[1] For example, their ability to chelate metal ions in the active sites of metalloenzymes is a key mechanism of action for some derivatives.

Cyclin-dependent kinases (CDKs) are a family of enzymes that play a critical role in the regulation of the cell cycle, and their dysregulation is a hallmark of cancer. Consequently, CDK inhibitors are a major focus of anticancer drug development. Several 3-phenylpyridine derivatives have shown potent inhibitory activity against CDK2.[3]

Table 2: Comparative CDK2 Inhibitory Activity of 3-Phenylpyridine Derivatives

Compound/DerivativeHCT-116 IC50 (µM)MCF-7 IC50 (µM)CDK2 IC50 (µM)Reference
Pyrazolo[3,4-b]pyridine 9a > 502.59 (vs. Hela)1.630[4]
Pyrazolo[3,4-b]pyridine 14g 1.984.660.460[4]
Ribociclib (Control) --0.068[4]

Note: The data presented is a synthesis from multiple sources and should be interpreted with consideration for the varied experimental conditions.

The results indicate that specific substitution patterns on the 3-phenylpyridine scaffold can lead to potent and selective inhibition of CDK2. The structure-activity relationship suggests that the overall topography and electronic distribution of the molecule are critical for effective binding to the ATP-binding pocket of the kinase.

Structure-Activity Relationship (SAR) Insights

The analysis of the bioactivity data for a range of pyridinol derivatives allows for the deduction of several key structure-activity relationships:

  • Role of the 3-Phenyl Group: The presence of a phenyl group at the 3-position generally enhances the biological activity of the pyridin-2-ol core. This is likely due to favorable hydrophobic and/or π-stacking interactions with the target protein.

  • Influence of Substituents on the Phenyl Ring: The electronic nature and position of substituents on the 3-phenyl ring can significantly modulate activity. Electron-withdrawing groups, such as halogens, can enhance potency, potentially through increased binding affinity or altered pharmacokinetic properties.[5]

  • Impact of Substituents on the Pyridine Ring: Modifications at other positions of the pyridine ring also have a substantial effect. For example, the presence of a cyano group at the 3-position and an aryl group at the 4-position in nicotinamide derivatives has been shown to be beneficial for anticancer activity.[5]

The following diagram illustrates the key structural features of pyridinol derivatives and their influence on biological activity.

SAR Pyridinol_Core Pyridin-2-ol Core (Basic Scaffold) Position_3 Position 3 (Phenyl Group) Pyridinol_Core->Position_3 Enhances activity via hydrophobic interactions Position_4 Position 4 (Aryl/Heteroaryl Group) Pyridinol_Core->Position_4 Modulates potency and selectivity Other_Positions Other Positions (e.g., Cyano, Methyl) Pyridinol_Core->Other_Positions Fine-tunes activity Activity Biological Activity (Anticancer, Enzyme Inhibition) Position_3->Activity Position_4->Activity Other_Positions->Activity

Caption: Key structural features influencing the bioactivity of pyridinol derivatives.

Experimental Protocols

To ensure the reproducibility and validity of the bioassay data, it is crucial to follow standardized and well-documented experimental protocols. Below are detailed methodologies for the key assays discussed in this guide.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Workflow Diagram:

MTT_Workflow A Seed cells in a 96-well plate B Treat cells with test compounds (e.g., this compound derivatives) A->B C Incubate for a defined period (e.g., 24, 48, or 72 hours) B->C D Add MTT solution to each well C->D E Incubate to allow formazan formation D->E F Solubilize formazan crystals (e.g., with DMSO or SDS) E->F G Measure absorbance at ~570 nm F->G H Calculate cell viability and IC50 values G->H

Caption: General workflow for the MTT cell viability assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cells into a 96-well flat-bottomed plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound and its derivatives) in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS). Add 20 µL of the MTT stock solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of a solubilization solution (e.g., dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

In Vitro Enzyme Inhibition Assay (General Protocol)

This protocol provides a general framework for determining the inhibitory activity of compounds against a specific enzyme. The specific substrate, buffer conditions, and detection method will vary depending on the enzyme being studied.

Workflow Diagram:

Enzyme_Inhibition_Workflow A Prepare enzyme, substrate, and inhibitor solutions B Add enzyme and inhibitor to a 96-well plate A->B C Pre-incubate to allow inhibitor binding B->C D Initiate the reaction by adding the substrate C->D E Monitor the reaction progress over time (e.g., by measuring absorbance or fluorescence) D->E F Calculate the initial reaction velocity E->F G Determine the percentage of inhibition F->G H Calculate the IC50 value G->H

Caption: General workflow for an in vitro enzyme inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare stock solutions of the enzyme, substrate, and test compounds (inhibitors) in an appropriate buffer. The buffer composition should be optimized for the specific enzyme's activity.

  • Assay Setup: In a 96-well plate, add the assay buffer, the enzyme solution, and varying concentrations of the test compounds. Include a control reaction with no inhibitor (100% enzyme activity) and a blank with no enzyme.

  • Pre-incubation: Pre-incubate the plate at the optimal temperature for the enzyme for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.

  • Kinetic Measurement: Immediately measure the change in absorbance or fluorescence over time using a microplate reader. The rate of this change corresponds to the enzyme activity.

  • Data Analysis: Calculate the initial reaction velocity for each concentration of the inhibitor. Determine the percentage of inhibition relative to the control reaction. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

Conclusion

This guide provides a comparative overview of the bioactivity of this compound and other pyridinol derivatives, with a focus on their anticancer and enzyme inhibitory properties. The available data strongly suggest that the 3-phenyl-substituted pyridin-2-ol scaffold is a promising starting point for the development of novel therapeutic agents. The structure-activity relationships discussed herein provide valuable insights for the rational design of more potent and selective compounds. The detailed experimental protocols offer a practical resource for researchers to conduct their own investigations and contribute to the growing body of knowledge on this important class of heterocyclic compounds. Further research, particularly direct comparative studies of a wide range of systematically modified pyridinol derivatives, is warranted to fully elucidate their therapeutic potential.

References

  • Role of pyridines as enzyme inhibitors in medicinal chemistry. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

  • Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. (2022). National Institutes of Health. Retrieved January 6, 2026, from [Link]

  • Synthesis of some New 3-Substituted Heterocyclic Compounds Containing Bridgehead Nitrogen from 2-Amino Pyridine with Study Their Biological Activity. (2018). ResearchGate. Retrieved January 6, 2026, from [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2022). MDPI. Retrieved January 6, 2026, from [Link]

  • The discovery and structure-activity relationships of 1,2,3,6-tetrahydro-4-phenyl-1-[(arylcyclohexenyl)alkyl]pyridines. Dopamine autoreceptor agonists and potential antipsychotic agents. (1995). PubMed. Retrieved January 6, 2026, from [Link]

  • Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. (2023). National Institutes of Health. Retrieved January 6, 2026, from [Link]

  • Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. (2021). National Institutes of Health. Retrieved January 6, 2026, from [Link]

  • Cytoprotective Activity of Newly Synthesized 3-(Arylmethylamino)-6-Methyl-4-Phenylpyridin-2(1H)-Ones Derivatives. (2022). MDPI. Retrieved January 6, 2026, from [Link]

  • Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One. (2022). National Institutes of Health. Retrieved January 6, 2026, from [Link]

  • Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. (2021). National Institutes of Health. Retrieved January 6, 2026, from [Link]

  • 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. (2022). MDPI. Retrieved January 6, 2026, from [Link]

  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023). American Chemical Society. Retrieved January 6, 2026, from [Link]

  • An Efficient Synthesis of 3-Alkylpyridine Alkaloids Enables Their Biological Evaluation. (2021). National Institutes of Health. Retrieved January 6, 2026, from [Link]

  • Acidity Study on 3-Substituted Pyridines. (2005). MDPI. Retrieved January 6, 2026, from [Link]

  • Potential coenzyme inhibitors. IV. 3-acetyl substituted pyridine and dihydropyridine derivatives. (1970). PubMed. Retrieved January 6, 2026, from [Link]

  • Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. (2020). PubMed Central. Retrieved January 6, 2026, from [Link]

  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. (2014). National Institutes of Health. Retrieved January 6, 2026, from [Link]

  • Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. (2022). MDPI. Retrieved January 6, 2026, from [Link]

  • IC50 values of derivatives against cancer cells and relative... (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

  • The anticancer IC50 values of synthesized compounds against 3 cell lines. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

  • Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. (2016). National Institutes of Health. Retrieved January 6, 2026, from [Link]

  • Structure activity relationship of the synthesized compounds 3–11. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

  • Regioselective Synthesis of 3-(2-Hydroxyaryl)pyridines via Arynes and Pyridine N-Oxides. (2019). ResearchGate. Retrieved January 6, 2026, from [Link]

  • Synthesis and biological evaluation of certain 2H-pyran-2-ones and some derived 1H-pyridin-2-one analogs as antimicrobial agents. (2018). ResearchGate. Retrieved January 6, 2026, from [Link]

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Benchmarking Synthesis of 3-Phenylpyridin-2-ol: A Comparative Guide to Established Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

The 3-phenylpyridin-2-ol scaffold is a privileged heterocyclic motif present in numerous biologically active compounds and serves as a crucial intermediate in medicinal chemistry and materials science. The efficient and scalable synthesis of this core structure is of paramount importance for researchers in drug discovery and development. This guide provides an in-depth, objective comparison of prominent synthetic methodologies for this compound, supported by experimental data, to empower researchers in selecting the most suitable route for their specific needs.

Introduction: The Significance of the 3-Phenyl-2-pyridone Core

The 2-pyridone ring system, particularly when substituted with an aryl group at the 3-position, exhibits a wide range of pharmacological activities. This structural unit can act as a bioisostere for various functional groups, enhancing drug-like properties. Consequently, the development of robust and versatile synthetic strategies to access this compound and its derivatives is a continuous area of focus in synthetic organic chemistry. This guide will dissect and benchmark three distinct and effective approaches: the classical Guareschi-Thorpe condensation, a one-pot multicomponent reaction, and a modern transition-metal-free approach.

Method 1: The Guareschi-Thorpe Condensation Approach

The Guareschi-Thorpe reaction is a classical and reliable method for the synthesis of substituted 2-pyridones.[1] This condensation reaction typically involves the reaction of a β-ketoester with a cyanoacetamide in the presence of a base. For the synthesis of a precursor to this compound, this method has been adapted.

Causality of Experimental Choices

The selection of ethyl benzoylacetate provides the necessary phenyl group at the desired position and the β-ketoester functionality required for the initial condensation. Cyanoacetamide serves as the nitrogen source and the backbone for the pyridone ring. Piperidine, a secondary amine, is a commonly used base for this type of condensation as it is effective in promoting the reaction without causing significant side reactions. The choice of ethanol as a solvent is due to its ability to dissolve the reactants and its relatively high boiling point, which allows the reaction to be carried out at an elevated temperature to ensure a reasonable reaction rate.

Experimental Protocol: Synthesis of 6-hydroxy-4-phenyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (A Guareschi-Thorpe Product)
  • Reactants:

    • Ethyl benzoylacetate

    • Cyanoacetamide

    • Piperidine (catalyst)

    • Ethanol (solvent)

  • Procedure:

    • A mixture of ethyl benzoylacetate (10 mmol) and cyanoacetamide (10 mmol) is dissolved in absolute ethanol (30 mL).

    • A catalytic amount of piperidine (0.5 mL) is added to the solution.

    • The reaction mixture is refluxed for 4-6 hours, during which a precipitate may form.

    • After cooling to room temperature, the solid product is collected by filtration, washed with cold ethanol, and dried.

  • Expected Yield: Moderate to good yields are typically reported for this type of reaction.

Method 2: One-Pot, Four-Component Synthesis

The drive towards more efficient and atom-economical processes has led to the development of multicomponent reactions (MCRs) for the synthesis of complex molecules in a single step. A notable example is the l-proline-catalyzed one-pot synthesis of 3-cyano-2-pyridones, which can be adapted for the synthesis of precursors to this compound.[2][3]

Causality of Experimental Choices

This one-pot approach combines readily available starting materials: an aldehyde (benzaldehyde), a ketone (acetophenone), a source of the C3-N fragment (ethyl cyanoacetate), and a nitrogen source (ammonium acetate). l-proline, a chiral amino acid, acts as an effective and environmentally benign organocatalyst. Ethanol is a green and versatile solvent suitable for this transformation. The one-pot nature of this reaction avoids the isolation of intermediates, saving time and resources.

Experimental Protocol: l-Proline-Catalyzed Synthesis of 4-Aryl-6-phenyl-3-cyano-2-pyridones
  • Reactants:

    • Benzaldehyde

    • Acetophenone

    • Ethyl cyanoacetate

    • Ammonium acetate

    • l-Proline (catalyst)

    • Ethanol (solvent)

  • Procedure:

    • A mixture of benzaldehyde (10 mmol), acetophenone (10 mmol), ethyl cyanoacetate (10 mmol), and ammonium acetate (20 mmol) is taken in ethanol (50 mL).

    • l-proline (10 mol%) is added to the mixture.

    • The reaction mixture is stirred and refluxed for 8-12 hours.

    • The progress of the reaction is monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is cooled, and the precipitated product is filtered, washed with ethanol, and recrystallized.

  • Expected Yield: This method is reported to provide good to excellent yields of the desired 2-pyridone.[2]

Method 3: Transition-Metal-Free Synthesis from Chalcones

Recent advancements in synthetic methodology have focused on avoiding the use of expensive and potentially toxic transition metals. A transition-metal-free approach for the synthesis of 3-cyano-2-pyridones involves the reaction of chalcones with malonamide.

Causality of Experimental Choices

Chalcones, which are α,β-unsaturated ketones, can be readily synthesized via a Claisen-Schmidt condensation between a substituted benzaldehyde and an acetophenone. Malonamide serves as a binucleophile, providing the necessary atoms to form the pyridone ring. The use of a base, such as sodium hydroxide, facilitates the Michael addition and subsequent cyclization. This method offers a straightforward and metal-free route to highly substituted 2-pyridones.

Experimental Protocol: Synthesis of 3-Cyano-2-pyridones from Chalcones and Malonamide
  • Reactants:

    • Substituted Chalcone (e.g., from benzaldehyde and acetophenone)

    • Malonamide

    • Sodium Hydroxide (base)

    • Ethanol (solvent)

  • Procedure:

    • The chalcone (10 mmol) and malonamide (10 mmol) are dissolved in ethanol (40 mL).

    • A solution of sodium hydroxide (12 mmol) in water (5 mL) is added dropwise to the mixture.

    • The reaction is stirred at room temperature for 24 hours.

    • The reaction mixture is then poured into ice-water and acidified with dilute hydrochloric acid.

    • The precipitated solid is filtered, washed with water, and recrystallized from a suitable solvent.

  • Expected Yield: This method generally provides good yields of the target pyridones.

Comparative Analysis

MethodStarting MaterialsCatalystConditionsYieldAdvantagesDisadvantages
Guareschi-Thorpe β-ketoester, CyanoacetamideBase (e.g., Piperidine)RefluxModerate to GoodWell-established, reliable.Often requires precursor synthesis, may not be atom-economical.
One-Pot MCR Aldehyde, Ketone, Ethyl cyanoacetate, Ammonium acetateOrganocatalyst (l-proline)RefluxGood to ExcellentHigh efficiency, atom economy, operational simplicity.[2]May require optimization for specific substrates.
Transition-Metal-Free Chalcone, MalonamideBase (e.g., NaOH)Room TemperatureGoodAvoids transition metals, mild conditions.Requires prior synthesis of the chalcone.

Visualizing the Synthetic Workflows

Guareschi-Thorpe Condensation Workflow

Guareschi_Thorpe start Start reactants Ethyl Benzoylacetate + Cyanoacetamide start->reactants dissolve Dissolve in Ethanol reactants->dissolve add_catalyst Add Piperidine dissolve->add_catalyst reflux Reflux (4-6h) add_catalyst->reflux cool Cool to RT reflux->cool filter Filter & Wash cool->filter product This compound Precursor filter->product

Caption: Workflow for the Guareschi-Thorpe synthesis.

One-Pot Multicomponent Reaction Workflow

One_Pot_MCR start Start reactants Benzaldehyde + Acetophenone + Ethyl Cyanoacetate + NH4OAc start->reactants dissolve Dissolve in Ethanol reactants->dissolve add_catalyst Add l-Proline dissolve->add_catalyst reflux Reflux (8-12h) add_catalyst->reflux cool Cool to RT reflux->cool filter Filter & Wash cool->filter product This compound Precursor filter->product

Caption: Workflow for the One-Pot Multicomponent synthesis.

Transition-Metal-Free Synthesis Workflow

Metal_Free start Start reactants Chalcone + Malonamide start->reactants dissolve Dissolve in Ethanol reactants->dissolve add_base Add NaOH Solution dissolve->add_base stir Stir at RT (24h) add_base->stir workup Acidic Workup stir->workup filter Filter & Wash workup->filter product This compound Precursor filter->product

Caption: Workflow for the Transition-Metal-Free synthesis.

Conclusion and Future Outlook

The synthesis of this compound can be approached through various effective methodologies. The classical Guareschi-Thorpe condensation offers a reliable, albeit potentially less atom-economical, route. For researchers prioritizing efficiency and green chemistry principles, the one-pot multicomponent reaction catalyzed by l-proline presents a highly attractive option, delivering high yields in a single operational step.[2] The transition-metal-free approach from readily available chalcones provides a mild and cost-effective alternative.

The choice of the optimal synthetic route will ultimately depend on the specific requirements of the research, including scale, desired purity, available starting materials, and environmental considerations. Future research in this area will likely focus on the development of even more efficient, sustainable, and versatile methods, potentially through the use of novel catalytic systems and flow chemistry techniques, to further streamline the synthesis of this important heterocyclic scaffold.

References

  • Synthesis of 4-aryl-6-phenyl-3-cyano-2-pyridones Using l-Proline as an Organocatalyst. Chemistry Africa, 2018.

  • Guareschi-Thorpe condensation for synthesizing 3-cyano-2(1H)-pyridones 3 a–e. ResearchGate.

  • 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Molecules, 2020.

  • One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines. Cardiff University, 2005.

  • Base-Promoted One-Pot Synthesis of Pyridine Derivatives via Aromatic Alkyne Annulation Using Benzamides as Nitrogen Source. Molecules, 2021.

  • Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Advances, 2023.

  • One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. MDPI, 2020.

  • Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Publications, 2023.

  • Icilio Guareschi and his amazing “1897 reaction”. Beilstein Journal of Organic Chemistry, 2012.

  • A new mild method for the one-pot synthesis of pyridines. Tetrahedron Letters, 2004.

  • Synthesis and Characterization of New 3-Cyano-2-Pyridones Derivatives as Fluorescent Scaffolds. MDPI, 2023.

  • Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds. Molecules, 2023.

  • One-Pot Synthesis of 3-Cyano-2-pyridones. ResearchGate, 2010.

  • A Münchnonimine-based Method for the Synthesis of 3,6-diaryl-2(1H)-pyridones. Journal of Chemical Research, 2002.

  • Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives. Oriental Journal of Chemistry, 2016.

  • Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. ResearchGate, 2023.

  • Methodology for the Synthesis of Pyridines and Pyridones: Development and Applications. MDPI, 2021.

  • Design, synthesis, and biological evaluation of 3-phenyl substituted pyridine derivatives as potential dual inhibitors of XOR and URAT1. European Journal of Medicinal Chemistry, 2024.

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Bridging the Gap: A Comparative Analysis of In Vitro and In Vivo Efficacy for 3-Phenylpyridin-2-ol Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

The 3-phenylpyridine scaffold is recognized in medicinal chemistry as a "privileged structure," a molecular framework that is capable of binding to multiple biological targets.[1] This versatility has led to the development of numerous derivatives with therapeutic potential across a spectrum of diseases, including cancer, inflammation, and neurodegenerative disorders.[1] However, the journey from a promising result in a petri dish to a successful outcome in a living organism is fraught with challenges. This guide provides a critical comparison of the in vitro and in vivo efficacy of 3-Phenylpyridin-2-ol based compounds, offering insights into the experimental choices, methodologies, and the crucial translation of laboratory data to preclinical models.

I. In Vitro Efficacy: Defining a Compound's Intrinsic Potential

In vitro studies are the foundational step in drug discovery, designed to assess a compound's direct effect on a specific biological target in a controlled environment. These assays are crucial for initial screening, establishing structure-activity relationships (SAR), and elucidating mechanisms of action.

Key Therapeutic Targets and Mechanisms:

This compound derivatives have been engineered to interact with a variety of targets:

  • Anticancer Activity: A primary focus has been the inhibition of tubulin polymerization. By disrupting microtubule dynamics, these compounds, often designed as analogs of Combretastatin A-4, induce cell cycle arrest and apoptosis.[1] Another key anticancer strategy involves the modulation of protein kinases essential for cancer cell proliferation and survival.[1]

  • Anti-inflammatory Activity: Certain derivatives act as selective inhibitors of cyclooxygenase-2 (COX-2), an established strategy for treating inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[1]

  • Uric Acid Reduction: Recent research has explored dual inhibitors of Xanthine Oxidoreductase (XOR) and Uric Acid Transporter 1 (URAT1), which are key targets in the production and reabsorption of uric acid, respectively, offering a novel approach to treating hyperuricemia.[2]

  • Neuroprotection: Multifunctional agents have been designed for conditions like Alzheimer's disease, combining H3 receptor antagonism, inhibition of Aβ peptide aggregation, metal ion chelation, and radical scavenging properties into a single molecule.[3] Other derivatives have shown promise in protecting neurons in models of ischemic stroke.[4]

Quantitative Assessment of In Vitro Efficacy:

The potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50), a measure of how much of the substance is needed to inhibit a given biological process by half.

Compound IDTherapeutic AreaTarget/AssayIC50 Value (µM)Source
II15 HyperuricemiaXanthine Oxidoreductase (XOR)0.006 ± 0.000[2]
II15 HyperuricemiaUric Acid Transporter 1 (URAT1)12.90 ± 2.30[2]
Febuxostat (Ref.) HyperuricemiaXanthine Oxidoreductase (XOR)0.008 ± 0.000[2]
Benzbromarone (Ref.) HyperuricemiaUric Acid Transporter 1 (URAT1)27.04 ± 2.55[2]
5c AnticancerRKO-AS-45-1 Cell Viability~4.5 (approx.)[5]
5c AnticancerHeLa Cell Viability~4.0 (approx.)[5]
1a InflammationMitogen- and Stress-Activated Kinase 1 (MSK1)~18[6]
49d InflammationIL-6 Release Inhibition13.9 ± 9.7[6]

Experimental Protocol: MTT Cell Proliferation Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone for assessing the cytotoxic effects of potential anticancer compounds. Its principle lies in the conversion of the yellow MTT tetrazolium salt into purple formazan crystals by metabolically active cells, a process primarily mediated by mitochondrial reductase enzymes. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, RKO-AS-45-1) into 96-well plates at an optimal density (e.g., 2 x 10³ to 5 x 10⁴ cells/well). Allow them to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.[1]

  • Compound Preparation: Prepare serial dilutions of the 3-phenylpyridine derivatives in the appropriate cell culture medium. A vehicle control (e.g., DMSO in medium) and a positive control (a known anticancer drug) must be included.[1]

  • Treatment: Remove the existing medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

  • Incubation: Incubate the plates for a period relevant to the compound's expected mechanism, typically 48-72 hours.[1]

  • MTT Addition: Add 20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for an additional 4 hours. This allows for the formazan crystals to form within viable cells.[1]

  • Solubilization: Carefully remove the MTT-containing medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solubilized formazan at a specific wavelength (typically 570 nm) using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against compound concentration to determine the IC50 value.

MTT_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Cell_Seeding 1. Seed Cells in 96-well Plate Treatment 3. Treat Cells with Compound Cell_Seeding->Treatment Compound_Prep 2. Prepare Serial Dilutions of Test Compound Compound_Prep->Treatment Incubation 4. Incubate for 48-72 hours Treatment->Incubation MTT_Addition 5. Add MTT Reagent Incubation->MTT_Addition Formazan_Incubation 6. Incubate for 4 hours MTT_Addition->Formazan_Incubation Solubilization 7. Solubilize Formazan Crystals Formazan_Incubation->Solubilization Absorbance 8. Read Absorbance at 570nm Solubilization->Absorbance IC50_Calc 9. Calculate Cell Viability & IC50 Absorbance->IC50_Calc

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

II. In Vivo Efficacy: Assessing Performance in a Complex Biological System

While in vitro assays establish a compound's potential, in vivo studies in animal models are essential to evaluate its therapeutic effect in a whole, living organism.[7] These models allow for the assessment of not only efficacy but also crucial pharmacokinetic (PK) and pharmacodynamic (PD) properties—how the body affects the drug and how the drug affects the body, respectively.[7][8]

Translating In Vitro Promise to Preclinical Models:

  • Hyperuricemia Model: Compound II15 , which showed potent dual inhibition of XOR and URAT1 in vitro, was tested in an acute hyperuricemia mouse model. The results demonstrated a significant uric acid-lowering effect, validating the in vitro findings in a relevant disease model.[2]

  • Ischemic Stroke Model: Compound Y12 , identified as a potent antioxidant and neuroprotectant in cell-based assays, was evaluated in a mouse model of focal cerebral ischemia. This was achieved through transient middle cerebral artery occlusion (tMCAO). The in vivo study confirmed its neuroprotective effects, showing a significant reduction in the brain infarct area.[4]

  • Alzheimer's Disease Model: For compound 5c , designed as a multifunctional agent for Alzheimer's, in vivo studies were critical to confirm not just efficacy but also its ability to cross the blood-brain barrier (BBB), a fundamental requirement for any CNS-active agent. The compound demonstrated suitable pharmacokinetic properties and acceptable BBB permeability.[3]

Comparative Summary of In Vivo Data:

Compound IDTherapeutic AreaAnimal ModelKey In Vivo OutcomeSource
II15 HyperuricemiaAcute Hyperuricemia Mouse ModelSignificant reduction in serum uric acid levels.[2]
Y12 NeuroprotectiontMCAO-induced Focal Cerebral Ischemia Mouse ModelSignificantly reduced brain infarct area.[4]
5c Alzheimer's DiseaseGeneral PK/BBB assessment in animalsDemonstrated suitable pharmacokinetic properties and acceptable blood-brain barrier permeability.[3]
49d InflammationMurine Asthma ModelSignificantly inhibited inflammatory cell recruitment to the airways.[6]

Experimental Workflow: Preclinical Animal Model for Ischemic Stroke

The transient middle cerebral artery occlusion (tMCAO) model is a widely used and validated method for mimicking human ischemic stroke in rodents. It allows for the evaluation of neuroprotective agents that could limit brain damage following a stroke.

Conceptual Steps:

  • Animal Preparation: Anesthetize the subject animal (typically a mouse or rat) and maintain its body temperature at 37°C.

  • Surgical Procedure: A small incision is made in the neck to expose the common carotid artery. A specialized filament is inserted and advanced to temporarily block the origin of the middle cerebral artery (MCA), thus inducing ischemia.

  • Occlusion Period: The filament is left in place for a defined period (e.g., 60-90 minutes) to simulate the ischemic event.

  • Reperfusion: The filament is withdrawn to allow blood flow to return to the MCA territory, mimicking the reperfusion phase that often occurs in human stroke.

  • Compound Administration: The test compound (e.g., Y12) can be administered at various time points—before, during, or after the ischemic event—to assess its protective capabilities.

  • Neurological Assessment: After 24-48 hours, assess the animal's neurological deficits using standardized scoring systems.

  • Histological Analysis: Euthanize the animal and perfuse the brain. The brain is then sectioned and stained (e.g., with TTC stain) to visualize and quantify the infarct volume (the area of dead tissue). A reduction in infarct size in treated animals compared to controls indicates neuroprotection.

InVivo_Workflow cluster_procedure Surgical & Treatment Phase cluster_evaluation Evaluation Phase (24-48h post) Anesthesia 1. Animal Anesthesia & Prep tMCAO 2. Induce Ischemia (tMCAO) Anesthesia->tMCAO Treatment 3. Administer Compound or Vehicle tMCAO->Treatment Reperfusion 4. Reperfusion Treatment->Reperfusion Neuro_Score 5. Neurological Deficit Scoring Reperfusion->Neuro_Score Infarct_Analysis 6. Brain Infarct Volume Analysis Neuro_Score->Infarct_Analysis Conclusion 7. Determine Efficacy Infarct_Analysis->Conclusion

Caption: General workflow for an in vivo ischemic stroke (tMCAO) model.

III. The In Vitro-In Vivo Bridge: Analysis and Causality

A low IC50 in an in vitro assay is a prerequisite, but it does not guarantee in vivo success. The transition from a controlled cellular environment to a complex organism introduces numerous variables that can influence a compound's efficacy.

  • The ADME Barrier: The primary reason for the disconnect between in vitro and in vivo results lies in ADME properties: Absorption, Distribution, Metabolism, and Excretion. A potent enzyme inhibitor is useless if it is not absorbed from the gut, is rapidly metabolized by the liver, cannot reach its target tissue, or is quickly excreted. The successful translation of compound 5c 's multifunctional in vitro profile to a promising preclinical candidate was contingent on it demonstrating favorable PK properties and the ability to cross the blood-brain barrier.[3]

  • Target Engagement in a Complex Milieu: A compound may potently inhibit a purified enzyme in a test tube, but in a cell, and even more so in an organism, it must compete with endogenous substrates, bind to plasma proteins, and navigate complex signaling networks. The in vivo validation of compound II15 confirmed that it could effectively engage both XOR and URAT1 targets in a physiological setting to produce a therapeutic outcome.[2]

  • Model Selection is Key: The choice of both the in vitro and in vivo models is critical for predictive validity. For neuroprotection, using the SH-SY5Y cell line subjected to oxygen-glucose deprivation provides a relevant cellular model of ischemia, which logically precedes testing in a tMCAO animal model.[4] This tiered approach, from a simplified system to a more complex one, allows for a systematic validation of the therapeutic hypothesis.

Visualizing a Mechanism of Action: Kinase Inhibition

Many 3-phenylpyridine derivatives function by inhibiting protein kinases, which are key nodes in signaling pathways that control cell growth and proliferation.

Kinase_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation Compound 3-Phenylpyridine Derivative Compound->RAF

Caption: Inhibition of the MAPK/ERK signaling pathway by a kinase inhibitor.

Conclusion

The development of this compound based compounds exemplifies the modern drug discovery paradigm. Potent in vitro activity across diverse targets—from enzymes like COX-2 and XOR to complex processes like tubulin polymerization and Aβ aggregation—serves as the essential starting point. However, this guide underscores that in vitro efficacy is only one piece of the puzzle. The successful translation to in vivo therapeutic effect is critically dependent on a compound's pharmacokinetic properties and its ability to engage its target within a complex physiological system. A rigorous, stepwise validation process, utilizing relevant cell-based assays and disease-specific animal models, is paramount to bridging the gap between a promising molecule and a potential medicine.

References

  • 3-Phenylpyridine Derivatives: Application Notes and Protocols for Therapeutic Agent Development. Benchchem.
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  • Novel 1-Phenyl-3-hydroxy-4-pyridinone Derivatives as Multifunctional Agents for the Therapy of Alzheimer's Disease. PubMed.
  • Identification of 3-methyl-1-(3-methylpyridin-2-yl)-1H-pyrazol-5-ol as promising neuroprotective agent. PubMed.
  • Synthesis and Biological Evaluation of Novel 3-Alkylpyridine Marine Alkaloid Analogs with Promising Anticancer Activity. NIH.
  • Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors.
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A Comparative Guide to the Inhibitory Effects of Diarylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The diarylpyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in targeting a range of biological macromolecules. This guide provides a comparative analysis of the inhibitory effects of various diarylpyridine derivatives, with a focus on three key therapeutic areas: oncology, inflammation, and metabolic disorders. We will delve into their mechanisms of action as tubulin polymerization inhibitors, cyclooxygenase-2 (COX-2) inhibitors, and xanthine oxidase (XO) inhibitors, supported by experimental data and detailed protocols to aid researchers in this exciting field.

Comparative Inhibitory Potency of Diarylpyridine Derivatives

The inhibitory activity of diarylpyridine derivatives is highly dependent on the specific substitutions on the phenyl and pyridine rings. The following table summarizes the half-maximal inhibitory concentrations (IC50) of representative compounds against their respective targets.

TargetDerivativeR1 (A-Ring)R2 (B-Ring)IC50 (µM)Cancer Cell Line (for Tubulin Inhibitors)Reference
Tubulin Polymerization 10t3,4,5-trimethoxyIndol-5-yl0.19HeLa[1][2]
10u3,4,5-trimethoxyN-methylindol-5-yl0.25HeLa[1]
10g3,4,5-trimethoxy4-methoxyphenyl1.8HeLa[1]
9p3,4,5-trimethoxyIndole0.047-0.90HeLa, MCF-7, A549[3]
COX-2 Inhibition 5n8-methyl-2-(4-(methylsulfonyl)phenyl)N-(p-tolyl)0.07-[4]
Pyridine Derivative2-(p-hydroxyphenyl)-Potent-[5]
Pyrimidine-Pyridine Hybrid (29)--0.25-[6]
Xanthine Oxidase Inhibition Pyridine Derivative (32)--0.394-[7]
2-Phenylpyridine Derivative (64)--0.0011-[8]
Pyrazole-based 1,3,4-oxadiazole (41)--72.4-[8]

Note: The presented data is a selection from various studies to illustrate the range of activities. Direct comparison between different studies should be made with caution due to potential variations in experimental conditions.

Mechanistic Insights and Signaling Pathways

Tubulin Polymerization Inhibition for Anticancer Activity

Diarylpyridine derivatives, particularly those designed as analogs of combretastatin A-4, function as potent inhibitors of tubulin polymerization.[1] By binding to the colchicine site on β-tubulin, they prevent the assembly of microtubules, which are essential components of the mitotic spindle.[2] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase, ultimately triggering apoptosis in rapidly dividing cancer cells.[2][3]

G2_M_Arrest cluster_drug_action Drug Action cluster_cellular_effect Cellular Effect Diarylpyridine Diarylpyridine Tubulin Tubulin Diarylpyridine->Tubulin Inhibits polymerization Microtubule_Instability Microtubule Instability Tubulin->Microtubule_Instability Mitotic_Spindle_Disruption Mitotic Spindle Disruption Microtubule_Instability->Mitotic_Spindle_Disruption G2_M_Arrest G2/M Phase Arrest Mitotic_Spindle_Disruption->G2_M_Arrest Apoptosis Apoptosis G2_M_Arrest->Apoptosis

Caption: Mechanism of G2/M cell cycle arrest induced by diarylpyridine tubulin polymerization inhibitors.

COX-2 Inhibition for Anti-inflammatory Effects

Certain diarylpyridine derivatives exhibit selective inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[4][5] COX-2 is responsible for the conversion of arachidonic acid to prostaglandins, which are potent mediators of inflammation, pain, and fever. By selectively targeting COX-2 over the constitutively expressed COX-1 isoform, these compounds can exert anti-inflammatory effects with a potentially reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.[5]

COX2_Pathway Inflammatory_Stimuli Inflammatory Stimuli Arachidonic_Acid Arachidonic Acid Inflammatory_Stimuli->Arachidonic_Acid COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Diarylpyridine_Inhibitor Diarylpyridine COX-2 Inhibitor Diarylpyridine_Inhibitor->COX2 Inhibits

Caption: The role of diarylpyridine derivatives in inhibiting the COX-2 inflammatory pathway.

Xanthine Oxidase Inhibition for Gout Management

Hyperuricemia, characterized by elevated levels of uric acid in the blood, is a primary cause of gout. Xanthine oxidase is a crucial enzyme in the purine metabolism pathway, catalyzing the oxidation of hypoxanthine to xanthine and then to uric acid.[7][8] Phenylpyridine and related heterocyclic derivatives have been developed as potent inhibitors of xanthine oxidase, thereby reducing the production of uric acid and offering a therapeutic strategy for the management of gout.[7][8]

Purine_Metabolism Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase Uric_Acid Uric Acid Xanthine->Uric_Acid Xanthine Oxidase Xanthine_Oxidase Xanthine Oxidase Diarylpyridine_Inhibitor Diarylpyridine XO Inhibitor Diarylpyridine_Inhibitor->Xanthine_Oxidase Inhibits

Caption: Inhibition of the purine metabolism pathway by diarylpyridine-based xanthine oxidase inhibitors.

Experimental Protocols

In Vitro Tubulin Polymerization Inhibition Assay

This assay spectrophotometrically measures the assembly of microtubules from purified tubulin in the presence and absence of an inhibitor.

Methodology:

  • Preparation of Reagents:

    • Tubulin Polymerization Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP).

    • Purified tubulin (>99% pure).

    • Test compounds (diarylpyridine derivatives) and a positive control (e.g., combretastatin A-4) dissolved in DMSO.

  • Assay Procedure:

    • In a 96-well plate, add the tubulin polymerization buffer.

    • Add various concentrations of the test compounds or control to the wells.

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the polymerization by adding cold tubulin to each well.

    • Immediately measure the absorbance at 340 nm every minute for 60 minutes at 37°C using a temperature-controlled microplate reader.

  • Data Analysis:

    • The increase in absorbance over time corresponds to the rate of tubulin polymerization.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (DMSO).

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Tubulin_Assay_Workflow start Start prepare_reagents Prepare Reagents (Buffer, Tubulin, Compounds) start->prepare_reagents setup_plate Set up 96-well plate with buffer and compounds prepare_reagents->setup_plate pre_incubate Pre-incubate at 37°C setup_plate->pre_incubate add_tubulin Add Tubulin to initiate polymerization pre_incubate->add_tubulin measure_absorbance Measure Absorbance at 340 nm kinetically at 37°C add_tubulin->measure_absorbance analyze_data Analyze Data (Calculate % inhibition, IC50) measure_absorbance->analyze_data end End analyze_data->end

Caption: Experimental workflow for the in vitro tubulin polymerization inhibition assay.

In Vitro COX-2 Inhibition Assay

This fluorometric or colorimetric assay measures the peroxidase activity of COX-2, which is coupled to the oxidation of a probe to a fluorescent or colored product.

Methodology:

  • Preparation of Reagents:

    • COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • Heme (cofactor).

    • Human recombinant COX-2 enzyme.

    • Arachidonic acid (substrate).

    • Fluorometric or colorimetric probe.

    • Test compounds and a selective COX-2 inhibitor control (e.g., celecoxib).

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, heme, and COX-2 enzyme.

    • Add various concentrations of the test compounds or control.

    • Pre-incubate at room temperature for 15 minutes.

    • Initiate the reaction by adding arachidonic acid.

    • Measure the fluorescence or absorbance kinetically for 5-10 minutes.

  • Data Analysis:

    • The rate of increase in fluorescence or absorbance is proportional to the COX-2 activity.

    • Calculate the percentage of inhibition for each compound concentration.

    • Determine the IC50 value from the dose-response curve. A parallel assay with COX-1 is required to determine selectivity.

In Vitro Xanthine Oxidase Inhibition Assay

This spectrophotometric assay measures the ability of a compound to inhibit the oxidation of xanthine to uric acid by xanthine oxidase.

Methodology:

  • Preparation of Reagents:

    • Phosphate Buffer (e.g., 50 mM, pH 7.5).

    • Xanthine solution (substrate).

    • Xanthine Oxidase enzyme solution.

    • Test compounds and a positive control (e.g., allopurinol).

  • Assay Procedure:

    • In a 96-well UV-transparent plate, add the phosphate buffer and the test compound at various concentrations.

    • Add the xanthine oxidase enzyme solution and incubate at 25°C for 15 minutes.

    • Initiate the reaction by adding the xanthine solution.

    • Measure the increase in absorbance at 295 nm (the wavelength at which uric acid has maximum absorbance) for 10-15 minutes.

  • Data Analysis:

    • The rate of increase in absorbance is proportional to the rate of uric acid formation.

    • Calculate the percentage of inhibition for each compound concentration.

    • Determine the IC50 value from the dose-response curve.

Conclusion

Diarylpyridine derivatives represent a highly promising and versatile scaffold for the development of novel therapeutic agents. Their ability to be tailored to inhibit a variety of key enzymes with high potency and selectivity makes them attractive candidates for further investigation in oncology, inflammation, and metabolic diseases. The experimental protocols and mechanistic insights provided in this guide are intended to facilitate the continued exploration and optimization of this important class of compounds.

References

  • Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 10(4), 655–683. [Link]

  • Li, Y., et al. (2022). Design, synthesis and biological evaluation of novel diarylpyridine derivatives as tubulin polymerisation inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2755-2764. [Link]

  • Abdellatif, K. R. A. (2022). Chemical structures of some selective cyclooxygenase-2 (COX-2) inhibitors (1-9). ResearchGate. [Link]

  • Gholibegloo, E., et al. (2023). Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors. Scientific Reports, 13(1), 3488. [Link]

  • Al-Warhi, T., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(11), 6046-6066. [Link]

  • ResearchGate. (n.d.). The IC 50 values (µM) of inhibition of tubulin polymerization. [Link]

  • Wang, C., et al. (2023). 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2167909. [Link]

  • Lin, Y., et al. (2020). Xanthine oxidase inhibitory study of eight structurally diverse phenolic compounds. Molecules, 25(11), 2645. [Link]

  • Kumar, A., et al. (2024). Heterocyclic compounds as xanthine oxidase inhibitors for the management of hyperuricemia: synthetic strategies, structure–activity relationship and molecular docking studies (2018–2024). Journal of Biomolecular Structure and Dynamics, 1-22. [Link]

  • Singh, P., & Kaur, M. (2021). A Review of the Recent Developments of Molecular Hybrids Targeting Tubulin Polymerization. Molecules, 26(23), 7208. [Link]

  • El-Sayed, M. A. A., et al. (2024). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Advances, 14(1), 1-21. [Link]

  • ResearchGate. (n.d.). Inhibition of tubulin polymerization (IC 50 ) of compounds 6 r and 6 y. [Link]

  • MDPI. (2022). Molecular Hybrids Targeting Tubulin Polymerization. Encyclopedia. [Link]

  • Li, J., et al. (2018). Discovery of Novel Allopurinol Derivatives with Anticancer Activity and Attenuated Xanthine Oxidase Inhibition. Molecules, 23(8), 1938. [Link]

  • Singh, S., et al. (2023). Past, present and future of xanthine oxidase inhibitors: design strategies, structural and pharmacological insights, patents and clinical trials. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2167909. [Link]

  • Sharma, A., et al. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega, 8(22), 19521-19541. [Link]

  • Lee, J. H., et al. (2022). Evaluation of 3,5-Diphenyl-2-Pyrazolines for Antimitotic Activity by Inhibition of Tubulin Polymerization. Journal of Chemistry, 2022, 3567606. [Link]

  • Sharma, A., et al. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega, 8(22), 19521-19541. [Link]

  • Ishibuchi, S., et al. (2001). Synthesis and structure-activity relationships of 1-phenylpyrazoles as xanthine oxidase inhibitors. Bioorganic & Medicinal Chemistry Letters, 11(7), 879-882. [Link]

  • ResearchGate. (2001). Synthesis and Structure—Activity Relationships of 1-Phenylpyrazoles as Xanthine Oxidase Inhibitors. [Link]

  • Era, B., et al. (2019). In the search of new xanthine oxidase inhibitors: 3-Phenylcoumarins versus 2-phenylbenzofurans. ResearchGate. [Link]

  • ResearchGate. (n.d.). IC 50 Values for COX-1 and COX-2 Enzymes. [Link]

  • Wang, Y., et al. (2021). Exploration of Novel Xanthine Oxidase Inhibitors Based on 1,6-Dihydropyrimidine-5-Carboxylic Acids by an Integrated in Silico Study. Molecules, 26(16), 4991. [Link]

  • ResearchGate. (n.d.). Reported xanthine oxidase inhibitors and target compounds. [Link]

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Navigating the Selectivity Landscape: A Comparative Cross-Reactivity Profile of 3-Phenylpyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

In the quest for novel therapeutics, the journey of a small molecule from a promising hit to a clinical candidate is fraught with challenges. Among the most critical hurdles is ensuring its specificity for the intended biological target. Off-target effects, stemming from a compound's interaction with unintended proteins, are a primary cause of adverse events and late-stage drug development failures. Therefore, a comprehensive understanding of a compound's cross-reactivity profile is not merely a regulatory checkbox but a fundamental aspect of robust scientific inquiry.

This guide provides a deep dive into the cross-reactivity profiling of 3-Phenylpyridin-2-ol, a scaffold of interest in medicinal chemistry. While public domain data on the comprehensive selectivity of this specific molecule is nascent, this document serves as a practical framework for researchers, scientists, and drug development professionals to conduct such an evaluation. We will explore established, field-proven methodologies for assessing compound selectivity, using illustrative data for this compound and two hypothetical structural analogs, Compound A (a more selective analog) and Compound B (a less selective analog), to demonstrate data interpretation and comparison.

The Imperative of Selectivity Profiling

The biological activity of a small molecule is a function of its interactions with a multitude of cellular proteins. While high-affinity binding to the primary target is desired, promiscuous binding to other proteins can lead to unforeseen biological consequences. For scaffolds such as this compound, which may possess activity at targets like muscarinic acetylcholine receptors or various kinases, understanding the broader interaction landscape is paramount.[1][2] A rigorous cross-reactivity assessment enables:

  • De-risking of clinical development: Early identification of potential off-target liabilities allows for medicinal chemistry efforts to mitigate these interactions or flag potential toxicities.

  • Elucidation of mechanism of action: Distinguishing on-target from off-target effects is crucial for accurately interpreting cellular and in vivo data.

  • Identification of novel therapeutic opportunities: A well-defined selectivity profile can sometimes reveal unexpected activities that could be therapeutically beneficial.

To construct a comprehensive selectivity profile for this compound, we will employ a multi-pronged approach, integrating biochemical, cellular, and phenotypic assays.

Biochemical Profiling: A Kinome-Wide Perspective

Given that the pyridinone scaffold is present in numerous kinase inhibitors, a broad kinase panel screen is an essential first step to assess potential cross-reactivity.[3][4] Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a robust and high-throughput method for this purpose.[5][6]

Experimental Protocol: TR-FRET Kinase Assay

This protocol is adapted from established methodologies for LanthaScreen® kinase activity assays.[5][7][8]

  • Reagent Preparation:

    • Prepare a 2X serial dilution of this compound, Compound A, and Compound B in the kinase reaction buffer.

    • Prepare a 2X substrate/2X ATP solution in the kinase reaction buffer. The ATP concentration should be at the apparent Km for each kinase to ensure sensitive detection of ATP-competitive inhibitors.

    • Prepare a 2X EDTA/2X Tb-labeled antibody solution in TR-FRET dilution buffer.

  • Kinase Reaction:

    • Add 5 µL of the 2X compound dilutions to the wells of a 384-well assay plate.

    • Add 5 µL of the 2X substrate/2X ATP solution to initiate the kinase reaction.

    • Incubate the plate for 1 hour at room temperature.

  • Detection:

    • Add 10 µL of the 2X EDTA/2X Tb-labeled antibody solution to stop the kinase reaction and initiate the detection reaction.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET compatible reader, measuring the emission at 520 nm (acceptor) and 495 nm (donor).

    • Calculate the TR-FRET ratio by dividing the acceptor emission by the donor emission.

    • Plot the TR-FRET ratio against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value for each kinase.

G cluster_prep Reagent Preparation cluster_reaction Kinase Reaction (384-well plate) cluster_detection Detection cluster_analysis Data Analysis p1 Serial Dilution of Compounds r1 Add 5 µL of 2X Compound p1->r1 p2 Prepare 2X Substrate/ATP Solution r2 Add 5 µL of 2X Substrate/ATP p2->r2 p3 Prepare 2X EDTA/Antibody Solution d1 Add 10 µL of 2X EDTA/Antibody p3->d1 r1->r2 r3 Incubate 1 hr at RT r2->r3 r3->d1 d2 Incubate 30 min at RT d1->d2 d3 Read Plate (TR-FRET) d2->d3 a1 Calculate TR-FRET Ratio d3->a1 a2 Generate Dose-Response Curves a1->a2 a3 Determine IC50 Values a2->a3

Workflow for TR-FRET Kinase Profiling.

Illustrative Data: Kinase Selectivity Profile

The following table presents a hypothetical kinase selectivity profile for this compound and its analogs against a small, representative panel of kinases.

KinaseThis compound IC50 (µM)Compound A IC50 (µM)Compound B IC50 (µM)
Target Kinase X 0.05 0.04 0.08
Kinase A2.5>100.5
Kinase B>10>101.2
Kinase C (Src family)1.88.50.3
Kinase D (TRK family)5.0>100.9

Interpretation: This illustrative data suggests that while all three compounds are potent inhibitors of the intended "Target Kinase X," their selectivity profiles differ significantly. Compound A demonstrates high selectivity, with minimal activity against the other kinases in the panel. This compound shows moderate selectivity, with some off-target activity against Kinase C and Kinase D. Compound B is the least selective, exhibiting potent inhibition of several off-target kinases. This type of data is crucial for guiding structure-activity relationship (SAR) studies to improve selectivity.

Cellular Target Engagement: Confirming Interactions in a Physiological Context

While biochemical assays are excellent for broad screening, they do not fully recapitulate the cellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying that a compound binds to its intended target within intact cells.[9][10][11] The principle of CETSA is that ligand binding stabilizes a protein, leading to an increase in its melting temperature.[9][10][11]

Experimental Protocol: CETSA with Western Blot Detection

This protocol is a generalized procedure based on established CETSA methodologies.[9][12]

  • Cell Treatment:

    • Culture cells to an appropriate density and treat with either this compound (at a concentration where target engagement is expected, e.g., 10x the cellular IC50) or vehicle (DMSO) for 1-2 hours.

  • Heat Challenge:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the aliquots for 3 minutes across a range of temperatures (e.g., 40°C to 70°C) using a thermocycler. Include an unheated control.

  • Cell Lysis and Protein Extraction:

    • Lyse the cells by freeze-thaw cycles or sonication.

    • Centrifuge the lysates at high speed to pellet aggregated proteins.

  • Protein Quantification and Western Blot:

    • Collect the supernatant (soluble protein fraction) and determine the protein concentration.

    • Normalize the protein concentrations and prepare samples for SDS-PAGE.

    • Perform Western blotting using a primary antibody specific for the target protein.

    • Detect the signal using an appropriate secondary antibody and ECL reagent.

  • Data Analysis:

    • Quantify the band intensities for the target protein at each temperature.

    • Normalize the intensities to the unheated control.

    • Plot the normalized intensities against temperature to generate melt curves for both the compound-treated and vehicle-treated samples.

    • The shift in the midpoint of the curves (Tagg) represents the thermal shift induced by the compound.

G cluster_treatment Cell Treatment cluster_heat Heat Challenge cluster_lysis Lysis & Protein Extraction cluster_wb Western Blot cluster_analysis Data Analysis t1 Treat cells with compound or vehicle h1 Aliquot cells into PCR tubes t1->h1 h2 Heat across a temperature gradient h1->h2 l1 Freeze-thaw or sonicate h2->l1 l2 Centrifuge to pellet aggregates l1->l2 l3 Collect supernatant l2->l3 w1 Quantify and normalize protein l3->w1 w2 SDS-PAGE and transfer w1->w2 w3 Incubate with antibodies w2->w3 w4 Detect signal w3->w4 a1 Quantify band intensities w4->a1 a2 Generate melt curves a1->a2 a3 Determine thermal shift (ΔTagg) a2->a3

Workflow for Cellular Thermal Shift Assay (CETSA).

Illustrative Data: Cellular Target Engagement
CompoundTarget ProteinThermal Shift (ΔTagg, °C)
This compound Target Kinase X +4.2
Compound ATarget Kinase X+4.5
Compound BTarget Kinase X+3.8
This compoundKinase C+1.5
Compound BKinase C+3.5

Interpretation: A significant positive thermal shift confirms that the compound is binding to the target protein in the cellular milieu. In this hypothetical example, all three compounds show a robust thermal shift for Target Kinase X, confirming cellular engagement. The smaller thermal shift observed for this compound with Kinase C suggests a weaker or more transient interaction in cells compared to its biochemical activity. Compound B, however, shows a significant thermal shift for both Target Kinase X and Kinase C, corroborating the biochemical data and indicating a higher likelihood of off-target effects in a cellular context.

Phenotypic Screening: Assessing the Global Cellular Impact

Ultimately, the biological consequence of a compound's activity is its effect on cellular phenotype. Phenotypic assays, such as cell viability or pathway-specific reporter assays, provide a holistic view of a compound's impact.[13][14] Comparing the phenotypic effects of a compound in cells that are dependent on the target of interest versus those that are not can be a powerful tool for assessing on-target versus off-target effects.

Experimental Protocol: Cell Viability Assay (MTT)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability.[14]

  • Cell Seeding:

    • Seed two cell lines into 96-well plates: one that is known to be dependent on the activity of "Target Kinase X" for survival, and a control cell line that is not.

  • Compound Treatment:

    • Prepare serial dilutions of this compound, Compound A, and Compound B.

    • Treat the cells with the compounds for a desired period (e.g., 72 hours).

  • MTT Addition and Incubation:

    • Add MTT solution to each well to a final concentration of 0.5 mg/mL.

    • Incubate for 2-4 hours at 37°C.

  • Solubilization and Absorbance Reading:

    • Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Calculate the percent viability relative to vehicle-treated cells.

    • Plot the percent viability against the log of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

G cluster_seeding Cell Seeding (96-well plate) cluster_treatment Compound Treatment cluster_mtt MTT Assay cluster_analysis Data Acquisition & Analysis s1 Seed Target-Dependent and Control Cell Lines t1 Add serial dilutions of compounds s1->t1 t2 Incubate for 72 hours t1->t2 m1 Add MTT solution t2->m1 m2 Incubate for 2-4 hours m1->m2 m3 Add solubilization solution m2->m3 a1 Read absorbance at 570 nm m3->a1 a2 Calculate percent viability a1->a2 a3 Determine GI50 values a2->a3

Workflow for Phenotypic Cell Viability Assay.

Illustrative Data: Phenotypic Selectivity
CompoundTarget-Dependent Cell Line GI50 (µM)Control Cell Line GI50 (µM)Selectivity Index (Control GI50 / Target GI50)
This compound 0.1 2.0 20
Compound A0.08>10>125
Compound B0.150.53.3

Interpretation: The selectivity index provides a quantitative measure of a compound's on-target versus off-target effects at a cellular level. A high selectivity index, as seen with Compound A, suggests that the observed cell killing is primarily due to the inhibition of the intended target. The moderate selectivity index for this compound indicates a good window of on-target activity, but also suggests that at higher concentrations, off-target effects may contribute to cytotoxicity. The low selectivity index for Compound B is a significant red flag, indicating that this compound is likely causing cell death through mechanisms other than, or in addition to, the inhibition of Target Kinase X.

Conclusion: Synthesizing a Comprehensive Profile

The cross-reactivity profiling of a small molecule like this compound is a multi-faceted endeavor that requires the integration of data from biochemical, cellular, and phenotypic assays. By systematically evaluating a compound's activity across a broad panel of potential targets, confirming its engagement with the intended target in a cellular context, and assessing its overall impact on cellular phenotype, researchers can build a comprehensive and reliable selectivity profile. This, in turn, enables more informed decision-making in the complex process of drug discovery and development. The methodologies and illustrative data presented in this guide provide a robust framework for undertaking such an investigation, ultimately contributing to the development of safer and more effective medicines.

References

  • Revvity. (2024, June 11). How to measure Kinase activity with HTRF™ KinEASE™ assay kit [Video]. YouTube. Retrieved from [Link]

  • University of Dundee. (2022, April 13). Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot. Discovery Research Portal - University of Dundee. Retrieved from [Link]

  • PubMed. (n.d.). A Protocol for a High-Throughput Multiplex Cell Viability Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Retrieved from [Link]

  • SciSpace. (2014, August 7). The cellular thermal shift assay for evaluating drug target interactions in cells. Retrieved from [Link]

  • Molecular Devices. (n.d.). FP & TR-FRET Kinase Assays with Automated Liquid Handling. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016, July 1). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Retrieved from [Link]

  • PubMed. (n.d.). M1 receptor positive allosteric modulators discovery approaches. Retrieved from [Link]

  • Bio-protocol. (n.d.). Cancer Biology - Protein. Retrieved from [Link]

  • PubMed Central. (n.d.). M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition. Retrieved from [Link]

  • National Center for Biotechnology Information. (2010, February 26). Discovery and development of the a highly selective M1 Positive Allosteric Modulator (PAM). Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Guidelines for cell viability assays. Retrieved from [Link]

  • Royal Society of Chemistry. (2025, January 14). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. Retrieved from [Link]

  • PubMed Central. (n.d.). Allosteric Modulation of Muscarinic Acetylcholine Receptors. Retrieved from [Link]

  • ACS Publications. (2024, December 11). Discovery of VU0467319: an M1 Positive Allosteric Modulator Candidate That Advanced into Clinical Trials. Retrieved from [Link]

  • Royal Society of Chemistry. (2025, April 8). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. Retrieved from [Link]

  • PubMed Central. (n.d.). Optimization of Highly Kinase Selective Bis-anilino Pyrimidine PAK1 Inhibitors. Retrieved from [Link]

  • Journal of Biological Chemistry. (n.d.). Structural Characterization of Proline-rich Tyrosine Kinase 2 (PYK2) Reveals a Unique (DFG-out) Conformation and Enables Inhibitor Design. Retrieved from [Link]

  • ACS Publications. (n.d.). C−H Activation of Phenyl Imines and 2-Phenylpyridines with [CpMCl2]2 (M = Ir, Rh): Regioselectivity, Kinetics, and Mechanism*. Organometallics. Retrieved from [Link]

  • PubMed. (2024, January 25). Discovery, Optimization, and Evaluation of Novel Pyridin-2(1H)-one Analogues as Potent TRK Inhibitors for Cancer Treatment. Retrieved from [Link]

  • MDPI. (n.d.). 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. Retrieved from [Link]

  • PubMed Central. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Scope of 2-phenylpyridines. aReaction conditions: 1 (0.1 mmol), 2a (0.3.... Retrieved from [Link]

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A Head-to-Head Comparison of Synthetic Routes to 3-Phenylpyridin-2-ol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient synthesis of key heterocyclic scaffolds is paramount. 3-Phenylpyridin-2-ol, a versatile intermediate, is no exception. Its structure is a valuable pharmacophore, and the selection of an optimal synthetic route can significantly impact the speed and success of a research program. This guide provides a head-to-head comparison of prominent synthetic routes to this compound, offering insights into the underlying chemistry, experimental considerations, and a comparative analysis to inform your synthetic strategy.

Introduction to this compound

This compound exists in tautomeric equilibrium with its corresponding pyridone form, 3-phenyl-2(1H)-pyridone. The position of this equilibrium is influenced by factors such as the solvent, temperature, and pH. In polar solvents, the pyridone tautomer is generally favored.[1] This structural feature is critical, as the pyridone moiety is a common motif in a wide array of biologically active molecules, exhibiting diverse pharmacological activities.[2] The synthesis of substituted 2-pyridones is a continually evolving field, with numerous methods developed to access this important class of compounds.[1][3]

This guide will focus on a comparative analysis of four distinct and widely recognized strategies for the synthesis of the this compound core structure:

  • Suzuki-Miyaura Cross-Coupling: A modern and versatile palladium-catalyzed reaction for the formation of C-C bonds.

  • Ullmann Condensation: A classic copper-catalyzed method for the formation of C-N or C-C bonds.

  • Direct C-H Arylation: An atom-economical and increasingly popular approach that avoids the pre-functionalization of starting materials.

  • Guareschi-Thorpe Condensation: A classical multicomponent reaction for the de novo synthesis of the pyridone ring.

Below is a high-level overview of the decision-making process for selecting a synthetic route, which will be elaborated upon in the detailed sections for each method.

Synthesis_Route_Selection Start Select Synthesis Strategy for This compound Suzuki Suzuki-Miyaura Coupling Start->Suzuki High Yield & Functional Group Tolerance Ullmann Ullmann Condensation Start->Ullmann Cost-Effective Metal Catalyst (Copper) CH_Arylation C-H Arylation Start->CH_Arylation Atom Economy & Step Efficiency Guareschi Guareschi-Thorpe Condensation Start->Guareschi De Novo Ring Synthesis from Acyclic Precursors

Caption: A decision-making flowchart for selecting a synthetic route to this compound based on key strategic advantages.

Route 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[4][5] This palladium-catalyzed reaction forms a C-C bond between an organoboron species and an organic halide or triflate, making it an excellent choice for the synthesis of biaryl compounds like this compound.[4]

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling is well-established and generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[5]

Suzuki_Miyaura_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition R1-X pd2_complex R1-Pd(II)Ln-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation R2-B(OR)2 (Base) pd2_r1r2 R1-Pd(II)Ln-R2 transmetalation->pd2_r1r2 reductive_elimination Reductive Elimination pd2_r1r2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R1-R2 reductive_elimination->product

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The choice of palladium catalyst, ligand, base, and solvent system is crucial for optimizing the reaction yield and minimizing side products.[6] For the synthesis of this compound, a plausible approach involves the coupling of a 3-halopyridin-2-ol derivative with phenylboronic acid.

Experimental Protocol (Representative)

The following protocol is a representative example for the synthesis of a phenylpyridine derivative via Suzuki-Miyaura coupling and is adapted from the literature for illustrative purposes.[4][6]

Reaction Scheme:

(Illustrative scheme: 3-bromopyridin-2-ol coupling with phenylboronic acid)

Materials:

  • 3-Bromopyridin-2-ol

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Deionized water

Procedure:

  • To a reaction vessel, add 3-bromopyridin-2-ol (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

  • Add anhydrous 1,4-dioxane and deionized water (typically in a 4:1 to 5:1 ratio).

  • Degas the solution by bubbling the inert gas through it for 15-20 minutes.

  • Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.03-0.05 equiv.), to the reaction mixture.

  • Heat the mixture to 85-95 °C and stir until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Route 2: Ullmann Condensation

The Ullmann condensation is a classical, copper-catalyzed method for the formation of C-C, C-N, and C-O bonds.[7] While often requiring harsher conditions than modern palladium-catalyzed reactions, it remains a valuable tool, particularly for large-scale synthesis where the cost of the catalyst is a significant consideration.[8] For the synthesis of this compound, an Ullmann-type reaction could involve the coupling of a 3-halopyridin-2-ol with a phenylating agent or the N-arylation of 2-pyridone with a phenyl halide.[7][9]

Mechanistic Rationale

The mechanism of the Ullmann reaction is complex and still a subject of investigation, but it is generally believed to involve the formation of an organocopper intermediate.[8] In a C-C bond-forming reaction, an aryl halide reacts with copper to form an organocopper species, which then reacts with a second molecule of the aryl halide. In a C-N bond-forming reaction (a Goldberg reaction, which is a type of Ullmann condensation), a copper catalyst facilitates the coupling of an amine (or in this case, a pyridone) with an aryl halide.[7]

Ullmann_Condensation start 2-Pyridone + Aryl Halide cu_catalyst Cu(I) Catalyst start->cu_catalyst Base oxidative_addition Oxidative Addition cu_catalyst->oxidative_addition Ligand cu_complex [Aryl-Cu(III)-Pyridone] Complex oxidative_addition->cu_complex reductive_elimination Reductive Elimination cu_complex->reductive_elimination product N-Aryl-2-Pyridone reductive_elimination->product

Caption: A simplified representation of a plausible catalytic cycle for the Ullmann N-arylation of a 2-pyridone.

Experimental Protocol (Representative)

The following is a general protocol for an Ullmann-type N-arylation of a 2-pyridone, adapted from the literature.[10]

Reaction Scheme:

(Illustrative scheme: 2-pyridone coupling with iodobenzene)

Materials:

  • 2-Pyridone

  • Iodobenzene

  • Copper(I) iodide (CuI)

  • A suitable ligand (e.g., a diamine or an amino acid)

  • A base (e.g., potassium carbonate or cesium carbonate)

  • A high-boiling polar solvent (e.g., N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO))

Procedure:

  • In a reaction vessel, combine 2-pyridone (1.0 equiv.), iodobenzene (1.1 equiv.), copper(I) iodide (0.1 equiv.), the ligand (0.2 equiv.), and the base (2.0 equiv.).

  • Evacuate and backfill the vessel with an inert gas.

  • Add the high-boiling polar solvent.

  • Heat the reaction mixture to a high temperature (typically 110-150 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and dilute with water.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Route 3: Direct C-H Arylation

Direct C-H arylation has emerged as a powerful and atom-economical strategy in organic synthesis. This approach avoids the need for pre-functionalization of the C-H bond-containing substrate (in this case, 2-pyridone), thereby reducing the number of synthetic steps and the generation of stoichiometric waste.[11][12] Palladium and rhodium are common catalysts for this transformation.[12][13]

Mechanistic Rationale

The mechanism of C-H arylation can vary depending on the catalyst and reaction conditions. A common pathway for palladium-catalyzed C-H arylation involves a concerted metalation-deprotonation (CMD) step, where the C-H bond is cleaved with the assistance of a base or a ligand on the metal center. This is followed by reductive elimination to form the C-C bond and regenerate the active catalyst.[11]

CH_Arylation pd_catalyst Pd(II) Catalyst cmd Concerted Metalation- Deprotonation (CMD) pd_catalyst->cmd pyridone 2-Pyridone pyridone->pd_catalyst palladacycle Palladacycle Intermediate cmd->palladacycle oxidative_addition Oxidative Addition (Aryl Halide) palladacycle->oxidative_addition pd_iv_complex Pd(IV) Intermediate oxidative_addition->pd_iv_complex reductive_elimination Reductive Elimination pd_iv_complex->reductive_elimination reductive_elimination->pd_catalyst Catalyst Regeneration product 3-Aryl-2-Pyridone reductive_elimination->product

Caption: A plausible mechanistic pathway for the direct C-H arylation of 2-pyridone.

Experimental Protocol (Representative)

The following is a generalized protocol for the direct C-H arylation of a 2-pyridone derivative.[12]

Reaction Scheme:

(Illustrative scheme: 2-pyridone reacting with iodobenzene)

Materials:

  • N-substituted 2-pyridone

  • Iodobenzene

  • Palladium(II) acetate [Pd(OAc)₂]

  • A suitable ligand (e.g., a phosphine or N-heterocyclic carbene ligand)

  • A base (e.g., potassium carbonate or cesium carbonate)

  • A high-boiling solvent (e.g., toluene or dioxane)

Procedure:

  • To a reaction tube, add the N-substituted 2-pyridone (1.0 equiv.), iodobenzene (1.5 equiv.), palladium(II) acetate (0.05 equiv.), the ligand (0.1 equiv.), and the base (2.0 equiv.).

  • Seal the tube and evacuate and backfill with an inert gas.

  • Add the anhydrous solvent.

  • Heat the reaction mixture to 100-140 °C and stir for the required time, monitoring the reaction progress.

  • After cooling, dilute the mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry, and concentrate.

  • Purify the residue by column chromatography to yield the 3-phenyl-2-pyridone product.

Route 4: Guareschi-Thorpe Condensation

The Guareschi-Thorpe condensation is a classical multicomponent reaction for the de novo synthesis of the 2-pyridone ring from acyclic precursors.[14][15] This method involves the condensation of a cyano-activated methylene compound (like ethyl cyanoacetate) with a 1,3-dicarbonyl compound in the presence of a source of ammonia. To synthesize a 3-phenyl substituted pyridone, a phenyl-containing 1,3-dicarbonyl compound would be required.

Mechanistic Rationale

The reaction proceeds through a series of condensation and cyclization steps. The initial step is typically a Knoevenagel condensation between the 1,3-dicarbonyl compound and the cyano-activated methylene compound. This is followed by a Michael addition of the enamine derived from the 1,3-dicarbonyl and ammonia, and subsequent cyclization and dehydration to form the 2-pyridone ring.[14]

Guareschi_Thorpe reactants Ethyl Cyanoacetate + Phenyl-1,3-dicarbonyl + Ammonia knoevenagel Knoevenagel Condensation reactants->knoevenagel michael_adduct Michael Adduct knoevenagel->michael_adduct Michael Addition cyclization Intramolecular Cyclization michael_adduct->cyclization intermediate Cyclized Intermediate cyclization->intermediate dehydration Dehydration/Aromatization intermediate->dehydration product 3-Phenyl-2-pyridone Derivative dehydration->product

Caption: A simplified workflow for the Guareschi-Thorpe synthesis of a 3-phenyl-2-pyridone derivative.

Experimental Protocol (Representative)

The following is a representative protocol for a Guareschi-Thorpe condensation, adapted from modern, environmentally friendly procedures.[16]

Reaction Scheme:

(Illustrative scheme: Ethyl cyanoacetate, benzoylacetone, and ammonium carbonate)

Materials:

  • Ethyl cyanoacetate

  • Benzoylacetone (or another suitable phenyl-containing 1,3-dicarbonyl)

  • Ammonium carbonate

  • Water or a green buffer solution

Procedure:

  • In a reaction flask, combine ethyl cyanoacetate (1.0 equiv.), benzoylacetone (1.0 equiv.), and ammonium carbonate (2.0-3.0 equiv.).

  • Add water or the buffer solution as the solvent.

  • Heat the mixture to 80-100 °C and stir. The reaction progress can be monitored by the precipitation of the product.

  • After the reaction is complete, cool the mixture to room temperature.

  • Collect the precipitated product by filtration.

  • Wash the solid with cold water and dry to obtain the crude 3-phenyl-2-pyridone derivative.

  • Further purification can be achieved by recrystallization.

Head-to-Head Comparison of Synthesis Routes

FeatureSuzuki-Miyaura CouplingUllmann CondensationDirect C-H ArylationGuareschi-Thorpe Condensation
Catalyst PalladiumCopperPalladium, Rhodium, CobaltBase (Ammonia source)
Typical Yields High to ExcellentModerate to HighModerate to HighGood to Excellent
Reaction Conditions Mild (RT to ~100 °C)Harsh (High temperatures, >100 °C)Often requires high temperaturesModerate to high temperatures
Functional Group Tolerance ExcellentModerateGood, but can be sensitiveGood
Starting Materials Halopyridone, Phenylboronic acidHalopyridone, Phenylating agentPyridone, Phenylating agentAcyclic carbonyls, Nitrile
Atom Economy GoodModerateExcellentGood
Scalability Good, but catalyst cost can be a factorExcellent due to low-cost catalystGood, catalyst loading can be lowExcellent
Key Advantages High reliability, broad scopeLow catalyst cost, simple setupStep economy, reduced wasteBuilds the ring from simple precursors
Key Disadvantages Cost of Pd catalyst and ligandsHarsh conditions, ligand often neededRegioselectivity can be an issueLimited to available 1,3-dicarbonyls

Conclusion

The synthesis of this compound can be approached through several effective strategies, each with its own set of advantages and disadvantages.

  • For high-yield, reliable, and functional group-tolerant synthesis, particularly on a laboratory scale, the Suzuki-Miyaura cross-coupling is often the method of choice.

  • For large-scale and cost-effective production where harsh conditions are tolerable, the Ullmann condensation remains a relevant and powerful option.

  • When atom and step economy are the primary drivers, direct C-H arylation offers an elegant and modern approach, though optimization of regioselectivity may be required.

  • For a de novo synthesis from simple, acyclic starting materials, the Guareschi-Thorpe condensation provides a straightforward and often high-yielding route.

The optimal choice of synthetic route will ultimately depend on the specific requirements of the research project, including the desired scale, cost considerations, available starting materials, and the need for functional group compatibility. This guide provides the foundational knowledge and comparative data to enable an informed decision for the synthesis of this valuable heterocyclic building block.

References

  • New Synthetic Methods to 2-Pyridone Rings. (URL not provided in search results)
  • Synthetic routes and natural sources of 2-pyridone derivatives and their pharmacological activity. [Link]

  • Synthesis of N-Substituted 3-Amino-2-pyridones. [Link]

  • Guareschi-Reaktion. [Link]

  • Guareschi-Thorpe Condensation. [Link]

  • Ullmann condensation. [Link]

  • Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. [Link]

  • Synthesis of 2-pyridones. [Link]

  • Site-Selective C–H Arylation of 2-Pyridones via Pd/NBE Cooperative Catalysis. (URL not provided in search results)
  • Ullmann Reaction. [Link]

  • Ullmann reaction. [Link]

  • SYNTHETIC ACCESS TO 2-PYRIDONE SCAFFOLDS. (URL not provided in search results)
  • Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. [Link]

  • Rh(I)‐Catalyzed Direct C6−H Arylation of 2‐Pyridones with Aryl Carboxylic Acids. [Link]

  • Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. [Link]

  • An Improved Protocol for the Preparation of 3-Pyridyl- and Some Arylboronic Acids. [Link]

  • Ruthenium-Catalyzed Oxidative Synthesis of 2-Pyridones through C–H/N–H Bond Functionalizations. [Link]

  • Ullmann Reaction. [Link]

  • RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. [Link]

  • Regioselective Co(III)-Catalyzed C-H Functionalization of 2-Pyridones with Allenes. [Link]

  • Regioselective Co(III)-Catalyzed C–H Functionalization of 2-Pyridones with Allenes. (URL not provided in search results)
  • The Suzuki Reaction. [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]

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Safety Operating Guide

Proper Disposal of 3-Phenylpyridin-2-ol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our laboratory practices. The proper disposal of chemical reagents is a critical, non-negotiable aspect of this responsibility. This guide provides a detailed, procedural framework for the safe and compliant disposal of 3-Phenylpyridin-2-ol (CAS No. 24228-13-5).

In the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocols are synthesized from the known hazards of pyridine derivatives, established principles of chemical waste management from regulatory bodies such as the Environmental Protection Agency (EPA), and data from analogous compounds.[1][2] This guide is designed to provide essential, immediate safety and logistical information, empowering you to manage this chemical waste stream with confidence and precision.

Hazard Assessment and Waste Identification: The "Why" Behind the Protocol

Due to the presence of the pyridine ring, this compound should be handled as a hazardous substance. Pyridine and its derivatives are recognized as harmful if swallowed, upon skin contact, or if inhaled.[1] They can also cause skin and eye irritation.[3] Therefore, all waste containing this compound, including the pure compound, contaminated labware (e.g., pipette tips, weighing boats), and used Personal Protective Equipment (PPE), must be classified and managed as hazardous chemical waste.[1]

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, ensure you are in a well-ventilated area, preferably within a certified chemical fume hood. The following Personal Protective Equipment (PPE) is mandatory:

Equipment/MeasureSpecificationPurpose
Eye Protection Chemical safety goggles or a face shield.To protect eyes from potential splashes.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).To prevent skin contact and absorption.
Body Protection A standard laboratory coat.To protect clothing and skin from contamination.
Emergency Equipment An emergency eyewash station and safety shower must be readily accessible.For immediate decontamination in case of accidental exposure.[4]

In the event of a spill, contain the material using an inert absorbent such as vermiculite or sand.[5] Carefully collect the absorbed material and place it into a designated hazardous waste container.[5] The spill area should then be cleaned with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[1]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is to treat it as a hazardous waste stream, ensuring its final disposition is handled by a licensed environmental health and safety (EHS) contractor.

Step 1: Waste Segregation and Collection
  • Solid Waste: Collect any solid this compound, contaminated spatulas, and other disposable labware in a dedicated, clearly labeled hazardous waste container. This container should be constructed of a compatible material, such as high-density polyethylene (HDPE).[1]

  • Liquid Waste: If this compound is in a solution, collect the waste in a labeled, leak-proof hazardous waste container. Do not mix this waste with other incompatible waste streams.[1]

  • Contaminated PPE: Dispose of gloves, disposable lab coats, and other contaminated PPE in a designated hazardous waste bag.[1]

Step 2: Labeling

Proper labeling is a critical component of safe waste management. All waste containers must be clearly labeled with:

  • The words "Hazardous Waste" .[6]

  • The full chemical name: "this compound" .

  • The approximate quantity of the waste.

  • The date of waste generation.[1]

Step 3: Storage

Store the sealed hazardous waste containers in a designated, well-ventilated, and secure waste accumulation area.[1] This area should be at or near the point of generation and under the control of laboratory personnel.[7]

Step 4: Final Disposal

Arrange for the collection and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[1] Current best practices for the disposal of waste pyridine and its derivatives often involve rotary kiln incineration at temperatures ranging from 820°C to 1,600°C.

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

Caption: Decision workflow for the disposal of this compound.

Regulatory Compliance

Adherence to federal, state, and local regulations is mandatory. The Resource Conservation and Recovery Act (RCRA) establishes the framework for hazardous waste management in the United States.[7] Key requirements include the prohibition of disposing of hazardous chemicals in regular trash or down the sewer, proper documentation of waste generation, and adherence to specific storage time limits.[2][7] Your institution's EHS department is the primary resource for ensuring compliance with all applicable regulations.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste, thereby upholding the highest standards of scientific integrity and environmental stewardship.

References

  • Daniels Health. (2025, May 21).
  • Benchchem. (2025). Essential Guide to the Safe Disposal of 5-Hydroxy-2-(thiophen-3-YL)pyridine.
  • Agency for Toxic Substances and Disease Registry. (1989). Production, Import, Use, and Disposal of Pyridine.
  • University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines.
  • CLP Magazine. (2020).
  • Cole-Parmer. Material Safety Data Sheet - 3-Methyl-2-phenylpyridine, 97+%.
  • Fisher Scientific. (2021, December 25).
  • Fisher Scientific. (2020, January 9).
  • Benchchem.
  • Sigma-Aldrich. (2025, August 5).
  • PubChem. 3-Phenylpyridine.
  • ECHEMI.
  • Benchchem.
  • Benchchem. Navigating the Safe Disposal of 2,4,6,6-Tetramethyl-3(6H)-pyridinone: A Procedural Guide.
  • Cole-Parmer. Material Safety Data Sheet - 3-Methyl-2-phenylpyridine, 97+%.

Sources

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